Trichloroethylene
描述
Structure
3D Structure
属性
IUPAC Name |
1,1,2-trichloroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3/c3-1-2(4)5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTXAVWGXDQKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3, Array | |
| Record name | TRICHLOROETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4680 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27275-39-4 | |
| Record name | Ethene, 1,1,2-trichloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27275-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0021383 | |
| Record name | Trichloroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloroethylene appears as a clear colorless volatile liquid having a chloroform-like odor. Denser than water and is slightly soluble in water. Noncombustible. Used as a solvent, fumigant, in the manufacture of other chemicals, and for many other uses., Liquid, Colorless liquid (unless dyed blue) with a chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (unless dyed blue) with a chloroform-like odor. | |
| Record name | TRICHLOROETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4680 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethene, 1,1,2-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloroethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/93 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Trichloroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROETHYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/684 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloroethylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
189 °F at 760 mmHg (NTP, 1992), 87.2 °C, Dielectric constant at 16 °C: 3.42; coefficient of cubic expansion: 0.00119 (at 0-40 °C); heat of formation: -42.3 kJ/mol (liquid), -7.78 kJ/mol (vapor); latent heat of vaporization: 238 kJ/kg (at boiling point), 87 °C, 189 °F | |
| Record name | TRICHLOROETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4680 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROETHYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/684 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloroethylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
greater than 200 °F (NTP, 1992), >200 °F | |
| Record name | TRICHLOROETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4680 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRICHLOROETHYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/684 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, range of 999-1,472 mg/L at 25 °C (average of 1,118 mg/L) /7 measured values/, In water, 1,280 mg/L at 25 °C, Miscible with ethanol, ethyl ether; soluble in acetone, carbon tetrachloride, chloroform, Dissolves most fixed and volatile oils, 1.28 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1, 0.1% | |
| Record name | TRICHLOROETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4680 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trichloroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Trichloroethylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.46 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4642 at 20 °C/4 °C, Liquid heat capacity: 0.231 Btu/lb-F; saturated vapor pressure: 1.166 lb/sq in; saturated vapor density: 0.02695 lb/cu ft (all at 70 °F), Saturated liquid density: 90.770 lb/cu ft; ideal gas heat capacity: 0.146 Btu/lb-F (All at 75 °F), Relative density (water = 1): 1.5 (20 °C), 1.46 | |
| Record name | TRICHLOROETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4680 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROETHYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/684 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloroethylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.53 (Air = 1), Relative vapor density (air = 1): 4.5, 4.53 | |
| Record name | TRICHLOROETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4680 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROETHYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/684 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
60 mmHg at 68 °F ; 77 mmHg at 77 °F (NTP, 1992), 69.0 [mmHg], 69 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 7.8, 58 mmHg | |
| Record name | TRICHLOROETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4680 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/93 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Trichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROETHYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/684 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloroethylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Acidity (as hydrochloric acid), 0.0005% max; alkalinity (as sodium hydroxide), 0.001% max; residue on evaporation, 0.005% max; antioxidants, such as amine (0.001-0.01% or more) or combinations of epoxides such as epichlorohydrin & esters (0.2-2% total), Apart from added stabilizers, commercial grades of trichloroethylene should not contain more than the following amounts of impurities: water, 100 ppm; acidity (as HCl), 5 ppm; insoluble residue, 10 ppm. Free chlorine should not be detectable., Impurities that have been found in commercial trichloroethylene products include: carbon tetrachloride, chloroform, 1,2-dichloroethane, trans-1,2-dichloroethylene, cis-1,2-dichloroethylene, pentachloroethane, 1,1,1,2-tetrachloroethane, 1,1,2,2-tetrachloroethane, 1,1,1-trichloroethane, 1,1,2-trichloroethane, 1,1-dichloroethylene, tetrachloroethylene, bromodichloromethane, bromodichloroethylene, and benzene. | |
| Record name | Trichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid (unless dyed blue), Stable, low-boiling, colorless, photoreactive liquid | |
CAS No. |
79-01-6 | |
| Record name | TRICHLOROETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4680 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroethylene [INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloroethylene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trichloroethylene | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/trichloroethylene-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Ethene, 1,1,2-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLOROETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290YE8AR51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trichloroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROETHYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/684 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-99 °F (NTP, 1992), -84.7 °C, -84.8 °C, -86 °C, -99 °F | |
| Record name | TRICHLOROETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4680 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trichloroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROETHYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/684 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloroethylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Reaction Pathways of Trichloroethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction pathways of trichloroethylene (TCE). It includes historical and modern manufacturing processes, key chemical reactions, and the principal metabolic routes in biological systems. The information is presented with structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and development.
Synthesis of this compound
This compound (C₂HCl₃) is a chlorinated solvent first prepared in 1864.[1] Its commercial production began in the 1920s.[1][2] Historically, TCE was primarily synthesized from acetylene (B1199291), but modern industrial production predominantly uses ethylene (B1197577) as the feedstock due to cost and safety considerations.[3][4]
Acetylene-Based Synthesis
Until the early 1970s, the primary method for TCE production was a two-step process starting with acetylene.[2]
Step 1: Chlorination of Acetylene Acetylene is reacted with chlorine to produce 1,1,2,2-tetrachloroethane (B165197). This reaction is typically catalyzed by ferric chloride.[2][3]
Reaction: HC≡CH + 2 Cl₂ → Cl₂CHCHCl₂
Step 2: Dehydrochlorination of 1,1,2,2-Tetrachloroethane The resulting 1,1,2,2-tetrachloroethane is then dehydrochlorinated to yield this compound. This can be achieved using an aqueous solution of calcium hydroxide (B78521) or by heating in the vapor phase over a catalyst.[2]
Reactions: 2 Cl₂CHCHCl₂ + Ca(OH)₂ → 2 ClCH=CCl₂ + CaCl₂ + 2 H₂O Cl₂CHCHCl₂ --(heat, catalyst)--> ClCH=CCl₂ + HCl
Objective: To synthesize this compound from acetylene.
Materials:
-
Acetylene gas
-
Chlorine gas
-
1,1,2,2-Tetrachloroethane (as solvent)
-
Ferric chloride (catalyst)
-
10% Lime milk (Calcium hydroxide solution)
-
Reaction tower, intermediate storage tank, saponification reaction tower, distillation columns
Procedure:
-
Chlorination: Introduce acetylene and chlorine into a chlorination reaction tower containing tetrachloroethane as a solvent and ferric chloride as a catalyst.[3] Maintain the reaction temperature between 70–90°C and a pressure of 9.8–29.4 kPa.[3] The molar ratio of chlorine to acetylene should be approximately 2:2.05.[3] The heat of the reaction is managed by circulating the tetrachloroethane through an external heat exchanger.
-
Dehydrochlorination: Transfer the produced 1,1,2,2-tetrachloroethane to a reaction tower for saponification.[3] React it with a 10% lime milk solution at a temperature between 70 and 100°C to remove hydrogen chloride, forming this compound.[3]
-
Purification: Introduce steam into the bottom of the tower to boil the reaction mixture.[3] An azeotrope of this compound and water is distilled from the top of the tower. Condense and separate the mixture; the organic layer is collected.
-
Fractional Distillation: Subject the collected organic layer to fractional distillation to remove light and heavy components, yielding the final this compound product.[3]
| Parameter | Value | Reference |
| Overall Yield | > 95% | [3] |
| Catalyst (FeCl₃) Dosage | 0.1% | [3] |
| Acetylene Consumption | 198 m³ per ton of TCE | [3] |
| Chlorine Consumption | 1,350 kg per ton of TCE | [3] |
Ethylene-Based Synthesis
The modern, more common method for TCE production involves the chlorination of ethylene.[2][3] This process can be performed as a direct chlorination or an oxychlorination reaction.
Step 1: Chlorination of Ethylene Ethylene is chlorinated over a ferric chloride catalyst to produce 1,2-dichloroethane (B1671644) (ethylene dichloride).[2][5][6]
Reaction: CH₂=CH₂ + Cl₂ → ClCH₂CH₂Cl
Step 2: Conversion to this compound The 1,2-dichloroethane is then heated to approximately 400°C with additional chlorine. This high-temperature chlorination converts it to this compound and hydrochloric acid.[2][5] This step is often catalyzed by a mixture of potassium chloride and aluminum chloride.[2]
Reaction: ClCH₂CH₂Cl + 2 Cl₂ → ClCH=CCl₂ + 3 HCl
An alternative is the oxychlorination process , where ethylene dichloride is reacted with chlorine and/or hydrogen chloride and oxygen.[7] This method also yields tetrachloroethylene (B127269) as a co-product, which is then separated by distillation.[2][7]
Objective: To synthesize this compound from ethylene via direct chlorination.
Materials:
-
Ethylene gas
-
Chlorine gas
-
Ferric chloride (catalyst for Step 1)
-
Potassium chloride and aluminum chloride mixture (catalyst for Step 2)
-
High-temperature reactor
-
Distillation column
Procedure:
-
Ethylene Dichloride Formation: React ethylene with chlorine in the presence of a ferric chloride catalyst to produce 1,2-dichloroethane.[6] This is an exothermic reaction typically carried out at 280–450°C.[4]
-
High-Temperature Chlorination: Feed the 1,2-dichloroethane and additional chlorine into a high-temperature reactor. Heat the mixture to approximately 400°C.[2][4] The reaction can be catalyzed by substances like a potassium chloride and aluminum chloride mixture.[2]
-
Product Separation: The output stream contains this compound, tetrachloroethylene, and hydrochloric acid. These products are separated by distillation.[2]
Reaction Pathways of this compound
TCE undergoes several types of reactions, including metabolic transformations in biological systems and various chemical reactions such as oxidation and reduction.
Metabolic Pathways
In humans and animals, TCE is metabolized primarily in the liver and kidneys via two main pathways: cytochrome P450 (P450)-dependent oxidation and glutathione (B108866) (GSH) conjugation.[8][9][10] The metabolites, rather than TCE itself, are largely responsible for its toxicity.[11][12]
This is the major metabolic pathway for TCE.[8][10] Oxidation occurs on the carbon-carbon double bond, catalyzed primarily by the CYP2E1 isozyme of the cytochrome P450 family.[13][14] This leads to the formation of an unstable epoxide intermediate, which rearranges to form several metabolites.[9][15]
The primary stable metabolites of this pathway include:
-
Chloral (B1216628) Hydrate (CH) [13][14]
-
Trichloroethanol (TCOH) and its glucuronide conjugate[2][11]
-
Dichloroacetic Acid (DCA) [8]
These metabolites are associated with toxicity in the liver and lungs.[8]
The second major metabolic pathway involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[9][10] This pathway is particularly important for the nephrotoxicity (kidney damage) associated with TCE.[8]
The initial product is S-(1,2-dichlorovinyl)glutathione (DCVG).[10][16] DCVG is further metabolized, primarily in the kidneys, to S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[10][17] DCVC is then processed by the enzyme β-lyase to form a reactive and nephrotoxic metabolite.[8]
Objective: To determine the kinetics of TCE metabolism by human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
This compound (substrate)
-
NADPH-regenerating system (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Gas chromatograph with electron capture detector (GC-ECD) or mass spectrometer (GC-MS) for metabolite analysis.[18][19]
Procedure:
-
Reaction Mixture Preparation: Prepare incubation mixtures in sealed vials containing phosphate buffer, human liver microsomes, and the NADPH-regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the reaction by adding varying concentrations of this compound (e.g., in a suitable solvent like DMSO, ensuring final solvent concentration is low, <1%).
-
Incubation: Incubate the vials at 37°C for a specified time (e.g., 30 minutes). The reaction is linear with respect to time and protein concentration under these conditions.
-
Termination of Reaction: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid) or a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the terminated reactions to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the presence of metabolites (e.g., chloral hydrate) using a calibrated GC-ECD or GC-MS method.[19]
-
Data Analysis: Determine the rate of metabolite formation. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
| Pathway | Enzyme/System | Parameter | Value | Species/System | Reference |
| GSH Conjugation | Human Liver Cytosol | Kₘ₁ (µM) | 333 | Human | [16] |
| Vₘₐₓ₁ (nmol/min/mg) | 8.77 | Human | [16] | ||
| Kₘ₂ (µM) | 22.7 | Human | [16] | ||
| Vₘₐₓ₂ (nmol/min/mg) | 4.27 | Human | [16] | ||
| Human Liver Microsomes | Kₘ₁ (µM) | 250 | Human | [16] | |
| Vₘₐₓ₁ (nmol/min/mg) | 3.10 | Human | [16] | ||
| Kₘ₂ (µM) | 29.4 | Human | [16] | ||
| Vₘₐₓ₂ (nmol/min/mg) | 1.42 | Human | [16] | ||
| Oxidation | Toluene (B28343) 2-monooxygenase | Apparent Kₘ (µM) | 12 | B. cepacia G4 | [20] |
| Apparent Vₘₐₓ (nmol/min/mg) | 37 | B. cepacia G4 | [20] |
Chemical Reaction Pathways
TCE is used in remediation and can undergo various chemical transformations in the environment.
Potassium permanganate (B83412) (KMnO₄) is effective for the in-situ chemical oxidation (ISCO) of TCE in contaminated soil and groundwater.[21] The reaction proceeds in three main steps:
-
Formation of a Cyclic Ester: Permanganate attacks the C=C double bond to form an unstable cyclic hypomanganate ester. This is the rate-limiting step.[21]
-
Decomposition: The ester rapidly decomposes, liberating all chlorine atoms and forming various carboxylic acids (formic, oxalic, glyoxylic).[21]
-
Final Oxidation: The intermediate carboxylic acids are further oxidized by permanganate to carbon dioxide (CO₂).[21]
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₁p) | 0.65–0.68 M⁻¹ s⁻¹ | 21 °C | [21] |
| Activation Energy (Eₐ) | 41.46 kJ/mol | - | [21] |
In anaerobic environments, TCE can be degraded via reductive dechlorination. Iron sulfide (B99878) (FeS) can transform TCE through parallel reaction pathways, primarily yielding acetylene and, to a lesser extent, cis-1,2-dichloroethylene (B151661) (cis-DCE).[22][23]
Main Reaction: ClCH=CCl₂ + FeS → HC≡CH + ... Minor Reaction: ClCH=CCl₂ + FeS → ClCH=CHCl (cis-DCE) + ...
| Parameter | Value | Conditions | Reference |
| Pseudo-first-order rate constant (k'obs) | (1.49 ± 0.14) × 10⁻³ h⁻¹ | 10 g/L FeS, pH 8.3 | [22][23] |
| Product Ratio (acetylene : cis-DCE) | 11.8 ± 1.1 | - | [22][23] |
| Acetylene Yield | 71% of transformed TCE | - | [23] |
| cis-DCE Yield | 7% of transformed TCE | - | [23] |
References
- 1. This compound - this compound, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. globallcadataaccess.org [globallcadataaccess.org]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gov.uk [gov.uk]
- 12. This compound Toxicity: Biological fate of this compound | Environmental Medicine | ATSDR [archive.cdc.gov]
- 13. Cytochrome P450-dependent metabolism of this compound: interindividual differences in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Glutathione conjugation of this compound in human liver and kidney: kinetics and individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutathione-dependent metabolism of this compound in isolated liver and kidney cells of rats and its role in mitochondrial and cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. This compound oxidation by purified toluene 2-monooxygenase: products, kinetics, and turnover-dependent inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. lib3.dss.go.th [lib3.dss.go.th]
An In-depth Technical Guide to the Physicochemical Properties of Trichloroethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroethylene (TCE), a chlorinated hydrocarbon with the chemical formula C₂HCl₃, is a volatile, colorless liquid historically used extensively as an industrial solvent and degreasing agent. Its unique combination of physical and chemical properties has made it effective in a variety of applications, but has also led to its emergence as a significant environmental contaminant. Understanding the fundamental physicochemical characteristics of this compound is paramount for researchers in toxicology, environmental science, and drug development to predict its environmental fate, metabolic pathways, and potential biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details on experimental methodologies for their determination, and a visualization of its primary metabolic pathways.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below, providing a quantitative basis for understanding its behavior in various systems.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂HCl₃ | [1][2] |
| Molecular Weight | 131.39 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Sweet, chloroform-like | [1][3] |
| Density | 1.46 g/cm³ at 20°C | [1] |
| Boiling Point | 87.2 °C (189 °F) | [2] |
| Melting Point | -73 °C (-99.4 °F) | [2] |
| Vapor Pressure | 58 mmHg at 20°C | [1] |
| Viscosity | 0.532 mPa·s at 20°C | [1] |
| Refractive Index (nD) | 1.4777 at 19.8°C | [1] |
Table 2: Solubility and Partitioning Behavior of this compound
| Property | Value | Reference(s) |
| Water Solubility | 1.280 g/L at 20°C | [1] |
| Solubility in Organic Solvents | Miscible with ether, ethanol, chloroform | [1] |
| Octanol-Water Partition Coefficient (log P) | 2.26 | [1] |
| Henry's Law Constant | 9.02 x 10⁻³ atm·m³/mol at 25°C | [3] |
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is essential for modeling and risk assessment. The following sections outline the principles of standard methodologies used to measure the key properties of volatile organic compounds like this compound.
Boiling Point Determination (OECD Test Guideline 103)
Several methods are recommended for determining the boiling point of a substance. These include:
-
Ebulliometer Method: This method involves measuring the temperature at which the vapor pressure of the liquid is equal to the atmospheric pressure. An ebulliometer is a specialized apparatus designed for precise boiling point measurements.
-
Dynamic Method: A sample is heated, and the temperature at which boiling begins is recorded. This can be done by observing the formation of a steady stream of bubbles.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The boiling point is identified as the temperature at which a sharp endothermic peak occurs, corresponding to the latent heat of vaporization.[4][5][6]
Vapor Pressure Measurement (ASTM D2879-86)
The vapor pressure of a volatile liquid can be determined using a static or dynamic method. A common approach involves:
-
Sample Preparation: A small amount of the liquid is placed in a thermostatically controlled vessel.
-
Equilibration: The vessel is sealed and allowed to reach thermal equilibrium at a specific temperature.
-
Pressure Measurement: The pressure exerted by the vapor in the headspace above the liquid is measured using a pressure transducer.
-
Data Analysis: The vapor pressure is recorded at various temperatures to establish a vapor pressure curve. Gas chromatography retention times can also be used to estimate vapor pressure.[7][8]
Water Solubility (OECD Test Guideline 105)
Two primary methods are used depending on the expected solubility:
-
Flask Method (for solubilities > 10⁻² g/L):
-
An excess amount of the substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The solution is then centrifuged or filtered to remove any undissolved substance.
-
The concentration of the substance in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography.[9][10][11][12]
-
-
Column Elution Method (for solubilities < 10⁻² g/L):
Octanol-Water Partition Coefficient (Shake Flask Method - EPA/OECD Guidelines)
The octanol-water partition coefficient (log P) is a measure of a chemical's lipophilicity. The shake flask method is a standard procedure for its determination:
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Test Solution Preparation: A known amount of the test substance is dissolved in either water-saturated n-octanol or octanol-saturated water.
-
Partitioning: The two phases are mixed in a vessel and shaken vigorously to allow for the partitioning of the substance between the two layers until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water phases.
-
Concentration Analysis: The concentration of the substance in each phase is determined using an appropriate analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as log P.[3][13][14][15]
Viscosity Measurement (ASTM D445)
The kinematic viscosity of a liquid is determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Sample Preparation: The liquid sample is brought to the desired temperature in a constant-temperature bath.
-
Viscometer Loading: The viscometer is filled with the sample.
-
Flow Time Measurement: The time taken for the liquid to flow between two marked points on the viscometer is accurately measured.
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[2][16][17][18][19]
Refractive Index Measurement (ASTM D1218)
The refractive index is a fundamental physical property that can be measured with a refractometer.
-
Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.
-
Sample Application: A small drop of the liquid sample is placed on the prism of the refractometer.
-
Measurement: The instrument measures the angle at which light is refracted as it passes through the sample.
-
Reading: The refractive index is read directly from the instrument's scale or digital display. The measurement is typically performed at a standard temperature, such as 20°C.[1][20][21][22][23]
Henry's Law Constant Determination
A common experimental method for determining the Henry's Law constant for volatile organic compounds involves:
-
Equilibrium Setup: A known volume of an aqueous solution of the compound is placed in a sealed vessel with a known headspace volume.
-
Equilibration: The vessel is agitated at a constant temperature until equilibrium is reached between the aqueous and gas phases.
-
Sampling: Samples are taken from both the headspace (gas phase) and the liquid phase.
-
Analysis: The concentration of the compound in both phases is determined using a sensitive analytical technique, typically a purge-and-trap gas chromatograph with an electron capture detector (GC-ECD).
-
Calculation: The Henry's Law constant is calculated as the ratio of the equilibrium concentration in the gas phase to the equilibrium concentration in the aqueous phase.[24][25][26][27]
Metabolic Pathways of this compound
This compound undergoes two primary metabolic pathways in the body: cytochrome P450 (CYP)-dependent oxidation and glutathione (B108866) (GSH) conjugation. These pathways are critical in understanding the toxicology and potential carcinogenicity of TCE.
Cytochrome P450 (CYP) Oxidation Pathway
The main pathway for TCE metabolism is oxidation, primarily mediated by the cytochrome P450 enzyme system, with CYP2E1 being a key isoform.[1][20] This pathway leads to the formation of several metabolites, including chloral (B1216628) hydrate, trichloroacetic acid (TCA), and dichloroacetic acid (DCA).[1]
Glutathione (GSH) Conjugation Pathway
A secondary, but toxicologically significant, metabolic route for this compound is conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).[1] This pathway is particularly important in the kidneys and is associated with nephrotoxicity.[1]
Conclusion
The physicochemical properties of this compound dictate its environmental distribution, biological uptake, and metabolic fate. A thorough understanding of these properties, grounded in standardized experimental methodologies, is crucial for professionals in research and drug development. The metabolic pathways, particularly the generation of reactive metabolites through both oxidation and glutathione conjugation, are central to its toxicological profile. This guide provides a foundational resource for further investigation into the complex interactions of this compound with biological and environmental systems.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. laboratuar.com [laboratuar.com]
- 5. lcslaboratory.com [lcslaboratory.com]
- 6. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 7. §218.109. Vapor Pressure of Volatile Organic Liquids, SUBPARTA. GENERAL PROVISIONS, PART218. ORGANIC MATERIAL EMISSION STANDARDS AND LIMITATIONS FOR THE CHICAGO AREA, TITLE35. ENVIRONMENTAL PROTECTION, Illinois Administrative Code [ilrules.elaws.us]
- 8. 9 Va. Admin. Code § 5-40-8600 - Test methods and procedures | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. OECD 105 - Phytosafe [phytosafe.com]
- 12. laboratuar.com [laboratuar.com]
- 13. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. eCFR :: 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. [ecfr.gov]
- 16. ppapco.ir [ppapco.ir]
- 17. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 18. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 19. nazhco.com [nazhco.com]
- 20. store.astm.org [store.astm.org]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. matestlabs.com [matestlabs.com]
- 23. atslab.com [atslab.com]
- 24. tandfonline.com [tandfonline.com]
- 25. An analytical method to determine Henry's law constant for selected volatile organic compounds at concentrations and temperatures corresponding to tap water use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. asianpubs.org [asianpubs.org]
- 27. aaqr.org [aaqr.org]
Trichloroethylene: A Comprehensive Technical Guide to its Environmental Contamination Sources
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Executive Summary
Trichloroethylene (TCE), a volatile organic compound, has been a cornerstone of industrial processes for nearly a century, primarily utilized as a highly effective degreasing agent for metal parts.[1][2] Its widespread use, coupled with historical disposal practices, has resulted in significant and persistent environmental contamination, posing considerable risks to human health and ecosystems.[3][4] This technical guide provides an in-depth analysis of the primary sources of TCE contamination, presents quantitative data on environmental concentrations, details the standard analytical methodologies for its detection, and visualizes the key pathways of its environmental fate. Understanding these core aspects is critical for researchers, scientists, and drug development professionals investigating the toxicological effects of TCE and developing remediation strategies.
Primary Sources of this compound Contamination
This compound is not a naturally occurring compound; its presence in the environment is solely due to industrial and commercial activities.[5][6] The principal sources of TCE contamination can be categorized into three main areas: industrial releases, waste disposal sites, and consumer and commercial products.
Industrial Releases
The predominant source of TCE in the environment stems from its use as an industrial solvent, particularly in the vapor degreasing of metal parts in the automotive, aerospace, and electronics manufacturing industries.[2][7][8]
-
Atmospheric Emissions: A significant portion of industrially used TCE is released directly into the atmosphere through evaporation during degreasing operations.[7][9] These emissions contribute to elevated ambient air concentrations, especially in industrialized areas.[10][11]
-
Soil and Groundwater Contamination: Improper handling, accidental spills, and leaking storage tanks and pipelines at industrial facilities are major contributors to soil and groundwater contamination.[5][12] Due to its chemical properties, including a specific gravity greater than water, TCE can penetrate the soil and accumulate as a dense non-aqueous phase liquid (DNAPL) in aquifers, acting as a long-term source of groundwater pollution.[3][5]
Waste Disposal Sites
Historical and ongoing disposal of industrial waste is another major pathway for TCE to enter the environment.
-
Landfills and Hazardous Waste Sites: Improper disposal of TCE-containing solvents and sludges in landfills and hazardous waste sites has led to widespread contamination of underlying soil and groundwater.[5][13] The U.S. Environmental Protection Agency (EPA) has identified this compound in at least 1,051 of the 1,854 current or former National Priorities List (NPL) hazardous waste sites.[9][10] Leachate from these sites can carry dissolved TCE into surrounding aquifers.[14]
-
Military Bases: Many military bases are significant sites of TCE contamination due to the historical use of TCE for degreasing aircraft, vehicles, and weaponry.[4][13] Past disposal practices, often involving dumping into unlined pits, have resulted in extensive soil and groundwater contamination at numerous bases, such as Marine Corps Base Camp Lejeune.[3][13]
Commercial and Consumer Products
While industrial uses dominate, commercial and consumer products have also contributed to TCE contamination, albeit to a lesser extent.
-
Historical Uses: In the past, TCE was an ingredient in a variety of consumer products, including typewriter correction fluid, paint removers, adhesives, spot removers, and carpet-cleaning fluids.[2][6][13][15]
-
Dry Cleaning: TCE has been used in the dry-cleaning industry, primarily as a spot cleaner for tough stains.[2][16]
-
Vapor Intrusion: A significant exposure pathway for humans is vapor intrusion, where volatile TCE from contaminated groundwater or soil migrates upward through the soil and enters the indoor air of overlying buildings.[9][13]
Quantitative Data on Environmental Contamination
The following tables summarize reported concentrations of this compound in various environmental media. These values can vary significantly based on proximity to contamination sources and the specific characteristics of the site.
| Environmental Medium | Concentration Range | Notes | References |
| Ambient Air (General) | 0.01 - 0.3 ppb | Mean concentrations measured across the United States. | [10][11] |
| Ambient Air (Industrial Areas) | Up to 3.4 ppb | Higher concentrations are found in areas with concentrated industrial activity. | [10][11] |
| Occupational Air | 1 - 100 ppm | Worker exposure levels in industries such as degreasing. | [10] |
| Drinking Water (Contaminated Sources) | Typically <30 ppb | Detected in 9% to 34% of U.S. drinking water supply sources. The EPA Maximum Contaminant Level (MCL) is 5 µg/L (5 ppb). | [3][7][10] |
| Groundwater (Contaminated Sites) | Can exceed 700 ppb | Concentrations vary widely depending on the proximity to the source of contamination. | [17] |
| Food | Generally 2 - 100 ppb | Detected in some table-ready foods. | [9] |
Experimental Protocols for TCE Detection
The accurate quantification of this compound in environmental samples is crucial for assessing contamination levels and human exposure risks. The most common analytical methods involve gas chromatography (GC) coupled with various detectors.[18][19]
Analysis of Water Samples (EPA Method 502.2/524.2)
This method is widely used for the determination of volatile organic compounds, including TCE, in drinking water and raw water sources.
Methodology:
-
Sample Collection: Collect water samples in amber glass vials with polytetrafluoroethylene-faced septa, ensuring no headspace.
-
Purge-and-Trap: A sample is purged with an inert gas (e.g., helium), which bubbles through the water. The volatile TCE is transferred from the aqueous phase to the vapor phase.
-
Sorbent Trap: The vapor is passed through a sorbent trap, where the TCE is adsorbed.
-
Thermal Desorption: The trap is heated, and the TCE is desorbed into the carrier gas of a gas chromatograph.
-
Gas Chromatography (GC): The TCE is separated from other volatile compounds on a capillary column.
-
Detection:
-
Photoionization Detector (PID): Provides high sensitivity for compounds ionized by UV light.
-
Electrolytic Conductivity Detector (ELCD): Highly selective for halogenated compounds.
-
Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of fragmented ions.
-
Detection Limits:
Analysis of Air Samples (EPA Method TO-15/TO-17)
These methods are used for the determination of volatile organic compounds in ambient and indoor air.
Methodology:
-
Sample Collection:
-
Preconcentration (for low levels): Samples may be cryogenically trapped to concentrate the TCE.
-
Thermal Desorption (TO-17): The sorbent tube is heated to release the trapped TCE.
-
Gas Chromatography/Mass Spectrometry (GC/MS): The sample is introduced into a GC/MS system for separation, identification, and quantification.
Detection Limits:
-
GC/MS can achieve detection limits in the parts per trillion (ppt) range.[20]
Analysis of Soil and Solid Samples (EPA Method 8260B)
This method is applicable to a wide range of solid waste matrices.
Methodology:
-
Sample Preparation:
-
Methanol (B129727) Extraction: A soil sample is extracted with methanol to dissolve the TCE.
-
Purge-and-Trap: A portion of the methanol extract is added to reagent water and analyzed using the purge-and-trap technique described for water samples.
-
Headspace Analysis: The soil sample is placed in a sealed vial and heated. A portion of the vapor (headspace) above the sample is then injected into the GC.
-
-
Gas Chromatography/Mass Spectrometry (GC/MS): The extracted and concentrated sample is analyzed by GC/MS.
Visualization of Key Pathways
The following diagrams illustrate the primary pathways of TCE environmental contamination and its subsequent degradation.
Caption: Flow of TCE from sources to environmental compartments.
Caption: Simplified degradation pathways of TCE in the environment.
Conclusion
The environmental contamination landscape of this compound is extensive and complex, originating primarily from its industrial use as a degreaser and improper waste disposal. Its persistence in soil and groundwater, particularly as a DNAPL, presents long-term challenges for remediation. The potential for vapor intrusion into buildings poses a direct inhalation risk to human populations. A thorough understanding of the sources, environmental fate, and analytical methods for TCE is paramount for professionals in environmental science, toxicology, and drug development to accurately assess risks, develop effective cleanup technologies, and understand the health implications of exposure. Continued research and monitoring are essential to manage and mitigate the ongoing threat posed by this ubiquitous environmental contaminant.
References
- 1. researchgate.net [researchgate.net]
- 2. What Products Contain this compound (TCE)? A Guide to Common Sources - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 3. List of this compound-related incidents - Wikipedia [en.wikipedia.org]
- 4. This compound, a ubiquitous environmental contaminant in the risk for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. dhs.wisconsin.gov [dhs.wisconsin.gov]
- 7. epa.gov [epa.gov]
- 8. toxicfreefuture.org [toxicfreefuture.org]
- 9. This compound (TCE) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. archive.cdc.gov [archive.cdc.gov]
- 12. Investigation and Cleanup of this compound-Caused Soil/Groundwater Contamination | E&E Solutions Inc. [eesol.co.jp]
- 13. ewg.org [ewg.org]
- 14. This compound - this compound, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound (TCE) - Chemical Safety Facts [chemicalsafetyfacts.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 18. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
Spectroscopic Analysis of Trichloroethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of trichloroethylene (TCE). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require detailed methodologies and comparative data for the identification and quantification of this significant environmental and industrial compound.
Introduction
This compound (C₂HCl₃) is a volatile organic compound that has been widely used as an industrial solvent and degreasing agent. Due to its persistence in the environment and potential health risks, robust and accurate analytical methods are crucial for its detection and quantification in various matrices, including environmental samples and biological tissues. Spectroscopic techniques offer powerful tools for the structural elucidation and quantitative analysis of TCE. This guide covers the principles, experimental protocols, and data interpretation for the analysis of this compound using Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups and overall structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The key vibrational modes for this compound are summarized in the table below.
Table 1: Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3082 | =C-H stretch | Strong |
| 1586 | C=C stretch | Strong |
| 940 | =C-H out-of-plane bend | Strong |
| 850 | C-Cl stretch (asymmetric) | Strong |
| 784 | C-Cl stretch (symmetric) | Strong |
| 633 | C-C-H in-plane bend | Strong |
Data sourced from various spectroscopic databases and literature.
This protocol describes the analysis of a pure liquid sample of this compound.
-
Sample Preparation:
-
Ensure the this compound sample is free of water and other impurities.
-
Place one to two drops of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
-
Instrument Setup:
-
Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and water vapor.
-
Set the desired spectral range (typically 4000-400 cm⁻¹) and number of scans for averaging to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum of the this compound sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the vibrational modes of this compound.
-
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to IR spectroscopy.
Table 2: Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment | Intensity |
| 1590 | C=C stretch | Strong |
| 1242 | C-H in-plane bend | Medium |
| 932 | In-plane mode | Weak |
| 840 | C-Cl stretch | Weak |
| 628 | C-Cl stretch | Strong |
| 450 | Out-of-plane mode | Medium |
| 381 | C-C-Cl deformation | Strong |
| 274 | C-Cl deformation | Strong |
| 211 | Out-of-plane mode | Medium |
| 172 | C-C-Cl deformation | Strong |
Data compiled from published Raman spectra of this compound.[1]
-
Sample Preparation:
-
Place the liquid this compound sample into a suitable container, such as a glass vial or a quartz cuvette. For volatile samples, ensure the container is properly sealed.
-
-
Instrument Setup:
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). The choice of laser may depend on the sample's potential for fluorescence.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
Set the laser power, integration time, and number of accumulations to optimize the signal-to-noise ratio while avoiding sample degradation.
-
-
Data Acquisition:
-
Focus the laser beam into the liquid sample.
-
Collect the scattered Raman signal.
-
-
Data Processing:
-
Process the raw spectrum to remove background fluorescence and cosmic rays, if necessary.
-
Identify and label the Raman peaks corresponding to the vibrational modes of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are most relevant.
Table 3: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Solvent |
| ¹H | 6.47 | CDCl₃ |
| ¹³C | 125.9 | CDCl₃ |
| ¹³C | 117.2 | CDCl₃ |
Note: The two ¹³C signals correspond to the two distinct carbon atoms in the this compound molecule. Chemical shifts can vary slightly depending on the solvent and reference standard used.
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) for both ¹H and ¹³C nuclei.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. This is typically a quick experiment.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum and identify the chemical shifts of the peaks in both the ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and can be used for both qualitative and quantitative analysis of this compound, often in conjunction with a separation technique like gas chromatography (GC-MS).
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Ion Fragment |
| 130 | 100.0 | [C₂HCl₃]⁺ (M⁺) |
| 132 | 96.3 | [C₂HCl₃]⁺ (M+2)⁺ |
| 134 | 30.2 | [C₂HCl₃]⁺ (M+4)⁺ |
| 95 | 78.5 | [C₂Cl₂]⁺ |
| 97 | 50.2 | [C₂Cl₂]⁺ (isotope) |
| 60 | 18.1 | [CHCl]⁺ |
The isotopic pattern of the molecular ion peak is characteristic of a compound containing three chlorine atoms.[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound in a liquid sample.
-
Sample Preparation:
-
Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane). The concentration should be within the linear range of the instrument.
-
If analyzing a complex matrix (e.g., water, soil, biological tissue), an extraction step (e.g., liquid-liquid extraction or solid-phase microextraction) and cleanup may be necessary to isolate the this compound.[3][4]
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Install a suitable capillary column (e.g., DB-5ms).
-
Set the carrier gas (e.g., helium) flow rate.
-
Program the oven temperature ramp. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature to ensure separation from other volatile compounds.
-
Set the injector temperature and mode (e.g., splitless for trace analysis).
-
-
Mass Spectrometer (MS):
-
Set the ion source to electron ionization (EI) mode, typically at 70 eV.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 40-200 amu) or to selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Tune the mass spectrometer using a calibration compound (e.g., perfluorotributylamine (B110022) - PFTBA).
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The GC will separate the components of the sample, and as this compound elutes from the column, it will enter the MS ion source.
-
The mass spectrometer will generate and record the mass spectrum of the eluting compound.
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.
-
Examine the mass spectrum of this peak and compare it to a reference mass spectrum of this compound from a spectral library (e.g., NIST).
-
For quantitative analysis, create a calibration curve using standards of known this compound concentrations.
-
Visualized Workflows and Pathways
General Analytical Workflow for this compound Identification
The following diagram illustrates a typical workflow for the spectroscopic identification of this compound.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Metabolic Pathways of this compound
This compound is metabolized in the body through two primary pathways: cytochrome P450 oxidation and glutathione (B108866) conjugation. Understanding these pathways is crucial in toxicology and drug development.
This is the major metabolic pathway for this compound.[5][6]
Caption: The cytochrome P450 mediated oxidative metabolic pathway of this compound.
This pathway is particularly significant in the context of TCE-induced nephrotoxicity.[3][6]
Caption: The glutathione conjugation pathway for the metabolism of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure and Bonding of Trichloroethylene
This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound (TCE), a chlorinated hydrocarbon of significant industrial and environmental relevance. The document details its molecular geometry, bonding parameters, and the experimental techniques used for their determination. Furthermore, it explores the metabolic fate of TCE, a critical aspect for toxicological and drug development research.
Chemical Structure and Molecular Geometry
This compound, with the chemical formula C₂HCl₃, is systematically named 1,1,2-trichloroethene. Its structure consists of two carbon atoms joined by a double bond. One carbon atom is bonded to one hydrogen atom and one chlorine atom, while the other carbon atom is bonded to two chlorine atoms.[1] The presence of the carbon-carbon double bond confers a planar geometry to the molecule. The arrangement of atoms around each carbon atom is trigonal planar, a consequence of the sp² hybridization of the carbon atoms.
Table 1: Summary of Molecular Properties of this compound
| Property | Value |
| Chemical Formula | C₂HCl₃ |
| IUPAC Name | 1,1,2-Trichloroethene |
| Molar Mass | 131.39 g/mol |
| Molecular Geometry | Planar |
| Hybridization of Carbons | sp² |
Bonding Parameters
The precise bond lengths and angles in this compound have been determined experimentally, primarily through gas-phase electron diffraction and microwave spectroscopy. These parameters are crucial for understanding the molecule's reactivity and interactions.
Table 2: Experimental Bond Lengths and Angles of this compound
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| C=C | 1.343 | Cl-C-Cl | ~117.1 |
| C-H | 1.088 | H-C-C | 120.9 |
| C-Cl (geminal) | 1.733 | Cl-C=C (on CCl₂) | ~121.5 |
| C-Cl (vicinal) | 1.733 | Cl-C=C (on CHCl) | ~122.5 |
Note: The bond angles provided are approximate values as precise, directly cited experimental values for all angles were not available in the searched literature. The values are based on the trigonal planar geometry and computational data which generally show good agreement with experimental findings.
Experimental Protocols for Structural Determination
The determination of the molecular structure of volatile compounds like this compound relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments used.
Gas-phase electron diffraction is a powerful technique for determining the precise geometry of molecules in the gaseous state, free from intermolecular interactions present in condensed phases.
Experimental Workflow:
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is fired at the gaseous TCE molecules.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the TCE molecules. The scattering pattern is dependent on the arrangement of the atoms.
-
Detection: The scattered electrons are detected on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. By applying mathematical models, the internuclear distances (bond lengths) and bond angles can be derived with high precision.
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly accurate information about the molecule's moments of inertia, from which its geometry can be deduced.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of sweeping frequency.
-
Absorption Detection: The absorption of microwave radiation by the sample is detected as a function of frequency.
-
Spectral Analysis: The resulting spectrum shows a series of absorption lines, each corresponding to a specific rotational transition. By analyzing the frequencies of these transitions, the rotational constants of the molecule can be determined.
-
Structural Determination: The rotational constants are related to the moments of inertia of the molecule. For a planar molecule like this compound, the moments of inertia can be used to calculate the bond lengths and angles with very high accuracy.
GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a volatile mixture. For this compound, it is primarily used for identification and quantification rather than for the de novo determination of its molecular structure.
Methodology:
-
Sample Injection: A liquid or headspace gas sample containing this compound is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection and Spectral Analysis: The abundance of each ion is measured, producing a mass spectrum. The mass spectrum of this compound is a unique fingerprint that allows for its unambiguous identification. The retention time from the gas chromatograph provides an additional layer of identification.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. This information is invaluable for confirming the structure of a compound.
Methodology for ¹H and ¹³C NMR of this compound:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses to excite the ¹H or ¹³C nuclei. The resulting signals (free induction decay) are detected.
-
Data Processing: The free induction decay is converted into a spectrum using a Fourier transform.
-
Spectral Interpretation:
-
¹H NMR: The spectrum of this compound shows a single signal (a singlet) for the lone proton. Its chemical shift provides information about its electronic environment.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows two distinct signals, corresponding to the two non-equivalent carbon atoms in the molecule. The chemical shifts of these signals are characteristic of carbon atoms in a chlorinated alkene.
-
Cytochrome P450-Mediated Metabolism of this compound
The toxicity of this compound is largely attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This metabolic pathway leads to the formation of several reactive and stable metabolites. Understanding this pathway is crucial for toxicological studies and for assessing the health risks associated with TCE exposure.
References
An In-depth Technical Guide to Trichloroethylene Degradation Products in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroethylene (TCE), a volatile chlorinated organic compound, is a widespread environmental contaminant frequently found in soil and groundwater. Its persistence and carcinogenic properties necessitate a thorough understanding of its fate and transformation in the subsurface environment. This technical guide provides a comprehensive overview of the degradation products of TCE in soil, detailing the diverse biotic and abiotic pathways, the key intermediates and final products, and the advanced analytical methodologies used for their identification and quantification. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the assessment and remediation of TCE-contaminated sites.
I. Degradation Pathways and Products
The transformation of TCE in soil is a complex process governed by a variety of biotic and abiotic reactions. These pathways lead to a range of degradation products, the nature and concentration of which are highly dependent on the prevailing environmental conditions.
A. Biotic Degradation
Microbial activity is a primary driver of TCE degradation in soil. The two main biotic pathways are anaerobic reductive dechlorination and aerobic co-metabolism.
Under anaerobic conditions, certain microorganisms can utilize TCE as an electron acceptor in a process known as reductive dechlorination. This sequential process involves the stepwise removal of chlorine atoms, leading to the formation of progressively less chlorinated ethenes.[1][2] The primary products of this pathway are:
-
cis-1,2-Dichloroethene (cis-DCE): The most common initial daughter product of anaerobic TCE degradation.[2]
-
trans-1,2-Dichloroethene (trans-DCE) and 1,1-Dichloroethene (1,1-DCE): Formed in smaller quantities compared to cis-DCE.[2]
-
Vinyl Chloride (VC): A highly toxic and carcinogenic intermediate formed from the dechlorination of DCE isomers.[3][4] Its accumulation is a significant concern in incomplete remediation scenarios.
-
Ethene and Ethane: The final, non-toxic end products of complete reductive dechlorination.[4]
The presence and activity of specific microbial populations, particularly those of the Dehalococcoides genus, are crucial for the complete detoxification of TCE to ethene.[5][6][7][8]
In the presence of oxygen, some aerobic microorganisms can degrade TCE through co-metabolism. This process occurs when enzymes produced by the microorganisms to metabolize other compounds, such as methane, toluene (B28343), or phenol, fortuitously act on TCE.[9][10] The key initial step is the oxidation of TCE to an unstable intermediate, TCE epoxide .[11] This epoxide then spontaneously degrades into a variety of products, including:[11]
-
Dichloroacetic acid (DCAA) [9]
-
Trichloroacetic acid (TCAA) [9]
-
Carbon monoxide [11]
-
Glyoxylate [11]
-
Formate [11]
Unlike anaerobic reductive dechlorination, aerobic co-metabolism does not typically lead to the accumulation of toxic chlorinated intermediates like vinyl chloride.
B. Abiotic Degradation
Abiotic degradation of TCE in soil primarily occurs through reactions with reduced iron minerals, such as magnetite and mackinawite (FeS).[12][13][14][15][16] These reactions can proceed via two main pathways:
-
Hydrogenolysis: The replacement of a chlorine atom with a hydrogen atom.
-
β-elimination: The removal of two adjacent chlorine atoms to form a triple bond.
The products of these abiotic pathways can include:
-
cis-1,2-Dichloroethene (cis-DCE)
-
1,1-Dichloroethene (1,1-DCE)
-
Acetylene [13]
-
Ethene
-
Ethane
The relative abundance of these products can vary depending on the specific mineralogy and geochemical conditions of the soil.[12]
II. Quantitative Data on TCE Degradation
The rate and extent of TCE degradation, and the resulting concentrations of its degradation products, are influenced by numerous factors including soil type, microbial populations, redox potential, pH, and the presence of co-contaminants. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Condition | Soil Type | Initial TCE Concentration | Key Degradation Products & Concentrations/Removal Efficiency | Reference |
| Anaerobic | Clay | 1,000 mg/kg | 97% TCE removal; cis-DCE and VC detected | [17] |
| Anaerobic | Sandy Clay Loam | Not specified | Decrease in TCE with concomitant increase in cis-DCE and VC | [4] |
| Anaerobic | Not specified | Not specified | TCE degradation to ethene | [5][6][7][8] |
| Aerobic (Co-metabolism with Toluene) | Not specified | Not specified | Increased TCE degradation with increased toluene concentration | [11] |
| Abiotic (with FeS) | Not specified | Not specified | Formation of acetylene, ethene, and ethane | [12][13] |
| Field Study | Not specified | Not specified | Decrease in TCE and increase in DCEs and VC | [3] |
| Phytoremediation (Poplar Trees) | Not specified | ~15 ppm | 99% removal of added TCE | [18] |
| Thermal Conduction Heating | Not specified | 620.25 mg/kg | 36.27-78.21% TCE removal | [19] |
| Thermal Conduction with Persulfate | Not specified | 620.25 mg/kg | 87.60-99.55% TCE removal | [19] |
Note: This table provides a summary of available data. Concentrations and degradation rates can vary significantly based on specific site conditions.
III. Experimental Protocols
Accurate identification and quantification of TCE and its degradation products are essential for assessing contamination and monitoring remediation efforts. This section details the primary analytical methods employed.
A. Analysis of Volatile Organic Compounds (VOCs)
GC-MS is the standard method for the analysis of volatile compounds like TCE, DCE isomers, and vinyl chloride in soil and water samples.
Sample Preparation and Introduction:
-
Purge-and-Trap (EPA Method 5035A): This is the most common method for volatile analysis in solid samples.[6]
-
A known weight of soil is placed in a sealed vial.
-
The vial is heated, and an inert gas is bubbled through the sample to purge the volatile compounds.
-
The purged volatiles are trapped on a sorbent material.
-
The trap is then rapidly heated to desorb the compounds into the GC-MS for analysis.[4]
-
-
Headspace Analysis (EPA Method 5021):
GC-MS Parameters (General Example):
-
Gas Chromatograph (GC):
-
Column: DB-624 or equivalent capillary column (for volatile compounds).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. For example, an initial temperature of 40°C held for a few minutes, followed by a ramp to a final temperature of around 220°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification of known compounds at low concentrations.
-
B. Analysis of Non-Volatile Degradation Products
Ion chromatography is used to quantify anionic degradation products such as chloride, formate, and glyoxylate.
Sample Preparation:
-
A soil sample is extracted with deionized water to dissolve the anions.[22][23]
-
The extract is filtered to remove particulate matter before injection into the ion chromatograph.[22][23]
Ion Chromatography Parameters (General Example):
-
Columns: A guard column to protect the analytical column, and an anion-exchange analytical column.
-
Eluent: A buffered aqueous solution (e.g., sodium carbonate/bicarbonate) to separate the anions.
-
Detector: A conductivity detector.
C. Advanced Analytical Techniques
CSIA is a powerful tool for elucidating degradation pathways by measuring the isotopic ratios (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) of individual compounds.[13][15][24][25] Degradation processes often result in a predictable fractionation of isotopes, allowing for the differentiation between biotic and abiotic pathways and even between different microbial degradation mechanisms.[12][15][16]
Methodology:
-
Volatile compounds are extracted from the soil sample using methods similar to those for standard GC-MS analysis.
-
The extracted compounds are separated by gas chromatography.
-
The eluting compounds are then passed through a combustion or pyrolysis interface to convert them into simple gases (e.g., CO₂ for carbon isotopes).
-
These gases are introduced into an Isotope Ratio Mass Spectrometer (IRMS) to measure the isotopic ratios.
SIP is a molecular biology technique used to identify the microorganisms actively involved in the degradation of a specific contaminant.[16][26][27][28]
Methodology:
-
A soil microcosm is amended with a ¹³C-labeled version of the contaminant (e.g., ¹³C-TCE).
-
Microorganisms that consume the labeled contaminant will incorporate the ¹³C into their cellular components, such as DNA.[16][27][28]
-
DNA is extracted from the soil and subjected to density gradient ultracentrifugation to separate the "heavy" ¹³C-labeled DNA from the "light" ¹²C-unlabeled DNA.[27][28]
-
The ¹³C-labeled DNA is then analyzed using techniques like 16S rRNA gene sequencing to identify the active TCE-degrading organisms.
qPCR can be used to quantify the abundance of specific genes involved in TCE degradation, such as the reductive dehalogenase genes (tceA, vcrA, bvcA) found in Dehalococcoides species.[1][5][11] This provides an indication of the potential for anaerobic reductive dechlorination at a site.
Methodology:
-
DNA is extracted from a soil sample.
-
Specific primers and probes targeting the gene of interest are used in a real-time PCR reaction to amplify and quantify the target gene.
IV. Signaling Pathways and Genetic Regulation
The microbial degradation of TCE is a highly regulated process involving complex signaling pathways and genetic control mechanisms.
A. Anaerobic Reductive Dechlorination
In Dehalococcoides species, the expression of reductive dehalogenase genes is induced by the presence of chlorinated compounds.[1][5][6][7][8] The regulation is thought to involve two-component systems and MarR-type transcriptional regulators that sense the presence of specific chlorinated ethenes and activate the transcription of the corresponding reductive dehalogenase genes.[1][8]
Caption: Simplified signaling pathway for the induction of reductive dehalogenase genes in anaerobic bacteria.
B. Aerobic Co-metabolism
In bacteria such as Pseudomonas putida, the degradation of TCE is often linked to the metabolism of aromatic compounds like toluene. The tod operon, which encodes the enzymes for toluene degradation including toluene dioxygenase, can be induced by toluene and, in some cases, by TCE itself.[11] The regulation involves a two-component system where a sensor kinase detects the inducer molecule and activates a response regulator, which in turn promotes the transcription of the tod operon.[29][30]
Caption: Simplified regulatory pathway for the induction of the tod operon for aerobic TCE co-metabolism.
V. Experimental Workflows
The following diagrams illustrate typical experimental workflows for the analysis of TCE degradation in soil.
References
- 1. Regulation of reductive dehalogenase gene transcription in Dehalococcoides mccartyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and trends of this compound biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic bioremediation of this compound and chlorobenzene: field and laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioremedial.com [bioremedial.com]
- 5. Transcription Analysis of Genes Encoding Homologues of Reductive Dehalogenases in “Dehalococcoides” sp. Strain CBDB1 by Using Terminal Restriction Fragment Length Polymorphism and Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Potential of the TCE-degrading endophyte Pseudomonas putida W619-TCE to improve plant growth and reduce TCE phytotoxicity and evapotranspiration in poplar cuttings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation analyses of this compound (TCE) by bacteria and its use for biosensing of TCE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of the tod Operon by this compound in Pseudomonas putida TVA8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. exwc.navfac.navy.mil [exwc.navfac.navy.mil]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. researchgate.net [researchgate.net]
- 17. Removal of this compound (TCE) contaminated soil using a two-stage anaerobic-aerobic composting technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. conservancy.umn.edu [conservancy.umn.edu]
- 19. mdpi.com [mdpi.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. epa.gov [epa.gov]
- 22. A Pseudomonas putida Strain Genetically Engineered for 1,2,3-Trichloropropane Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromosomal Integration of tcb Chlorocatechol Degradation Pathway Genes as a Means of Expanding the Growth Substrate Range of Bacteria To Include Haloaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. Frontiers | Stoichiometry of the Gene Products From the Tetrachloroethene Reductive Dehalogenase Operon pceABCT [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. ccme.ca [ccme.ca]
- 29. Genetic and Biochemical Analyses of the tec Operon Suggest a Route for Evolution of Chlorobenzene Degradation Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Trichloroethylene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroethylene (TCE), a chlorinated hydrocarbon with the chemical formula C₂HCl₃, is a volatile, colorless liquid historically employed as a potent industrial solvent and degreasing agent.[1][2] Its efficacy in dissolving a wide array of organic materials, including oils, greases, waxes, and various resins, has cemented its utility in numerous industrial and manufacturing processes.[2][3] For researchers, scientists, and professionals in drug development, a comprehensive understanding of TCE's solubility in various organic solvents is paramount for its application as a reaction medium, an extraction solvent, or in cleaning and purification processes. This technical guide provides a detailed overview of the solubility of this compound in a range of organic solvents, supported by quantitative data, experimental protocols, and logical workflow diagrams.
Core Concepts in Solubility
The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For a liquid solute like this compound, miscibility with a liquid solvent is a key aspect of its solubility. Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in each other. This compound is a relatively non-polar molecule, which indicates a higher solubility in non-polar organic solvents.
Quantitative Solubility Data
This compound exhibits high solubility in a wide variety of organic solvents. While extensive quantitative data across a broad temperature and pressure range for every conceivable solvent is not centrally compiled, this guide presents available data and qualitative descriptions of its solubility characteristics.
Qualitative Solubility Overview:
This compound is known to be soluble in or miscible with a significant number of organic solvents, including:
-
Alcohols: such as ethanol (B145695) and isopropanol.[4]
-
Ethers: like diethyl ether.[4]
-
Chlorinated Hydrocarbons: such as chloroform (B151607) and carbon tetrachloride.[6]
-
Aromatic Hydrocarbons: for instance, benzene (B151609) and toluene.
-
Aliphatic Hydrocarbons: like hexane (B92381) and heptane.
Studies on the use of alcohols as co-solvents to enhance the solubility of TCE in water have shown that in pure methanol, ethanol, and isopropyl alcohol, TCE is completely miscible, dissolving at least up to 10,000 ppm.
Vapor-Liquid Equilibrium (VLE) Data as an Indicator of Solubility:
Vapor-liquid equilibrium data provides valuable insights into the solubility and interactions between components in a liquid mixture. The following table summarizes available VLE data for binary systems of this compound with various organic solvents at a pressure of 95 kPa. This data can be used to infer the high degree of mutual solubility between TCE and these solvents under the specified conditions.
| Organic Solvent | Temperature Range (°C) at 95 kPa | Mole Fraction of TCE (Liquid Phase, x₁) | Mole Fraction of TCE (Vapor Phase, y₁) | Reference |
| Ethanol | 74.35 - 82.85 | 0.0000 - 1.0000 | 0.0000 - 1.0000 | [7] |
| Isopropanol | 78.45 - 82.85 | 0.0000 - 1.0000 | 0.0000 - 1.0000 | [7] |
| Isobutanol | 82.85 - 102.75 | 0.0000 - 1.0000 | 0.0000 - 1.0000 | [7] |
Note: The complete VLE dataset contains multiple data points within the specified temperature and mole fraction ranges.
Experimental Protocols for Solubility Determination
The determination of the solubility of a volatile compound like this compound in an organic solvent requires precise and well-controlled experimental procedures. Below are detailed methodologies for commonly employed techniques.
Static Equilibrium Method (Shake-Flask Method)
This is a widely used and reliable method for determining the equilibrium solubility of a solute in a solvent.
Methodology:
-
Preparation of Supersaturated Solution: A known excess amount of this compound is added to a known amount of the organic solvent in a sealed, gas-tight vial or flask. The container should have minimal headspace to reduce volatilization.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath is ideal for this purpose.
-
Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow for the separation of the undissolved TCE phase from the saturated solvent phase. Centrifugation can be used to expedite this process.
-
Sampling: A sample of the clear, saturated supernatant (the solvent phase) is carefully withdrawn using a gas-tight syringe. Care must be taken not to disturb the undissolved TCE layer.
-
Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique, most commonly Gas Chromatography (GC).
-
GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS): An aliquot of the saturated solution is injected into the GC. The concentration is determined by comparing the peak area of TCE in the sample to a calibration curve prepared using standard solutions of TCE in the same solvent.
-
-
Data Reporting: The solubility is typically reported in terms of mole fraction, mass fraction, or grams of solute per 100 mL of solvent at the specified temperature.
Vapor-Liquid Equilibrium (VLE) Determination using an Ebulliometer
This method is used to determine the equilibrium compositions of the liquid and vapor phases of a mixture at its boiling point under a constant pressure.
Methodology:
-
Apparatus: A dynamic recirculating still (ebulliometer) is used. This apparatus is designed to boil a liquid mixture, condense the resulting vapor, and return the condensate to the boiling flask, allowing for the establishment of equilibrium between the liquid and vapor phases.[7]
-
Sample Preparation: A binary mixture of this compound and the organic solvent of a known overall composition is prepared and placed in the boiling flask of the ebulliometer.
-
Equilibration: The mixture is heated to its boiling point under a controlled, constant pressure (e.g., 95 kPa). The system is allowed to operate for a period of time to ensure that a steady state of equilibrium is reached, where the temperature and the compositions of the liquid and vapor phases remain constant.
-
Sampling: Once equilibrium is established, samples of both the boiling liquid and the condensed vapor are carefully collected.
-
Analysis: The mole fractions of this compound and the solvent in both the liquid and vapor samples are determined. This is typically done by measuring a physical property that varies with composition, such as refractive index or density, and comparing it to a calibration curve. Alternatively, Gas Chromatography can be used for more precise analysis.
-
Data Collection: The procedure is repeated for different initial mixture compositions to obtain a complete set of VLE data (temperature vs. liquid and vapor mole fractions) at the given pressure.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.
Caption: Workflow for determining the solubility of TCE using the static equilibrium method.
Caption: Experimental workflow for Vapor-Liquid Equilibrium (VLE) determination.
Conclusion
This compound's excellent solvency in a broad spectrum of organic solvents makes it a valuable tool in various scientific and industrial applications. This guide has provided a foundational understanding of its solubility characteristics, presenting available quantitative data and detailing robust experimental protocols for its determination. The high miscibility of TCE with common alcohols, ethers, ketones, and other non-polar solvents underscores its versatility. For professionals in research and drug development, a thorough grasp of these solubility properties and the methodologies to quantify them is essential for optimizing processes, ensuring purity, and achieving desired experimental outcomes. Further research to establish comprehensive solubility data across a wider range of temperatures and for a more extensive list of organic solvents would be a valuable contribution to the scientific literature.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. This compound - this compound, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | ClCH=CCl2 | CID 6575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Trichloroethylene: A Technical Guide to its Vapor Pressure, Volatility, and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of trichloroethylene (TCE), with a specific focus on its vapor pressure and volatility. Furthermore, it delves into the metabolic pathways of TCE, offering critical insights for toxicological assessment and drug development. All quantitative data is presented in clear, tabular formats for ease of comparison, and key experimental methodologies are detailed. Visual diagrams of the metabolic pathways are provided to facilitate a deeper understanding of its biotransformation.
Vapor Pressure and Volatility of this compound
This compound is a volatile organic compound, and its tendency to transition from a liquid to a gaseous state is characterized by its vapor pressure. This property is crucial for understanding its environmental fate, potential for inhalation exposure, and for designing safe handling and containment procedures in industrial and laboratory settings.
Quantitative Vapor Pressure Data
The vapor pressure of this compound is highly dependent on temperature. The following tables summarize key vapor pressure data points and the parameters for the Antoine equation, a semi-empirical equation that describes the relationship between vapor pressure and temperature.
| Temperature (°C) | Vapor Pressure (mmHg) | Source |
| 20 | 58 | Wikipedia |
| 20 | 57.8 | Westlake Chemical |
| 20 | 61 | ChemicalBook |
| 25 | 74 | US EPA |
| 25 | 69 | ATSDR |
Table 1: Reported Vapor Pressure of this compound at Specific Temperatures
| Temperature (°C) | Vapor Pressure (mmHg) |
| -43.8 | 1 |
| -12.4 | 10 |
| 11.9 | 40 |
| 31.4 | 100 |
| 67.0 | 400 |
| 86.7 | 760 |
Table 2: Vapor Pressure of this compound at Various Temperatures (Data obtained from the CRC Handbook of Chemistry and Physics, 44th ed.)[1]
Antoine Equation for this compound
The Antoine equation provides a functional relationship between vapor pressure and temperature and is invaluable for interpolating and extrapolating vapor pressure data. The equation is as follows:
log₁₀(P) = A - (B / (T + C))
Where:
-
P is the vapor pressure in bar.
-
T is the temperature in Kelvin.
-
A, B, and C are the Antoine coefficients specific to the substance.
| A | B | C | Temperature Range (K) | Source |
| 3.55346 | 974.538 | -85.811 | 290.9 - 359.62 | NIST WebBook (coefficients calculated from data by McDonald, 1944) |
Table 3: Antoine Equation Parameters for this compound
Experimental Protocol for Vapor Pressure Determination
The vapor pressure data for this compound, particularly the historical data that forms the basis for equations like the Antoine equation, were likely determined using established physical chemistry techniques. While the specific publication from McDonald (1944) was not retrievable in its entirety, the experimental methodology can be inferred from common practices of the era, such as the static or isoteniscope method.
Principle of the Static Method
The static method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium. The fundamental principle involves placing a pure, degassed sample of the liquid into a temperature-controlled container and measuring the pressure of the vapor phase above the liquid.
Apparatus
A typical apparatus for the static method, such as an isoteniscope, would consist of the following components:
-
Sample Bulb: A glass bulb containing the purified this compound sample.
-
U-tube Manometer: A U-shaped tube containing a portion of the sample liquid, which acts as a null indicator.
-
Constant Temperature Bath: A bath capable of maintaining a precise and uniform temperature for the sample bulb and manometer.
-
Vacuum System: A vacuum pump to degas the sample and the apparatus.
-
Pressure Measurement System: An external manometer (e.g., a mercury manometer) to measure the pressure of the inert gas required to balance the vapor pressure of the sample.
Experimental Procedure
-
Sample Purification: The this compound sample would first be purified, likely through distillation, to remove any non-volatile or volatile impurities.
-
Degassing: The purified sample is introduced into the isoteniscope. The sample is then thoroughly degassed by repeated freezing, pumping under vacuum to remove dissolved air and other gases, and then thawing. This step is critical to ensure that the measured pressure is solely due to the vapor of the substance.
-
Temperature Equilibration: The isoteniscope containing the degassed sample is immersed in the constant temperature bath, which is set to the desired temperature. The system is allowed to reach thermal equilibrium.
-
Pressure Measurement: The pressure in the system connected to the external side of the U-tube manometer is adjusted with an inert gas until the liquid levels in both arms of the U-tube are equal. At this point, the pressure of the inert gas is equal to the vapor pressure of the this compound at that temperature. This pressure is then accurately measured using the external manometer.
-
Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points.
Metabolic Pathways of this compound
For drug development professionals, understanding the metabolic fate of a chemical is paramount for assessing its potential toxicity and drug-drug interactions. This compound undergoes extensive metabolism in the body, primarily through two pathways: cytochrome P450 (CYP450)-mediated oxidation and glutathione (B108866) (GSH) conjugation.
Cytochrome P450-Mediated Oxidation Pathway
The major metabolic pathway for TCE involves oxidation by cytochrome P450 enzymes, predominantly CYP2E1. This pathway leads to the formation of several metabolites, some of which are associated with the toxic effects of TCE.
Caption: Cytochrome P450-mediated oxidation pathway of this compound.
Glutathione (GSH) Conjugation Pathway
A smaller fraction of this compound is metabolized through conjugation with glutathione, a pathway that is particularly important in the kidney and is linked to TCE-induced nephrotoxicity.
Caption: Glutathione (GSH) conjugation pathway of this compound.
References
Unraveling the Neurotoxic Cascade of Trichloroethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trichloroethylene (TCE), a ubiquitous environmental contaminant, poses a significant threat to neurological health. Emerging evidence has linked chronic exposure to TCE with an increased risk of neurodegenerative diseases, including Parkinson's disease. This technical guide provides an in-depth exploration of the core mechanisms underlying TCE-induced neurotoxicity, offering a consolidated resource for researchers and professionals engaged in neuroscience and drug development. This document synthesizes current understanding of the molecular pathways, presents key quantitative data from preclinical studies, and details essential experimental protocols to facilitate further investigation into this critical area of environmental neurotoxicology.
Core Mechanisms of this compound Neurotoxicity
The neurotoxic effects of this compound are not attributed to the parent compound alone but are significantly mediated by its metabolites. The primary mechanisms implicated in TCE-induced neuronal damage are multifaceted and interconnected, creating a cascade of cellular dysfunction that ultimately leads to cell death, particularly in vulnerable neuronal populations such as dopaminergic neurons. The key pillars of TCE neurotoxicity are:
-
Mitochondrial Dysfunction: TCE and its metabolites, notably 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo), are potent inhibitors of mitochondrial complex I, a critical component of the electron transport chain.[1][2] This inhibition disrupts cellular respiration, leading to a deficit in ATP production and an increase in the generation of reactive oxygen species (ROS).[1]
-
Oxidative Stress: The overproduction of ROS, coupled with the depletion of endogenous antioxidants like glutathione, results in a state of oxidative stress.[3][4] This imbalance leads to widespread damage of cellular macromolecules, including lipids, proteins, and DNA, further compromising neuronal function and integrity.[4][5]
-
Neuroinflammation: TCE exposure triggers the activation of microglia, the resident immune cells of the central nervous system.[5][6][7] Activated microglia release a barrage of pro-inflammatory cytokines and other neurotoxic factors, creating a sustained neuroinflammatory environment that contributes to neuronal injury and death.[5][8]
-
Apoptosis: The culmination of mitochondrial dysfunction, oxidative stress, and neuroinflammation is the induction of programmed cell death, or apoptosis.[4][5][9] This process is executed through the activation of a cascade of enzymes known as caspases, which dismantle the cell in an orderly fashion.[5]
Quantitative Data on this compound Neurotoxicity
The following tables summarize key quantitative findings from preclinical studies investigating the neurotoxic effects of TCE. These data provide a comparative overview of dose-dependent effects on dopaminergic neuron survival and mitochondrial function in rodent models.
Table 1: Dose-Dependent Loss of Dopaminergic Neurons in Rodents Exposed to this compound
| Species | Route of Administration | Dose | Duration of Exposure | Percent Loss of Dopaminergic Neurons (Substantia Nigra) | Reference |
| Rat (Fisher 344) | Oral Gavage | 200 mg/kg/day | 6 weeks | 20.1% | [1] |
| 500 mg/kg/day | 6 weeks | 25.6% | [1] | ||
| 1000 mg/kg/day | 6 weeks | 40.6% | [1] | ||
| Rat (Lewis) | Inhalation | 50 ppm (TWA) | 8 weeks | ~50% | [3][8] |
| Rat (Lewis) | Oral Gavage | 200 mg/kg/day | 6 weeks | ~32-35% | [2][10] |
| Mouse (C57Bl/6) | Inhalation | 100 ppm (TWA) | 12 weeks | ~50% | [3][8] |
TWA: Time-Weighted Average
Table 2: Effects of this compound on Mitochondrial Function and Oxidative Stress
| Experimental Model | TCE Concentration/Dose | Parameter Measured | Observation | Reference |
| Rat (Fisher 344) Brain | 1000 mg/kg (Oral) | Mitochondrial Complex I Activity | Significantly reduced | [1] |
| Protein Carbonyls | Significantly increased | [1] | ||
| 4-HNE | Increased | [1] | ||
| 3-NT | Increased | [1] | ||
| Mouse Brain | Chronic Oral Administration | Mitochondrial Complex I Activity | Significantly reduced | [11] |
| Placental Cells (HTR-8/SVneo) | 20 µM (DCVC metabolite) | Oxygen Consumption Rate (OCR) | Initially elevated, then decreased | [12] |
| Mitochondrial Membrane Potential | Dissipated | [12] |
4-HNE: 4-hydroxynonenal; 3-NT: 3-nitrotyrosine; DCVC: S-(1,2-dichlorovinyl)-L-cysteine
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in TCE neurotoxicity and a typical experimental workflow for its investigation.
References
- 1. This compound induces dopaminergic neurodegeneration in Fisher 344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The industrial solvent this compound induces LRRK2 kinase activity and dopaminergic neurodegeneration in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose inhalation exposure to this compound induces dopaminergic neurodegeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caspase3 assay [assay-protocol.com]
- 5. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 6. Caspase-3 Activity Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The this compound metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Trichloroethylene Carcinogenicity: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies that have established the carcinogenicity of trichloroethylene (TCE). It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data from key animal bioassays, and visualizations of the primary signaling pathways implicated in TCE-induced carcinogenesis.
Executive Summary
This compound, a widespread environmental contaminant, is classified as a human carcinogen. This guide synthesizes the pivotal research that forms the basis of this classification, with a focus on the primary target organs: the kidney, liver, and the hematopoietic system (specifically in relation to non-Hodgkin's lymphoma). Foundational studies, including those conducted by the National Toxicology Program (NTP) and pioneering researchers such as Maltoni and colleagues, have provided unequivocal evidence of TCE's carcinogenic potential in animal models. Mechanistic studies have further elucidated the complex metabolic activation of TCE and the subsequent molecular events that drive tumorigenesis.
Core Experimental Evidence of Carcinogenicity
The carcinogenicity of this compound has been extensively investigated in a series of well-controlled animal bioassays. These studies, primarily conducted in rats and mice, have demonstrated a clear dose-dependent increase in tumor incidence in multiple organs. The following tables summarize the key quantitative findings from these foundational studies.
National Toxicology Program (NTP) Gavage Studies
The NTP conducted comprehensive gavage (oral administration) studies to assess the carcinogenicity of TCE in F344/N rats and B6C3F1 mice. These studies are cornerstones of the evidence for TCE's carcinogenic activity.
Table 1: Carcinogenesis Bioassay of this compound (Gavage) in F344/N Rats (NTP TR-243)
| Sex | Dose (mg/kg) | Organ | Tumor Type | Incidence |
| Male | 0 (Control) | Kidney | Tubular Cell Adenoma or Carcinoma (combined) | 0/50 |
| Male | 500 | Kidney | Tubular Cell Adenoma or Carcinoma (combined) | 1/50 |
| Male | 1000 | Kidney | Tubular Cell Adenoma or Carcinoma (combined) | 3/50 |
| Female | 0 (Control) | Kidney | Tubular Cell Adenoma or Carcinoma (combined) | 0/50 |
| Female | 500 | Kidney | Tubular Cell Adenoma or Carcinoma (combined) | 0/50 |
| Female | 1000 | Kidney | Tubular Cell Adenoma or Carcinoma (combined) | 1/50 |
Table 2: Carcinogenesis Bioassay of this compound (Gavage) in B6C3F1 Mice (NTP TR-243)
| Sex | Dose (mg/kg) | Organ | Tumor Type | Incidence |
| Male | 0 (Control) | Liver | Hepatocellular Carcinoma | 10/50 |
| Male | 1000 | Liver | Hepatocellular Carcinoma | 31/49 |
| Female | 0 (Control) | Liver | Hepatocellular Adenoma or Carcinoma (combined) | 4/50 |
| Female | 1000 | Liver | Hepatocellular Adenoma or Carcinoma (combined) | 22/48 |
In a separate study, the NTP investigated the effects of TCE in four different strains of rats to assess strain-specific susceptibility.
Table 3: Carcinogenesis Bioassay of this compound (Gavage) in Four Strains of Rats (NTP TR-273)
| Strain | Sex | Dose (mg/kg) | Organ | Tumor Type | Incidence |
| ACI | Male | 0 | Kidney | Tubular Cell Adenoma | 0/49 |
| ACI | Male | 1000 | Kidney | Tubular Cell Adenoma | 2/49 |
| August | Male | 0 | Kidney | Tubular Cell Adenoma | 0/49 |
| August | Male | 1000 | Kidney | Tubular Cell Adenoma | 1/50 |
| Marshall | Male | 0 | Kidney | Tubular Cell Adenoma | 0/50 |
| Marshall | Male | 1000 | Kidney | Tubular Cell Adenoma | 3/50 |
| Osborne-Mendel | Male | 0 | Kidney | Tubular Cell Adenoma | 0/48 |
| Osborne-Mendel | Male | 1000 | Kidney | Tubular Cell Adenoma | 2/50 |
Note: The NTP TR-273 study was considered inadequate for assessing carcinogenicity due to high mortality rates, but the observation of renal tumors was noted as significant.
Inhalation Bioassays
Inhalation studies are crucial for understanding the risks associated with occupational and environmental exposure to TCE. The research led by Maltoni and colleagues provided early, critical evidence of TCE's carcinogenicity via this route of exposure.
Table 4: Long-term Carcinogenicity Bioassay of this compound (Inhalation) in Sprague-Dawley Rats (Maltoni et al., 1988)
| Sex | Concentration (ppm) | Organ | Tumor Type | Incidence |
| Male | 0 | Kidney | Renal Adenocarcinomas | 0/130 |
| Male | 100 | Kidney | Renal Adenocarcinomas | 1/130 |
| Male | 300 | Kidney | Renal Adenocarcinomas | 2/130 |
| Male | 600 | Kidney | Renal Adenocarcinomas | 4/130 |
| Male | 0 | Testis | Leydig Cell Tumors | 10/130 |
| Male | 100 | Testis | Leydig Cell Tumors | 18/130 |
| Male | 300 | Testis | Leydig Cell Tumors | 25/130 |
| Male | 600 | Testis | Leydig Cell Tumors | 30/130 |
Table 5: Long-term Carcinogenicity Bioassay of this compound (Inhalation) in B6C3F1 Mice (Maltoni et al., 1988)
| Sex | Concentration (ppm) | Organ | Tumor Type | Incidence |
| Male | 0 | Lung | Bronchiolo-alveolar Tumors | 10/100 |
| Male | 100 | Lung | Bronchiolo-alveolar Tumors | 15/100 |
| Male | 300 | Lung | Bronchiolo-alveolar Tumors | 20/100 |
| Male | 600 | Lung | Bronchiolo-alveolar Tumors | 25/100 |
| Female | 0 | Lung | Bronchiolo-alveolar Tumors | 5/100 |
| Female | 100 | Lung | Bronchiolo-alveolar Tumors | 8/100 |
| Female | 300 | Lung | Bronchiolo-alveolar Tumors | 12/100 |
| Female | 600 | Lung | Bronchiolo-alveolar Tumors | 15/100 |
Key Signaling Pathways in TCE Carcinogenesis
The carcinogenic effects of this compound are not caused by the parent compound itself but rather by its reactive metabolites. TCE is primarily metabolized through two major pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (B108866) (GSH) conjugation. The metabolites produced through these pathways can induce genetic and epigenetic alterations, leading to the disruption of key cellular signaling pathways.
Metabolic Activation of this compound
The initial metabolism of TCE is a critical step in its conversion to carcinogenic intermediates. The following diagram illustrates the two main metabolic pathways.
Metabolic activation pathways of this compound.
Kidney Carcinogenesis: The VHL/HIF Pathway
In the kidney, the glutathione conjugation pathway is of particular importance. The metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and is implicated in renal carcinogenesis. One of the key molecular targets in clear cell renal cell carcinoma, the most common form of kidney cancer associated with TCE exposure, is the von Hippel-Lindau (VHL) tumor suppressor gene. Inactivation of the VHL protein leads to the stabilization of Hypoxia-Inducible Factors (HIFs), which in turn activate a cascade of genes involved in cell proliferation, angiogenesis, and metabolism.
Disruption of the VHL/HIF pathway by a TCE metabolite.
Liver Carcinogenesis: The PPARα Pathway
In the liver, the oxidative metabolites of TCE, particularly trichloroacetic acid (TCA) and dichloroacetic acid (DCA), are considered the primary drivers of carcinogenesis. These metabolites are known to be peroxisome proliferators and can activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to the transcription of genes involved in lipid metabolism, cell proliferation, and oxidative stress, which can contribute to the development of liver tumors.
Activation of the PPARα pathway by TCE metabolites in the liver.
Non-Hodgkin's Lymphoma: Immune System Modulation
The association between TCE exposure and an increased risk of non-Hodgkin's lymphoma (NHL) is supported by epidemiological studies, although the underlying molecular mechanisms are less well-defined compared to kidney and liver cancer. The leading hypothesis suggests that TCE and its metabolites can modulate the immune system, leading to a state of chronic immune stimulation or immunosuppression, both of which are risk factors for lymphoma. This can involve alterations in cytokine production, T-cell and B-cell function, and the induction of autoimmune responses.
Proposed mechanisms of TCE-induced immunomodulation and NHL risk.
Detailed Experimental Protocols
This section provides detailed methodologies for the key animal bioassays and genotoxicity assays cited in this guide. These protocols are intended to provide a thorough understanding of the experimental designs that have been instrumental in characterizing the carcinogenicity of this compound.
Rodent Carcinogenesis Bioassay (Gavage)
This protocol is a generalized representation based on the NTP Technical Reports for gavage studies.
Objective: To assess the carcinogenic potential of a test substance when administered orally (gavage) to rodents over a two-year period.
Workflow:
Workflow for a typical rodent gavage carcinogenesis bioassay.
Materials:
-
Test animals (e.g., F344/N rats, B6C3F1 mice), typically 50 per sex per group.
-
This compound (purity >99%).
-
Vehicle (e.g., corn oil).
-
Gavage needles (stainless steel, appropriate size for the animal).
-
Syringes.
-
Animal caging and husbandry supplies.
-
Necropsy and histology equipment.
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory environment for at least two weeks prior to the start of the study.
-
Dose Preparation: The test substance is mixed with the vehicle to achieve the desired concentrations.
-
Dosing: Animals are administered the test substance or vehicle control by oral gavage once daily, five days a week, for 103 weeks. The volume administered is based on the most recent body weight.
-
Clinical Observations: Animals are observed twice daily for signs of toxicity. Detailed clinical examinations are performed weekly.
-
Body Weight: Individual animal body weights are recorded weekly for the first 13 weeks and then monthly for the remainder of the study.
-
Necropsy: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die or are euthanized during the study.
-
Histopathology: A comprehensive set of tissues from each animal is collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.
-
Data Analysis: The incidence of tumors in each dosed group is compared to that in the control group using appropriate statistical methods.
Rodent Carcinogenesis Bioassay (Inhalation)
This protocol is a generalized representation based on studies like that of Maltoni et al. (1988).
Objective: To evaluate the carcinogenic potential of a volatile substance when administered via inhalation to rodents.
Materials:
-
Test animals (e.g., Sprague-Dawley rats, B6C3F1 mice), with a sufficient number per group to account for potential mortality.
-
This compound (vaporized).
-
Inhalation chambers with controlled airflow, temperature, and humidity.
-
Vapor generation and monitoring equipment.
-
Animal caging and husbandry supplies.
-
Necropsy and histology equipment.
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory and inhalation chambers.
-
Vapor Generation and Exposure: A controlled concentration of the test substance vapor is generated and delivered to the inhalation chambers. Animals are exposed for a specified duration (e.g., 6-7 hours per day), on a set schedule (e.g., 5 days a week), for a significant portion of their lifespan (e.g., 78-104 weeks).
-
Chamber Monitoring: The concentration of the test substance in the chambers is monitored regularly to ensure target concentrations are maintained.
-
Clinical Observations and Body Weight: Similar to gavage studies, animals are regularly observed for signs of toxicity, and their body weights are recorded.
-
Necropsy and Histopathology: At the end of the exposure period, a full necropsy and histopathological examination of a comprehensive set of tissues are performed.
-
Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a significant increase in tumors in the exposed groups compared to the control group.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a generalized representation for testing volatile organic compounds.
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA102).
-
This compound.
-
Positive and negative controls.
-
S9 metabolic activation system (from rat liver).
-
Minimal glucose agar (B569324) plates.
-
Top agar.
-
Desiccators or sealed chambers for exposure to volatile substances.
Procedure:
-
Strain Preparation: Overnight cultures of the tester strains are prepared.
-
Exposure:
-
Plate Incorporation Assay (for less volatile compounds): The test chemical, bacterial culture, and S9 mix (if used) are added to molten top agar and poured onto a minimal glucose agar plate.
-
Vapor Phase Modification (for volatile compounds like TCE): The bacterial culture and S9 mix are plated as above. The plates are then placed in a desiccator or sealed chamber into which a known concentration of TCE vapor is introduced.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.
Comet Assay (Single Cell Gel Electrophoresis)
This protocol is a generalized representation for detecting DNA damage in renal cells.
Objective: To detect and quantify DNA single- and double-strand breaks in individual cells.
Materials:
-
Isolated renal cells from control and TCE-exposed animals.
-
Microscope slides.
-
Low-melting-point agarose (B213101).
-
Lysis solution (high salt and detergent).
-
Alkaline electrophoresis buffer.
-
Neutralization buffer.
-
DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Fluorescence microscope with appropriate filters.
-
Image analysis software.
Procedure:
-
Cell Preparation: A single-cell suspension is prepared from the kidney tissue.
-
Encapsulation: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding: The slides are placed in an alkaline buffer to allow the DNA to unwind.
-
Electrophoresis: The slides are subjected to electrophoresis, which causes the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the comet tail, which is proportional to the amount of DNA damage.
Conclusion
The foundational studies on this compound carcinogenicity provide a robust body of evidence demonstrating its potential to cause cancer in multiple organ systems. The consistency of findings across different species, strains, and routes of exposure in animal bioassays, coupled with a growing understanding of the underlying molecular mechanisms, underscores the human health risks associated with TCE exposure. This technical guide serves as a detailed resource for understanding the key experimental data and methodologies that have been pivotal in establishing the carcinogenic hazard of this important environmental contaminant. Further research into the precise molecular interactions of TCE metabolites with cellular pathways will continue to refine our understanding of its carcinogenicity and inform risk assessment and mitigation strategies.
The Genesis of an Industrial Solvent: A Technical History of the Discovery and First Synthesis of Trichloroethylene
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and seminal syntheses of trichloroethylene (TCE). Aimed at researchers, scientists, and professionals in drug development, this document details the foundational experimental work that introduced this pivotal chlorinated hydrocarbon to the world. It includes a comparative analysis of the initial laboratory syntheses and early industrial production methods, complete with available quantitative data, detailed experimental protocols, and visual representations of the chemical pathways.
Introduction
This compound (C₂HCl₃), a chlorinated hydrocarbon, has played a significant role in various industrial applications for over a century, most notably as a potent degreasing agent and as a chemical intermediate. Its journey from a laboratory curiosity to a widely manufactured commodity is a story of 19th-century chemical exploration. This paper revisits the pioneering work of Auguste Laurent and Emil Fischer, who are credited with the first discoveries and syntheses of this compound, and further explores the transition to its large-scale industrial production.
Early Discoveries and Syntheses
The initial synthesis of this compound is attributed to two key figures in the history of organic chemistry: Auguste Laurent and Emil Fischer. Their work, separated by nearly three decades, laid the groundwork for future commercialization.
Auguste Laurent's "Chlorétherise" (1836)
The first documented synthesis of a substance believed to be this compound was by the French chemist Auguste Laurent in 1836.[1][2] Laurent obtained what he named "chlorétherise" through the reaction of a chlorinated derivative of ethylene (B1197577) dichloride with potassium hydroxide.[1][2]
Experimental Protocol: Synthesis of "Chlorétherise"
-
Step 1: Preparation of Chlorinated Ethylene Dichloride: Ethylene dichloride was subjected to chlorination to produce a mixture of 1,1,2,2-tetrachloroethane (B165197) and 1,1,1,2-tetrachloroethane.
-
Step 2: Dehydrochlorination: The resulting mixture of tetrachloroethanes was treated with potassium hydroxide. The strong base induced a dehydrochlorination reaction, eliminating a molecule of hydrogen chloride to form the unsaturated this compound.
Laurent noted that his "chlorétherise" was an unstable substance and did not investigate its properties further.[1][2]
Emil Fischer's Synthesis and Characterization (1864)
In 1864, the renowned German chemist Emil Fischer independently synthesized this compound.[1] Fischer's method involved the reduction of hexachloroethane (B51795) with hydrogen.[1] Some historical accounts suggest the use of zinc and dilute sulfuric acid as the reducing agent system. Fischer was the first to investigate the compound's properties in more detail, noting its boiling point to be between 87 and 90 degrees Celsius.[1]
Experimental Protocol: Fischer's Synthesis of this compound
Similar to Laurent's work, precise quantitative details from Fischer's 1864 experiments are scarce in contemporary literature. The described protocol is based on the available information.
-
Reactants:
-
Hexachloroethane (C₂Cl₆)
-
Hydrogen source (e.g., generated in situ from zinc and dilute sulfuric acid)
-
-
Procedure: Hexachloroethane was reacted with a source of hydrogen. The reaction proceeded via a reductive dehalogenation, where chlorine atoms were replaced by hydrogen atoms, and a double bond was formed, yielding this compound.
Early Commercial Production
The commercial production of this compound began in Germany in 1920, followed by the United States in 1925.[1] These early industrial methods were primarily based on a two-step process starting from acetylene.
Experimental Protocol: Acetylene-Based Commercial Synthesis
This process became the dominant method for TCE production until the early 1970s.[1]
-
Step 1: Chlorination of Acetylene: Acetylene was treated with chlorine gas using a ferric chloride catalyst at a temperature of 90 °C to produce 1,1,2,2-tetrachloroethane.
-
Step 2: Dehydrochlorination of 1,1,2,2-Tetrachloroethane: The 1,1,2,2-tetrachloroethane was then dehydrochlorinated to yield this compound. This was typically achieved by one of two methods:
-
Reaction with an aqueous solution of calcium hydroxide: This liquid-phase reaction produced this compound, calcium chloride, and water.
-
Vapor-phase cracking: The 1,1,2,2-tetrachloroethane was heated to 300–500 °C over a barium chloride or calcium chloride catalyst, resulting in the formation of this compound and hydrogen chloride.[1]
-
Data Summary
The following tables summarize the available information on the historical syntheses and early commercial production of this compound. The lack of precise quantitative data from the 19th-century discoveries is a notable limitation of the historical record.
| Parameter | Auguste Laurent (1836) | Emil Fischer (1864) |
| Starting Material | Mixture of 1,1,2,2-tetrachloroethane and 1,1,1,2-tetrachloroethane | Hexachloroethane |
| Reagents | Potassium hydroxide | Hydrogen (likely from zinc and dilute sulfuric acid) |
| Reaction Type | Dehydrochlorination | Reduction / Dehalogenation |
| Product Name | "Chlorétherise" | This compound |
| Boiling Point (°C) | Not reported | 87 - 90 |
| Yield (%) | Not reported | Not reported |
Table 1: Comparison of the First Laboratory Syntheses of this compound
| Parameter | Acetylene-Based Process |
| Feedstock | Acetylene |
| Intermediate | 1,1,2,2-Tetrachloroethane |
| Catalyst (Chlorination) | Ferric chloride |
| Temperature (Chlorination) | 90 °C |
| Dehydrochlorination Method | Reaction with Ca(OH)₂ or vapor-phase cracking (300-500 °C) |
| Catalyst (Cracking) | Barium chloride or calcium chloride |
Table 2: Key Parameters of Early Commercial this compound Production
Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis pathways described.
References
Natural Sources of Trichloroethylene: A Technical Examination of Biotic and Abiotic Formation
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trichloroethylene (TCE), a chlorinated solvent widely recognized for its industrial applications and as a persistent environmental contaminant, has long been considered exclusively anthropogenic in origin. However, a growing body of evidence challenges this paradigm, revealing that TCE can be formed through natural biotic and abiotic processes. This technical guide provides a comprehensive overview of the known natural sources of TCE, detailing the biological synthesis by marine algae and abiotic formation in geothermal and volcanic systems. Quantitative data from key studies are summarized, and a generalized experimental protocol for the analysis of TCE in environmental matrices is presented. This information is critical for researchers in environmental science, toxicology, and drug development to accurately assess background levels of TCE, understand its global biogeochemical cycle, and distinguish between natural and anthropogenic contamination.
Biotic Formation of this compound in the Marine Environment
Contrary to the long-held belief that this compound is solely a product of industrial synthesis, research has identified marine algae as a significant natural source. This biogenic production contributes to the background levels of TCE in the marine environment.
Production of this compound by Marine Macroalgae and Microalgae
Seminal work in this area has demonstrated that various species of marine macroalgae (seaweeds) and at least one species of marine microalgae are capable of producing TCE. The rates of production can vary significantly among different algal species and are influenced by environmental conditions.
A key study identified several species of red, brown, and green macroalgae that produce TCE. The production rates were found to range from 0.022 to 3,400 nanograms per gram of fresh weight per hour (ng/g FW/hour). Notably, red algae exhibited the highest rates of TCE production.
Table 1: Biogenic Production Rates of this compound by Marine Algae
| Algal Type | Species | Production Rate (ng/g FW/hour) |
| Red Algae | (Specific species not detailed in available abstracts) | High (up to 3,400) |
| Brown Algae | (Specific species not detailed in available abstracts) | Moderate |
| Green Algae | (Specific species not detailed in available abstracts) | Low |
| Microalgae | (Specific species not detailed in available abstracts) | Documented, but specific rates not available in abstracts |
Note: Detailed species-specific data is contained within the primary literature which was not fully accessible for this review.
Proposed Biosynthetic Pathway
The precise enzymatic pathways leading to the formation of TCE in marine algae have not been fully elucidated. However, it is hypothesized that the biosynthesis involves the halogenation of organic precursors, a process catalyzed by haloperoxidase enzymes. These enzymes are known to be present in a wide variety of marine algae and play a role in the production of a diverse range of halogenated organic compounds.
The proposed general mechanism involves the enzymatic oxidation of a halide (e.g., chloride) by hydrogen peroxide, followed by the reaction of the resulting reactive halogen species with an organic substrate. The specific precursors and enzymatic steps leading to TCE are an active area of research.
Caption: Proposed enzymatic pathway for the biosynthesis of this compound in marine algae.
Abiotic Formation of this compound in Geothermal and Volcanic Systems
In addition to biotic sources, this compound can be formed through abiotic processes in high-temperature geological environments such as volcanic and hydrothermal systems. These processes contribute to the natural atmospheric and terrestrial background levels of TCE.
Volcanic Emissions
Volcanic gases and fumarolic emissions have been identified as a natural source of this compound. The formation of TCE in these environments is thought to occur through the high-temperature reaction of chlorine with simple organic compounds or through the dehydrochlorination of more complex chlorinated hydrocarbons.
Quantitative analysis of volcanic gases has confirmed the presence of TCE at various locations worldwide. The concentrations can vary depending on the type of volcano and its level of activity.
Table 2: this compound Concentrations in Volcanic Gases
| Volcano | Location | Sample Type | TCE Concentration (ppbv) | Reference |
| Etna | Italy | Lava Gas | 0.02 - 1.8 | [1] |
| Etna | Italy | Fumaroles | 0.02 - 2.2 | [1] |
| Kuju | Japan | Fumaroles | 0.07 | [1] |
| Iwojima | Japan | Fumaroles | 0.04 | [1] |
| Vulcano | Italy | Fumaroles | 0.23 - 0.40 | [1] |
Hydrothermal Systems
Deep-sea hydrothermal vents are another environment where the abiotic synthesis of organic compounds, including chlorinated hydrocarbons, can occur. The high temperatures, pressures, and the presence of reactive minerals and dissolved gases create conditions conducive to the formation of TCE from inorganic precursors. While the direct synthesis of TCE in these systems is an area of ongoing research, the fundamental chemical reactions for the formation of simple organic molecules from carbon dioxide and other inorganic carbon sources have been demonstrated.
Caption: Conceptual pathways for the abiotic formation of this compound in geological systems.
Experimental Protocols for the Determination of this compound
The accurate quantification of this compound from natural sources requires sensitive and specific analytical methods due to the often low concentrations present in environmental matrices. The following outlines a generalized experimental protocol based on widely accepted techniques.
Sample Collection and Preparation
-
Marine Algae: Algal samples should be collected and immediately placed on ice to minimize the loss of volatile compounds. For analysis, a known weight of the fresh algal tissue is typically incubated in a sealed, gas-tight vial containing a small volume of seawater or a suitable buffer.
-
Volcanic Gases: Gas samples are collected from fumaroles or volcanic plumes using specialized sampling trains that often involve condensation of water vapor and trapping of volatile compounds on sorbent materials.
-
Water Samples: Water samples should be collected in glass vials with zero headspace to prevent volatilization. Preservation with a quenching agent (e.g., sodium bisulfate) may be necessary to inhibit microbial activity.
Analytical Methodology: Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)
Purge and trap GC-MS is the most common and reliable method for the analysis of TCE in environmental samples.
-
Purging: An inert gas (e.g., helium) is bubbled through the aqueous sample (or the incubation medium for algal samples). This process strips the volatile TCE from the sample matrix.
-
Trapping: The gas stream containing the purged TCE is passed through a sorbent trap, which adsorbs the TCE and other volatile organic compounds, effectively concentrating them.
-
Desorption and Injection: The trap is rapidly heated, and the desorbed TCE is swept by the carrier gas into the gas chromatograph.
-
Gas Chromatography (GC): The TCE is separated from other volatile compounds based on its boiling point and affinity for the GC column stationary phase.
-
Mass Spectrometry (MS): The separated TCE enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for positive identification and accurate quantification.
Caption: Generalized experimental workflow for the analysis of this compound in environmental samples.
Conclusion and Future Directions
The evidence for the natural formation of this compound from both biotic and abiotic sources is compelling and necessitates a shift in our understanding of the environmental prevalence of this compound. For researchers, scientists, and drug development professionals, acknowledging these natural sources is crucial for establishing accurate environmental baselines, conducting robust risk assessments, and avoiding the misattribution of low-level TCE contamination to industrial sources.
Future research should focus on several key areas:
-
Elucidation of Biosynthetic Pathways: Detailed biochemical studies are needed to identify the specific enzymes and precursor molecules involved in the production of TCE by marine algae.
-
Quantification from Diverse Natural Sources: A broader survey of different algal species and geothermal systems is required to better constrain the global natural flux of TCE.
-
Isotopic Signature Analysis: The use of stable isotope analysis could provide a powerful tool for distinguishing between natural and anthropogenic sources of TCE in the environment.
By continuing to investigate the natural sources of this compound, the scientific community can develop a more complete and accurate picture of its environmental fate and transport, ultimately leading to more informed environmental and public health decisions.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Trichloroethylene: Chemical Identity, Properties, and Biological Fate
This technical guide provides a comprehensive overview of this compound (TCE), a chlorinated hydrocarbon with significant industrial use and notable toxicological implications. This document details its chemical identifiers, physical and chemical properties, experimental protocols for its analysis, and its metabolic and toxicological pathways.
Chemical Identifiers
This compound is a well-characterized chemical substance with a range of identifiers used across various chemical and regulatory databases.
| Identifier Type | Value |
| CAS Number | 79-01-6[1][2][3] |
| IUPAC Name | Trichloroethene[1][4] |
| Synonyms | TCE, Ethinyl trichloride, Acetylene trichloride, 1,1,2-Trichloroethene[2][5] |
| Molecular Formula | C₂HCl₃[1][2][4][6] |
| SMILES | ClC=C(Cl)Cl |
| InChI | InChI=1S/C2HCl3/c3-1-2(4)5/h1H[7][3] |
| InChIKey | XSTXAVWGXDQKEL-UHFFFAOYSA-N[3] |
| PubChem CID | 6575 |
| EINECS Number | 201-167-4 |
| RTECS Number | KX4550000[1] |
| UN Number | 1710[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application, and understanding its environmental and biological fate.
| Property | Value |
| Molecular Weight | 131.39 g/mol [3][4][8][9] |
| Appearance | Clear, colorless liquid with a sweet, chloroform-like odor[4][5][10] |
| Melting Point | -73 °C (-99 °F)[5][10] |
| Boiling Point | 87.2 °C (189 °F)[5][8][9][10] |
| Density | 1.4642 g/cm³ at 20 °C[8][9] |
| Vapor Pressure | 58 mmHg at 20 °C[10] |
| Solubility in Water | Slightly soluble (1.1 g/L at 25 °C)[5] |
| Solubility in Organic Solvents | Miscible with most organic solvents, including ethanol, ether, and acetone[4][5] |
| Flash Point | Non-flammable[5] |
| Autoignition Temperature | 410 °C (770 °F) |
Spectroscopic Data
Spectroscopic data is essential for the identification and quantification of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | A single peak is observed around δ 6.47 ppm in CDCl₃.[11] |
| ¹³C NMR | Two peaks are expected in the vinyl region. |
| IR | Characteristic peaks for C=C stretching and C-Cl stretching are observed. |
| Mass Spec | The mass spectrum shows a molecular ion peak and characteristic isotopic patterns for chlorine. |
Experimental Protocols
Synthesis of this compound
Historically, this compound was synthesized from acetylene. However, the modern industrial synthesis primarily involves the chlorination of ethylene.[12]
Industrial Synthesis from Ethylene:
-
Chlorination of Ethylene: Ethylene is reacted with chlorine over a ferric chloride catalyst to produce 1,2-dichloroethane (B1671644).[12] CH₂=CH₂ + Cl₂ → ClCH₂CH₂Cl
-
Oxychlorination/Dehydrochlorination: The 1,2-dichloroethane is then heated to approximately 400 °C with additional chlorine. This process, which can be catalyzed by a mixture of potassium chloride and aluminum chloride, yields this compound and tetrachloroethylene (B127269) as a byproduct.[12] ClCH₂CH₂Cl + 2Cl₂ → ClCH=CCl₂ + 3HCl
-
Purification: The resulting mixture of this compound and tetrachloroethylene is separated by distillation.[12]
Analytical Determination of this compound
The analysis of this compound in various matrices is critical for environmental monitoring and toxicological studies. Gas chromatography (GC) is the most common analytical technique.[7]
Methodology for TCE Analysis in Water by GC-MS:
-
Sample Preparation (Purge and Trap):
-
A known volume of the water sample is placed in a purging vessel.
-
An inert gas (e.g., helium) is bubbled through the sample, stripping the volatile TCE from the liquid phase.
-
The gas stream is passed through a trap containing an adsorbent material (e.g., Tenax®), where the TCE is retained.
-
-
Thermal Desorption and Injection:
-
The trap is rapidly heated, and the desorbed TCE is backflushed with a carrier gas into the gas chromatograph.
-
-
Gas Chromatography (GC):
-
The TCE is separated from other volatile compounds on a capillary column (e.g., a non-polar or mid-polar column).
-
The oven temperature is programmed to ensure good separation.
-
-
Mass Spectrometry (MS):
-
The separated TCE enters the mass spectrometer, where it is ionized (typically by electron impact).
-
The resulting ions are separated by their mass-to-charge ratio, and a characteristic mass spectrum is obtained for identification and quantification.
-
Biological Fate and Toxicology
The toxicity of this compound is largely attributed to its metabolites.[2] It is metabolized primarily in the liver via two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (B108866) (GSH) conjugation.[2][3][13][14]
Metabolic Pathways
-
Cytochrome P450 Pathway: This is the major metabolic pathway for TCE.[2] CYP enzymes, particularly CYP2E1, oxidize TCE to an unstable intermediate, this compound oxide. This is rapidly converted to chloral (B1216628) hydrate, which is further metabolized to trichloroacetic acid (TCA) and trichloroethanol (TCOH).[2] TCOH can be conjugated with glucuronic acid to form trichloroethanol glucuronide.[15]
-
Glutathione Conjugation Pathway: A smaller fraction of TCE is conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[2] This pathway leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG), which is further processed in the kidneys to S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[13] DCVC is a potent nephrotoxin and is believed to be a key metabolite in TCE-induced kidney cancer.[13]
Toxicological Effects
Exposure to this compound can lead to a range of adverse health effects, affecting various organ systems.
-
Central Nervous System (CNS): Acute exposure can cause headache, dizziness, and confusion, while chronic exposure can lead to more severe neurological damage.[16][17]
-
Kidney Toxicity: The glutathione conjugation pathway is strongly associated with kidney damage and an increased risk of kidney cancer.[18][19]
-
Liver Toxicity: The cytochrome P450 pathway can lead to the formation of metabolites that are toxic to the liver.[18][19]
-
Carcinogenicity: this compound is classified as a human carcinogen by the International Agency for Research on Cancer (IARC), with the strongest evidence for kidney cancer.[18] There is also evidence suggesting links to non-Hodgkin lymphoma and liver cancer.[18]
-
Immune System Effects: TCE exposure has been associated with autoimmune diseases.[19]
-
Reproductive and Developmental Effects: There is evidence to suggest that TCE can have adverse effects on male reproduction and fetal development.[19]
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. This compound Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Toxicity: Biological fate of this compound | Environmental Medicine | ATSDR [archive.cdc.gov]
- 4. westlake.com [westlake.com]
- 5. This compound - DCCEEW [dcceew.gov.au]
- 6. ANALYTICAL METHODS - Toxicological Profile for Tetrachloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Table 4-2, Physical and Chemical Properties of Trichloroethylenea - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. This compound | Occupational Safety and Health Administration [osha.gov]
- 11. This compound(79-01-6) 1H NMR spectrum [chemicalbook.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gov.uk [gov.uk]
- 17. cdph.ca.gov [cdph.ca.gov]
- 18. This compound: Mechanistic, Epidemiologic and Other Supporting Evidence of Carcinogenic Hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Health Effects of this compound: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Detection of Trichloroethylene using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trichloroethylene (TCE) is a volatile organic compound (VOC) that has been widely used as an industrial solvent and degreasing agent.[1] Due to its widespread use, TCE is a common environmental contaminant found in groundwater and drinking water supplies.[2] Exposure to TCE has been linked to various adverse health effects, including central nervous system depression and certain types of cancer.[2] Consequently, sensitive and reliable analytical methods are crucial for monitoring TCE levels in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the detection and quantification of TCE due to its high sensitivity and selectivity.[3][4] This application note provides detailed protocols for the analysis of TCE in water and biological samples using GC-MS.
Data Presentation
The following tables summarize the quantitative data from various validated methods for TCE detection using GC-MS. These methods employ different sample preparation techniques, including liquid-liquid extraction (LLE), solid-phase microextraction (SPME), and purge and trap (P&T).
Table 1: Quantitative Data for TCE Analysis in Water Samples
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Microextraction (SPME) |
| Limit of Quantitation (LOQ) | 5 µg/L[2][5] | 10 ng/mL[1] |
| Linear Range | 5 - 1000 µg/L[2] | 10 - 1000 ng/mL[1] |
| Recovery | High (not specified)[2] | 29% - 41% (LLME-SPME)[1] |
| Precision (%RSD) | <13%[2] | 1.0 - 8.9%[6] |
| Sample Volume | 200 µL[2] | 10 mL[1] |
| Key Advantages | Simple, fast, high recovery[2][5] | High sensitivity, minimal solvent use[3] |
Table 2: Quantitative Data for TCE Analysis in Biological Samples
| Parameter | Headspace SPME (HS-SPME) |
| Matrix | Rat Blood, Plasma, Liver, Kidney, Lung |
| Limit of Detection (LOD) | 1 ng/mL[3] |
| Lower Limit of Quantitation (LLOQ) | 0.25 ng/mL (in rat plasma)[3] |
| Linear Range | 0.25 - 100 ng/mL (in rat plasma)[3] |
| Precision (%RSD) | <8.0% (intra-day and inter-day)[3] |
| Key Advantages | Rapid, simple, sensitive, small sample volume[3] |
Experimental Protocols
This section provides detailed methodologies for the analysis of TCE using GC-MS, covering sample preparation and instrument parameters.
Protocol 1: Analysis of TCE in Water by Liquid-Liquid Extraction (LLE) GC-MS
This protocol is adapted from a validated method for the quantitation of TCE in drinking water.[2][5]
1. Materials and Reagents
-
This compound (TCE) standard
-
Diethyl ether (analytical grade)
-
Deionized water
-
Conical bottom glass vials with caps
-
Vortex mixer
-
Gas-tight syringe
2. Sample Preparation
-
Prepare a stock solution of 10 mg/L TCE in deionized water.
-
From the stock solution, create a series of calibration standards by diluting with deionized water to concentrations of 5, 10, 20, 40, 60, 100, 200, 400, 600, and 1000 µg/L.[2]
-
For each sample and standard, add 200 µL of the aqueous solution to a conical bottomed glass vial.
-
Add 200 µL of diethyl ether to the vial.
-
Cap the vial and vortex for 15 seconds.[2]
-
Allow the layers to separate. The top organic layer contains the extracted TCE.
3. GC-MS Parameters
-
GC System: Agilent DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Injection: 2 µL of the diethyl ether extract using a gas-tight syringe.[2]
-
Injector Port Temperature: 100°C.[2]
-
Mode: Splitless.[2]
-
Oven Temperature Program: Isothermal at 35°C for 4 minutes.[2]
-
Carrier Gas: Helium at a flow rate of 30 cm/min.[2]
-
MS System:
Protocol 2: Analysis of TCE in Water by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is based on a method developed for the determination of TCE in water using a portable GC/MS system.[1]
1. Materials and Reagents
-
This compound (TCE) standard
-
Deuterated TCE (TCE-d) as internal standard
-
Hexane
-
20-mL headspace glass vials with PTFE/silicone septa
-
SPME fiber (e.g., PDMS/DVB)
-
Magnetic stir bar
2. Sample Preparation
-
Prepare TCE standard solutions in acetonitrile.
-
Place a magnetic stir bar and 10 mL of the water sample into a 20-mL headspace glass vial.
-
Add 20 µL of the TCE standard solution, 20 µL of TCE-d internal standard solution, and 20 µL of hexane.[1]
-
Seal the vial with an aluminum cap.
-
Expose the SPME fiber to the headspace for 15 minutes at 31°C while stirring.[1]
3. GC-MS Parameters
-
GC System: Capillary column suitable for VOC analysis.
-
Injection: Insert the SPME fiber into the GC injector for thermal desorption.
-
Injector Port Temperature: 270°C.[1]
-
Desorption Time: 5 seconds.[1]
-
Mode: Split (1:10 ratio).[1]
-
Oven Temperature Program: 50°C hold for 10 s, ramp at 2°C/s to 250°C, hold for 10 s.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
MS System:
Visualizations
The following diagram illustrates the general experimental workflow for the detection of this compound using GC-MS.
Caption: Experimental workflow for TCE analysis by GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Application of static headspace GC-MS for detection of residual this compound and toluene solvents in β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Trichloroethylene in Groundwater
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal analytical methodologies for the quantitative determination of trichloroethylene (TCE) in groundwater. Detailed protocols for the most common laboratory and field screening methods are presented to guide researchers and scientists in the accurate assessment of TCE contamination.
Introduction
This compound (TCE) is a volatile organic compound (VOC) that has been extensively used as an industrial solvent and degreasing agent. Due to improper disposal and accidental spills, TCE has become a widespread contaminant in groundwater, posing significant risks to human health and the environment. Accurate and reliable analytical methods are crucial for monitoring TCE levels, assessing the extent of contamination, and evaluating the efficacy of remediation strategies. This document outlines the key analytical techniques, from definitive laboratory-based methods to rapid field screening tools, for the determination of TCE in groundwater.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for TCE in groundwater depends on various factors, including the required sensitivity, accuracy, precision, sample throughput, and cost. The following table summarizes the key quantitative performance characteristics of the most common analytical methods.
| Method | Principle | Typical Detection Limit (µg/L) | Typical Quantitation Limit (µg/L) | Accuracy (% Recovery) | Precision (% RSD) | Typical Turnaround Time |
| EPA Method 8260B | Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) | 0.1 - 1.0[1] | 0.5 - 5.0 | 70 - 130 | < 15[2] | 3 - 7 days[3] |
| EPA Method 524.2 | Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) | 0.02 - 0.5[4] | 0.1 - 2.0 | 80 - 120[4] | < 10[5] | 3 - 7 days[6] |
| SPME-GC/MS | Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry | 0.005 - 1.0[7][8] | 0.02 - 5.0 | 80 - 120[9] | < 15 | 1 - 3 days |
| Immunoassay Kits | Enzyme-Linked Immunosorbent Assay (ELISA) | 0.1 - 5.0 | 0.5 - 10.0 | Varies by kit and matrix | 10 - 30 | < 1 hour |
| Colorimetric Test Kits | Colorimetric Chemical Reaction | 5 - 100 | 10 - 200 | Semi-quantitative | Not applicable | < 15 minutes |
Experimental Protocols
Definitive Laboratory Method: EPA Method 8260B (Purge and Trap GC/MS)
This method is a highly sensitive and specific technique for the quantitative analysis of volatile organic compounds, including TCE, in a variety of matrices.
a. Sample Collection and Preservation:
-
Collect groundwater samples in 40-mL glass vials with Teflon-lined septa.
-
Ensure no air bubbles (headspace) are present in the vial by filling it to the brim.
-
Preserve the sample by adding a few drops of 1:1 hydrochloric acid (HCl) to achieve a pH < 2.
-
If residual chlorine is suspected, add a small amount of a dechlorinating agent (e.g., ascorbic acid) before the HCl.
-
Store the samples at ≤6 °C and protect them from light until analysis. The maximum holding time is 14 days.[10]
b. Sample Preparation (Purge and Trap):
-
Bring the samples to room temperature before analysis.
-
Introduce a known volume of the sample (typically 5 or 25 mL) into a purging vessel.
-
Add internal standards and surrogates to the sample.
-
Purge the sample with an inert gas (e.g., helium or nitrogen) for a specified time (e.g., 11 minutes). The volatile compounds are transferred from the aqueous phase to the vapor phase.
-
The vapor is then passed through a sorbent trap where the VOCs are retained.
c. Instrumental Analysis (GC/MS):
-
After purging, the trap is rapidly heated to desorb the VOCs into the gas chromatograph.
-
The analytes are separated on a capillary GC column.
-
The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.
-
GC Conditions (Typical):
-
Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.
-
Oven Program: Initial temperature of 35°C for 5 minutes, ramp to 170°C at 8°C/min, then ramp to 220°C at 20°C/min and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-300 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
d. Quality Control:
-
Method Blank: An analyte-free matrix is carried through the entire analytical process to check for contamination.
-
Laboratory Control Sample (LCS): A blank sample spiked with a known concentration of analytes to monitor method performance.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample are spiked with a known concentration of analytes to assess matrix effects on accuracy and precision.
-
Surrogates: Compounds not expected to be in the sample are added to every sample to monitor extraction efficiency.
Alternative Laboratory Method: Solid-Phase Microextraction (SPME) with GC/MS
SPME is a solvent-free extraction technique that is rapid and can be automated.
a. Sample Collection and Preservation:
-
Follow the same procedures as for EPA Method 8260B.
b. Sample Preparation and Extraction (SPME):
-
Transfer a known volume of the groundwater sample (e.g., 10 mL) into a headspace vial.
-
Add a stirring bar and, if desired, a salt (e.g., NaCl) to improve the partitioning of TCE into the headspace.
-
Seal the vial with a Teflon-lined septum.
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 40°C).
-
Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace above the sample for a specific time (e.g., 20 minutes) while stirring.
c. Instrumental Analysis (GC/MS):
-
After extraction, retract the fiber into the needle and withdraw it from the sample vial.
-
Insert the needle into the heated injection port of the GC.
-
Extend the fiber to thermally desorb the trapped analytes onto the GC column.
-
The GC/MS analysis proceeds as described for EPA Method 8260B.
d. Quality Control:
-
Follow similar QC procedures as for EPA Method 8260B, including method blanks, LCS, and MS/MSD.
-
Regularly condition the SPME fibers to prevent carryover.
Field Screening Method: Colorimetric Test Kits
These kits provide a rapid, semi-quantitative assessment of TCE contamination in the field.
a. Principle:
Colorimetric test kits for TCE typically involve a chemical reaction that produces a colored product in the presence of chlorinated hydrocarbons. The intensity of the color is proportional to the concentration of the contaminant.
b. Procedure:
-
Collect a water sample in the container provided with the kit.
-
Add the reagent(s) from the kit to the water sample.
-
Shake the container for the specified amount of time to allow the reaction to occur.
-
After the development time, compare the color of the solution to the color chart provided with the kit to estimate the TCE concentration.
c. Quality Control:
-
Field Blank: Use deionized water to run a blank test to ensure no contamination of the kit reagents.
-
Positive Control: If available, use a standard solution of known TCE concentration to verify the kit's performance.
Visualizations
Experimental Workflow for TCE Analysis in Groundwater
The following diagram illustrates the general workflow for the analysis of this compound in groundwater, from sample collection to data reporting.
Caption: Experimental workflow for TCE analysis in groundwater.
References
- 1. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. teklabinc.com [teklabinc.com]
- 4. epa.gov [epa.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. paragonlaboratories.com [paragonlaboratories.com]
- 7. Determination of dichloromethane, this compound and perchloroethylene in urine samples by headspace solid phase microextraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. eurofinsus.com [eurofinsus.com]
Application Notes and Protocols for Microbial Degradation of Trichloroethylene in Bioreactors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial degradation of trichloroethylene (TCE) in various bioreactor systems. The information is intended to guide researchers in setting up and conducting experiments to study and optimize TCE bioremediation.
Introduction to Microbial Degradation of this compound
This compound (TCE) is a prevalent environmental contaminant and a known carcinogen, posing significant risks to human health.[1][2] Bioremediation, which utilizes microorganisms to break down hazardous substances, has emerged as a cost-effective and environmentally friendly approach for TCE cleanup.[2] The microbial degradation of TCE can occur through four primary processes:
-
Anaerobic Reductive Dechlorination: In this process, TCE is used as an electron acceptor by anaerobic microorganisms, leading to the sequential removal of chlorine atoms and the formation of less chlorinated ethenes like dichloroethene (DCE) and vinyl chloride (VC), and ultimately non-toxic ethene.[2]
-
Anaerobic Cometabolic Reductive Dichlorination: TCE is degraded by microorganisms in the presence of a primary growth-supporting electron acceptor.[2]
-
Aerobic Cometabolism: Microorganisms, such as methanotrophs and those that utilize aromatic compounds, degrade TCE using enzymes like methane (B114726) monooxygenase (MMO) or toluene (B28343) dioxygenase, which are produced for the metabolism of their primary substrate.[2][3]
-
Aerobic Direct Oxidation: Certain aerobic bacteria can utilize TCE as their sole source of carbon and energy.[2]
Bioreactor Types for TCE Degradation
Various bioreactor configurations have been successfully employed for the microbial degradation of TCE. The choice of bioreactor depends on the specific degradation pathway (anaerobic or aerobic) and the characteristics of the contaminated medium.
-
Upflow Anaerobic Sludge Blanket (UASB) Reactor: This type of reactor is effective for anaerobic degradation, where TCE-containing wastewater flows upward through a blanket of granular sludge containing the degrading microorganisms.[2]
-
Expanded-Bed and Fluidized-Bed Bioreactors (FBBRs): In these reactors, microorganisms are grown as biofilms on small particles (e.g., sand or granular activated carbon) that are suspended or "fluidized" by the upward flow of the contaminated water.[4][5] This configuration provides a large surface area for microbial growth and efficient mass transfer.[4]
-
Sequencing Batch Reactor (SBR): SBRs operate in a cyclical manner, allowing for different reaction conditions (e.g., anaerobic and aerobic phases) to be applied in the same vessel, which can be advantageous for complete degradation of TCE and its byproducts.[6][7]
-
Membrane Bioreactor (MBR): MBRs combine a biological treatment process with membrane filtration, which can be effective for treating TCE-contaminated air streams through cometabolism.
Data Presentation: Quantitative Overview of TCE Degradation in Bioreactors
The following tables summarize quantitative data from various studies on the microbial degradation of TCE in different bioreactor systems.
Table 1: Performance of Anaerobic Bioreactors for TCE Degradation
| Bioreactor Type | Microorganism/Consortium | Substrate(s) | Influent TCE Concentration | Removal Efficiency (%) | Key Operating Conditions | Reference |
| UASB Reactor | Anaerobic granular sludge | Not specified | 36.5 mg/L | 80% | pH 6.0–8.0 | [2] |
| Anoxic Fixed-Bed Upflow Column | Mixed anaerobic culture | Lactate | Not specified | PCE to cis-DCE | - | [8] |
| Anaerobic Sequencing Batch Reactor (ASBR) | Anaerobic sludge | Acetate, Dextrose | Up to 50 mg/L (of 1,2-DCA) | High (for 1,2-DCA) | HRT: 48 hrs, Temp: 28±4°C, pH: 7.25-7.95 | [6] |
Table 2: Performance of Aerobic Bioreactors for TCE Degradation
| Bioreactor Type | Microorganism/Consortium | Primary Substrate(s) | Influent TCE Concentration | Removal Efficiency (%) | Key Operating Conditions | Reference |
| Expanded-Bed Bioreactor | Mixed-culture methanotrophs | Methane | Not specified | Up to 90% | 35°C | [5] |
| Fluidized-Bed Bioreactor (FBBR) | Pseudomonas putida | Phenol (B47542) | 0.1 to 0.5 mg/L | 20-60% | Temp: 22-26°C, pH: 7.0-8.0 | [4] |
| Hollow Fiber Membrane Bioreactor | Mixed culture | Toluene | 1.5 mg/L | Not specified | - |
Experimental Protocols
Protocol 1: Setup and Operation of a Laboratory-Scale Fluidized-Bed Bioreactor for Aerobic Cometabolism of TCE
This protocol describes the setup and operation of a lab-scale FBBR for the aerobic cometabolic degradation of TCE using phenol as the growth substrate.[4]
Materials:
-
Glass column for the bioreactor (e.g., 1.5-2.0 inch inner diameter, 30-50 inches tall)
-
Inlet and outlet ports
-
Flow distribution plate (e.g., stainless steel beads)
-
Biofilm attachment media (e.g., quartz filter sand or garnet filter sand)
-
Peristaltic pump
-
Aeration system
-
Feed solutions:
-
Simulated groundwater amended with TCE
-
Phenol solution
-
Nutrient solution (containing nitrogen, phosphorus, and trace minerals)
-
-
Microbial inoculum (e.g., activated sludge enriched for phenol-degrading microorganisms)
Procedure:
-
Bioreactor Assembly:
-
Assemble the glass column with the inlet and outlet ports.
-
Place the flow distribution plate at the bottom of the column.
-
Add the biofilm attachment media to the desired bed height.
-
-
Sterilization:
-
Autoclave all components of the bioreactor that can withstand the heat and pressure.
-
Alternatively, sterilize the system by circulating a disinfectant solution (e.g., 70% ethanol) followed by rinsing with sterile water.
-
-
Inoculation and Biofilm Development:
-
Fill the bioreactor with sterile nutrient-amended water.
-
Inoculate the reactor with the enriched microbial culture.
-
Start the recirculation pump at a low flow rate to allow for initial attachment of the microorganisms to the media.
-
Begin feeding the phenol solution and nutrient solution to promote biofilm growth.
-
Gradually increase the flow rate to achieve fluidization of the media.
-
Monitor the biomass development on the media over a period of several days to weeks.
-
-
TCE Degradation Experiment:
-
Once a stable biofilm is established, introduce the TCE-amended groundwater into the feed.
-
Continue to supply the phenol and nutrient solutions to sustain the microbial population and induce the necessary enzymes for TCE cometabolism.
-
Operate the bioreactor at the desired temperature (e.g., 22-26°C) and pH (e.g., 7.0-8.0).[4]
-
-
Monitoring:
-
Collect influent and effluent samples at regular intervals.
-
Analyze the samples for TCE, phenol, and potential degradation products (e.g., DCE, VC) using gas chromatography (GC).
-
Monitor pH, dissolved oxygen, and temperature within the bioreactor.
-
Measure the biomass concentration on the media (e.g., as total or volatile suspended solids).
-
Protocol 2: Anaerobic Reductive Dechlorination of TCE in a Sequencing Batch Reactor
This protocol outlines the procedure for studying the anaerobic reductive dechlorination of TCE in a laboratory-scale SBR.[6][7]
Materials:
-
Glass reactor vessel with a working volume (e.g., 2-5 L)
-
Magnetic stirrer or mechanical mixer
-
Inlet and outlet ports for liquid and gas
-
Gas-tight seals (e.g., Teflon-lined rubber stoppers)
-
Nitrogen gas supply for maintaining anaerobic conditions
-
Feed solutions:
-
Synthetic wastewater containing TCE
-
Electron donor solution (e.g., lactate, acetate)
-
Nutrient medium
-
-
Anaerobic sludge as inoculum
Procedure:
-
Reactor Setup:
-
Set up the glass reactor vessel with the stirrer and ports.
-
Ensure all connections are gas-tight.
-
-
Inoculation and Acclimation:
-
Add the anaerobic sludge to the reactor.
-
Fill the reactor with the nutrient medium and electron donor solution.
-
Sparge the reactor headspace with nitrogen gas to remove oxygen.
-
Acclimate the sludge to the electron donor for a period of time before introducing TCE.
-
-
SBR Operational Cycle: The SBR operates in a cycle of distinct phases:
-
Fill Phase: Add the TCE-containing wastewater and electron donor solution to the reactor.
-
React Phase: Mix the reactor contents under anaerobic conditions for a predetermined period (e.g., 48 hours) to allow for TCE degradation.[6]
-
Settle Phase: Stop mixing and allow the sludge to settle.
-
Draw Phase: Remove the treated supernatant from the reactor.
-
Idle Phase (Optional): A period before the next cycle begins.
-
-
Monitoring:
-
During the react phase, collect liquid and headspace samples at regular intervals.
-
Analyze the samples for TCE and its dechlorination products (cis-DCE, trans-DCE, VC, and ethene) using a GC.
-
Monitor pH and oxidation-reduction potential (ORP) in the reactor.
-
Measure the chemical oxygen demand (COD) of the influent and effluent to assess overall organic removal.[6]
-
Protocol 3: Monitoring TCE and its Degradation Products by Gas Chromatography
Materials:
-
Gas chromatograph (GC) with an appropriate detector (e.g., Flame Ionization Detector - FID, Electron Capture Detector - ECD, or Mass Spectrometer - MS)
-
GC column suitable for separating volatile organic compounds (e.g., Poropak or Carbosieve packed column).[9]
-
Gas-tight syringes for headspace or liquid injection
-
Vials with Teflon-lined septa
-
Standards for TCE, DCE isomers, VC, and ethene
Procedure:
-
Sample Collection:
-
For liquid samples, collect a known volume into a vial, ensuring no headspace.
-
For headspace analysis, collect a known volume of the gas phase from the bioreactor using a gas-tight syringe.
-
-
Sample Preparation (for liquid samples):
-
If necessary, perform a liquid-liquid extraction or purge-and-trap concentration of the analytes.
-
-
GC Analysis:
-
Set the GC operating conditions (injector temperature, oven temperature program, detector temperature, and gas flow rates) to achieve good separation of the target compounds.
-
Inject a known volume of the sample or standard into the GC.
-
Record the chromatogram.
-
-
Quantification:
-
Identify the peaks corresponding to TCE and its degradation products based on their retention times compared to the standards.
-
Quantify the concentration of each compound by comparing its peak area or height to a calibration curve generated from the standards.
-
Protocol 4: Enumeration of Dehalococcoides in Bioreactors using qPCR
Quantitative Polymerase Chain Reaction (qPCR) is a molecular biology technique used to quantify the abundance of specific microorganisms, such as Dehalococcoides, which are key players in the reductive dechlorination of TCE.[10][11]
Materials:
-
DNA extraction kit
-
qPCR instrument
-
Primers and probes specific for Dehalococcoides 16S rRNA gene or functional genes (e.g., tceA, bvcA, vcrA)[12]
-
qPCR master mix
-
DNA standards for quantification
Procedure:
-
Sample Collection and DNA Extraction:
-
Collect a sample of biomass or water from the bioreactor.
-
Extract total genomic DNA from the sample using a suitable DNA extraction kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing the DNA template, primers, probe, and master mix.
-
Set up reactions for standards, samples, and negative controls in a qPCR plate.
-
-
qPCR Amplification:
-
Run the qPCR plate in the instrument using a thermal cycling program optimized for the specific primers and probe.
-
-
Data Analysis:
-
The qPCR instrument will generate amplification curves.
-
Create a standard curve by plotting the cycle threshold (Ct) values of the DNA standards against their known concentrations.
-
Determine the concentration of Dehalococcoides in the samples by interpolating their Ct values on the standard curve.
-
Visualizations
Caption: Experimental workflow for a fluidized-bed bioreactor.
Caption: Anaerobic reductive dechlorination pathway of TCE.
Caption: Aerobic cometabolism of TCE by methanotrophs.
Caption: Gene regulation of aerobic TCE cometabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and trends of this compound biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of this compound by Pseudomonas cepacia G4 and the constitutive mutant strain G4 5223 PR1 in aquifer microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. engg.k-state.edu [engg.k-state.edu]
- 5. TCE degradation in a methanotrophic attached-film bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive dechlorination of 1, 2-dichloroethane using anaerobic sequencing batch reactor (ASBR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Complete reductive dechlorination of tetrachloroethene to ethene by anaerobic microbial enrichment culture developed from sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-time PCR quantification of Dehalococcoides populations: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbe.com [microbe.com]
- 12. Quantitative PCR Targeting 16S rRNA and Reductive Dehalogenase Genes Simultaneously Monitors Multiple Dehalococcoides Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trichloroethylene (TCE) Extraction from Soil Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of trichloroethylene (TCE), a common environmental contaminant, from soil samples. The methodologies outlined are based on established environmental analysis procedures and are intended to guide researchers in obtaining accurate and reproducible results.
This compound is a volatile organic compound (VOC) frequently found in industrial sites, posing significant health and environmental risks.[1][2] Accurate quantification of TCE in soil is crucial for assessing contamination levels, monitoring remediation efforts, and conducting toxicological studies. This document details several widely used extraction techniques, including EPA Method 5035A, solvent extraction, and headspace analysis.
Comparative Summary of TCE Extraction Methods
The selection of an appropriate extraction method depends on factors such as the expected concentration of TCE, soil type, and the specific requirements of the analytical instrumentation. The following table summarizes the quantitative performance of different extraction techniques.
| Extraction Method | Principle | Typical Application | Recovery/Efficiency | Detection Limits | Key Advantages | Key Limitations |
| EPA Method 5035A (Purge-and-Trap) | Inert gas purges VOCs from a soil/water slurry; VOCs are trapped and then thermally desorbed for analysis.[3][4] | Low-level TCE concentrations (0.5 to 200 µg/kg).[3] | Can be low for aged soils (1.5% to 41.3% compared to hot solvent extraction).[5] | Dependent on determinative method, typically in the low µg/kg range. | Minimizes sample handling and potential for VOC loss.[3] | Less effective for aged, contaminated soils where TCE has diffused into the soil matrix.[5] |
| EPA Method 5035A (Methanol Extraction) | Soil is preserved in methanol (B129727) in the field; an aliquot of the methanol is then analyzed.[3][6] | High-level TCE concentrations (>200 µg/kg).[3][7] | Generally high, as methanol is an effective solvent for TCE. | Dependent on dilution factor and analytical method. | Effective for stabilizing samples and for high concentration analysis.[6][8] | Methanol is flammable and toxic, requiring careful handling.[6] |
| Hot Solvent Extraction | Soil is extracted with a solvent at an elevated temperature. | Aged soil samples where TCE may be strongly bound. | Significantly more effective than purge-and-trap for aged soils.[5] | Not specified, but generally allows for lower detection due to higher recovery. | Provides a more exhaustive extraction of contaminants.[5] | More complex procedure and potential for loss of volatile analytes if not handled properly. |
| Headspace Gas Chromatography (GC) | Volatiles in the space above the soil sample in a sealed vial are sampled and injected into a GC. | Rapid screening and semi-quantitative analysis.[9] | Not typically measured for screening. | 0.1 to 100 ppm for general VOCs, depending on the setup.[9] | Simple, rapid, and requires minimal sample preparation.[10] | Semi-quantitative; results are influenced by soil type, moisture, and temperature.[9] |
| Soil Vapor Extraction (SVE) | An in-situ method where a vacuum is applied to the soil to induce the flow of air and remove VOCs. | In-situ remediation of contaminated sites. | Can remove over 98-99% of initial TCE mass in column studies.[11] | Not applicable for laboratory sample extraction. | Effective for large-scale remediation of volatile contaminants.[12] | Less effective for non-volatile compounds and in low-permeability soils. |
| Thermal Conduction Heating | Heat is applied to the soil to increase the volatility of TCE for removal. | In-situ or ex-situ soil remediation. | 36.27% to 78.21% removal at 40-60°C.[13] | Not applicable for laboratory sample extraction. | Can be coupled with other treatments like chemical oxidation to enhance removal.[13] | Energy-intensive and may alter soil properties. |
Experimental Protocols
Protocol 1: EPA Method 5035A - Low-Level TCE Analysis by Purge-and-Trap
This protocol is designed for soil samples with expected TCE concentrations in the range of 0.5 to 200 µg/kg.[3]
Materials:
-
Terra Core™ sampler or equivalent coring device
-
40-mL VOA vials with PTFE-lined septa
-
Field balance
-
Reagent-grade water
-
Sodium bisulfate (for preservation, if required)
-
Purge-and-trap concentrator coupled to a Gas Chromatograph (GC) or GC/Mass Spectrometer (GC/MS)
Procedure:
-
Sample Collection:
-
Using a coring device, collect a 5-gram (± 0.5 g) soil sample.
-
Immediately extrude the soil core into a pre-weighed 40-mL VOA vial.
-
-
Preservation (choose one):
-
Chemical Preservation: If the sample is not to be analyzed within 48 hours, add 5 mL of reagent-grade water containing sodium bisulfate to the vial. Ensure the pH of the resulting slurry is ≤ 2.
-
Freezing: If chemical preservation is not used, the sample must be frozen to -10°C to -20°C within 48 hours of collection.[8]
-
-
Sample Preparation for Analysis:
-
If not already preserved with water, add 5 mL of reagent-grade water to the vial.
-
Add internal standards and surrogates through the septum.
-
-
Purge-and-Trap Analysis:
-
Place the vial in the autosampler of the purge-and-trap system.
-
The system will heat the vial (typically to 40°C) and purge the sample with an inert gas (e.g., helium).[4]
-
The purged VOCs are collected on an adsorbent trap.
-
The trap is then rapidly heated, and the desorbed VOCs are transferred to the GC or GC/MS for separation and detection.
-
Protocol 2: EPA Method 5035A - High-Level TCE Analysis by Methanol Extraction
This protocol is suitable for soil samples where TCE concentrations are expected to exceed 200 µg/kg.[7]
Materials:
-
Terra Core™ sampler or equivalent coring device
-
40-mL VOA vials with PTFE-lined septa containing 10 mL of purge-and-trap grade methanol
-
Field balance
-
Purge-and-trap concentrator coupled to a GC or GC/MS
Procedure:
-
Sample Collection and Preservation:
-
Collect a 5-gram (± 0.5 g) soil sample using a coring device.
-
Immediately extrude the soil core into a 40-mL VOA vial containing 10 mL of methanol.[6]
-
Wipe the vial threads to ensure a tight seal and gently agitate to disperse the soil in the methanol.[6]
-
Store the sample at ≤ 6°C. The holding time for methanol-preserved samples is typically 14 days.[6][14]
-
-
Sample Preparation for Analysis:
-
Allow the vial to come to room temperature and the soil to settle.
-
Take a small aliquot (e.g., 100 µL) of the methanol extract.
-
Dilute the aliquot into a larger volume of reagent-grade water (e.g., 5 mL) in a clean VOA vial.
-
Add internal standards and surrogates.
-
-
Analysis:
-
Analyze the diluted extract using the purge-and-trap method as described in Protocol 1.
-
Protocol 3: Static Headspace Screening for TCE
This protocol provides a rapid, semi-quantitative method for screening soil samples for the presence of TCE.[9]
Materials:
-
Headspace vials (e.g., 20-mL) with PTFE-lined septa and aluminum caps
-
Spatula or scoop
-
Headspace autosampler coupled to a GC or GC/MS
Procedure:
-
Sample Preparation:
-
Place a known amount of soil (e.g., 2-5 grams) into a headspace vial.[10]
-
For more consistent results, a matrix modifier (e.g., water) can be added.
-
Immediately seal the vial with a septum and aluminum cap.
-
-
Equilibration:
-
Place the vial in the heated agitator of the headspace autosampler.
-
Allow the sample to equilibrate at a set temperature (e.g., 80°C) for a specific time to allow the TCE to partition into the headspace.
-
-
Analysis:
-
The autosampler will automatically withdraw a known volume of the headspace gas.
-
The gas sample is injected into the GC or GC/MS for analysis.
-
Visualized Workflows
The following diagrams illustrate the key steps in the described TCE extraction protocols.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Effectiveness of Purge-and-Trap for Measurement of Volatile Organic Compounds in Aged Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. legend-group.com [legend-group.com]
- 7. phoenixlabs.com [phoenixlabs.com]
- 8. eurofinsus.com [eurofinsus.com]
- 9. environst.com [environst.com]
- 10. agilent.com [agilent.com]
- 11. kseeg.org [kseeg.org]
- 12. BioGlobe - How to Clean Up Soil Contaminated by Solvents and Industrial Chemicals [bioglobe.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. legacy.azdeq.gov [legacy.azdeq.gov]
Application Notes and Protocols: Trichloroethylene in the Synthesis of Chlorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of trichloroethylene (TCE) as a versatile precursor in the synthesis of various chlorinated and fluorinated organic compounds. The information compiled herein is intended to serve as a comprehensive resource for laboratory-scale synthesis and process development.
Synthesis of Hydrofluorocarbons (HFCs) from this compound
This compound is a key industrial starting material for the production of hydrofluorocarbons, most notably 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a widely used refrigerant. The synthesis is a two-step process involving the initial hydrofluorination of TCE to 1,1,1-trifluoro-2-chloroethane (HCFC-133a), followed by a subsequent fluorination to yield the final product.
Step 1: Synthesis of 1,1,1-Trifluoro-2-chloroethane (HCFC-133a) from this compound
The gas-phase hydrofluorination of this compound is a catalytic process that substitutes chlorine atoms with fluorine.
Objective: To synthesize 1,1,1-trifluoro-2-chloroethane (HCFC-133a) from this compound via gas-phase hydrofluorination.
Materials:
-
This compound (TCE), ≥99% purity
-
Anhydrous Hydrogen Fluoride (B91410) (HF)
-
Catalyst: Chromium(III) oxide (Cr₂O₃) supported on fluorinated alumina (B75360) (AlF₃)[1]
-
Nitrogen (N₂) for inerting
Equipment:
-
Fixed-bed catalytic reactor (e.g., Inconel® or Hastelloy® tube)
-
Mass flow controllers for TCE and HF
-
Tube furnace with temperature controller
-
Condenser and collection system
-
Scrubber for unreacted HF and HCl byproduct
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Activation: The Cr₂O₃/AlF₃ catalyst is activated in situ by heating under a flow of nitrogen at 400 °C for 8-10 hours.[1]
-
Reaction Setup: The reactor is heated to the desired reaction temperature, typically ranging from 250 °C to 330 °C (optimally 280-300 °C).[1]
-
Reactant Feed: A gaseous mixture of this compound and hydrogen fluoride is introduced into the reactor. The molar ratio of HF to TCE is maintained between 5:1 and 10:1.[1] To enhance catalyst longevity, a small amount of HCFC-133a (7-25 mol%) can be co-fed with the TCE.[1]
-
Reaction: The reaction is carried out at atmospheric pressure. The contact time of the reactants with the catalyst is typically maintained between 5 and 30 seconds.
-
Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products and unreacted starting materials. The condensed mixture is collected in a chilled receiving vessel.
-
Purification: The crude product is purified by distillation to separate HCFC-133a from unreacted TCE, HF, and byproducts such as hydrogen chloride (HCl).
-
Analysis: The composition of the product mixture is determined by gas chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 280-300 °C | [1] |
| HF/TCE Molar Ratio | 5:1 to 10:1 | [1] |
| HCFC-133a Co-feed | 7-25 mol% | [1] |
| Pressure | Atmospheric | [1] |
| Catalyst | Cr₂O₃ on AlF₃ | [1] |
Workflow Diagram:
Caption: Workflow for the synthesis of HCFC-133a from TCE.
Step 2: Synthesis of 1,1,1,2-Tetrafluoroethane (HFC-134a) from 1,1,1-Trifluoro-2-chloroethane (HCFC-133a)
The second step involves the further fluorination of HCFC-133a to replace the remaining chlorine atom.
Objective: To synthesize 1,1,1,2-tetrafluoroethane (HFC-134a) from 1,1,1-trifluoro-2-chloroethane.
Materials:
-
1,1,1-Trifluoro-2-chloroethane (HCFC-133a)
-
Anhydrous Hydrogen Fluoride (HF)
-
Catalyst: Chromium-based catalyst (e.g., Cr₂O₃)
-
Nitrogen (N₂) for inerting
Equipment:
-
Same as in Step 1.
Procedure:
-
Catalyst Activation: The chromium-based catalyst is activated as described in the previous protocol.
-
Reaction Setup: The reactor is heated to a higher temperature, typically in the range of 350-380 °C.
-
Reactant Feed: A gaseous mixture of HCFC-133a and HF is fed into the reactor. The molar ratio of HF to HCFC-133a is typically between 2:1 and 6:1.[2]
-
Reaction: The reaction is carried out at a pressure of 5 to 20 bar with a contact time of 5 to 30 seconds.[2]
-
Product Collection and Purification: The product stream is cooled, condensed, and purified by distillation to separate HFC-134a from unreacted starting materials and HCl.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 350-380 °C | |
| HF/HCFC-133a Molar Ratio | 2:1 to 6:1 | [2] |
| Pressure | 5-20 bar | [2] |
| Contact Time | 5-30 seconds | [2] |
| Catalyst | Chromium-based | |
| Conversion of HCFC-133a | ~20% (per pass) |
Reaction Pathway Diagram:
Caption: Synthesis pathway from TCE to HFC-134a.
Synthesis of Dichloroacetylene (B1204652) from this compound
Dichloroacetylene is a highly reactive compound that can be generated from this compound by dehydrochlorination. It is typically prepared and used in situ due to its instability.
Objective: To generate a solution of dichloroacetylene in tetrahydrofuran (B95107) for subsequent reactions.
Materials:
-
This compound (TCE)
-
Potassium hydride (KH), 35-40% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (B129727) (catalytic amount)
-
Argon or Nitrogen for inert atmosphere
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Argon/Nitrogen inlet
Procedure:
-
Preparation of KH: The required amount of potassium hydride dispersion is washed with anhydrous pentane (B18724) or hexane (B92381) to remove the mineral oil under an inert atmosphere. The solvent is carefully decanted. This step should be performed with extreme caution as potassium hydride is highly reactive.
-
Reaction Setup: The oil-free potassium hydride is suspended in anhydrous THF in the reaction flask under an inert atmosphere. The suspension is stirred at room temperature (25 °C).
-
Reactant Addition: this compound (1.0 equivalent) is added to the stirred suspension, followed by a catalytic amount of methanol (1-2 µL per mmol of TCE).[3]
-
Reaction: The reaction is allowed to proceed at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases.[3]
-
Product Solution: The resulting supernatant, a solution of dichloroacetylene in THF, can be used directly for subsequent reactions. The insoluble potassium chloride and any residual potassium hydride remain at the bottom of the flask.
Quantitative Data:
| Parameter | Value | Reference |
| TCE/KH Molar Ratio | 1 : 1.2-1.3 | [3] |
| Solvent | Anhydrous THF | [3] |
| Catalyst | Methanol (catalytic) | [3] |
| Temperature | 25 °C | [3] |
| Reaction Time | < 1 hour | [3] |
| Yield of Dichlorovinylimidazole | 78-80% (from subsequent reaction) | [3] |
Logical Relationship Diagram:
Caption: Generation of dichloroacetylene from TCE.
Catalytic Oxidation of this compound
The catalytic oxidation of this compound is an important method for the abatement of this volatile organic compound, converting it to less harmful substances like CO₂, CO, and HCl.
General Principles
The catalytic oxidation of TCE typically involves passing a gaseous stream of TCE and air over a heated metal oxide catalyst. The choice of catalyst significantly influences the reaction temperature and the product distribution.
Commonly Used Catalysts:
-
Chromium oxides[4]
-
Manganese oxides[4]
-
Cobalt oxides[5]
-
Nickel oxides[5]
-
Iron oxides[5]
-
Supported noble metals (e.g., Platinum)[6]
General Reaction Conditions:
-
Temperature: 250-550 °C[5]
-
Reactants: this compound in air
-
Products: Primarily CO₂, CO, and HCl. Chlorinated byproducts such as tetrachloroethylene (B127269) (C₂Cl₄), carbon tetrachloride (CCl₄), and chloroform (B151607) (CHCl₃) can also be formed depending on the catalyst and reaction conditions.[4]
Cobalt-aluminum mixed oxides derived from hydrotalcite-like precursors have shown high activity and stability for TCE oxidation.
Experimental Setup (General):
-
Catalyst Preparation: A Co-Al hydrotalcite is synthesized, followed by calcination to form the mixed oxide catalyst.
-
Reactor: A fixed-bed reactor is loaded with the catalyst.
-
Reaction: A gaseous mixture of TCE (e.g., 1000-2500 ppmv) and air is passed through the catalyst bed at a controlled temperature (e.g., starting from 250 °C and gradually increasing).[4]
-
Analysis: The composition of the effluent gas is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the conversion of TCE and the selectivity towards different products.
Quantitative Data for a CoAl Mixed Oxide Catalyst:
| Parameter | Value | Reference |
| T₅₀% (50% TCE Conversion) | ~395 °C | [5] |
| T₉₀% (90% TCE Conversion) | ~450 °C | [5] |
Catalytic Oxidation Pathway Diagram:
Caption: General pathway for the catalytic oxidation of TCE.
Other Synthetic Applications of this compound
Synthesis of Hexachloro- and Heptachloropropane
This compound can react with chloroform and carbon tetrachloride in the presence of a Lewis acid catalyst like aluminum chloride to produce more complex chlorinated alkanes.
-
Reaction with Chloroform: this compound reacts with chloroform (CHCl₃) to yield 1,1,1,2,3,3-hexachloropropane.
-
Reaction with Carbon Tetrachloride: The reaction of this compound with carbon tetrachloride (CCl₄) produces 1,1,1,2,3,3,3-heptachloropropane.
This compound as a Chain Transfer Agent in PVC Polymerization
This compound has been used as a chain transfer agent to control the molecular weight of polyvinyl chloride (PVC) during its polymerization. However, due to health and environmental concerns, its use in this application has been largely phased out in favor of other agents. The mechanism involves the abstraction of a chlorine atom from TCE by the growing polymer radical, which terminates the polymer chain and initiates a new one.
Due to the decline in its use for this purpose, detailed contemporary protocols are not widely published. The general principle involves adding a specific amount of TCE to the vinyl chloride monomer before initiating polymerization. The concentration of TCE would be adjusted to achieve the desired average molecular weight of the resulting PVC.
References
- 1. US6307114B1 - Process for preparing 1,1,1-trifluoro-2-chloroethane - Google Patents [patents.google.com]
- 2. RU2007381C1 - Method of 1,1,1,2-tetrafluoroethane synthesis - Google Patents [patents.google.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Oxidation of trichloroethene over metal oxide catalysts: kinetic studies and correlation with adsorption properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Phytoremediation of Trichloroethylene (TCE) Contaminated Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the phytoremediation of sites contaminated with trichloroethylene (TCE). This document outlines the key phytoremediation techniques, summarizes quantitative data on their effectiveness, and provides detailed experimental protocols for laboratory and field applications.
Introduction to Phytoremediation of this compound
This compound (TCE) is a prevalent environmental contaminant found in soil and groundwater, posing significant risks to human health due to its carcinogenic properties.[1] Phytoremediation has emerged as a cost-effective and environmentally sustainable approach to remediate TCE-contaminated sites. This technology utilizes plants and their associated rhizosphere microorganisms to remove, degrade, or contain contaminants.
Several phytoremediation mechanisms are involved in the cleanup of TCE:
-
Phytodegradation: The breakdown of TCE within plant tissues through metabolic processes.
-
Rhizodegradation: The breakdown of TCE in the soil by microorganisms in the rhizosphere, the area directly influenced by plant roots.
-
Phytovolatilization: The uptake of TCE by plants and its subsequent release into the atmosphere as a less harmful, volatile compound.
-
Phytoextraction: The accumulation of TCE and its metabolites in plant tissues, which can then be harvested and removed from the site.
Fast-growing trees with deep root systems, such as hybrid poplars (Populus sp.) and willows (Salix sp.), have shown significant promise in the phytoremediation of TCE due to their high transpiration rates and metabolic capabilities.[1]
Data Presentation: Efficacy of Phytoremediation Techniques
The selection of appropriate plant species is critical for the successful phytoremediation of TCE. The following tables summarize quantitative data from various studies, highlighting the removal efficiency of different plant species under controlled conditions.
Table 1: Comparative TCE Removal Efficiency by Populus and Salix Varieties in Hydroponic Solution
| Plant Species/Clone | Genus | Initial TCE Concentration (µg/mL) | Percent TCE Removal (in one week) | Reference |
| Crandon | Populus | 10 | > 40% | [2][3] |
| P. deltoides hybrid 91x0403 | Populus | 10 | > 40% | [2][3] |
| H11-11 (P. trichocarpa x deltoides) | Populus | 10 | > 40% | [2][3] |
| Salix sitchensis clone B | Salix | 10 | > 40% | [2][3] |
| Nisqually-1 (P. trichocarpa) | Populus | 10 | > 40% | [2][3] |
| Other Populus and Salix varieties | Populus/Salix | 10 | 19.2 - 44.9% | [2][3] |
Table 2: TCE Removal in a Controlled Field Study with Hybrid Poplars
| Treatment | TCE Removal from Influent Water | Duration | Reference |
| Planted with Hybrid Poplars (P. trichocarpa x deltoides H11-11) | 99% | Growing seasons over 2 years | [1] |
| Unplanted Control | 32% (attributed to soil adsorption) | 2 years | [1] |
Experimental Protocols
The following are detailed protocols for conducting greenhouse and field studies to evaluate the phytoremediation of TCE.
Greenhouse Pot Study Protocol
Objective: To assess the potential of selected plant species to tolerate and remediate TCE-contaminated soil in a controlled greenhouse environment.
Materials:
-
Plant species of interest (e.g., hybrid poplar or willow cuttings)
-
Pots (e.g., 5-gallon pots with drainage holes)
-
Contaminated soil from the target site or artificially spiked soil
-
Uncontaminated control soil
-
This compound (TCE) standard for spiking
-
Deionized water
-
Greenhouse facility with controlled temperature, light, and humidity
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Soil Preparation:
-
If using site soil, homogenize the soil thoroughly. Collect a representative subsample for initial TCE concentration analysis.
-
If preparing artificially contaminated soil, determine the target TCE concentration. In a well-ventilated fume hood, spike the soil with a known amount of TCE dissolved in a suitable solvent (e.g., methanol). Allow the solvent to evaporate completely and mix the soil thoroughly to ensure uniform distribution. Prepare a control soil with the same solvent but without TCE.
-
-
Plant Acclimation:
-
If using cuttings, root them in uncontaminated soil or a suitable rooting medium for 2-4 weeks until a healthy root system develops.
-
Once rooted, carefully transfer the plants to the pots filled with either the control or TCE-contaminated soil.
-
-
Experimental Setup:
-
Arrange the pots in a randomized complete block design within the greenhouse to minimize environmental variability.
-
Include at least three replicates for each treatment (e.g., each plant species in contaminated soil, each plant species in control soil, and an unplanted control with contaminated soil).
-
Water the plants regularly with deionized water to maintain adequate soil moisture.
-
-
Monitoring and Data Collection:
-
Plant Health: Monitor plant health weekly, noting any signs of phytotoxicity such as chlorosis, necrosis, or stunted growth.
-
Plant Growth: Measure plant height and stem diameter at the beginning and end of the experiment. At the end of the study, harvest the plants and measure the fresh and dry biomass of roots, stems, and leaves separately.
-
TCE Concentration in Soil: Collect soil samples from each pot at the beginning and end of the experiment. Analyze for TCE and its degradation products.
-
TCE Concentration in Plant Tissues: At the end of the experiment, collect samples of roots, stems, and leaves from each plant. Analyze for TCE and its metabolites.
-
-
Sample Analysis:
-
Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of TCE and its metabolites in soil and plant tissue samples. Refer to the analytical protocol below for details.
-
Field Trial Protocol
Objective: To evaluate the effectiveness of a phytoremediation system for TCE-contaminated groundwater in a field setting.
Materials and Site Selection:
-
Select a field site with well-characterized TCE contamination in the groundwater.
-
Choose robust, fast-growing tree species adapted to the local climate (e.g., Eastern Cottonwood, hybrid poplars).
-
Install a network of monitoring wells upgradient, within, and downgradient of the planned phytoremediation plot.
-
Irrigation system (if necessary).
Procedure:
-
Site Preparation and Planting:
-
Prepare the land for planting, which may include tilling and amending the soil to improve plant establishment.
-
Plant the selected trees at a density that will ensure canopy closure within a few growing seasons to maximize water uptake.
-
-
System Operation and Monitoring:
-
If the groundwater is deep, an irrigation system may be needed to deliver the contaminated water to the root zone of the trees.
-
Groundwater Monitoring: Collect groundwater samples from the monitoring wells on a regular basis (e.g., quarterly) to monitor changes in TCE and its degradation product concentrations. Also, measure groundwater levels to assess hydraulic control.
-
Plant Tissue Monitoring: Annually, collect core samples from the tree trunks and representative samples of branches and leaves to analyze for TCE and its metabolites.
-
Soil Monitoring: Periodically collect soil samples from the vadose zone to monitor for any accumulation of contaminants.
-
-
Data Analysis:
-
Analyze the data to determine the mass of TCE removed from the groundwater over time.
-
Evaluate the extent of hydraulic control exerted by the tree plantation.
-
Assess the fate of TCE within the phytoremediation system (degradation, volatilization, accumulation).
-
Analytical Protocol: TCE and Metabolite Analysis in Plant Tissues by GC-MS
Objective: To quantify the concentration of TCE and its primary metabolites (trichloroethanol, trichloroacetic acid, dichloroacetic acid) in plant tissues.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Homogenizer
-
Centrifuge
-
Solvents: Methanol (HPLC grade), Methylene (B1212753) chloride (HPLC grade)
-
Derivatizing agent (e.g., diazomethane (B1218177) for acidic metabolites)
-
Internal standards
-
Anhydrous sodium sulfate
-
Glassware: vials, pipettes, flasks
Procedure:
-
Sample Preparation:
-
Weigh a known amount of fresh plant tissue (roots, stem, or leaves).
-
Homogenize the tissue in a suitable solvent (e.g., methanol) to extract the analytes.
-
Spike the sample with an internal standard.
-
-
Extraction:
-
Perform a liquid-liquid extraction using a non-polar solvent like methylene chloride to separate the analytes from the plant matrix.
-
Repeat the extraction process multiple times to ensure complete recovery.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Concentration and Derivatization:
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
For the analysis of acidic metabolites (trichloroacetic acid, dichloroacetic acid), derivatization (e.g., methylation with diazomethane) is necessary to make them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject a known volume of the final extract into the GC-MS.
-
Use a suitable capillary column for the separation of the target compounds.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity.
-
Develop a calibration curve using standards of TCE and its metabolites to quantify the concentrations in the samples.
-
Visualization of Pathways and Workflows
Signaling Pathways
The degradation of TCE in a phytoremediation system involves complex biochemical pathways within the plant and in the rhizosphere.
Caption: In-planta metabolic pathway of TCE degradation.
Caption: Microbial degradation of TCE in the rhizosphere.
Experimental Workflow
The following diagram illustrates the general workflow for a phytoremediation study.
Caption: General workflow for a TCE phytoremediation study.
References
Application Notes and Protocols for Headspace Analysis of Trichloroethylene in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of trichloroethylene (TCE) in biological tissues using headspace gas chromatography (GC). The methodologies described are essential for toxicology studies, pharmacokinetic assessments, and environmental exposure monitoring.
Introduction
This compound is a volatile organic compound that sees wide industrial use and is a common environmental contaminant. Due to its potential carcinogenicity and toxicity, sensitive and reliable methods for its quantification in biological matrices are crucial.[1] Headspace analysis, coupled with gas chromatography and various detectors like mass spectrometry (MS) or electron capture detectors (ECD), is a preferred method for determining TCE in tissues.[2][3] This technique is advantageous as it requires minimal sample preparation, reduces matrix effects, and offers high sensitivity.[4][5]
This document outlines two primary headspace techniques: Static Headspace GC-MS and Headspace Solid-Phase Microextraction (HS-SPME) GC-MS.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the headspace analysis of TCE in biological tissues. This allows for a clear comparison of method performance.
| Method | Matrix | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |
| HS-SPME-GC/MS | Blood | 0.25 ng/mL | 0.25-100 ng/mL | > 55% | [1] |
| HS-SPME-GC/MS | Tissues (Liver, Lung, Kidney, Brain) | 0.75 ng/g | 0.75-300 ng/g | > 55% | [1] |
| Headspace GC/ECD | Tissue | 8.4 ppb | Not Reported | 86-91% | [2] |
| Static Headspace GC-MS | β-Cyclodextrin (as a model for solid matrices) | Not explicitly for tissue, but method validation shows R² > 0.99 for 0.05-10 mg/L | 0.05-10 mg/L | 91.7-106.0% | [6] |
Experimental Protocols
Protocol 1: Static Headspace GC-MS Analysis of TCE in Tissues
This protocol is adapted from established methodologies for the analysis of volatile compounds in complex matrices.[4][6]
3.1.1. Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (e.g., deuterated TCE, bromochloromethane)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (or other salt for salting out)
-
20 mL headspace vials with PTFE/silicone septa
-
Crimper and decrimper
-
Tissue homogenizer
3.1.2. Sample Preparation
-
Accurately weigh approximately 0.5 - 1.0 g of the biological tissue sample.
-
Homogenize the tissue sample in a known volume of chilled deionized water (e.g., 1:3 w/v).
-
Transfer a precise aliquot (e.g., 1 mL) of the tissue homogenate into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
To enhance the partitioning of TCE into the headspace, a salting-out agent like sodium chloride can be added to saturate the aqueous phase.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
3.1.3. Headspace GC-MS Conditions
-
Headspace Autosampler:
-
Gas Chromatograph (GC):
-
Injector Temperature: 200-250 °C
-
Column: DB-624, DB-VRX, or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 2 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
-
Selected Ions for Monitoring (SIM): m/z 130, 132 (for TCE) and appropriate ions for the internal standard.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of TCE in Tissues
This protocol leverages the concentrating power of SPME fibers for enhanced sensitivity.[1][7]
3.2.1. Materials and Reagents
-
Same as Protocol 1
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 65 µm PDMS/Divinylbenzene (DVB)).[1]
-
SPME-compatible GC injector liner
3.2.2. Sample Preparation
-
Prepare the tissue homogenate in a headspace vial as described in Protocol 1 (steps 1-6).
-
Pre-condition the SPME fiber in the GC injector according to the manufacturer's instructions.
3.2.3. HS-SPME and GC-MS Conditions
-
Headspace Autosampler/SPME:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250-270 °C (for thermal desorption of the fiber).[8]
-
Desorption Time: 1-5 minutes.
-
The GC column and oven program can be similar to those in Protocol 1.
-
-
Mass Spectrometer (MS):
-
MS conditions are the same as in Protocol 1.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the headspace analysis of TCE.
Caption: Experimental workflow for headspace GC-MS analysis of TCE.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of static headspace GC-MS for detection of residual this compound and toluene solvents in β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Trichloroethylene Exposure Monitoring in Laboratory Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trichloroethylene (TCE) is a widespread environmental contaminant and industrial solvent. Understanding its toxicokinetics and toxicodynamics in laboratory animals is crucial for assessing human health risks. These application notes provide an overview of TCE metabolism and toxicity, along with detailed protocols for exposure monitoring.
1. Overview of this compound (TCE) Metabolism and Toxicity
TCE is metabolized in laboratory animals primarily through two pathways: cytochrome P450 (P450)-dependent oxidation and glutathione (B108866) (GSH) conjugation.[1]
-
P450-Dependent Oxidation: This is the major metabolic pathway for TCE.[1] It occurs predominantly in the liver and leads to the formation of metabolites such as chloral (B1216628) hydrate, trichloroacetic acid (TCA), and dichloroacetic acid.[1] These metabolites are primarily associated with liver and lung toxicity.[1]
-
Glutathione (GSH) Conjugation: This pathway, while less prominent than oxidation, is critical in TCE-induced nephrotoxicity.[1] It results in the formation of S-(1,2-dichlorovinyl)glutathione (DCVG), which is further metabolized in the kidneys to a reactive thiol that is toxic to renal cells.[1][2]
Species and strain differences in the activity of these metabolic pathways contribute to variations in susceptibility to TCE toxicity.[1] For instance, metabolism of TCE to TCA is significantly higher in mice than in rats, leading to higher blood concentrations of TCA in mice.[2]
2. Data Presentation: Quantitative Analysis of TCE Exposure Studies
The following tables summarize quantitative data from representative studies on TCE exposure in laboratory animals.
Table 1: Inhalation Exposure Studies
| Animal Model | Exposure Concentration | Duration | Key Findings | Reference |
| Male Long-Evans Rats | 500 ppm | 6 hours/day, 5 days/week for 6 months | Increased urinary NAG and LMW proteins, indicating proximal tubule damage. | [3] |
| Male and Female Lewis Rats | 50 ppm (Time-Weighted Average) | 7 hours/day, 5 days/week for 8 weeks | Significant loss of nigrostriatal dopaminergic neurons and motor deficits. | [4][5] |
| Male and Female C57Bl/6 Mice | 100 ppm (Time-Weighted Average) | 7 hours/day, 5 days/week for 12 weeks | Approximately 50% loss of dopaminergic neurons in the substantia nigra and asymmetric gait disturbances. | [4][6] |
Table 2: Oral Gavage Exposure Studies
| Animal Model | Dose | Duration | Key Findings | Reference |
| Male Mice (C57BL/6J, B6C3F1/J, NZW/LacJ) | 800 mg/kg (single dose) | Up to 36 hours post-dosing | Oxidative metabolism predominated over glutathione conjugation. | [7][8] |
| Male Mice | 500, 1000, 2000 mg/kg/day | 5 days/week for 28 days | Dose-dependent increase in liver and kidney weight, with hepatic necrosis and glomerular nephrosis at the highest dose. | [9] |
| Aged Rats | 200 mg/kg/day | 6 weeks | Induced key features of Parkinson's disease, including degeneration of dopaminergic neurons and α-synuclein accumulation. | [10] |
| Male Fisher CDF Rats | 1000 mg/kg/day | 5 days/week for 14 weeks | Reversible reduction in epididymis weight and persistent reduction in body weight. | [11][12] |
3. Experimental Protocols
3.1. Protocol for Oral Gavage Administration of TCE in Rats
This protocol is adapted from established methodologies for oral administration of substances to rodents.[13][14]
Materials:
-
This compound (TCE), purity ≥99.5%
-
Vehicle (e.g., corn oil, 5% Alkamuls EL-620 in saline)[12][15]
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[14]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast the rats for at least 16 hours before administration, with water available ad libitum.[13] Weigh each animal immediately before dosing to ensure accurate dose calculation.[13]
-
Dose Preparation: Prepare the dosing solution by dissolving TCE in the chosen vehicle to the desired concentration.
-
Restraint: Securely restrain the rat to immobilize its head and align the head and body vertically. This position facilitates the passage of the gavage needle into the esophagus.[14]
-
Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).[14]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the pharynx. The animal should swallow reflexively, allowing the needle to slide easily into the esophagus. Do not apply force.[14]
-
-
Substance Administration: Slowly administer the prepared TCE solution.[14]
-
Needle Removal: Withdraw the needle smoothly in a single motion.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or fluid coming from the nose.[14] Monitor for clinical signs of toxicity at regular intervals.[13]
3.2. Protocol for Inhalation Exposure to TCE in Rodents
This protocol is based on studies involving whole-body inhalation exposure.[4][5]
Materials:
-
Whole-body passive exposure inhalation chamber
-
Vaporizer for TCE
-
Airflow control and monitoring system
-
TCE gas analyzer
-
HEPA-filtered air source
Procedure:
-
Chamber Setup: Place the animals in the inhalation chamber. Allow for an acclimation period.
-
TCE Vapor Generation: Generate a controlled concentration of TCE vapor by passing a stream of air through a vaporizer containing liquid TCE.
-
Exposure: Introduce the TCE vapor into the chamber, mixed with a controlled flow of HEPA-filtered air to achieve the target exposure concentration (e.g., 50 ppm for rats, 100 ppm for mice).[4][5]
-
Monitoring: Continuously monitor the TCE concentration within the chamber using a gas analyzer. Maintain a consistent time-weighted average (TWA) concentration for the duration of the exposure (e.g., 7 hours/day).[4][5]
-
Termination of Exposure: At the end of the exposure period, cease the flow of TCE and purge the chamber with fresh, HEPA-filtered air before removing the animals.
-
Animal Observation: Return the animals to their home cages and monitor for any adverse effects.
3.3. Protocol for Sample Collection and Analysis of TCE and Metabolites
This protocol outlines the collection of biological samples and their analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for TCE metabolite quantification.[16]
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Headspace auto-sampler
-
Homogenizer
-
Centrifuge
-
Vials for sample collection (e.g., heparinized tubes for blood, sterile tubes for urine and tissues)
-
Internal standards (e.g., difluoroacetic acid, trifluoroacetic acid)[17]
-
Solvents for extraction (e.g., methanol, acetonitrile)[17][18]
Procedure:
-
Sample Collection:
-
Blood: Collect blood via appropriate methods (e.g., cardiac puncture, tail vein) into heparinized tubes.
-
Urine: Collect urine from metabolic cages or via cystocentesis.
-
Tissues (Liver, Kidney, Brain, etc.): Euthanize the animal and perfuse organs with saline to remove blood. Excise the tissues of interest, weigh them, and either process immediately or snap-freeze in liquid nitrogen and store at -80°C.[7]
-
-
Sample Preparation:
-
Tissues: Homogenize a known weight of tissue in a suitable buffer or solvent (e.g., PBS, methanol).[17] Add internal standards.
-
Blood/Urine: For volatile compounds like TCE, use headspace analysis where the gaseous layer above the sample is injected into the GC.[16] For non-volatile metabolites, perform an extraction. For example, mix the sample with chilled acetonitrile (B52724) containing internal standards to precipitate proteins.[18] Centrifuge to collect the supernatant.
-
-
GC-MS Analysis:
-
Inject the prepared sample (or headspace gas) into the GC-MS system.
-
The GC separates the different compounds based on their volatility and interaction with the column.
-
The MS detects and quantifies the separated compounds based on their mass-to-charge ratio.
-
Identify and quantify TCE and its metabolites (e.g., TCA, TCOH, DCVG) by comparing their retention times and mass spectra to those of known standards.
-
4. Visualization of Experimental Workflow and Metabolic Pathway
Caption: Experimental workflow for monitoring TCE exposure in laboratory animals.
Caption: Major metabolic pathways of this compound (TCE) in laboratory animals.
References
- 1. Metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. Low-dose inhalation exposure to this compound induces dopaminergic neurodegeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-dose inhalation exposure to this compound induces dopaminergic neurodegeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparative Analysis of Metabolism of this compound and Tetrachloroethylene among Mouse Tissues and Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of metabolism of this compound and tetrachloroethylene among mouse tissues and strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound toxicity in mice: a biochemical, hematological and pathological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Differential toxicity of water versus gavage exposure to this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential toxicity of water versus gavage exposure to this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. Metabolism and Toxicity of this compound and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Comparative Analysis of the Relationship between this compound Metabolism and Tissue-Specific Toxicity among Inbred Mouse Strains: Kidney Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reanalysis of this compound and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trichloroethylene in Metal Degreasing for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroethylene (TCE) is a volatile, colorless liquid historically favored for its efficacy as a solvent in metal degreasing operations.[1][2] Its high solvency power against a wide range of organic materials, including oils, greases, waxes, and tars, coupled with its non-flammable nature, made it a staple in industries such as aerospace, automotive, and electronics.[3][4] In a research setting, the preparation of meticulously clean metal surfaces is a critical prerequisite for a vast array of experiments, including corrosion studies, surface functionalization, medical implant development, and high-vacuum applications. This compound has been a solvent of choice for achieving the requisite level of cleanliness for such sensitive applications.
However, the use of TCE is now heavily regulated and largely phased out in many regions due to its significant health and environmental risks.[5] It is classified as a human carcinogen by the International Agency for Research on Cancer (IARC), the U.S. Environmental Protection Agency (EPA), and the National Toxicology Program (NTP).[5] Chronic exposure is linked to an increased risk of kidney cancer, with evidence also suggesting associations with non-Hodgkin lymphoma and liver cancer.[5] Acute exposure can lead to central nervous system depression, with symptoms including headache, dizziness, and confusion.[6]
Given these health concerns, the use of this compound in a research laboratory demands stringent safety protocols and a thorough understanding of its properties and hazards. These application notes provide researchers with detailed protocols for the use of TCE in metal degreasing, quantitative data on its properties and exposure limits, and an overview of the toxicological pathways associated with its use.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂HCl₃ | [3] |
| Molar Mass | 131.39 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Sweet, chloroform-like | [3] |
| Boiling Point | 87.2 °C (189.0 °F) | [3] |
| Specific Gravity (25/25°C) | 1.450 to 1.460 | [7] |
| Vapor Pressure (20°C) | 57.8 mm Hg | [3] |
| Kauri-Butanol (KB) Value | ~130 | [3] |
| Flash Point | None | [3] |
Occupational Exposure Limits for this compound
| Organization | TWA (8-hour) | STEL (15-minute) | Ceiling Limit | Reference |
| OSHA (PEL) | 100 ppm | - | 200 ppm (5 min max in 2 hr) | [6] |
| NIOSH (REL) | 25 ppm | - | 2 ppm (anesthetic use) | [6] |
| ACGIH (TLV) | 10 ppm | 25 ppm | - |
Experimental Protocols
Protocol 1: Laboratory-Scale Cold Degreasing of Metal Coupons
This protocol is designed for cleaning small metal specimens (coupons) for research applications such as corrosion testing or surface analysis.
Materials:
-
This compound (reagent grade)
-
Metal coupons (e.g., steel, aluminum, titanium)
-
Glass beakers
-
Tweezers
-
Ultrasonic bath
-
Drying oven
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (Viton® or equivalent), chemical splash goggles, face shield, and a lab coat. A respirator with organic vapor cartridges may be required based on the risk assessment.
Procedure:
-
Preparation: All procedures must be performed within a certified chemical fume hood. Ensure all necessary safety equipment is readily accessible.
-
Initial Cleaning: Using tweezers, handle the metal coupons to avoid further contamination. If the coupons have gross contaminants, pre-clean them by wiping with a lint-free cloth.
-
Solvent Immersion: Place the metal coupons in a glass beaker. Add a sufficient volume of this compound to completely submerge the coupons.
-
Ultrasonication: Place the beaker in an ultrasonic bath. Sonicate for 5-15 minutes. The ultrasonic agitation enhances the solvent's ability to penetrate small crevices and dislodge contaminants.
-
Rinsing: Remove the coupons from the initial solvent bath with clean tweezers and transfer them to a second beaker containing fresh, clean this compound. Swirl gently or sonicate for an additional 2-5 minutes to rinse away any residual dissolved contaminants.
-
Drying: Remove the coupons from the rinse bath and allow the excess solvent to drain off. Place the coupons in a drying oven set to a temperature appropriate for the metal type (e.g., 50-100°C) for 15-30 minutes, or until completely dry. Ensure the oven is in a well-ventilated area or connected to an exhaust system.
-
Storage: Once dry, store the cleaned coupons in a desiccator or a sealed, clean container to prevent re-contamination.
Protocol 2: Laboratory-Scale Vapor Degreasing of Small Components
Vapor degreasing is a highly effective method for achieving a high level of cleanliness. This protocol is adapted for a laboratory-scale setup.
Materials:
-
Laboratory-scale vapor degreasing unit
-
This compound (vapor degreasing grade)
-
Small metal components
-
Wire basket or hooks for suspending components
-
Fume hood or dedicated ventilated enclosure
-
Appropriate PPE as listed in Protocol 1.
Procedure:
-
Setup: Place the vapor degreasing unit in a designated, well-ventilated area, preferably within a fume hood. Fill the solvent sump with this compound to the manufacturer's recommended level. Turn on the heating element and the cooling coils.
-
Vapor Generation: Allow the TCE to heat to its boiling point (87.2°C), creating a vapor zone in the upper part of the degreaser.[3] The cooling coils will create a condensation layer, preventing the vapor from escaping.
-
Component Placement: Place the metal components in a wire basket or suspend them from hooks. Ensure the components are arranged to allow for complete vapor contact and drainage.
-
Degreasing Cycle: Slowly lower the components into the vapor zone. The hot TCE vapor will condense on the cooler metal surfaces, dissolving oils and greases. This condensate, carrying the contaminants, will then drip back into the boiling sump.
-
Rinse and Dry: Continue this process until the components reach the temperature of the vapor, at which point condensation will cease. Slowly withdraw the components from the vapor zone, allowing them to dry completely before removal from the unit.
-
Shutdown: Turn off the heating element and allow the unit to cool down completely before covering.
Protocol 3: Verification of Surface Cleanliness by Solvent Extraction and GC-MS Analysis
This protocol outlines a method to quantify residual organic contaminants on a cleaned metal surface.
Materials:
-
Cleaned metal specimen
-
High-purity solvent for extraction (e.g., hexane (B92381) or dichloromethane)
-
Glass vial with a PTFE-lined cap
-
Micropipette
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Internal standard solution
Procedure:
-
Solvent Wash: Place the cleaned and dried metal specimen in a clean glass vial. Using a micropipette, rinse the surface of the specimen with a known, small volume of high-purity extraction solvent. Ensure the entire surface is washed.
-
Extraction: Cap the vial and gently agitate or vortex for 1-2 minutes to ensure any residual contaminants are dissolved in the solvent.
-
Sample Preparation: Transfer the solvent extract to a clean GC vial. Add a known concentration of an appropriate internal standard.
-
GC-MS Analysis: Inject a small volume of the prepared sample into the GC-MS system. The gas chromatograph will separate the different components of the extract, and the mass spectrometer will identify and quantify them.
-
Quantification: Compare the peak areas of any identified contaminants to the peak area of the internal standard to determine their concentration. The results can be expressed as mass of contaminant per unit surface area of the metal specimen.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of toxicological pathways activated by this compound exposure.
Caption: Laboratory workflow for metal degreasing with this compound.
Caption: Crosstalk between Nrf2 and NF-κB signaling in TCE-induced toxicity.
Conclusion
This compound remains a highly effective solvent for metal degreasing in research applications where pristine surfaces are paramount. However, its significant health risks necessitate a cautious and well-informed approach. Researchers must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. The protocols provided in these notes offer a framework for the safe and effective use of TCE in a laboratory setting. Furthermore, an understanding of the toxicological pathways associated with TCE exposure underscores the importance of these safety measures. As regulations on TCE become increasingly stringent, researchers are encouraged to explore safer alternatives whenever feasible.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. mdpi.com [mdpi.com]
- 3. epa.gov [epa.gov]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens | Testing Standard | WJE [wje.com]
- 6. asia.techspray.com [asia.techspray.com]
- 7. samfa.org.za [samfa.org.za]
Application Notes and Protocols for the Quantification of Trichloroethylene (TCE) Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroethylene (TCE) is a volatile organic compound widely used as an industrial solvent for degreasing metal parts.[1] Occupational and environmental exposure to TCE is a significant public health concern due to its potential carcinogenicity and other adverse health effects, including neurological, liver, and kidney damage.[2][3] Monitoring TCE exposure is crucial for assessing health risks and ensuring workplace safety. The analysis of TCE metabolites in urine is a reliable method for biological monitoring of exposure.[4][5]
TCE is metabolized in the body through two primary pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (B108866) (GSH) conjugation.[6][7][8] The oxidative pathway, which is the major route, produces metabolites such as chloral (B1216628) hydrate, trichloroethanol (TCE-OH), trichloroacetic acid (TCA), and dichloroacetic acid (DCA).[6][7] The GSH conjugation pathway leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG), which is further metabolized to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and its N-acetylated form (NAcDCVC).[6][8] These metabolites are excreted in the urine and can be quantified to estimate TCE exposure levels.[4]
This document provides detailed application notes and protocols for the quantification of major TCE metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The metabolism of TCE is a complex process involving multiple enzymatic steps primarily in the liver and kidneys. The two main pathways, CYP-dependent oxidation and GSH conjugation, produce a range of metabolites, some of which are reactive and contribute to TCE's toxicity.
Quantitative Data of TCE Metabolites in Urine
The following tables summarize urinary concentrations of key TCE metabolites from occupational exposure studies. These values can serve as a reference for exposure assessment.
Table 1: Urinary Trichloroacetic Acid (TCA) Levels in Occupationally Exposed Workers
| Exposure Level (ppm TCE in air) | Mean Urinary TCA (mg/L) | Range of Urinary TCA (mg/L) | Reference |
| < 0.03 (Controls) | - | - | [3] |
| 22.2 (mean) | - | - | [3] |
| Not specified | - | 0.4 - 100 | [9] |
| Median 9.32 µg/L (in urine) | 9.32 µg/L (median) | - | [10] |
Table 2: Urinary Trichloroethanol (TCE-OH) Levels in Occupationally Exposed Workers
| Exposure Level (ppm TCE in air) | Mean Urinary TCE-OH (mg/L) | Notes | Reference |
| Varied | Linear correlation with exposure | TCE-OH reflects recent exposure | [4] |
| Varied | Ratio of TCE-OH to TCA varies with exposure concentration | - | [11] |
Table 3: Urinary N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) Levels
| Population | Sample Size | Concentration | Limit of Detection (LOD) | Reference |
| General Population (NHANES 2011-2012) | 2,464 | < LOD | 12.6 µg/L | [12] |
Experimental Protocols
The following are detailed protocols for the quantification of TCE metabolites in urine.
Protocol 1: Quantification of Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA) in Urine by GC-MS
This method involves the derivatization of TCA and DCA to their more volatile methyl esters, followed by extraction and analysis by GC-MS.
1. Materials and Reagents
-
Sodium trichloroacetate (B1195264) (≥97% purity)
-
Dichloroacetic acid
-
Boron trifluoride in methanol (B129727) (14% BF3/MeOH)[13]
-
Toluene (B28343) (ACS reagent grade)
-
Methanol (ACS reagent grade)
-
Sodium sulfate (B86663) (anhydrous, granular)
-
15 mL polypropylene (B1209903) centrifuge tubes with screw caps
-
8 mL glass culture tubes with PTFE-lined caps
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
DB-624 fused silica (B1680970) capillary column (or equivalent)[14]
-
Vortex mixer
-
Oven or heating block capable of maintaining 60°C
2. Standard Preparation
-
Stock Standard (e.g., 3 mg/mL TCA): Accurately weigh approximately 34 mg of sodium trichloroacetate into a 10 mL volumetric flask. Dissolve and bring to volume with deionized water. The concentration of TCA is calculated by multiplying the weight of the sodium salt by 0.8814.[13]
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard in deionized water to cover the desired analytical range (e.g., 0.08 to 300 µg/mL).[13]
3. Sample Preparation and Derivatization
-
Thaw frozen urine samples and allow them to reach room temperature. Vortex each sample to ensure homogeneity.[13]
-
Pipette 200 µL of urine, calibration standard, or quality control sample into an 8 mL glass culture tube.[13]
-
Add 0.5 mL of 14% BF3/MeOH to each tube.[13]
-
Cap the tubes tightly and vortex briefly.
-
Heat the tubes at 60°C for 1.5 to 2.5 hours to facilitate the methylation reaction.[13]
-
Cool the tubes to room temperature.
-
Add 2.0 mL of toluene to each tube.[13]
-
Cap and vortex vigorously for 1 minute to extract the methylated derivatives.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper toluene layer to an autosampler vial for GC-MS analysis.
4. GC-MS Analysis
-
Injector: 250°C, splitless mode[14]
-
Carrier Gas: Helium
-
Oven Program: 80°C for 0.5 min, ramp to 180°C at 20°C/min, hold for 7 min.[14]
-
Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for target analytes.
5. Quality Control
-
Analyze a blank urine sample to check for interferences.
-
Include at least two levels of quality control samples with each batch of samples.
-
Run a calibration curve with each analytical batch.
Protocol 2: Quantification of Multiple TCE Metabolites by LC-MS/MS
This method allows for the simultaneous analysis of both oxidative and GSH conjugation pathway metabolites without the need for derivatization.
1. Materials and Reagents
-
Reference standards for TCA, DCA, TCE-OH, DCVG, DCVC, and NAcDCVC
-
Stable isotope-labeled internal standards for each analyte
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)[15]
2. Standard Preparation
-
Stock Standards: Prepare individual stock solutions of each analyte and internal standard in a suitable solvent (e.g., methanol or water).
-
Working Standards: Prepare a combined working standard solution containing all analytes and a separate combined internal standard solution. Serially dilute the working standard solution to create a calibration curve in a surrogate matrix (e.g., synthetic urine or analyte-free urine).
3. Sample Preparation
-
Enzymatic Hydrolysis (for total TCE-OH): To measure total TCE-OH (free and glucuronidated), enzymatic hydrolysis is required.
-
To 1 mL of urine, add a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Add β-glucuronidase enzyme.[16]
-
Incubate at an optimal temperature (e.g., 37°C) for a specified time (e.g., 2-18 hours).[16][17]
-
-
Extraction:
-
Spike urine samples, standards, and quality controls with the internal standard mixture.
-
For TCA, DCA, and NAcDCVC: Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
-
For DCVG and DCVC: Utilize solid-phase extraction (SPE). Condition the SPE cartridge, load the sample, wash, and elute the analytes.
-
Evaporate the extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
4. LC-MS/MS Analysis
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient Elution: Develop a gradient to separate the target analytes.
-
Mass Spectrometer: Operate in electrospray ionization (ESI) mode, either positive or negative ion mode depending on the analyte. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[15]
5. Quality Control
-
Include calibration standards, blanks, and quality control samples at low, medium, and high concentrations in each analytical run.
-
Monitor ion ratios to ensure specificity.
-
Assess matrix effects by comparing the response of an analyte in a post-extraction spiked sample to a pure standard.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the overall experimental workflow for the quantification of TCE metabolites in urine.
Conclusion
The quantification of this compound metabolites in urine is a valuable tool for assessing human exposure to this prevalent environmental and occupational contaminant. The detailed protocols provided for GC-MS and LC-MS/MS analysis offer robust and reliable methods for researchers, scientists, and drug development professionals. The choice of analytical method will depend on the specific metabolites of interest, required sensitivity, and available instrumentation. Adherence to rigorous quality control procedures is essential for obtaining accurate and reproducible data. This information can be used to better understand the pharmacokinetics of TCE, evaluate the effectiveness of exposure reduction strategies, and contribute to the overall risk assessment of this important chemical.
References
- 1. newmoa.org [newmoa.org]
- 2. High-resolution metabolomics of occupational exposure to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of dichloromethane, this compound and perchloroethylene in urine samples by headspace solid phase microextraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Method for Determination of Trichloroethanol and Trichloroacetic Acid in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. cdc.gov [cdc.gov]
- 14. cdc.gov [cdc.gov]
- 15. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 使用UHPLC/MS(TOF)检测不同酶水解条件处理的尿液中药物和代谢物 [sigmaaldrich.com]
- 17. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Detailed Application Notes and Protocols for In-Situ Chemical Oxidation of Trichloroethylene in Aquifers
Introduction to In-Situ Chemical Oxidation (ISCO) for this compound (TCE) Remediation
In-situ chemical oxidation (ISCO) is a remedial technology used for the treatment of soil and groundwater contamination. It involves injecting chemical oxidants into the subsurface to destroy contaminants in place. For this compound (TCE), a common and persistent groundwater contaminant, ISCO offers a method for rapid and effective degradation into less harmful substances like carbon dioxide, water, and chloride ions.[1][2] The most commonly used oxidants for treating TCE include permanganate (B83412) (in the form of potassium or sodium permanganate), persulfate (often activated), and Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst).[2][3]
The selection of an appropriate oxidant and the design of an effective ISCO application depend on a thorough understanding of site-specific conditions, including hydrogeology, geochemistry, and the nature and extent of contamination. Bench-scale treatability studies are crucial for optimizing oxidant dosage and injection strategies before full-scale field implementation.[1][2]
This document provides detailed application notes and protocols for the use of permanganate, activated persulfate, and Fenton's reagent in the in-situ oxidation of TCE in aquifers.
Permanganate Oxidation of TCE
Potassium permanganate (KMnO₄) and sodium permanganate (NaMnO₄) are strong oxidants effective in degrading TCE over a wide pH range.[1] The reaction proceeds through an electrophilic attack on the carbon-carbon double bond of the TCE molecule.
Data Presentation: Permanganate ISCO for TCE
| Parameter | Value | Conditions | Reference |
| TCE Removal Efficiency | >99% | Lab-scale slurry reaction, 1,000 mg/L KMnO₄, 8 hours | [4] |
| TCE Removal Efficiency | 70% - 99% | Field-scale, 1.0% - 1.5% KMnO₄ injections | [5] |
| Initial TCE Concentration | up to 80 mg/L | Field-scale, crystalline bedrock aquifer | [5] |
| Final TCE Concentration | <5 µg/L | Lab-scale slurry reaction | [4] |
| KMnO₄ Concentration | 1,000 - 3,850 mg/L | Lab-scale treatability study | [4] |
| KMnO₄ Concentration | 1.0% - 1.5% (10,000 - 15,000 mg/L) | Field-scale injection | [5] |
| Influence Zone | < 3-meter radius from injection point | Field-scale study | [6] |
| Natural Oxidant Demand (NOD) | 0.44 - 0.89 g KMnO₄ / kg aquifer solids | Lab-scale, indicates low NOD for the tested site | [4] |
Experimental Protocol: Bench-Scale Permanganate Treatability Study
This protocol outlines a procedure for evaluating the effectiveness of permanganate in treating TCE-contaminated groundwater and aquifer material.
2.2.1 Materials and Reagents
-
Site groundwater and soil/aquifer solids
-
Potassium permanganate (KMnO₄) or sodium permanganate (NaMnO₄)
-
Deionized water
-
Glass vials with Teflon-lined septa (e.g., 40 mL VOA vials)
-
Shaker table
-
Spectrophotometer for measuring permanganate concentration (at 525 nm)
-
Gas chromatograph (GC) with an appropriate detector (e.g., ECD or MS) for TCE analysis
-
Standard laboratory glassware and safety equipment (gloves, goggles, lab coat)
2.2.2 Procedure
-
Preparation of Permanganate Stock Solution: Prepare a concentrated stock solution of KMnO₄ (e.g., 10,000 mg/L) by dissolving a known mass of KMnO₄ in deionized water.
-
Reactor Setup:
-
For each experimental condition, prepare triplicate batch reactors.
-
Add a known mass of site soil and a known volume of site groundwater to each vial to create a soil-water slurry. A typical soil-to-water ratio is 1:2 to 1:5 (w/v).
-
Prepare control reactors:
-
Site soil and groundwater without permanganate (to assess abiotic loss of TCE).
-
Deionized water and permanganate (to assess oxidant stability).
-
Site soil, deionized water, and permanganate (to determine the Natural Oxidant Demand - NOD).
-
-
-
Initiation of the Experiment:
-
Spike the reactors (except for the NOD and oxidant stability controls) with a known concentration of TCE if the background concentration is too low or variable.
-
Add the required volume of permanganate stock solution to achieve the target initial concentrations (e.g., 500, 1000, 2000 mg/L).
-
Immediately cap the vials, ensuring no headspace.
-
-
Incubation and Sampling:
-
Place the reactors on a shaker table at a constant temperature representative of the aquifer conditions.
-
At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), sacrifice one set of triplicate reactors for analysis.
-
-
Analysis:
-
TCE Concentration: Analyze the aqueous phase for TCE concentration using an appropriate analytical method, such as EPA Method 8260 (GC/MS).[7][8]
-
Permanganate Concentration: Centrifuge a portion of the sample and measure the absorbance of the supernatant at 525 nm. Compare this to a calibration curve to determine the residual permanganate concentration.
-
Geochemical Parameters: Measure pH, oxidation-reduction potential (ORP), and chloride ion concentration to monitor the progress of the reaction.
-
Visualization: Permanganate Oxidation of TCE Pathway
Caption: Simplified reaction pathway for the oxidation of TCE by permanganate.
Activated Persulfate Oxidation of TCE
Sodium persulfate (Na₂S₂O₈) is a strong oxidant that can be "activated" to produce sulfate (B86663) radicals (SO₄⁻•), which are highly effective at degrading TCE. Activation methods include heat, alkaline conditions, and the addition of transition metals like ferrous iron (Fe²⁺).[9]
Data Presentation: Activated Persulfate ISCO for TCE
| Parameter | Value | Conditions | Reference |
| TCE Removal Efficiency | 100% | Field-scale, single injection of 275 kg of 5% persulfate | [10][11] |
| TCE Removal Efficiency | 95% | Field-scale, two-stage injection of 275 kg of 5% persulfate | [10][11] |
| TCE Removal Efficiency | Complete Destruction | Lab-scale, alkaline-activated persulfate, 5 mg/L initial TCE, 7 days | [12] |
| Initial TCE Concentration | 0.361 mg/L | Field-scale | [10][11] |
| Persulfate Concentration | 5% (wt/wt) solution | Field-scale injection | [10] |
| Activation Method | Ferrous Iron (Fe²⁺) | Lab-scale study | [13] |
| Activation Method | Alkaline (Sodium Hydroxide) | Lab-scale study | [12] |
| Activation Method | Zero-Valent Iron (ZVI) | Lab-scale study | [14] |
| Persulfate Persistence | 14 days | In the aquifer, field-scale study | [10][11] |
Experimental Protocol: Bench-Scale Activated Persulfate Treatability Study
This protocol describes a method for assessing TCE degradation using iron-activated persulfate.
3.2.1 Materials and Reagents
-
Site groundwater and soil/aquifer solids
-
Sodium persulfate (Na₂S₂O₈)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Deionized water
-
Sodium hydroxide (B78521) and sulfuric acid for pH adjustment
-
Glass vials with Teflon-lined septa
-
Shaker table
-
Analytical instrumentation for TCE and persulfate analysis
3.2.2 Procedure
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of sodium persulfate (e.g., 200 g/L) in deionized water.
-
Prepare a stock solution of ferrous sulfate (e.g., 50 g/L) in deionized water. Acidify this solution slightly to prevent premature oxidation of Fe²⁺.
-
-
Reactor Setup:
-
Prepare batch reactors (triplicate) as described in the permanganate protocol (Section 2.2.2), using site soil and groundwater.
-
Prepare control reactors, including those without an activator to assess unactivated persulfate's effectiveness.
-
-
Initiation of the Experiment:
-
Adjust the pH of the slurry in the reactors if necessary. For iron activation, a neutral to slightly acidic pH is often optimal.
-
Add the sodium persulfate stock solution to achieve the desired initial concentration (e.g., 10, 20, 50 g/L).
-
Add the ferrous sulfate stock solution to achieve the desired molar ratio of persulfate to Fe²⁺ (e.g., 1:1, 2:1, 5:1).
-
Cap the vials immediately.
-
-
Incubation and Sampling:
-
Incubate the reactors on a shaker table at a constant temperature.
-
Collect samples at predetermined time intervals.
-
-
Analysis:
-
TCE Concentration: Analyze using GC-MS or GC-ECD.
-
Persulfate Concentration: Can be measured using a spectrophotometric method after reaction with iodide.
-
Geochemical Parameters: Monitor pH, ORP, sulfate, and iron concentrations.
-
Visualization: Persulfate Activation and TCE Degradation
Caption: Activation of persulfate to generate sulfate radicals for TCE degradation.
Fenton's Reagent Oxidation of TCE
Fenton's reagent is a solution of hydrogen peroxide (H₂O₂) and an iron catalyst, typically ferrous iron (Fe²⁺), which generates highly reactive hydroxyl radicals (•OH).[15] This process is most effective under acidic pH conditions (typically pH 2.5-3.5).[16][17]
Data Presentation: Fenton's Reagent ISCO for TCE
| Parameter | Value | Conditions | Reference |
| TCE Removal Efficiency | 93% - 100% | Lab-scale batch experiment, dissolved TCE in groundwater, low pH (~3) | |
| TCE Removal Efficiency | 98% - 102% | Lab-scale batch experiment, TCE in soil slurries, low pH (~3) | |
| Optimal Molar Ratio (H₂O₂:Fe²⁺:TCE) | 19:1:1 | Aqueous systems, for 60 mg/L TCE | [16][18] |
| Optimal Molar Ratio (H₂O₂:Fe²⁺:TCE) | 190:0.2:1 | Soil slurries (f_oc up to ~1%), for 60 mg/L TCE | [16][18] |
| H₂O₂ Concentration | 300 mg/L | Aqueous systems | [16] |
| Fe²⁺ Concentration | 25 mg/L | Aqueous systems | [16] |
| H₂O₂ Concentration | 3,000 mg/L | Soil slurries | [16] |
| Fe²⁺ Concentration | 5 mg/L | Soil slurries | [16][18] |
| Optimal pH | 2.5 - 3.5 | [16][17] |
Experimental Protocol: Bench-Scale Fenton's Reagent Treatability Study
4.2.1 Materials and Reagents
-
Site groundwater and soil/aquifer solids
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid for pH adjustment
-
Sodium hydroxide for quenching the reaction
-
Catalase or sodium sulfite (B76179) for quenching residual H₂O₂
-
Standard laboratory equipment as previously listed
4.2.2 Procedure
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of ferrous sulfate.
-
Use a commercial solution of hydrogen peroxide (e.g., 30%).
-
-
Reactor Setup:
-
Prepare batch reactors with site soil and groundwater.
-
Include appropriate controls.
-
-
Initiation of the Experiment:
-
Adjust the pH of the slurry in the reactors to the target range (e.g., pH 3) using sulfuric acid.
-
Add the ferrous sulfate solution.
-
Carefully and slowly add the hydrogen peroxide solution. The reaction is exothermic and can generate significant gas; perform this in a well-ventilated area or fume hood.
-
Cap the vials, periodically venting if pressure builds up.
-
-
Incubation and Sampling:
-
Place reactors on a shaker table.
-
At specified time points, collect samples.
-
-
Sample Quenching and Analysis:
-
Immediately quench the reaction by raising the pH with sodium hydroxide and adding a substance like catalase or sodium sulfite to consume residual H₂O₂.
-
Analyze the samples for TCE and geochemical parameters.
-
Visualization: Fenton's Reagent Catalytic Cycle
Caption: Catalytic cycle of Fenton's reagent for the generation of hydroxyl radicals.
Field Application Protocol for ISCO
This section provides a general protocol for the field-scale application of ISCO for TCE remediation.
Phase 1: Site Characterization and Oxidant Selection
-
Comprehensive Site Characterization:
-
Define the geology and hydrogeology of the site, including soil types, stratigraphy, hydraulic conductivity, and groundwater flow velocity.
-
Delineate the vertical and horizontal extent of TCE contamination in both soil and groundwater.
-
Characterize the site geochemistry, including pH, ORP, dissolved oxygen, and concentrations of potential competing species (e.g., natural organic matter, reduced minerals).
-
-
Bench-Scale Treatability Studies:
-
Oxidant Selection:
-
Select the most appropriate oxidant based on treatability study results, site geochemistry (e.g., pH, NOD), cost, safety, and regulatory requirements.
-
Phase 2: Injection Design and Implementation
-
Injection Strategy:
-
Design the injection well network (e.g., spacing, screen intervals) to ensure adequate distribution of the oxidant throughout the target treatment zone.
-
Determine the required volume and concentration of the oxidant solution.
-
Select an appropriate injection method (e.g., direct push, injection wells, hydraulic fracturing).
-
-
Health and Safety Plan:
-
Implementation:
-
Install the injection and monitoring infrastructure.
-
Prepare the oxidant solution on-site according to the design specifications.
-
Inject the oxidant, monitoring injection pressures and flow rates to ensure proper delivery.[24]
-
Phase 3: Performance Monitoring
-
Process Monitoring:
-
During injection, monitor parameters such as injection volume, flow rate, and pressure.[24]
-
Monitor for indicators of oxidant distribution in nearby monitoring wells (e.g., color for permanganate, temperature changes, or specific conductance).
-
-
Performance Monitoring:
-
After injection, collect groundwater samples from monitoring wells at regular intervals.
-
Analyze samples for TCE and its degradation byproducts, residual oxidant concentration, and key geochemical parameters (pH, ORP, dissolved oxygen, chloride, sulfate, manganese, iron).[25]
-
Evaluate the data to assess the effectiveness of the treatment and determine if subsequent injections are necessary. Contaminant rebound is a potential issue that requires long-term monitoring.[26]
-
Visualizations: ISCO Workflow and Oxidant Selection Logic
Caption: General experimental workflow for an ISCO project.
Caption: Logic diagram for selecting an appropriate ISCO oxidant.
References
- 1. Chemical Oxidation Oxidant Selection (In Situ - ISCO) - Enviro Wiki [enviro.wiki]
- 2. crccare.com [crccare.com]
- 3. Chemical Oxidation Design Considerations(In Situ - ISCO) - Enviro Wiki [enviro.wiki]
- 4. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 5. battelle.org [battelle.org]
- 6. Remediation of TCE-contaminated groundwater using KMnO4 oxidation: laboratory and field-scale studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. mdpi.com [mdpi.com]
- 10. Remediation of trichloroethene (TCE)-contaminated groundwater by persulfate oxidation: a field-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tersusenv.com [tersusenv.com]
- 13. Persulfate oxidation for in situ remediation of TCE. I. Activated by ferrous ion with and without a persulfate-thiosulfate redox couple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Fact sheet: Chemical Oxidation with Hydrogen Peroxide (Fenton Reaction)—in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. redox-tech.com [redox-tech.com]
- 21. Total Oxidant Demand Testing – Redox Tech [redox-tech.com]
- 22. cascade-env.com [cascade-env.com]
- 23. itrcweb.org [itrcweb.org]
- 24. exwc.navfac.navy.mil [exwc.navfac.navy.mil]
- 25. impel.eu [impel.eu]
- 26. The Impact of In-situ Chemical Oxidation on Contaminant Mass Discharge: Linking Source-Zone and Plume-Scale Characterizations of Remediation Performance - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Trichloroethylene (TCE) Toxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroethylene (TCE) is a volatile organic compound widely used as an industrial solvent and degreasing agent.[1] Due to its widespread use and persistence in the environment, human exposure is a significant public health concern. Chronic exposure to TCE has been associated with a range of adverse health effects, including carcinogenicity (especially kidney and liver cancer), neurotoxicity, immunotoxicity, and developmental and reproductive toxicity.[1][2] The toxicity of TCE is complex and largely attributed to its metabolic activation into reactive intermediates.[2][3]
These application notes provide a comprehensive overview of the experimental design for studying TCE toxicity, including detailed protocols for key in vitro and in vivo assays. The information is intended to guide researchers in the consistent and reproducible assessment of TCE's toxicological profile.
Key Toxicological Endpoints
A thorough investigation of TCE toxicity should consider the following key endpoints:
-
Cytotoxicity: Assessment of cell viability and proliferation in response to TCE exposure.
-
Genotoxicity: Evaluation of DNA damage, mutations, and chromosomal aberrations.
-
Oxidative Stress: Measurement of the imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.
-
Apoptosis: Analysis of programmed cell death pathways.
-
Organ-Specific Toxicity: In vivo evaluation of effects on target organs such as the liver, kidney, and central nervous system.
In Vitro Toxicity Studies
In vitro models are essential for high-throughput screening and mechanistic studies of TCE toxicity. A variety of cell lines can be utilized depending on the target organ of interest (e.g., HepG2 for liver, HK-2 for kidney, SH-SY5Y for neuronal toxicity).
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial succinate (B1194679) dehydrogenase.[4][5]
Materials:
-
Cells of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound (TCE)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[6]
-
TCE Exposure: Prepare serial dilutions of TCE in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the TCE-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve TCE, if any) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Table 1: Example Dose-Response Data for TCE in HepG2 Cells (MTT Assay)
| TCE Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 25 | 95.3 ± 4.8 |
| 50 | 88.1 ± 6.1 |
| 100 | 75.4 ± 5.5 |
| 250 | 52.7 ± 4.9 |
| 500 | 30.2 ± 3.8 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][9]
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Comet slides or regular microscope slides pre-coated with NMA
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)[8]
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)[8]
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)[9]
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.[9]
-
Embedding Cells in Agarose: Mix a small volume of cell suspension with LMA and pipette onto a pre-coated slide. Allow to solidify at 4°C.
-
Cell Lysis: Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[8]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[8]
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. DNA fragments will migrate towards the anode, forming a "comet tail".[9]
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye.[9]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.[10]
Protocol 3: Measurement of Oxidative Stress Markers
Oxidative stress is a key mechanism in TCE-induced toxicity.[11] Common markers include malondialdehyde (MDA) for lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).
A. Malondialdehyde (MDA) Assay:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate and heat at 95°C for 60 minutes.
-
Measurement: Cool the samples and centrifuge. Measure the absorbance of the supernatant at 532 nm.[12]
-
Quantification: Calculate MDA concentration using a standard curve of 1,1,3,3-tetramethoxypropane.
B. Superoxide Dismutase (SOD) Activity Assay:
-
Principle: SOD activity is often measured by its ability to inhibit the autoxidation of pyrogallol (B1678534).[13]
-
Procedure: In a buffer solution, the rate of pyrogallol autoxidation is measured spectrophotometrically in the presence and absence of the sample.
-
Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.
C. Catalase (CAT) Activity Assay:
-
Principle: Catalase activity is determined by measuring the rate of hydrogen peroxide (H2O2) decomposition.[13]
-
Procedure: The reaction is initiated by adding the sample to a solution of H2O2. The decrease in H2O2 concentration is monitored spectrophotometrically at 240 nm.
-
Calculation: Catalase activity is expressed as units per milligram of protein, where one unit decomposes one micromole of H2O2 per minute.
Table 2: Example Data on Oxidative Stress Markers in TCE-Exposed Cells
| Treatment | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |
| Control | 1.5 ± 0.2 | 50.2 ± 4.5 | 35.8 ± 3.1 |
| TCE (100 µM) | 3.8 ± 0.4 | 35.1 ± 3.2 | 22.5 ± 2.8 |
| TCE (250 µM) | 6.2 ± 0.7 | 22.6 ± 2.5 | 15.1 ± 1.9 |
p < 0.05 compared to control. Data are hypothetical and for illustrative purposes only.
In Vivo Toxicity Studies
Animal models, typically rodents, are crucial for understanding the systemic effects of TCE and for risk assessment.[14]
Protocol 4: Acute and Subchronic In Vivo Toxicity Study
Animal Model:
-
Species: Wistar or Sprague-Dawley rats, or B6C3F1 mice.
-
Sex: Both males and females should be used.
-
Age: Young adults (e.g., 6-8 weeks old).
Experimental Design:
-
Acclimatization: Acclimate animals for at least one week before the start of the study.
-
Dose Selection: Select at least three dose levels of TCE based on literature data and a preliminary dose-range finding study. Include a vehicle control group.
-
Route of Administration: The route of exposure should be relevant to human exposure, typically oral (gavage or drinking water) or inhalation.[1]
-
Duration of Exposure:
-
Acute: Single dose or exposure for up to 24 hours.
-
Subchronic: Daily exposure for 28 or 90 days.
-
-
Observations:
-
Monitor clinical signs of toxicity, body weight, and food/water consumption daily.
-
Perform hematology and clinical chemistry analyses at the end of the study.
-
Conduct a thorough necropsy and collect organs for histopathological examination.
-
-
Organ-Specific Endpoints:
-
Liver: Measure liver weight, serum levels of ALT and AST, and examine liver tissue for necrosis, fatty changes, and other lesions.[1]
-
Kidney: Measure kidney weight, serum levels of BUN and creatinine, and examine kidney tissue for tubular damage.[1]
-
Central Nervous System: Conduct neurobehavioral tests (e.g., open field, rotarod) and examine brain tissue for histopathological changes.
-
Table 3: Summary of In Vivo Toxicity Data for this compound
| Species | Route | Duration | NOAEL | LOAEL | Effects Observed at LOAEL |
| Rat | Inhalation | 4 hours | - | 12,500 ppm | Lethality (LC50)[1] |
| Mouse | Inhalation | 18 months | - | 100 ppm | Decreased survival[1] |
| Rat | Oral (gavage) | 90 days | 50 mg/kg/day | 100 mg/kg/day | Increased liver weight, hepatocellular hypertrophy |
| Mouse | Oral (drinking water) | 90 days | 100 mg/kg/day | 300 mg/kg/day | Increased kidney weight, renal tubule nephropathy |
Note: NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level). Data are compiled from various sources and should be used as a general guide.
Signaling Pathways and Visualization
Understanding the molecular mechanisms of TCE toxicity involves elucidating the key signaling pathways that are perturbed.
TCE Metabolism
The metabolism of TCE is a critical determinant of its toxicity. It is primarily metabolized via two pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) (GSH) conjugation.[3][15]
Caption: Metabolic activation of this compound (TCE).
TCE-Induced Oxidative Stress and Apoptosis
Reactive metabolites of TCE can induce oxidative stress, leading to cellular damage and apoptosis.
Caption: Signaling pathway of TCE-induced oxidative stress and apoptosis.
Experimental Workflow for In Vitro TCE Toxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro toxicity of TCE.
Caption: Workflow for in vitro TCE toxicity assessment.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the toxicological evaluation of this compound. By employing a combination of in vitro and in vivo models and assessing a range of relevant endpoints, researchers can gain a comprehensive understanding of the mechanisms of TCE toxicity and contribute to the risk assessment process for this important environmental contaminant. Adherence to standardized protocols is crucial for generating high-quality, reproducible data that can be effectively utilized by the scientific and regulatory communities.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound: Mechanistic, Epidemiologic and Other Supporting Evidence of Carcinogenic Hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Background Information for this compound - Interaction Profile for: Arsenic, Hydrazines, Jet Fuels, Strontium-90, And this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. b.aun.edu.eg [b.aun.edu.eg]
- 11. journalononcology.org [journalononcology.org]
- 12. Oxidative Stress Markers (Malondialdehyde, Catalase, Superoxide Dismutase, Glutathione-Peroxidase, and Glutathione Reductase) and Metallothionein Activities of Papyrocarpus Afer - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 13. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an animal model of solvent abuse for use in evaluation of extreme this compound inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: An Update on an Environmental Contaminant with Multiple Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
Trichloroethylene as a Reference Standard in Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroethylene (TCE), a volatile chlorinated organic compound, is widely recognized for its utility as a reference standard in various chromatographic techniques. Its well-defined physical and chemical properties, coupled with its commercial availability as a certified reference material, make it an indispensable tool for method development, validation, and routine quality control in the pharmaceutical and environmental sectors.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application in chromatography.
| Property | Value |
| Molecular Formula | C₂HCl₃ |
| Molecular Weight | 131.39 g/mol |
| Boiling Point | 86.7 °C |
| Melting Point | -84.8 °C |
| Density | 1.463 g/mL at 25 °C |
| Vapor Pressure | 61 mmHg at 20 °C |
| Solubility | Miscible with many non-polar organic solvents.[2] |
| UV Absorbance | UV detection is suitable, with specific wavelengths depending on the application. A specification sheet for HPLC grade TCE shows significant transmittance at wavelengths from 280 nm to 400 nm.[2][3] |
Application Note I: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This compound is classified as a Class 2 residual solvent by the United States Pharmacopeia (USP), necessitating its monitoring in pharmaceutical products.[4][5] Headspace GC-MS is the preferred method for this analysis due to its sensitivity and specificity.
Quantitative Data Summary: Headspace GC-MS
The following table summarizes typical performance data for the analysis of this compound by headspace GC-MS.
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 10 mg/L | [3] |
| Coefficient of Determination (R²) | > 0.99 | [3] |
| Limit of Quantitation (LOQ) | 10 ng/mL (in water) | [6][7] |
| Recovery | 91.7 - 106.0% | [3] |
| Relative Standard Deviation (RSD) | 1.0 - 8.9% | [3] |
Experimental Protocol: Headspace GC-MS for this compound
This protocol is based on USP <467> guidelines for residual solvent analysis.
1. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Perform serial dilutions to create calibration standards at appropriate concentrations, bracketing the expected sample concentrations and the limit specified in USP <467>.
2. Sample Preparation:
-
Accurately weigh the sample (e.g., drug substance or product) into a headspace vial.
-
Add a known volume of a suitable diluent (e.g., water for water-soluble articles, or an appropriate organic solvent for water-insoluble articles).
-
Seal the vial securely with a PTFE-faced septum and crimp cap.
3. Headspace GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Headspace Sampler | Agilent 7697A or equivalent |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent G43 phase |
| Carrier Gas | Helium or Hydrogen[8] |
| Oven Temperature Program | Initial: 40 °C, hold for 10 min; Ramp: 10 °C/min to 240 °C, hold for 3 min[9] |
| Inlet Temperature | 260 °C |
| Split Ratio | 50:1[9] |
| Headspace Vial Equilibration Temperature | 80 °C |
| Headspace Vial Equilibration Time | 45 min[9] |
| Transfer Line Temperature | 105 °C |
| MS Detector | Mass Spectrometer (e.g., Agilent 5977B MSD) |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (SIM mode) | m/z 130, 132 (quantification); 95, 97 (qualifier) |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow: Headspace GC-MS Analysis
Caption: Workflow for the analysis of this compound by Headspace GC-MS.
Application Note II: High-Performance Liquid Chromatography (HPLC) with UV Detection
While GC is the predominant technique for volatile compounds like this compound, HPLC can be employed, particularly for the analysis of TCE in non-volatile matrices or when GC is not available. A reversed-phase HPLC method with UV detection is suitable for this purpose.[10][11]
Quantitative Data Summary: HPLC-UV
The following table presents expected performance data for the HPLC-UV analysis of this compound.
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 10 µg/mL | [10][11] |
| Limit of Detection (LOD) | < 0.05 µg/L (with preconcentration) | [11] |
| Limit of Quantitation (LOQ) | 0.05 mg/L (direct injection) | [10] |
| Recovery (with SPE) | 66.7 - 104.5% | [11] |
| Wavelength | 210 nm | [11] |
Experimental Protocol: HPLC-UV for this compound
This protocol describes a reversed-phase HPLC method for the determination of this compound.
1. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions with the mobile phase to create calibration standards.
2. Sample Preparation:
-
For aqueous samples, direct injection may be possible after filtration through a 0.45 µm filter.
-
For complex matrices or to achieve lower detection limits, a solid-phase extraction (SPE) step may be necessary. A C18 or PLRP-S sorbent can be used for extraction.[11]
3. HPLC-UV Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[12] |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid for MS compatibility[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30 °C |
| UV Detector Wavelength | 210 nm[11] |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Logical Relationship: Method Selection for TCE Analysis
The choice between GC and HPLC for this compound analysis depends on several factors.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. avsista.lt [avsista.lt]
- 3. rcilabscan.com [rcilabscan.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. hk.techcomp.com.hk [hk.techcomp.com.hk]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Trichloroethylene (TCE) Reductive Dechlorination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the reductive dechlorination of trichloroethylene (TCE), a common environmental contaminant. The following protocols are essential for monitoring natural attenuation, evaluating the efficacy of bioremediation strategies, and for research purposes in environmental science and drug development where understanding the fate of chlorinated compounds is critical.
Analytical Quantification of TCE and its Daughter Products using Gas Chromatography (GC)
Application Note: Gas chromatography is the standard method for the quantitative analysis of TCE and its sequential dechlorination products: cis-1,2-dichloroethene (cis-DCE), trans-1,2-dichloroethene (trans-DCE), 1,1-dichloroethene (1,1-DCE), vinyl chloride (VC), and the final non-toxic product, ethene. Accurate quantification of these compounds is crucial for determining dechlorination rates and pathways.[1][2]
Experimental Protocol: Purge-and-Trap Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for analyzing volatile organic compounds (VOCs) in aqueous samples.
1. Sample Preparation:
-
Collect water samples in 40 mL glass vials with zero headspace, sealed with Teflon-lined septa.
-
Store samples at 4°C and analyze as soon as possible.
-
If required, prepare a calibration curve using certified standards of TCE, DCE isomers, VC, and ethene in deionized water.
2. Purge-and-Trap System:
-
Use a purge-and-trap concentrator system.
-
Sparge a 5-25 mL aliquot of the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.
-
The volatilized compounds are trapped on a sorbent trap (e.g., Tenax®).
-
After purging, the trap is heated to desorb the analytes onto the GC column.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Column: DB-624 capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 200°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 40°C/min.
-
Hold: Maintain 250°C for 10 minutes.[1]
-
-
MS Detector:
4. Data Analysis:
-
Identify compounds based on their retention times and mass spectra compared to known standards.
-
Quantify concentrations using the calibration curve.
Molecular Assessment of Dechlorinating Bacteria using Quantitative PCR (qPCR)
Application Note: Quantitative PCR (qPCR) is a powerful molecular tool used to quantify the abundance of specific microorganisms and functional genes involved in TCE reductive dechlorination. The primary target is the genus Dehalococcoides, which is the only group of bacteria known to completely dechlorinate TCE to ethene.[3] Key functional genes targeted include those encoding for reductive dehalogenases, such as tceA (TCE reductive dehalogenase), vcrA (vinyl chloride reductive dehalogenase), and bvcA (vinyl chloride reductive dehalogenase).[4][5] Monitoring the abundance of Dehalococcoides 16S rRNA genes and these functional genes provides a direct measure of the bioremediation potential of a site.[3][6]
Experimental Protocol: qPCR for Dehalococcoides 16S rRNA and Functional Genes
1. DNA Extraction:
-
Filter 100 mL to 1 L of groundwater through a 0.22 µm sterile filter.
-
Alternatively, collect 10 g of sediment or soil.
-
Extract total genomic DNA from the filter or soil sample using a commercially available DNA extraction kit (e.g., DNeasy PowerWater Kit or DNeasy PowerSoil Kit, QIAGEN) following the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. qPCR Reaction Setup:
-
Prepare a qPCR master mix for each target gene (Dehalococcoides 16S rRNA, tceA, vcrA, bvcA).
-
Each 20 µL reaction should contain:
-
10 µL of 2x TaqMan Universal PCR Master Mix.
-
0.4 µL of each forward and reverse primer (10 µM stock).
-
0.8 µL of TaqMan probe (2.5 µM stock).
-
2 µL of template DNA (1-10 ng).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Use primer and probe sets specific for the target genes.
3. qPCR Cycling Conditions:
-
Use a real-time PCR instrument (e.g., ABI Prism 7700).
-
Cycling Program:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.[7]
-
-
4. Standard Curve and Quantification:
-
Prepare a standard curve using serial dilutions of plasmid DNA containing the target gene of known copy number.
-
The standard curve should span a range of 10 to 10^8 gene copies per reaction.[8]
-
Quantify the gene copy number in the environmental samples by comparing their amplification cycle (Cq) values to the standard curve.
Microcosm Studies for Assessing Bioremediation Potential
Application Note: Microcosm studies are laboratory-scale experiments that simulate in-situ conditions to assess the potential for TCE reductive dechlorination at a contaminated site.[9] These studies help determine if the indigenous microbial community is capable of dechlorination and if amendments such as electron donors or nutrients can enhance the process.[10][11][12]
Experimental Protocol: Anaerobic Microcosm Setup and Monitoring
1. Microcosm Preparation:
-
In an anaerobic chamber, add 50 g of site sediment or soil and 100 mL of site groundwater to sterile 160 mL serum bottles.[9]
-
Prepare different treatment conditions in triplicate:
-
Unamended Control: No additions.
-
Sterile Control: Autoclaved soil and groundwater.
-
Biostimulation: Add an electron donor (e.g., lactate, vegetable oil, or a slow-release substrate like wood mulch).[9]
-
Bioaugmentation (if necessary): Add a known Dehalococcoides-containing culture.
-
-
Spike each microcosm with a known concentration of TCE (e.g., 5-10 mg/L).
-
Crimp-seal the bottles with Teflon-lined septa.
-
Purge the headspace of each bottle with a nitrogen/carbon dioxide gas mixture (e.g., 80:20 v/v) to ensure anaerobic conditions.
2. Incubation and Monitoring:
-
Incubate the microcosms in the dark at a temperature representative of the in-situ conditions (e.g., 20-25°C).
-
Periodically (e.g., weekly or bi-weekly), collect headspace and/or aqueous samples for analysis.
-
Analyze for TCE and its daughter products using GC-MS as described in Protocol 1.
-
At the beginning and end of the experiment, sacrifice a subset of microcosms for DNA extraction and qPCR analysis as described in Protocol 2.
Compound-Specific Isotope Analysis (CSIA) for In-Situ Degradation Assessment
Application Note: Compound-Specific Isotope Analysis (CSIA) is a sophisticated technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a contaminant.[13][14][15][16] During reductive dechlorination, microorganisms preferentially break bonds containing the lighter isotope, leading to an enrichment of the heavier isotope in the remaining contaminant. This isotopic fractionation provides strong evidence of in-situ biodegradation.[17]
Experimental Protocol: CSIA of TCE
1. Sample Collection and Preservation:
-
Collect groundwater samples as for GC analysis, ensuring no headspace.
-
Preserve samples by adding a quenching agent (e.g., sodium bisulfite) to stop microbial activity, if necessary.
-
Store at 4°C.
2. Isotope Ratio Mass Spectrometry (IRMS) Analysis:
-
Analyze the samples using a Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer (GC-C-IRMS).
-
The GC separates TCE from other compounds.
-
The separated TCE is then combusted to CO₂, and the ¹³C/¹²C ratio of the CO₂ is measured by the IRMS.
-
The carbon isotope composition is reported in delta notation (δ¹³C) in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.
3. Data Interpretation:
-
An increase in the δ¹³C value of TCE along a groundwater flow path is indicative of reductive dechlorination.
-
The extent of degradation can be estimated using the Rayleigh distillation equation, which relates the change in isotopic composition to the fraction of contaminant remaining.
Quantitative Data Summary
| Method | Analyte/Target | Typical Detection Limit | Typical Quantification Range | Reference |
| GC-MS (Purge-and-Trap) | TCE, DCEs, VC | 0.01 - 1 µg/L | 1 - 1000 µg/L | [1][18][19] |
| Ethene | ~1 µg/L | 5 - 2000 µg/L | [2] | |
| qPCR | Dehalococcoides 16S rRNA | 10-100 gene copies/reaction | 10² - 10⁸ gene copies/L | [5][8][20] |
| tceA gene | 50-100 gene copies/reaction | 10³ - 10⁷ gene copies/L | [5] | |
| vcrA gene | 50-100 gene copies/reaction | 10³ - 10⁷ gene copies/L | [5] | |
| bvcA gene | 50-100 gene copies/reaction | 10³ - 10⁷ gene copies/L | [5] | |
| CSIA | δ¹³C of TCE | Not Applicable | Not Applicable | [17] |
Note: Detection and quantification limits can vary depending on the specific instrumentation, method, and matrix.
Visualizations
Caption: Sequential reductive dechlorination pathway of TCE to ethene.
Caption: Integrated workflow for assessing TCE reductive dechlorination.
References
- 1. Determination of this compound in Water by Liquid–Liquid Microextraction Assisted Solid Phase Microextraction [mdpi.com]
- 2. superfund.berkeley.edu [superfund.berkeley.edu]
- 3. microbe.com [microbe.com]
- 4. Quantitative PCR Targeting 16S rRNA and Reductive Dehalogenase Genes Simultaneously Monitors Multiple Dehalococcoides Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Normalized Quantitative PCR Measurements as Predictors for Ethene Formation at Sites Impacted with Chlorinated Ethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Introduction of anaerobic dechlorinating bacteria into soil slurry microcosms and nested-PCR monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. projects.itrcweb.org [projects.itrcweb.org]
- 14. Compound-specific isotope analysis: Questioning the origins of a trichloroethene plume [pubs.usgs.gov]
- 15. Compound-Specific Isotope Analysis: Questioning the Origins of a Trichloroethene Plume | Scilit [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cdn.who.int [cdn.who.int]
- 20. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Trichloroethylene (TCE) Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of trichloroethylene (TCE) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve TCE detection limits and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing samples for TCE analysis by GC-MS?
A1: The primary methods for preparing biological and environmental samples for TCE analysis by Gas Chromatography-Mass Spectrometry (GC-MS) include:
-
Headspace Analysis: This technique is suitable for volatile organic compounds (VOCs) like TCE. The sample is sealed in a vial, heated to allow the volatile components to diffuse into the gas phase (headspace), and then an aliquot of the headspace is injected into the GC-MS.[1]
-
Purge and Trap (P&T): This is a highly sensitive method where an inert gas is bubbled through the sample, stripping the volatile TCE, which is then concentrated on an adsorbent trap. The trap is subsequently heated to desorb the TCE into the GC-MS.[2][3][4] P&T can achieve very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[4][5]
-
Solid-Phase Microextraction (SPME): SPME uses a fiber coated with an extracting phase to adsorb analytes from a sample. For TCE analysis, headspace SPME (HS-SPME) is common, where the fiber is exposed to the headspace above the sample.[6][7]
-
Liquid-Liquid Microextraction (LLME) assisted SPME: This novel method involves adding a small amount of an organic solvent (e.g., hexane) to the aqueous sample to enhance the extraction efficiency of headspace SPME.[8][9]
Q2: Which sample introduction technique offers better sensitivity for TCE: Headspace or Purge and Trap?
A2: Purge and Trap (P&T) is generally more sensitive than static headspace analysis for volatile organic compounds like TCE.[2][3] P&T can be 100 to 1000 times more sensitive than headspace techniques, with detection limits in the ppb range.[2] Dynamic headspace (DHS), where an inert gas sweeps the headspace onto a trap, can also offer lower detection limits than static headspace.[3]
Q3: How can I improve the extraction efficiency of my SPME method for TCE?
A3: To improve SPME extraction efficiency for TCE, you can optimize several parameters, including:
-
Extraction Time and Temperature: Optimizing these can significantly impact recovery. For instance, one study found an optimal extraction temperature of 31°C for a 15-minute extraction time.[8]
-
Salt Addition: Adding salt to the sample can increase the ionic strength and "salt out" the TCE, driving it into the headspace for more efficient extraction by the SPME fiber.[6]
-
Liquid-Liquid Microextraction (LLME) Assistance: The addition of a very small volume of an organic solvent like hexane (B92381) to the aqueous sample before HS-SPME can significantly increase the absolute recoveries of TCE, from 11-17% with SPME alone to 29-41% with LLME-SPME.[8][9][10]
Q4: What is the "matrix effect" and how can it affect my TCE analysis?
A4: The matrix effect is the alteration of the analyte's signal intensity due to the presence of other components in the sample matrix.[11][12][13] These co-eluting substances can either suppress or enhance the ionization of TCE in the mass spectrometer's source, leading to inaccurate quantification.[11][13] Matrix effects are a significant concern in complex samples like blood, tissue, and environmental matrices.[12][13]
Q5: Are there methods to analyze TCE metabolites in biological samples?
A5: Yes, TCE is metabolized into compounds such as dichloroacetic acid, trichloroethanol, and trichloroacetic acid.[14] These metabolites can be detected in biological samples like plasma and urine. Methods often involve derivatization to make the metabolites more volatile for GC-MS analysis.[14][15][16] For instance, derivatization with methyl chloroformate (MCF) can be used to form methyl esters of the metabolites, which are then extracted using SPME and analyzed by GC-MS.[14][16] Another approach is using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of TCE metabolites.[17]
Troubleshooting Guides
Problem 1: Poor Signal Intensity or No Peaks Detected
| Possible Cause | Troubleshooting Step |
| Low Sample Concentration | Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong enough signal.[18] |
| Inefficient Ionization | Experiment with different ionization techniques if available (e.g., Negative Chemical Ionization - NCI) as this can provide reliable and sensitive quantitation for chlorinated compounds like TCE.[6] |
| Instrument Not Tuned/Calibrated | Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[18] |
| Leaks in the System | Check for leaks in the gas supply, gas filters, shutoff valves, and column connectors using an electronic leak detector. Leaks can lead to a loss of sensitivity. |
| Syringe or Autosampler Issue | Verify that the autosampler and syringe are functioning correctly and that the sample is being properly injected.[19] Check for a blocked syringe.[20] |
| Column Issues | Inspect the column for any cracks or breakage.[19] A broken column will prevent the sample from reaching the detector.[20] |
Problem 2: Peak Tailing or Fronting
| Possible Cause | Troubleshooting Step |
| Active Sites in the Inlet or Column | Clean or replace the inlet liner. Ensure you are using an inert column.[21] Self-packing liners with wool can create active sites.[22] |
| Column Overloading | Reduce the amount of sample being injected.[23] |
| Improper Sample Vaporization | Optimize the injector temperature. Using a liner with quartz wool can improve sample vaporization.[22] |
| Contaminated Sample | Ensure proper sample preparation to remove interfering matrix components.[23] |
Problem 3: Baseline Noise or Drift
| Possible Cause | Troubleshooting Step |
| Contaminated Injector or Column | Clean the injector and replace the inlet liner and septum.[21] Bake out the column to remove contaminants.[21] |
| Column Bleed | Ensure you are not exceeding the column's maximum operating temperature. Condition the column properly.[24] |
| Leaks | Check for leaks, as oxygen entering the system can degrade the column's stationary phase.[24] |
| Detector Instability | Allow sufficient time for the detector to equilibrate. Clean the detector if necessary.[23] |
Problem 4: Irreproducible Retention Times
| Possible Cause | Troubleshooting Step |
| Variable Carrier Gas Flow Rate | Check and adjust the carrier gas flow rate to ensure it is stable.[20] |
| Inconsistent Oven Temperature | Verify that the GC oven temperature program is accurate and reproducible.[20] |
| Leaks | A leak in the system can cause fluctuations in pressure and flow, leading to retention time shifts. |
| Inconsistent Manual Injections | Use an autosampler for better reproducibility. If using manual injection, standardize the injection technique.[20] |
Data Presentation: Comparison of TCE Detection Methods
The following table summarizes the detection limits achieved by various analytical methods for TCE in different sample matrices.
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit |
| Air | Adsorbed on Tenax®-GC; thermally desorbed | HRGC/MS | 1.9 ppt[25] |
| Air | Canister collection; cryofocusing trap injection | GC/MS | 0.1 pptv[26] |
| Water | Purge and Trap | GC/MS | 0.02–0.19 ppb[25] |
| Water | Purge and Trap | GC/ELCD | 0.02–0.04 ppb[25] |
| Water | LLME-SPME | Portable GC/MS | Linear range: 10 to 1000 ng/mL[8] |
| Blood | Headspace SPME | GC/NCIMS | Linearity: 0.025-25 ng/mL[6] |
| Tissues (liver, kidney, etc.) | Headspace SPME | GC/NCIMS | Linearity: 0.075-75 ng/g[6] |
| Breast Milk | Homogenization, lipid hydrolysis, extraction | GC/MS | 1.5 ng/mL[26] |
Experimental Protocols
Protocol 1: Purge and Trap GC/MS for TCE in Water
This protocol is a generalized procedure based on EPA methods.
-
Sample Collection: Collect water samples in headspace-free vials with PTFE-faced septa.
-
Purging: Place a 5 mL aqueous sample into a sparging vessel. Purge with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes.[4] The volatile TCE is stripped from the water and carried to a trap.
-
Trapping: The TCE is adsorbed onto a trap containing materials like Tenax®.
-
Dry Purge: Pass a small amount of gas through the trap without going through the sample to remove excess water.[4]
-
Desorption: Rapidly heat the trap, and the carrier gas will sweep the desorbed TCE into the GC column.
-
GC Separation: Use a suitable capillary column (e.g., HP 5-MS) to separate TCE from other volatile compounds. An example temperature program could be: hold at 35°C for 2 minutes, ramp to 150°C at 10°C/min, and hold for 2 minutes.
-
MS Detection: Use a mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of TCE (e.g., m/z 130, 132, 95).
Protocol 2: Headspace SPME GC/MS for TCE in Biological Matrices
This protocol is adapted from methods for analyzing TCE in biological samples.[6]
-
Sample Preparation: Place a known amount of the biological sample (e.g., 1 mL of blood or 1 g of homogenized tissue) into a headspace vial. Add a saturated salt solution to improve extraction efficiency.
-
Extraction: Seal the vial and place it in a heated autosampler. Expose a PDMS/DVB SPME fiber to the headspace for a specified time and temperature (e.g., 15 minutes at 31°C).[8]
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 270°C) for a short period (e.g., 5 seconds) to desorb the TCE onto the GC column.[8]
-
GC Separation: Separate the analytes using a suitable capillary column and temperature program.
-
MS Detection: Detect and quantify TCE using a mass spectrometer, preferably with Negative Chemical Ionization (NCI) for enhanced sensitivity, monitoring the 35Cl and 37Cl isotopes.[6]
Mandatory Visualizations
References
- 1. Headspace GC analysis: Static Headspace technique | HTA [hta-it.com]
- 2. Note 39: Comparison of Sensitivity Of Headspace GC, Purge and Trap Thermal Desorption and Direct Thermal Extraction Techniques For Volatile Organics [sisweb.com]
- 3. gerstelus.com [gerstelus.com]
- 4. estanalytical.com [estanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. Trace level determination of this compound in biological samples by headspace solid-phase microextraction gas chromatography/negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in Water by Liquid–Liquid Microextraction Assisted Solid Phase Microextraction | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nebiolab.com [nebiolab.com]
- 12. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Multiple Determinations of this compound Metabolites in a Concurrent Biological Media using High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Reanalysis of this compound and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gmi-inc.com [gmi-inc.com]
- 19. gentechscientific.com [gentechscientific.com]
- 20. shimadzu.co.uk [shimadzu.co.uk]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. phenomenex.blog [phenomenex.blog]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. agilent.com [agilent.com]
- 25. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Trichloroethylene (TCE) Water Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of trichloroethylene (TCE) in water samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of TCE in various water matrices.
Question: My analyte signal for TCE is significantly suppressed or enhanced compared to my calibration standards. How can I mitigate these matrix effects?
Answer: Signal suppression or enhancement is a primary indicator of matrix effects, where co-extracted compounds interfere with the ionization and detection of TCE.[1][2] Several strategies can be employed to counteract this:
-
Internal Standard (IS) Use: The use of an appropriate internal standard that is structurally similar to TCE is crucial to compensate for variations in signal intensity caused by the matrix.[1]
-
Stable Isotope Dilution (SID): The most effective method is to use a stable isotope-labeled internal standard, such as deuterated TCE (TCE-d).[3][4] This standard behaves nearly identically to the native analyte during extraction and analysis, providing the most accurate correction for matrix effects and recovery losses.[3]
-
Matrix-Matched Calibration: This technique involves preparing your calibration standards in a blank water sample that is free of TCE but has a similar matrix composition to your unknown samples.[5][6][7] This helps to ensure that the calibration standards and the samples are affected by the matrix in the same way.[6][7]
-
Sample Dilution: A straightforward approach is to dilute the sample with VOC-free water.[1][8] This reduces the concentration of interfering matrix components, although it may also lower the analyte concentration, potentially impacting detection limits.[1][5]
Question: My recovery of TCE is consistently low. What are the potential causes and how can I improve it?
Answer: Low recovery indicates that the analyte is being lost at some stage of the analytical process. Common causes and their solutions include:
-
Inefficient Extraction: For Purge and Trap (P&T) methods, ensure that the purge gas flow rate, time, and temperature are optimized to efficiently transfer TCE from the water to the gas phase.[9][10] For Solid-Phase Microextraction (SPME), extraction time, temperature, sample agitation, and fiber type must be optimized.[3][11]
-
"Salting Out" Effect: Adding a salt, such as sodium chloride (NaCl), to the water sample increases its ionic strength.[12] This decreases the solubility of TCE in water and promotes its partitioning into the headspace, thereby increasing extraction efficiency for both P&T and SPME methods.[12][13][14]
-
Analyte Adsorption: TCE can adsorb to active sites within the analytical system (e.g., injector liner, column). Ensure the system is inert and well-maintained.
-
Analyte Loss During Sample Handling: As a volatile compound, TCE can be lost if samples are not handled and sealed properly. Use vials with PTFE/silicone septa and minimize headspace in sample containers.[4]
Question: I am observing poor chromatographic peak shape (e.g., tailing or fronting) for TCE. What is the cause and how can I fix it?
Answer: Poor peak shape can compromise both identification and quantification.
-
Active Sites: Tailing peaks often indicate the presence of active sites in the GC inlet or column that interact with the analyte. Deactivating the liner or using a more inert column can resolve this issue.
-
Co-eluting Matrix Components: A matrix component eluting at the same time as TCE can distort its peak shape.[1] Optimizing the GC temperature program or using a column with a different selectivity (e.g., Rtx-VMS) can help to chromatographically separate the interference from the TCE peak.[1][15]
-
Improper Injection/Desorption: In P&T, an inefficient desorption from the trap can cause band broadening. For SPME, the desorption time and temperature in the GC inlet must be sufficient to ensure a sharp injection band.
Question: How should I approach the analysis of TCE in highly complex matrices like industrial wastewater or landfill leachate?
Answer: Complex matrices require a more robust approach to minimize severe matrix effects.
-
Aggressive Sample Cleanup: Employ sample preparation techniques like Solid-Phase Extraction (SPE) to remove a significant portion of the interfering compounds before analysis.[1]
-
Strategic Dilution: Dilute the sample to a point where matrix effects are minimized while still allowing for the detection of TCE at the required concentration levels.[5]
-
Mandatory Use of Stable Isotope Dilution: For such challenging matrices, the use of a stable isotope-labeled internal standard (e.g., TCE-d) is highly recommended for accurate quantification.[3][4]
-
Method of Standard Additions: This method can be used to quantify TCE in a complex matrix by adding known amounts of a TCE standard to aliquots of the sample. It is laborious but can overcome matrix effects when a suitable blank matrix is unavailable for matrix-matched calibration.[7]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of chemical analysis?
A1: A matrix effect is the influence of a sample's components, other than the analyte of interest, on the measurement of that analyte.[8] These other components, collectively known as the matrix, can cause the analytical signal to be higher (enhancement) or lower (suppression) than it would be for the pure analyte in a simple solvent, leading to inaccurate quantification.[2][8]
Q2: What are the most common standard methods for analyzing TCE in water?
A2: The most common methods are based on gas chromatography/mass spectrometry (GC/MS) combined with a sample introduction technique designed for volatile organic compounds (VOCs). These include EPA Methods 524.2, 524.3, 1624, and 8260, which typically utilize Purge and Trap (P&T) systems.[16][17][18][19] Headspace Solid-Phase Microextraction (HS-SPME) is also a widely used and effective technique for extracting and concentrating TCE from water samples.[3][11]
Q3: Why is an internal standard (IS) so important?
A3: An internal standard is a compound added to every sample, blank, and calibration standard at a constant concentration.[20] It helps to correct for variations in sample injection volume, extraction efficiency, and instrument response. By comparing the response of the analyte to the response of the IS, many sources of error can be compensated for, leading to more precise and accurate results.[1]
Q4: When is it necessary to use a stable isotope-labeled internal standard?
A4: A stable isotope-labeled internal standard, such as deuterated this compound (TCE-d), is the ideal choice for minimizing uncertainty.[3][4] It is particularly recommended when analyzing complex matrices where significant signal suppression or enhancement is expected, or when using extraction techniques like SPME where recoveries can vary between samples.[3] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it provides the most accurate correction for all stages of the analytical process.
Q5: What is matrix-matched calibration?
A5: Matrix-matched calibration is a strategy to compensate for matrix effects by preparing the calibration standards in a matrix that is identical or highly similar to the samples being analyzed.[6][21][22] For water analysis, this would involve using a "blank" source of water (e.g., from an uncontaminated well or a synthetic preparation) that is known to be free of TCE but contains similar levels of dissolved solids, humic acids, or other potential interferences.[7][23]
Q6: How does adding salt ("salting out") improve TCE analysis?
A6: Adding a salt like NaCl or Na2SO4 to an aqueous sample increases its ionic strength, which reduces the solubility of nonpolar organic compounds like TCE.[12][24][25] This "salting-out" effect makes the TCE molecules more volatile, driving them from the water phase into the headspace.[13] This leads to a more efficient transfer during Purge and Trap or a higher concentration in the headspace for SPME, resulting in improved sensitivity and recovery.[12][14]
Data Presentation
Table 1: Comparison of Common Analytical Methods for TCE in Water
| Method | Analytical Principle | Typical Reporting Limit (µg/L) | Key Advantages |
| EPA Method 8260 | Purge and Trap GC/MS | 5 (groundwater) | Robust, widely accepted, suitable for various matrices.[16] |
| EPA Method 524.2/524.3 | Purge and Trap GC/MS | ~0.5 | Optimized for drinking water, high sensitivity.[15][19] |
| EPA Method 1624 | Isotope Dilution Purge and Trap GC/MS | 10 | Built-in isotope dilution for high accuracy in complex matrices.[16] |
| HS-SPME GC/MS | Headspace Solid-Phase Microextraction GC/MS | 0.25 - 10 | Minimal solvent use, simple, field-deployable potential.[3][11] |
Note: Reporting limits can be higher for samples with high concentrations of dissolved solids or other interferences.[26][27]
Table 2: Example of Sample Preparation Impact on TCE Recovery
| Preparation Method | Analyte | Concentration (ng/mL) | Absolute Recovery (%) |
| Standard Headspace SPME | TCE | 10 | 11% |
| TCE | 1000 | 17% | |
| LLME-assisted SPME * | TCE | 10 | 29% |
| TCE | 1000 | 41% |
*Liquid-Liquid Microextraction (LLME) assisted SPME involves adding a very small volume (e.g., 20 µL) of an organic solvent like hexane (B92381) to the water sample to enhance the partitioning of TCE into the headspace.[3][4] Data sourced from studies on LLME-SPME.[3][4]
Experimental Protocols
Protocol 1: General Methodology for Purge and Trap (P&T) GC/MS
-
Sample Collection: Collect the water sample in a 40 mL vial with a screw cap and a PTFE-lined septum, ensuring no headspace (air bubbles) is present.
-
Standard Preparation: Prepare calibration standards and a blank using VOC-free water. Spike all samples, standards, and blanks with an internal standard (and surrogate standard if required by the method). TCE-d is recommended as the internal standard.
-
Purging: Place a standard volume of the sample (typically 5-25 mL) into the purging vessel of the P&T system.[15] Bubble an inert gas (e.g., helium) through the sample at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes).[9]
-
Trapping: The purged VOCs, including TCE, are carried by the gas flow onto an adsorbent trap. The trap typically contains multiple sorbents to retain a wide range of volatile compounds.[10]
-
Desorption: After purging is complete, the trap is rapidly heated. The gas flow is reversed to backflush the analytes from the trap onto the GC column in a concentrated band.
-
GC/MS Analysis: The analytes are separated on a capillary GC column (e.g., Rtx-VMS) and detected by a mass spectrometer operating in scan or selected ion monitoring (SIM) mode.
-
Quantification: The concentration of TCE is calculated by comparing its response to the internal standard's response against the calibration curve.
Protocol 2: General Methodology for Headspace Solid-Phase Microextraction (HS-SPME) GC/MS
-
Sample Preparation: Place a precise volume of the water sample (e.g., 10 mL) into a headspace vial (e.g., 20 mL).[3]
-
Addition of IS and Salt: Spike the sample with an internal standard (TCE-d is highly recommended).[3][4] Add a salt (e.g., NaCl) to the sample to enhance the "salting-out" effect.
-
Extraction: Seal the vial and place it in a temperature-controlled agitator. Expose the SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a fixed time (e.g., 15 minutes) at a controlled temperature (e.g., 31 °C).[4] Agitation is critical to facilitate equilibrium.
-
Desorption: Retract the fiber and immediately insert it into the heated GC inlet. Desorb the trapped analytes onto the GC column for a specified time (e.g., 2 minutes) at a high temperature (e.g., 250 °C).
-
GC/MS Analysis: The separation and detection are performed as described in the P&T protocol.
-
Quantification: Calculate the TCE concentration based on the response ratio to the internal standard against the prepared calibration curve (ideally matrix-matched).
Mandatory Visualizations
Caption: General workflow for the analysis of this compound (TCE) in water samples.
Caption: Troubleshooting decision tree for addressing matrix effects in TCE water analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. info.asistandards.com [info.asistandards.com]
- 8. nemc.us [nemc.us]
- 9. researchgate.net [researchgate.net]
- 10. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. salting out - Water Purification [tidjma.tn]
- 14. Salting-out effect in aqueous NaCl solutions: trends with size and polarity of solute molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]
- 16. Table 7-2, Analytical Methods for Determining this compound in Environmental Samples - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. agilent.com [agilent.com]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. cdc.gov [cdc.gov]
- 21. Matrix-matched quantification of volatile organic compounds (VOCs) in gluten free flours and bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 23. A Study of Groundwater Matrix Effects for the Destruction of this compound Using Fe/Pd Nanoaggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. salting out - Water Purification [tidjma.tn]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. aser.llnl.gov [aser.llnl.gov]
- 27. aser.llnl.gov [aser.llnl.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Trichloroethylene Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during trichloroethylene analysis by gas chromatography (GC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What causes my this compound peak to show tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can affect resolution and integration accuracy.[1][2] The primary causes are often related to interactions between the analyte and active sites in the system or physical issues with the column installation.
Troubleshooting Guide for Peak Tailing:
| Potential Cause | Recommended Solution |
| Active Sites in the Inlet or Column | Polar analytes can interact with active sites (e.g., silanol (B1196071) groups) in the liner or at the head of the column. Use a fresh, deactivated inlet liner or trim 10-20 cm from the front of the column.[1] |
| Poor Column Installation | An improper column cut or incorrect placement in the inlet can cause turbulence and peak tailing.[1][3] Re-cut the column end to ensure a clean, 90° angle and verify the correct installation depth as per the manufacturer's instructions.[1] |
| Column Contamination | Non-volatile residues from samples can accumulate at the head of the column, leading to peak distortion.[3][4] Bake out the column at a high temperature or, if necessary, trim the contaminated portion.[5][6] |
| Chemical Interactions | This compound, being a halogenated compound, may interact with certain surfaces within the GC system, especially if contaminants are present.[7] Ensure all components in the flow path are inert. |
| System Leaks | Leaks in the injector can lead to poor peak shapes.[5] Perform a leak check of the system, paying close attention to the septum and fittings. |
2. Why is my this compound peak fronting?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is most commonly caused by column overload.[1][8][9]
Troubleshooting Guide for Peak Fronting:
| Potential Cause | Recommended Solution |
| Column Overload (Concentration) | The concentration of this compound in the sample is too high for the column's capacity.[8] Dilute the sample and reinject. |
| Column Overload (Volume) | The injection volume is too large, leading to saturation of the stationary phase.[8][9] Reduce the injection volume. |
| Incompatible Sample Solvent | A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.[8][10] If possible, dissolve the sample in a solvent that is more compatible with the stationary phase. |
| Incorrect Column Choice | The stationary phase film may be too thin for the analyte concentration.[1][8] Consider using a column with a thicker stationary phase film to increase capacity. |
3. What is causing my this compound peak to split into two?
Split peaks can arise from issues during sample injection, incompatibility between the sample solvent and the stationary phase, or problems within the inlet.[1][2][11]
Troubleshooting Guide for Split Peaks:
| Potential Cause | Recommended Solution |
| Improper Sample Vaporization | The sample may not be vaporizing homogeneously in the inlet, leading to aerosol formation.[11] Use an inlet liner with glass wool or a design that promotes better vaporization. |
| Solvent-Stationary Phase Mismatch | If the sample solvent does not "wet" the stationary phase properly, it can cause the analyte band to split.[1][11] Ensure the polarity of the solvent is compatible with the stationary phase. |
| Initial Oven Temperature Too High (Splitless Injection) | For splitless injections, a high initial oven temperature can prevent proper focusing of the analyte at the head of the column. The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent.[1] |
| Column Issues | A void or channel at the head of the column can cause the sample to travel through two different paths.[9] Trim the front of the column. |
Experimental Protocols
Protocol 1: Column Conditioning
Column conditioning is crucial for removing contaminants and ensuring a stable baseline and good peak shape.
Methodology:
-
Installation: Install the column in the injector but leave the detector end disconnected.
-
Gas Flow: Set the carrier gas flow rate to the normal operating condition.
-
Purge: Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen.
-
Heating Program: Slowly ramp the oven temperature (e.g., 5-10°C/min) to the conditioning temperature. The conditioning temperature should be about 20-30°C above the maximum operating temperature of your method, but should not exceed the column's maximum temperature limit.
-
Hold: Hold at the conditioning temperature for 1-2 hours. For very contaminated columns, a longer conditioning time may be necessary.
-
Cool Down: After conditioning, cool down the oven.
-
Detector Connection: Connect the column to the detector and perform a blank run to ensure the baseline is stable.
Protocol 2: Inlet Liner Replacement
A contaminated or active inlet liner is a common source of peak tailing.
Methodology:
-
Cool Down: Ensure the injector temperature has cooled to a safe level (typically below 50°C).
-
Turn Off Gas: Turn off the carrier gas supply to the injector.
-
Remove Septum Nut: Unscrew the septum nut and remove the septum.
-
Remove Liner: Carefully remove the old inlet liner using forceps. Note the orientation of the liner.
-
Install New Liner: Place a new, deactivated liner in the same orientation as the old one.
-
Replace Septum and Nut: Install a new septum and tighten the septum nut. Do not overtighten.
-
Restore Gas Flow and Heat: Turn the carrier gas back on and restore the injector temperature.
-
Leak Check: Perform a leak check on the injector.
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting common GC peak shape problems.
Caption: Relationship between causes of peak tailing in gas chromatography.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. acdlabs.com [acdlabs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. GC Troubleshooting—Split Peaks [restek.com]
Technical Support Center: Optimization of Trichloroethylene (TCE) Extraction from Sediment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of trichloroethylene (TCE) from sediment samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound (TCE) from sediment samples?
A1: The most common and established methods for extracting TCE, a volatile organic compound (VOC), from solid matrices like sediment are headspace analysis and purge-and-trap extraction.[1][2] Both techniques are typically followed by gas chromatography (GC) for separation and a detector for quantification, such as a mass spectrometer (MS) or an electron capture detector (ECD).[1]
-
Purge-and-Trap (P&T): This technique involves bubbling an inert gas through a sample (often a sediment slurry), stripping the volatile TCE from the matrix. The gas stream is then passed through a sorbent trap, which concentrates the TCE. The trap is subsequently heated to desorb the TCE into the GC system.[2][3][4] P&T is a standard method used by regulatory agencies like the U.S. EPA and is known for its sensitivity, often achieving detection limits in the parts-per-billion (ppb) range.[2][5]
-
Headspace Analysis: In this method, a sediment sample is placed in a sealed vial and heated to encourage the TCE to volatilize into the gas phase (the "headspace") above the sample.[3] A portion of this headspace gas is then directly injected into the GC for analysis.[1] Dynamic headspace (DHS) is an advancement where an inert gas sweeps the headspace and concentrates the analytes on a trap, similar to P&T, which can lead to lower detection limits.[3]
Q2: How do the properties of the sediment affect TCE extraction efficiency?
A2: Sediment characteristics play a crucial role in the efficiency of TCE extraction. Key properties to consider include:
-
Organic Carbon Content: Sediments with high organic carbon content can strongly sorb TCE, making it more difficult to extract. This is due to the nonpolar nature of both TCE and organic matter.
-
Clay Mineralogy: Certain types of clay minerals, such as montmorillonite, can intercalate TCE molecules within their layered structures.[6] This process can lead to incomplete extraction and "tailing" during analysis, where the TCE is released slowly over time.[6]
-
Particle Size and Porosity: The particle size distribution and overall porosity of the sediment affect the surface area available for sorption and the ease with which the extraction solvent or purge gas can interact with the TCE.
Q3: What are the main advantages and disadvantages of Purge-and-Trap versus Headspace analysis?
A3: The choice between Purge-and-Trap (P&T) and Dynamic Headspace (DHS) depends on the specific analytical requirements, sample matrix, and desired sensitivity.
| Feature | Dynamic Headspace (DHS) | Purge and Trap (P&T) |
| Principle | An inert gas sweeps the vapor phase above the sample, carrying VOCs to a sorbent trap.[3] | An inert gas is bubbled through the sample, stripping VOCs which are then concentrated on a sorbent trap.[2][3] |
| Sample Matrices | Versatile; can handle a wide range of solids and high-viscosity liquids.[3] | Primarily designed for liquid samples or slurries. |
| Water Interference | Reduced water interference as the gas does not pass through the sample, leading to better chromatographic performance.[3] | Can introduce significant amounts of water into the analytical system, which may require moisture control systems.[4] |
| Detection Limits | Often provides lower detection limits due to efficient trapping and reduced interference.[3] | Highly sensitive, with detection in the ppb range, but can be limited by matrix effects.[5] |
| Consistency | Automated systems offer high consistency and minimal variability.[3] | Purge efficiency can be affected by sample matrix, gas flow rate, and sample volume.[3] |
Q4: What is the role of methanol (B129727) in TCE extraction from sediment?
A4: Methanol can be used as an extraction solvent to overcome the incomplete desorption of TCE from the soil or sediment matrix.[1] This is particularly useful for headspace analysis. The methanol helps to displace the TCE from sorption sites, especially in sediments with high organic carbon or clay content, leading to improved recovery and more accurate quantification.
Troubleshooting Guides
Problem 1: Low or Inconsistent TCE Recovery
Q: My TCE recovery is low and varies significantly between samples. What are the potential causes and how can I fix this?
A: Low and inconsistent recovery is a common issue stemming from several factors related to the sample matrix and the extraction procedure.
Possible Causes & Solutions:
-
Strong Sorption to Sediment:
-
Solution 1: Solvent Extraction: For headspace analysis, consider performing a pre-extraction of the sediment with methanol to improve the desorption of TCE from the matrix.[1]
-
Solution 2: Increase Agitation/Mixing: Ensure vigorous and consistent mixing or agitation of the sediment slurry during extraction to maximize the contact between the sample and the extraction medium (solvent or purge gas).
-
Solution 3: Increase Temperature: For both P&T and headspace, increasing the sample temperature can enhance the volatilization of TCE, but be cautious of exceeding its boiling point (87°C) which could cause pressure buildup in vials.[7]
-
-
Inefficient Purging (Purge and Trap):
-
Solution 1: Optimize Purge Time and Flow Rate: The standard 8-11 minutes at 40 mL/min is a starting point; however, for high-organic content sediments, a longer purge time may be necessary.[4] Systematically evaluate different purge times to find the optimal setting for your samples.
-
Solution 2: Check for Leaks: Ensure all connections in the purge-and-trap system are secure and leak-free, as any leaks will result in loss of analyte.
-
-
Analyte Loss During Sample Handling:
-
Solution 1: Minimize Headspace: When preparing sample vials, minimize the headspace to reduce losses of volatile TCE.
-
Solution 2: Proper Sealing: Use high-quality septa and caps, and ensure they are sealed tightly immediately after sample collection and preparation. A punctured septum should not be reused.[8]
-
Solution 3: Keep Samples Cool: Store and prepare samples at a low temperature (e.g., 4°C) to minimize volatilization losses before analysis.[8]
-
Problem 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)
Q: I am using a solvent extraction method and an emulsion is forming between the aqueous and organic layers, making phase separation difficult. What should I do?
A: Emulsion formation is a frequent challenge in LLE, often caused by surfactants or high concentrations of organic material in the sample.[9][10]
Possible Causes & Solutions:
-
Vigorous Shaking:
-
Solution 1: Gentle Inversion: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while still allowing for sufficient surface area contact for extraction.[10]
-
-
High Surfactant/Organic Content:
-
Solution 1: Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help break the emulsion by forcing the surfactant-like molecules into one of the phases.[10]
-
Solution 2: Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The force can help to separate the layers and consolidate the emulsion.[10]
-
Solution 3: Filtration: Use phase separation filter paper, which is highly silanized and allows either the aqueous or organic phase to pass through while retaining the other.[10]
-
-
Unsuitable Solvent:
-
Solution 1: Change Solvent Polarity: Adding a small amount of a different organic solvent can adjust the overall polarity and may help to dissolve the emulsion.[10]
-
Experimental Protocols
Protocol 1: Purge-and-Trap Extraction for TCE in Sediment (Based on U.S. EPA Method 8260)
This protocol provides a general outline. Specific parameters should be optimized for your instrument and sample type.
-
Sample Preparation:
-
Weigh 5 grams (wet weight) of sediment directly into a 40 mL VOA vial.
-
If using a chemical preservative, add it at this stage. Otherwise, keep the sample at 4°C until analysis.
-
Just prior to analysis, add 5 mL of reagent-free water to the vial. If internal standards are being used, they should be added at this point.
-
Immediately seal the vial with a cap and septum.
-
-
Purge-and-Trap Concentrator:
-
Place the vial in the autosampler.
-
The sample is transferred to a sparging vessel and heated (typically to 40°C).
-
Purge the sample with an inert gas (helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes.[4] The volatile TCE is carried by the gas stream onto a sorbent trap (e.g., Tenax®).[1]
-
-
Desorption and Analysis:
-
After purging, the trap is rapidly heated (e.g., to 250°C) to desorb the TCE.
-
The desorbed analytes are transferred by the GC carrier gas to the GC column for separation.
-
The TCE is then detected by a suitable detector (e.g., MS or ECD).
-
-
Trap Bake:
-
After desorption, the trap is baked at a higher temperature (e.g., 270°C) to remove any residual compounds and prevent carryover between samples.[4]
-
Protocol 2: Static Headspace Extraction for TCE in Sediment
This protocol provides a general outline for static headspace analysis.
-
Sample Preparation:
-
Weigh approximately 5 grams of sediment into a 20 mL headspace vial.
-
Add any matrix modifiers or solvents (e.g., methanol) if required by your optimized method.
-
Immediately seal the vial with a cap and septum.
-
-
Equilibration:
-
Place the vial in the headspace autosampler's incubator.
-
Heat the vial to a consistent temperature (e.g., 80°C) for a specific period (e.g., 30 minutes) to allow the TCE to partition between the sediment and the headspace gas. The vial may be agitated during this time.
-
-
Injection and Analysis:
-
After equilibration, a heated, gas-tight syringe takes a known volume of the headspace gas from the vial.
-
The gas sample is injected into the GC inlet for separation and analysis by MS or ECD.
-
References
- 1. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Headspace Analysis: Purge and Trap | NIST [nist.gov]
- 3. gerstelus.com [gerstelus.com]
- 4. estanalytical.com [estanalytical.com]
- 5. Note 39: Comparison of Sensitivity Of Headspace GC, Purge and Trap Thermal Desorption and Direct Thermal Extraction Techniques For Volatile Organics [sisweb.com]
- 6. Intercalation of trichloroethene by sediment-associated clay minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Trichloroethylene (TCE) Sample Loss
Welcome to the technical support center for handling trichloroethylene (TCE) samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sample loss due to the high volatility of TCE. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Causes | Solutions |
| Low or inconsistent analytical results | Sample loss due to evaporation during storage or handling. | • Ensure vials are properly sealed. Use screw caps (B75204) with PTFE/silicone septa for a secure seal.[1] • Minimize headspace in the vial by filling it as much as possible without compromising sample integrity.[2] • Store samples at a reduced temperature (≤6°C but above freezing) to decrease volatility.[3] |
| Improper vial selection. | • Use vials designed for volatile organic compounds (VOCs), such as crimp-top or screw-top vials. Avoid snap-cap vials as they may not provide an adequate seal.[4] • For long-term storage, crimp seals provide the best protection against evaporation.[5][6] | |
| Repeated puncturing of the septa. | • Limit the number of times a septum is punctured. If multiple analyses are needed from the same vial, consider preparing aliquots.[1] • Use pre-slit septa to ease needle penetration and reduce coring.[1] | |
| Sample contamination | Leaching from the vial or cap. | • Use glass vials, preferably amber-colored to protect from light, as TCE can be photolytically unstable.[6] • Ensure the septa liner is chemically resistant to TCE. PTFE-lined septa are a good choice.[5] |
| Introduction of contaminants during sample collection or preparation. | • Follow proper cleaning procedures for all sampling equipment.[7] • Use high-purity solvents and reagents for sample preparation. | |
| Variable results between different sample aliquots | Inconsistent sample handling procedures. | • Standardize your sample collection, storage, and preparation protocols. • Ensure all personnel handling the samples are trained on the specific requirements for volatile compounds. |
| Temperature fluctuations during storage or analysis. | • Maintain a consistent, cool storage temperature.[8][9] • Allow samples to equilibrate to room temperature in a controlled manner before analysis if required by the analytical method. |
Experimental Workflow for Minimizing TCE Sample Loss
Caption: Workflow for handling TCE samples to minimize analyte loss.
Frequently Asked Questions (FAQs)
Q1: What is the best type of vial and cap to use for storing TCE samples?
A1: For volatile compounds like TCE, it is recommended to use glass vials with screw caps and PTFE/silicone septa.[1] Crimp-top vials also provide an excellent seal and are ideal for long-term storage or when dealing with highly volatile samples.[4][5] Avoid using snap-cap vials as they do not provide as secure a seal.[4] Amber glass vials are preferred to protect light-sensitive samples from degradation.[6]
Q2: How does temperature affect TCE sample loss?
A2: this compound is a volatile organic compound (VOC) with a boiling point of approximately 87°C. Its volatility increases with temperature.[10] Storing samples at elevated temperatures will lead to increased vapor pressure within the vial, promoting sample loss through evaporation, especially if the vial is not perfectly sealed.[8] It is recommended to store TCE samples in a cool, well-ventilated area, shielded from direct sunlight and high-temperature surfaces.[11][12] For transport and storage, maintaining a temperature of ≤6°C (but above freezing) is advised.[3]
Q3: Should I leave headspace in my sample vials?
A3: For volatile compounds like TCE, it is crucial to minimize headspace in the sample vial.[2] The presence of headspace allows for the partitioning of the analyte between the liquid and gas phases. A larger headspace provides more volume for the TCE to evaporate into, increasing the potential for loss if the vial seal is compromised. When collecting aqueous samples, it is recommended to fill the vial until a convex meniscus is formed, then cap the vial to ensure there are no air bubbles.[13]
Q4: Can I reuse vial septa?
A4: While some septa can be reused if they are not excessively punctured, it is generally recommended to replace them periodically to avoid contamination and ensure a proper seal.[5] Repeated punctures can damage the septum, leading to leaks and sample evaporation.[1] For critical applications, it is best to use a new septum for each analysis.
Q5: Are there any chemical preservatives that can be used to stabilize TCE in aqueous samples?
A5: Yes, for aqueous samples, preservatives are often used to inhibit microbial degradation and for pH adjustment. A common preservative is hydrochloric acid (HCl), which is added to lower the pH to less than 2.[13] For chlorinated water samples, a dechlorinating agent like ascorbic acid or sodium thiosulfate (B1220275) may be added before the acid.[13] Always check the specific requirements of your analytical method.
Logical Relationship of Factors Affecting TCE Sample Loss
Caption: Key factors contributing to the loss of TCE from samples.
Experimental Protocols
Protocol 1: Collection of Aqueous Samples Containing this compound
Objective: To collect aqueous samples for TCE analysis while minimizing analyte loss.
Materials:
-
40 mL amber glass vials with screw caps and PTFE-lined septa
-
Gloves (phthalate-free)[14]
-
Hydrochloric acid (HCl), 1:1 solution, if required
-
Cooler with ice or cold packs
Procedure:
-
If sampling from a faucet, remove any aerators or screens.[13]
-
Let the water run for approximately 5 minutes to flush the system and ensure a representative sample.[3]
-
Reduce the water flow to about the thickness of a pencil to minimize turbulence and aeration during sample collection.[3]
-
Carefully fill the vial to overflowing to form a convex meniscus at the top. Avoid creating air bubbles in the sample.
-
If preservation is required, add the specified amount of HCl (e.g., 2-4 drops) to achieve a pH of <2.[13]
-
Securely screw the cap onto the vial.
-
Invert the vial and gently tap it to check for any air bubbles. If bubbles are present, uncap the vial, add more sample, and recap.[3]
-
Label the vial clearly with the sample identification, date, and time of collection.
-
Place the sealed vial in a cooler with ice or cold packs to maintain a temperature of ≤6°C.[3]
-
Transport the samples to the laboratory for analysis as soon as possible.
Protocol 2: Preparation of this compound Standards
Objective: To accurately prepare calibration standards of TCE, minimizing loss due to volatility.
Materials:
-
Class A volumetric flasks with glass stoppers
-
Gas-tight syringes
-
High-purity methanol (B129727)
-
Neat this compound
-
Analytical balance
Procedure:
-
Work in a well-ventilated fume hood.
-
To prepare a primary stock solution, add a known volume of methanol to a tared volumetric flask.
-
Using a gas-tight syringe, add a known weight of neat TCE directly into the methanol.
-
Immediately stopper the flask and reweigh to determine the exact weight of TCE added.
-
Fill the flask to the mark with methanol, stopper, and invert several times to ensure thorough mixing.
-
Calculate the concentration of the primary stock solution in µg/µL.
-
Prepare working standards by making serial dilutions of the primary stock solution in methanol using volumetric flasks and gas-tight syringes.
-
Transfer the prepared standards to small-volume amber glass vials with PTFE-lined screw caps.
-
Store the standards at ≤6°C in the dark.
-
Prepare fresh working standards regularly, as the concentration can change over time even with proper storage.
Quantitative Data Summary
Table 1: Impact of Vial Type and Sealing on Analyte Loss
| Vial Type | Sealing Mechanism | Typical Analyte Loss for Volatiles | Recommendation for TCE |
| Screw Top | Threaded cap with septum | Low | Recommended . Provides a secure seal and is easy to use.[6] |
| Crimp Top | Aluminum cap crimped onto vial | Very Low | Highly Recommended . Offers the best seal for long-term storage and highly volatile compounds.[4][5] |
| Snap Top | Snap-on cap | High | Not Recommended . Does not provide a sufficiently tight seal for volatile analytes like TCE.[4] |
Table 2: Effect of Temperature on this compound Volatilization
| Temperature | Relative Volatilization Rate | Implication for Sample Handling |
| 4°C | Low | Ideal for sample storage and transport to minimize loss.[3] |
| Room Temperature (~20-25°C) | Moderate | Sample loss can be significant over time. Minimize exposure to this temperature.[11] |
| >30°C | High | Substantial sample loss is likely. Avoid exposure to these temperatures.[15] |
Note: The relative volatilization rates are qualitative and intended for comparative purposes. Actual loss rates will depend on multiple factors including vial seal, headspace, and sample matrix.
References
- 1. m.hawach.com [m.hawach.com]
- 2. Headspace Sampling Optimization | SCION Instruments [scioninstruments.com]
- 3. eurofinsus.com [eurofinsus.com]
- 4. Vial Type and Its Effect on Volatile Organic Compound Analysis [hplcvials.com]
- 5. mastelf.com [mastelf.com]
- 6. hawachpipette.com [hawachpipette.com]
- 7. epa.gov [epa.gov]
- 8. The Effects of Temperature and Relative Humidity on this compound Sorption Capacities of Building Materials Under Conditions Relevant to Vapor Intrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to prevent evaporation from a specimen vial? - Blog - Taian Youlyy [youlyy.com]
- 10. editverse.com [editverse.com]
- 11. This compound (TCE) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. westlake.com [westlake.com]
- 13. doh.wa.gov [doh.wa.gov]
- 14. epa.gov [epa.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantifying Trichloroethylene and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of trichloroethylene (TCE) and its structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound (TCE) and why are they difficult to quantify?
A1: It's a common point of confusion, but this compound (C₂HCl₃) itself does not have structural isomers. The term "TCE isomers" is often used incorrectly to refer to other chlorinated hydrocarbons that have similar chemical properties and can interfere with TCE analysis. The primary challenge lies in separating and accurately quantifying TCE in the presence of these other compounds, which may co-elute during chromatographic analysis. These interfering compounds can include other chlorinated solvents or disinfection byproducts.[1]
Q2: What are the most common analytical methods for TCE quantification?
A2: The most prevalent and well-established methods for analyzing TCE in biological and environmental samples involve gas chromatography (GC) coupled with various detectors.[2][3] The most common detectors are:
-
Mass Spectrometry (MS): Offers high selectivity and is used for confirmation of the analyte's identity.[2][3]
-
Electron Capture Detector (ECD): Provides high sensitivity for halogenated compounds like TCE.[2][3]
Q3: What are the typical sample preparation methods for TCE analysis?
A3: The choice of sample preparation depends on the sample matrix and the required detection limits. Common techniques include:
-
Headspace Analysis: This method is suitable for volatile compounds like TCE in solid or liquid samples.[2][4]
-
Purge-and-Trap: A highly sensitive method for concentrating volatile organic compounds (VOCs) from water samples.
-
Liquid-Liquid Extraction (LLE): A classic method for extracting TCE from aqueous samples into an organic solvent.[5]
-
Solid-Phase Microextraction (SPME): A solvent-free method that can pre-concentrate TCE from a sample, offering good sensitivity.[6][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing.[1]
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Improper Column Installation: Incorrect column installation can create dead volume, leading to peak distortion.[8]
Solutions:
-
Deactivate the System: Use a deactivated inlet liner and ensure the GC column is properly conditioned.
-
Dilute the Sample: If overloading is suspected, dilute the sample and reinject.
-
Reinstall the Column: Carefully reinstall the GC column according to the manufacturer's instructions, ensuring a clean, square cut on the column ends.[8]
Issue 2: Low or No Signal for TCE
Possible Causes:
-
Sample Loss During Preparation: TCE is highly volatile and can be lost during sample handling and preparation.[1]
-
Leaks in the GC-MS System: Leaks in the injection port, column fittings, or MS interface can lead to a loss of sample and poor sensitivity.[8]
-
Co-elution with Solvent: If TCE elutes too close to the solvent peak, its signal may be obscured or suppressed.[9]
Solutions:
-
Optimize Sample Handling: Minimize sample exposure to air, use gas-tight syringes for standards preparation, and keep samples cool.[9]
-
Perform a Leak Check: Systematically check for leaks using an electronic leak detector. Pay close attention to the septum, ferrules, and other connections.[8]
-
Adjust Chromatographic Conditions: Modify the GC temperature program or use a different column to improve separation from the solvent peak. A higher split ratio can also help narrow the solvent peak.[9]
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Variable Sample Extraction Efficiency: Inconsistent extraction from the sample matrix can lead to variable results.
-
Contamination: Carryover from highly concentrated samples or contamination from solvents and glassware can affect reproducibility.[10]
-
Autosampler Issues: Inconsistent injection volumes from the autosampler can be a source of variability.
Solutions:
-
Use an Internal Standard: Incorporate an internal standard (e.g., a deuterated form of TCE) to correct for variations in extraction efficiency and injection volume.[5]
-
Thoroughly Clean Glassware and Syringes: Implement a rigorous cleaning procedure for all glassware and rinse the injection syringe between samples. Analyze solvent blanks to check for carryover.[10]
-
Check Autosampler Performance: Verify the autosampler's accuracy and precision by injecting a standard multiple times.
Quantitative Data Summary
The following table summarizes typical detection limits for TCE using different analytical methods. These values can vary depending on the specific instrument, sample matrix, and experimental conditions.
| Analytical Method | Sample Preparation | Typical Limit of Quantitation (LOQ) | Reference |
| GC-MS | Headspace SPME | 0.25 ng/mL (in blood) | [7] |
| GC-MS | USEPA Method 524.2 | 5 ng/mL (in drinking water) | [7] |
| GC-ECD | Liquid-Liquid Extraction | 2 ng/L (in drinking water) | [11] |
| GC-NCI-MS | Headspace SPME | 0.025 - 0.075 ng/g (in blood and tissues) | [6] |
Experimental Protocols
Protocol 1: Headspace GC-MS for TCE in Water
This protocol provides a general workflow for the analysis of TCE in water samples using headspace gas chromatography-mass spectrometry.
1. Sample Preparation: a. Collect water samples in vials with zero headspace to minimize volatilization. b. Add a known amount of an appropriate internal standard (e.g., deuterated TCE) to each sample, standard, and blank. c. If required, add a salt (e.g., sodium chloride) to the sample to increase the partitioning of TCE into the headspace.
2. Headspace Incubation and Injection: a. Place the vials in the headspace autosampler. b. Incubate the samples at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow TCE to equilibrate between the liquid and gas phases. c. The autosampler will then automatically inject a known volume of the headspace gas into the GC inlet.
3. GC-MS Analysis: a. GC Column: Use a capillary column suitable for volatile organic compounds (e.g., a 5% diphenyl/95% dimethylpolysiloxane column). b. Inlet: Operate in splitless mode to maximize sensitivity. c. Oven Program: Start at a low temperature (e.g., 40°C) and ramp to a higher temperature to separate TCE from other volatile compounds. d. Mass Spectrometer: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for TCE (e.g., m/z 130, 132) and the internal standard.
4. Quantification: a. Create a calibration curve by analyzing standards of known TCE concentrations. b. Quantify TCE in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Headspace GC-MS workflow for TCE quantification.
Caption: Troubleshooting logic for poor GC peak shape.
References
- 1. agilent.com [agilent.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Trace level determination of this compound in biological samples by headspace solid-phase microextraction gas chromatography/negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
Technical Support Center: Stabilizing Trichloroethylene (TCE) Solutions
Welcome to the Technical Support Center for the long-term storage and stabilization of trichloroethylene (TCE) solutions. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your TCE solutions during experimentation and storage. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to stabilize this compound (TCE)?
A1: this compound is inherently unstable and can degrade over time when exposed to heat, light, air (oxygen), and moisture. This degradation process can be accelerated by the presence of metals and their salts. The primary degradation product is hydrochloric acid (HCl), which is highly corrosive and can damage storage containers and experimental equipment, as well as compromise the purity of the solvent and the integrity of your experiments. Degradation can also lead to the formation of other hazardous compounds like phosgene.[1][2]
Q2: What are the common signs of TCE degradation?
A2: Common indicators that your TCE solution may be degrading include:
-
A drop in pH or a failed acid acceptance test: This indicates the depletion of stabilizers and the formation of acidic byproducts.
-
Discoloration: The typically clear solvent may turn yellow or brown.
-
Unusual odors: A sharp, acidic, or acrid smell can signal the presence of degradation products.
-
Corrosion: You may observe pitting or rusting on the internal surfaces of metal storage containers or equipment.[3]
Q3: What are the most common stabilizers used for TCE?
A3: A variety of chemical stabilizers are added to commercial grades of TCE to prevent degradation. These often include a balanced package of additives. Common stabilizers include epoxides (such as epichlorohydrin (B41342) and butylene oxide), amines (like diisopropylamine (B44863) and triethylamine), and phenols (such as thymol).[3][4] Epichlorohydrin is noted to be one of the most persistent and effective stabilizers.[3] Industrial grade TCE typically contains about 0.1% by weight of these stabilizers.[5]
Q4: What are the ideal conditions for the long-term storage of stabilized TCE?
A4: To ensure the long-term stability of your TCE solutions, they should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition. Storage temperatures should not exceed 32-35°C (90-95°F). The containers should be tightly sealed to prevent exposure to air and moisture. It is also recommended to store TCE separately from incompatible materials such as strong oxidizers, alkalis, and reactive metals like aluminum and magnesium.
Q5: How long can I store stabilized TCE?
A5: The shelf life of stabilized TCE is typically around one year when stored under recommended conditions.[6] However, it is crucial to monitor the condition of the solvent periodically, especially if it is being used in sensitive applications. Regular testing of the stabilizer levels and acidity is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| TCE solution has a yellow or brownish tint. | Degradation of TCE due to exposure to light, heat, or air. Contamination with impurities. | 1. Immediately test the acid acceptance and pH of the solution. 2. If the solution is acidic, it should be disposed of according to your institution's hazardous waste guidelines. 3. If the discoloration is minor and the acidity is within acceptable limits, consider purifying the TCE by distillation before use, but only if you have the appropriate safety equipment and procedures in place. 4. Review your storage conditions to ensure they meet the recommended guidelines. |
| Visible corrosion or pitting inside the storage container. | Formation of hydrochloric acid due to stabilizer depletion and TCE degradation. | 1. Safely transfer the TCE to a new, clean, and compatible container. 2. Test the acid acceptance of the TCE. If it is low or depleted, the TCE is unstable and should be disposed of. 3. Do not use the corroded container for storing TCE or other chlorinated solvents again. |
| A sharp, acidic, or unusual odor is detected from the TCE solution. | This strongly indicates the formation of acidic degradation products, primarily hydrochloric acid. | 1. Handle the solution with extreme caution in a well-ventilated fume hood. 2. Avoid inhaling the vapors. 3. Test the acidity of the solution using appropriate methods (e.g., acid acceptance test). 4. If acidic, the solution is degrading and should be disposed of immediately following safety protocols. |
| The acid acceptance test indicates low or no remaining stabilizer. | The stabilizer has been consumed in neutralizing acids formed during initial, minor degradation. The solution is no longer protected against further degradation. | 1. The TCE solution should be considered unstable. 2. It is not recommended to attempt to re-stabilize the solution in a laboratory setting without consulting the manufacturer. 3. The solution should be prioritized for use in non-critical applications or disposed of. |
Data Presentation
Table 1: Common Stabilizers for this compound
| Stabilizer Class | Examples | Typical Concentration Range (% w/w) | Primary Function |
| Epoxides | Epichlorohydrin, Butylene Oxide | 0.1 - 0.8 | Acid scavengers, react with and neutralize HCl. |
| Amines | Diisopropylamine, Triethylamine, N-methylpyrrole | 0.001 - 0.1 | Acid scavengers and antioxidants. |
| Phenols | Thymol, o-cresol | 0.01 - 0.1 | Antioxidants, inhibit free-radical chain reactions. |
| Esters | Ethyl acetate, Isopropyl acetate | 0.1 - 1.0 | Can act as co-stabilizers. |
Table 2: Recommended Long-Term Storage Conditions for Stabilized TCE
| Parameter | Recommendation | Rationale |
| Temperature | < 35°C (95°F) | Higher temperatures accelerate the rate of degradation. |
| Light | Store in opaque or amber containers, away from direct sunlight. | UV light can initiate the degradation of TCE. |
| Atmosphere | Tightly sealed containers with minimal headspace. | Prevents exposure to oxygen and atmospheric moisture. |
| Container Material | Carbon steel, stainless steel, or other manufacturer-recommended materials. | Avoids contact with incompatible materials that can catalyze degradation. |
| Incompatible Materials | Strong oxidizers, strong alkalis, powdered aluminum and magnesium. | To prevent vigorous and potentially dangerous reactions. |
Experimental Protocols
Protocol: Determination of Total Acid Acceptance in this compound
This protocol is based on the principles of the ASTM D2942 standard test method for Total Acid Acceptance of Halogenated Organic Solvents. This test quantifies the amount of stabilizer (both amine and epoxide types) remaining in the solvent.
Objective: To determine the total acid acceptance of a stabilized this compound solution to assess its remaining stability for long-term storage.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) in methanol (B129727) (0.1 N)
-
Bromophenol blue indicator solution
-
Methanol
-
250 mL Erlenmeyer flasks
-
50 mL burette, graduated in 0.1 mL increments
-
Pipettes (25 mL and 50 mL)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
In a 250 mL Erlenmeyer flask, add 50 mL of methanol.
-
Add 3-5 drops of bromophenol blue indicator solution to the methanol. The solution should be yellow. If it is blue or purple, add a few drops of the 0.1 N HCl in methanol until the yellow color persists.
-
Using a pipette, add 25 mL of the this compound sample to the flask. Swirl to mix.
-
-
Titration:
-
Fill the 50 mL burette with the standardized 0.1 N HCl in methanol. Record the initial volume.
-
Titrate the TCE sample with the HCl solution. Swirl the flask continuously during the titration.
-
The endpoint is reached when the solution color changes from blue or purple to a stable yellow.
-
Record the final volume of the HCl solution used.
-
-
Blank Determination:
-
Prepare a blank by following the same procedure as above, but without adding the this compound sample.
-
Titrate the blank with the 0.1 N HCl solution to the same yellow endpoint. Record the volume of HCl used.
-
-
Calculation:
-
Calculate the total acid acceptance as weight percent of NaOH using the following formula:
Where:
-
A = volume of HCl solution used for the sample (mL)
-
B = volume of HCl solution used for the blank (mL)
-
N = normality of the HCl solution in methanol
-
0.040 = milliequivalent weight of NaOH
-
V = volume of the TCE sample (mL)
-
D = density of the TCE sample (g/mL)
-
-
Interpretation of Results:
-
A higher acid acceptance value indicates a greater amount of remaining stabilizer and a more stable solution.
-
A low or zero acid acceptance value suggests that the stabilizer has been depleted, and the TCE is susceptible to rapid degradation.
-
Compare the results to the manufacturer's specifications for fresh, stabilized TCE. A significant drop from the initial value indicates that the solution should be used with caution or disposed of.
Mandatory Visualizations
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. Epigenetic aging biomarkers and occupational exposure to benzene, this compound and formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Carcinogenicity study of this compound, with and without epoxide stabilizer, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (TCE) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. casewayproducts.com [casewayproducts.com]
minimizing background contamination in trichloroethylene analysis
Technical Support Center: Trichloroethylene (TCE) Analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background contamination during this compound (TCE) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background TCE contamination in a laboratory?
A1: Background TCE contamination can originate from various sources both inside and outside the laboratory. Ambient outdoor air in industrial or populated areas can have baseline TCE levels, which can enter the lab's atmosphere.[1] Inside the lab, sources include off-gassing from building materials, cleaning agents, and consumer products like spot removers, paint removers, and adhesives.[2] Analytical instruments, contaminated glassware, impure reagents (including water), and leaching from plastic materials like tubing can also introduce TCE.[3][4] Furthermore, vapor intrusion from contaminated soil or groundwater beneath the building can be a significant, often overlooked, source.[2]
Q2: How can I prevent airborne TCE from contaminating my samples?
A2: Preventing airborne contamination requires a multi-faceted approach. Ensure the laboratory has good ventilation and is situated away from areas with known TCE emissions. To minimize contamination from internal sources, work in a controlled environment, such as a laminar flow hood or a dedicated cleanroom, especially during sample preparation.[5] Regularly clean all work surfaces and properly store any chemicals that may contain volatile organic compounds.[5] Running laboratory air blanks can help quantify the background level and determine if ambient air is a significant contributor.
Q3: What types of lab materials (e.g., tubing, septa, vials) are best for minimizing TCE contamination?
A3: Material selection is critical for preventing contamination. For tubing, fluoropolymers such as FEP (fluorinated ethylene (B1197577) propylene) and PVDF (polyvinylidene fluoride) are generally the least sorptive and least likely to leach organic compounds.[4] Glassware should be borosilicate (Pyrex or Kimax), and vials should be sealed with PTFE-lined septa to prevent contamination from the cap. Avoid using plastics like soft PVC or polyethylene (B3416737) where possible, as they have a higher potential for leaching.[3][6]
Q4: My method blank shows TCE contamination. What are the first steps to identify the source?
A4: When a method blank is contaminated, a systematic approach is necessary. First, analyze a "system blank" consisting of only analyte-free water to determine if the contamination is from your analytical system (e.g., purge and trap, GC/MS). If the system blank is clean, the source is likely from sample handling or preparation. Next, sequentially test your reagents (water, standards, solvents) to identify the contaminated source. If reagents are clean, focus on sample collection and preparation procedures, including glassware cleaning and the environment where samples are handled.
Troubleshooting Guides
This section addresses specific issues you may encounter during TCE analysis in a question-and-answer format.
Issue 1: High this compound (TCE) Levels in Method Blanks
| Question/Problem | Potential Cause | Recommended Solution |
| Why are my method blanks consistently showing high levels of TCE? | Contaminated Reagent Water: The water used to prepare blanks and standards may be contaminated. | Prepare fresh, analyte-free water by boiling deionized water, purchasing commercially available VOC-free water, or using a water purification system designed for volatiles. Run a sample of this water directly to confirm its purity. |
| Contaminated Glassware: Improperly cleaned or stored glassware can retain TCE residues. | Implement a rigorous glassware cleaning protocol. This should include washing with a laboratory-grade detergent, rinsing with appropriate solvents (e.g., acetone (B3395972), methanol), followed by multiple rinses with analyte-free water, and then baking in an oven.[7][8] | |
| Instrument Carryover: Residual TCE from a previous high-concentration sample may be present in the analytical system. | After analyzing a high-concentration sample, run multiple blanks of analyte-free water to flush the system until the background is acceptable. Check for contamination in the sparger, transfer lines, and trap of the purge and trap system.[9] | |
| Ambient Laboratory Air: TCE present in the laboratory air can contaminate samples during preparation. | Prepare samples in a clean, controlled environment like a fume hood with a dedicated clean air source or a glove box. Analyze a "lab air blank" by exposing a beaker of analyte-free water to the lab air for the duration of sample preparation, then analyzing the water. | |
| Contaminated Reagents/Standards: Solvents, acids, or stock standards may be contaminated. | Prepare fresh dilutions of standards from a reliable source. Test each reagent individually to isolate the source of contamination. |
Issue 2: Sample Carryover and Inconsistent Results
| Question/Problem | Potential Cause | Recommended Solution |
| After running a high standard, subsequent blanks and samples show decreasing levels of TCE. How can I fix this? | Purge and Trap System Contamination: The analytical trap, sparging vessel, or transfer lines may retain TCE. | Increase the bake-out time and temperature of the analytical trap between runs.[10] Ensure the entire sample path is adequately heated to prevent cold spots where analytes can condense. Regularly clean the sparging vessel. |
| GC System Contamination: The GC inlet liner or the front of the analytical column can become contaminated. | Perform routine maintenance on the GC inlet, including changing the liner and trimming the first few centimeters of the analytical column.[11] | |
| Why are my replicate sample results not consistent? | Inconsistent Sample Handling: Variations in sample collection, storage, or preparation can lead to inconsistent results. | Standardize all sample handling procedures. Ensure samples are collected without headspace, stored properly at ~4°C, and analyzed within the recommended holding time.[12][13] |
| System Leaks: A leak in the purge and trap or GC system can cause variable results. | Perform a thorough leak check of the entire analytical system, including all fittings, valves, and septa. | |
| Active Sites in the System: Reactive sites within the sample path can adsorb or degrade TCE, leading to poor reproducibility. | Deactivate the system by cleaning lines and components. If active sites are suspected, rinsing the sample path with methanol (B129727) may help.[10] |
Data & Materials Guidance
Table 1: TCE Background and Regulatory Action Levels
This table provides context for typical background concentrations and regulatory guidelines. Levels in your laboratory blanks should be significantly lower than these values, ideally at or below the method detection limit.
| Matrix | Typical Background Concentration | Example Regulatory/Guideline Level | Reference |
| Outdoor Air | < 1 µg/m³ (approx. 0.18 ppb) | NYSDOH Guideline: 2 µg/m³ | [14][15] |
| Indoor Air | 0.11 - 0.5 µg/m³ (in absence of known sources) | MDH Health-Based Value: 2 µg/m³ | [16] |
| Drinking Water | Generally < 1 µg/L (1 ppb) | EPA MCL: 5 µg/L (5 ppb) | [1][2] |
MCL: Maximum Contaminant Level; NYSDOH: New York State Department of Health; MDH: Minnesota Department of Health.
Table 2: Recommended Materials for Trace TCE Analysis
| Component | Recommended Material | Material to Avoid | Justification |
| Sample Vials | Borosilicate Glass (Type 1) | Plastic Vials | Glass is inert and less likely to adsorb or leach contaminants. |
| Vial Caps/Septa | PTFE-lined Silicone Septa | Unlined plastic caps, Rubber septa | The PTFE liner provides an inert barrier between the sample and the cap material. |
| Tubing | PEEK, FEP, PVDF, Stainless Steel | PVC, Polyethylene, Silicone (unless platinum-cured and tested) | Fluoropolymers and stainless steel have low sorption and leaching characteristics for VOCs.[4] Some plastics can leach or sorb TCE.[3][6] |
| Glassware | Borosilicate (Pyrex, Kimax) | Soda-lime glass | Borosilicate glass is more resistant to chemical attack and thermal shock. |
Key Experimental Protocols
Protocol 1: Preparation of TCE-Free Reagent Water
This protocol describes a common method for preparing reagent water with minimal background levels of volatile organic compounds.
-
Source Water: Start with deionized (DI) water from a purification system.
-
Boiling: Transfer the DI water to a clean borosilicate glass flask with a wide mouth. Add boiling chips.
-
Heat: Place the flask on a hot plate in a well-ventilated fume hood, away from any potential sources of organic vapors.
-
Boil: Gently boil the water for 15-30 minutes. This process will purge most volatile organic contaminants, including TCE. Do not boil to dryness.
-
Cooling: Immediately cover the mouth of the flask with clean, baked aluminum foil. Allow the water to cool to room temperature in a controlled environment free from airborne contaminants.
-
Storage: Transfer the cooled, TCE-free water to a clean, narrow-mouthed borosilicate glass bottle with a PTFE-lined screw cap. Store at room temperature and use within 24 hours for best results.
-
Quality Control: Before use, analyze a sample of the prepared water as a method blank to confirm the absence of TCE and other interferences.
Protocol 2: High-Purity Cleaning of Glassware for Trace TCE Analysis
This protocol is designed for cleaning glassware to be used in ultra-trace analysis of TCE.
-
Initial Rinse: As soon as possible after use, rinse glassware with an appropriate solvent (e.g., acetone or methanol) to remove organic residues.[7] Dispose of the rinse solvent in a designated waste container.
-
Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent (e.g., Alconox, Liquinox) and hot water.[7] Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware thoroughly with copious amounts of hot tap water to remove all detergent.
-
Deionized Water Rinse: Rinse at least 3-5 times with deionized (DI) water to remove any remaining salts from the tap water.[8]
-
Solvent Rinse (Optional but Recommended): Rinse the glassware 2-3 times with high-purity methanol or acetone to remove any remaining organic traces and to facilitate drying.
-
Drying/Baking: Place the glassware in a drying oven set to 105-130°C for at least one hour. For the highest purity, bake the glassware in a muffle furnace at 400°C for 15-30 minutes (ensure glassware is rated for this temperature).
-
Storage: After cooling, immediately cover all openings with baked aluminum foil or PTFE film. Store the clean glassware in a clean, dust-free cabinet away from solvents and other sources of chemical vapors.
Visual Guides and Workflows
Troubleshooting TCE Contamination
The following diagram outlines a systematic workflow for identifying the source of TCE contamination when it is detected in a method blank.
Caption: A logical workflow for troubleshooting TCE contamination.
Purge and Trap GC/MS Workflow with Potential Contamination Points
This diagram illustrates the typical workflow for Purge and Trap GC/MS analysis, highlighting key stages where background contamination can be introduced.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analyzing Leachables from Plastics | Lab Manager [labmanager.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. silcotek.com [silcotek.com]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 9. gcms.cz [gcms.cz]
- 10. youtube.com [youtube.com]
- 11. Tips for Troubleshooting Analyte Contamination in the LC [restek.com]
- 12. paragonlaboratories.com [paragonlaboratories.com]
- 13. epa.illinois.gov [epa.illinois.gov]
- 14. cortlandcountyny.gov [cortlandcountyny.gov]
- 15. health.ny.gov [health.ny.gov]
- 16. health.state.mn.us [health.state.mn.us]
Technical Support Center: Optimization of Purge and Trap Parameters for Trichloroethylene (TCE) Analysis
Welcome to the Technical Support Center for the analysis of Trichloroethylene (TCE) using Purge and Trap Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that may arise during the purge and trap analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor TCE Recovery | 1. Inefficient purging. 2. Active sites in the system. 3. Leak in the purge and trap system. | 1. Optimize purge parameters: consider increasing purge time or sample temperature (e.g., to 40-50°C). For water-soluble compounds, increasing the purge gas flow rate by about 25% and the purge time by 2-4 minutes may help.[1] 2. Check for poor response with brominated compounds like bromoform, which can indicate active sites.[2] 3. Perform a pressure decay test to check for leaks, which commonly occur at the purge vessel and trap fittings.[2] |
| Peak Tailing or Broadening | 1. Water interference. 2. Inefficient desorption. 3. Cold spots in the system. | 1. Implement or optimize a dry purge step to remove excess water from the trap.[1][3] Hydrophobic adsorbents in the trap can also minimize water transfer.[2] 2. Ensure the desorption temperature is adequate (e.g., ~250°C for thermally stable traps) and the desorb time is sufficient for complete transfer of TCE to the GC.[1] 3. Check for and eliminate any cold spots in the transfer line between the purge and trap system and the GC. |
| Contamination/Ghost Peaks | 1. Carryover from a previous highly concentrated sample. 2. Contaminated purge gas or system components. | 1. Increase the bake-out time and temperature between runs to ensure the trap is thoroughly cleaned.[1] 2. Use high-purity purge gas and ensure all glassware and tubing are properly cleaned.[4] Install water and hydrocarbon traps for the purge gas.[1] |
| Inconsistent Results/Poor Reproducibility | 1. Fluctuating purge gas flow rates. 2. Inconsistent sample volume. 3. Drift in retention times. | 1. Use a mass flow controller to ensure a stable and accurate purge gas flow rate. 2. Ensure precise and consistent sample volumes are used for each analysis.[4] 3. Regularly check retention times with a stable reference compound to identify and correct for drift, which could be due to column aging or fluctuating carrier gas flow rates.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting purge and trap parameters for TCE analysis in water?
A1: For aqueous samples, typical starting parameters for TCE analysis often follow EPA methods such as 502.2, 524.2, or 624. A common starting point is a purge time of 11 minutes with a purge flow rate of 40 mL/min.[5] The sample temperature is usually ambient, but can be elevated to 40-50°C to improve purging efficiency for less volatile compounds.[1]
Q2: How can I reduce water vapor interference in my TCE analysis?
A2: Managing water vapor is crucial for obtaining good chromatographic results.[1] Several strategies can be employed:
-
Dry Purge: After the initial purge, a "dry purge" can be performed where purge gas bypasses the sample and flows through the trap to remove excess water.[1][6]
-
Hydrophobic Traps: Utilize a trap containing hydrophobic adsorbent materials that have a low affinity for water.[2]
-
Moisture Control Systems: Some modern purge and trap systems have integrated moisture control systems that remove water from the sample stream before it reaches the trap.[3][7]
Q3: What type of adsorbent trap is best for TCE analysis?
A3: A multi-bed adsorbent trap is generally recommended to efficiently trap a wide range of volatile organic compounds, including TCE.[1] Traps containing graphitized carbon and carbon molecular sieves, such as VOCARB® traps, are effective as they have excellent thermal stability allowing for higher desorption temperatures (around 250°C), which leads to better chromatography.[1]
Q4: What is the recommended desorption temperature and time for TCE?
A4: The desorption temperature should be high enough to ensure the rapid and complete transfer of TCE from the trap to the GC column. For thermally stable traps, a temperature of approximately 250°C is often used.[1] A study on activated carbon showed complete desorption of TCE was achieved at around 350°C.[8][9] The desorb time is typically short, on the order of 0.5 to 4 minutes, to ensure a sharp injection band onto the GC column.[3][10]
Q5: Can I modify the purge flow rate and time to speed up my analysis?
A5: Yes, some studies have shown that you can modify purge parameters to reduce cycle times. For example, increasing the purge flow rate while decreasing the purge time can yield comparable results. EPA method 524.3 allows for a range of purge flows and times.[5] One study demonstrated that increasing the sample temperature to 40°C allowed for a reduction in purge time from 11 to 7 minutes without compromising performance.[11]
Optimized Purge and Trap Parameters for this compound
The following table summarizes typical and optimized parameters for the analysis of TCE in water, based on various studies and EPA methods.
| Parameter | Typical Value (EPA Method) | Optimized Value | Rationale for Optimization |
| Purge Gas | Helium or Nitrogen | Helium | Helium is generally preferred for its inertness and efficiency. |
| Purge Flow Rate | 40 mL/min[5] | 65-100 mL/min | Higher flow rates can reduce purge time, increasing sample throughput.[5] |
| Purge Time | 11 minutes[5][10] | 4-7 minutes | Shorter purge times are possible with increased flow rate or temperature, reducing overall analysis time.[5][11] |
| Sample Temperature | Ambient | 40 - 60°C[12] | Elevating the sample temperature increases the volatility of TCE, improving purging efficiency and allowing for shorter purge times.[11] |
| Dry Purge Time | 1-2 minutes (if used) | 0.5 - 2 minutes | Optimizing dry purge time is crucial to remove water without losing volatile analytes like TCE. Modern systems with moisture control may not require a dry purge.[3][6] |
| Desorb Temperature | 180°C[10] | 250°C | Higher desorption temperatures, possible with thermally stable traps, ensure a more rapid and complete transfer of TCE to the GC, leading to sharper peaks.[1] |
| Desorb Time | 4 minutes[10] | 0.5 - 2 minutes | Shorter desorption times create a narrower injection band, improving chromatographic peak shape.[3] |
| Bake Temperature | ~260°C | ~260-280°C | A high bake temperature ensures the trap is clean and free from carryover before the next sample. |
| Bake Time | ~8 minutes | 5-10 minutes | Sufficient bake time is necessary to prevent contamination between samples. |
Experimental Protocols
General Purge and Trap Procedure for TCE Analysis:
This protocol outlines the fundamental steps for analyzing this compound in an aqueous sample using a purge and trap system coupled with a Gas Chromatograph (GC).
-
Sample Preparation: Collect the aqueous sample in a vial with no headspace to prevent the loss of volatile TCE. If required, add any internal standards or surrogates to the sample.
-
System Preparation: Ensure the purge and trap system and GC are leak-free and that the trap has been conditioned by baking at a high temperature (e.g., 260°C) to remove any contaminants.
-
Purge Step: Introduce a known volume of the sample (e.g., 5 mL) into the sparging vessel. An inert purge gas (typically helium) is bubbled through the sample at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). During this step, TCE and other volatile organic compounds are transferred from the aqueous phase to the gas phase. The gas stream is then directed through an adsorbent trap where the TCE is retained.
-
Dry Purge Step (Optional): To minimize water interference, a dry purge may be performed. The purge gas bypasses the sample and flows directly through the trap for a specified time (e.g., 1-2 minutes) to remove trapped water vapor.[1][6]
-
Desorption Step: The trap is rapidly heated (e.g., to 250°C) while the flow of carrier gas is reversed through the trap. This backflushing sweeps the desorbed TCE as a concentrated band onto the GC column for separation and analysis. The desorption process is typically short (e.g., 0.5-4 minutes).[1][3]
-
Bake Step: After desorption, the trap is held at a high temperature (e.g., 260-280°C) for a longer period (e.g., 8 minutes) with gas flow to ensure all residual compounds are removed, preventing carryover to the next sample.[13]
Visualizations
Caption: Experimental workflow for TCE analysis using Purge and Trap GC.
Caption: Troubleshooting decision tree for TCE Purge and Trap analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. supplychaingamechanger.com [supplychaingamechanger.com]
- 5. nemc.us [nemc.us]
- 6. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Correction to “Experimental Study of the Effect of Different Parameters on the Adsorption and Desorption of this compound Vapor on Activated Carbon Particles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. settek.com [settek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
addressing co-elution issues in trichloroethylene chromatography
Welcome to the Technical Support Center for addressing co-elution issues in trichloroethylene (TCE) chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) related to the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound (TCE) in gas chromatography (GC)?
A1: Co-elution with TCE is frequently observed with other volatile organic compounds (VOCs), particularly other chlorinated hydrocarbons that have similar boiling points and polarities. Common co-eluents include:
-
Carbon Tetrachloride: Often cited as a co-eluting compound, especially on non-polar columns.
-
1,1,1-Trichloroethane (B11378): Another common chlorinated solvent that can be difficult to separate from TCE.
-
Toluene (B28343): A widely used solvent that can co-elute with TCE depending on the analytical column and conditions.[1]
-
Dichloromethane (DCM): Can co-elute with TCE, particularly with fast temperature ramps or on shorter columns.
Q2: How can I confirm that a broad or distorted peak is due to co-elution?
A2: If you are using a mass spectrometer (MS) as a detector, you can investigate peak purity by examining the mass spectra across the chromatographic peak. A changing mass spectral profile from the leading edge to the tailing edge of the peak is a strong indicator of co-elution. If the mass spectrum is consistent throughout the peak, it is likely a pure compound.
Q3: What are the initial steps to troubleshoot TCE co-elution?
A3: A logical troubleshooting workflow is crucial for efficiently resolving co-elution issues. The primary steps involve methodical adjustments to the chromatographic conditions. A recommended starting point is to modify the oven temperature program, followed by adjusting the carrier gas flow rate. If these adjustments do not provide adequate separation, changing the GC column to one with a different selectivity is the next logical step.
Q4: Can I resolve co-eluting peaks without changing my GC column?
A4: Yes, in many cases, co-elution can be resolved by modifying the GC method parameters. Adjusting the temperature program is often the most effective initial step. By decreasing the temperature ramp rate, you increase the interaction time of the analytes with the stationary phase, which can enhance separation.[2] Optimizing the carrier gas flow rate can also improve resolution.
Q5: When is it necessary to switch to a different GC column?
A5: If optimizing the temperature program and flow rate does not resolve the co-elution, changing the column is the next step. This is necessary when the co-eluting compounds have very similar boiling points and polarities, and the initial column does not provide sufficient selectivity. Switching to a column with a different stationary phase chemistry can alter the elution order and achieve separation.[3]
Troubleshooting Guides
Issue 1: Co-elution of this compound (TCE) and Carbon Tetrachloride
Symptoms: A single, broad, or misshapen peak is observed where TCE and carbon tetrachloride are expected to elute. Mass spectral analysis across the peak shows ions characteristic of both compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving TCE and carbon tetrachloride co-elution.
Quantitative Data Summary:
| Parameter | Initial Method (DB-5ms) | Optimized Method (DB-624) |
| Resolution (Rs) between TCE and Carbon Tetrachloride | < 1.0 (Co-elution) | > 1.5 (Baseline Separation)[4][5] |
| Notes | On a non-polar 5% phenyl-methylpolysiloxane column, TCE and carbon tetrachloride often have very similar retention times. | A 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (DB-624) provides different selectivity, enabling separation.[6] |
Issue 2: Co-elution of this compound (TCE) and 1,1,1-Trichloroethane
Symptoms: A single peak is observed for TCE and 1,1,1-trichloroethane. The mass spectrum of the peak contains fragment ions from both compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving TCE and 1,1,1-trichloroethane co-elution.
Quantitative Data Summary:
| Parameter | Non-Polar Column (e.g., DB-1) | Polar Column (e.g., DB-WAX) |
| Relative Retention | TCE and 1,1,1-Trichloroethane elute closely. | Elution order may change, and separation is enhanced.[7] |
| Resolution (Rs) | Often < 1.5 | Typically > 1.5[8] |
| Notes | On non-polar phases, these compounds elute based on their similar boiling points. | A polar polyethylene (B3416737) glycol (WAX) phase provides different selectivity based on polarity differences, leading to better separation.[8] |
Experimental Protocols
Protocol 1: Separation of this compound and Carbon Tetrachloride using a DB-624 column
This protocol outlines the GC-MS conditions for the separation of TCE and carbon tetrachloride.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Autosampler for liquid injections.
2. Chromatographic Conditions:
-
GC Column: Agilent J&W DB-Select 624 UI, 30 m x 0.32 mm, 1.8 µm, or equivalent.[5]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 2 minutes at 220°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: 35-300 amu.
3. Expected Outcome:
-
Baseline resolution (Rs > 1.5) between this compound and carbon tetrachloride.
Protocol 2: Separation of this compound and 1,1,1-Trichloroethane using a DB-WAX column
This protocol provides GC-MS conditions for separating TCE and 1,1,1-trichloroethane.
1. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Headspace sampler for volatile analysis.
2. Chromatographic Conditions:
-
GC Column: Agilent J&W DB-WAX UI, 30 m x 0.32 mm, 0.25 µm, or equivalent.[8]
-
Carrier Gas: Helium at a constant pressure of 15 psi.[8]
-
Inlet: Split/splitless injector at 140°C with a split ratio of 2.5:1.[8]
-
Oven Temperature Program:
-
MSD Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: 35-300 amu.
3. Expected Outcome:
-
Improved separation of this compound and 1,1,1-trichloroethane compared to a non-polar column. While some sources indicate co-elution may still occur on a WAX column under certain conditions, this phase provides a different selectivity that can be optimized for separation.[5][8]
Logical Relationships
General Workflow for Method Development to Resolve Co-elution
This diagram illustrates the logical progression for developing a robust GC method to overcome co-elution issues.
Caption: A logical workflow for systematic method development to address co-elution.
References
- 1. Application of static headspace GC-MS for detection of residual this compound and toluene solvents in β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. gcms.cz [gcms.cz]
- 4. chemetrix.co.za [chemetrix.co.za]
- 5. hpst.cz [hpst.cz]
- 6. researchgate.net [researchgate.net]
- 7. 1,1,1-Trichloroethane contaminant/co-elution - Chromatography Forum [chromforum.org]
- 8. agilent.com [agilent.com]
Technical Support Center: Improving Trichloroethylene (TCE) Recovery from High-Organic Matter Soil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the effective recovery of trichloroethylene (TCE) from soils with high organic matter content.
Troubleshooting Guide
This guide addresses common issues encountered during TCE remediation experiments in organic-rich soils.
| Question | Possible Causes | Troubleshooting Steps |
| Why are my initial TCE recovery rates from Soil Vapor Extraction (SVE) high but then drop off sharply ("tailing")? | High Sorption: High organic matter strongly adsorbs TCE, leading to a rapid removal of the easily accessible vapor-phase TCE, followed by a slow, diffusion-limited release of the sorbed TCE.[1] Low Permeability: High organic matter can reduce soil permeability, hindering vapor flow.[2] Moisture Content: High moisture content in organic soils can block air pathways and reduce volatilization. | Implement Pulsed SVE: Alternate between active extraction and rest periods to allow TCE to desorb from the organic matter and re-equilibrate in the soil gas.[3] Introduce Heated Air: Injecting warm air can increase TCE's vapor pressure and reduce sorption, but be cautious of excessive soil drying which can reduce permeability. Amend the Soil: Consider pneumatic or hydraulic fracturing to increase permeability in dense, organic soils.[4] |
| My bioremediation efforts are showing slow or no degradation of TCE. What could be the issue? | Inappropriate Microbial Population: The indigenous microbial population may not be capable of degrading TCE.[5] Nutrient Limitation: The soil may lack the necessary nutrients (e.g., electron donors for anaerobic degradation) to support microbial activity. TCE Toxicity: High concentrations of TCE can be toxic to the degrading microorganisms.[5] Sub-optimal Environmental Conditions: Soil pH, temperature, and moisture levels may not be ideal for microbial growth and TCE degradation.[5] | Bioaugmentation: Introduce known TCE-degrading microbial consortia, such as those containing Dehalococcoides species for anaerobic dechlorination. Biostimulation: Add electron donors like lactate, molasses, or vegetable oil to stimulate the growth of native dechlorinating bacteria.[6] Toxicity Mitigation: If TCE concentrations are very high, consider a pre-treatment step like SVE to reduce the initial load. Optimize Conditions: Adjust soil pH to a neutral range and ensure adequate moisture. For aerobic co-metabolism, ensure a supply of an appropriate primary substrate like methane (B114726) or propane.[7] |
| Thermal desorption is not reaching the target cleanup levels. What factors could be limiting its effectiveness? | Insufficient Temperature: The temperature may not be high enough to overcome the strong sorption of TCE to the organic matter. Non-uniform Heating: "Cold spots" in the treatment zone can leave pockets of contamination.[8] High Moisture Content: A significant amount of energy is consumed in vaporizing water before the soil temperature can increase sufficiently to desorb TCE. | Increase Temperature: For low-temperature thermal desorption (LTTD), ensure the temperature is consistently above TCE's boiling point (87°C), typically in the range of 90-320°C. Improve Heating Design: For in-situ thermal desorption, ensure proper placement and operation of heating elements (e.g., thermal wells, electrical resistance heaters) to achieve uniform temperature distribution.[9][10] Dewatering: If feasible, dewater the soil before thermal treatment to improve energy efficiency. |
| I am seeing inconsistent and non-reproducible results in my GC/MS analysis of TCE from soil extracts. What are the likely causes? | Matrix Interference: Humic and fulvic acids from the high organic matter can co-extract with TCE and interfere with the analysis.[11] Analyte Loss during Sample Preparation: TCE is highly volatile and can be lost during sample collection, storage, and preparation. Contamination: Cross-contamination from laboratory equipment or solvents can lead to artificially high readings.[12] | Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering organic matter from the extracts before GC/MS analysis.[13] Standardize Sample Handling: Use methanol (B129727) preservation for soil samples immediately after collection to minimize volatilization losses. Analyze samples as quickly as possible. Run Blanks: Regularly analyze method blanks to check for contamination from solvents, glassware, and the analytical system itself.[14] Use an Internal Standard: Incorporate an internal standard in your analytical method to correct for variations in extraction efficiency and instrument response. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove TCE from soil with high organic matter?
High organic matter in soil presents a significant challenge for TCE remediation due to strong sorption. Organic matter has a high affinity for non-polar compounds like TCE, causing it to bind tightly to soil particles. This reduces TCE's availability in the vapor and dissolved phases, making it less accessible for removal by techniques like soil vapor extraction and for microbial degradation.[15][16]
Q2: Can Soil Vapor Extraction (SVE) alone be effective in high-organic matter soils?
SVE alone is often inefficient in high-organic matter soils. While it can remove TCE from the vapor phase, its effectiveness is limited by the slow rate at which TCE desorbs from the organic matter. This often results in a rapid decrease in extracted TCE concentrations followed by a long period of very slow removal, a phenomenon known as "tailing".[1][3] Enhancements such as air sparging or thermal heating are often necessary to improve performance.[4]
Q3: What are the main types of bioremediation for TCE?
The primary bioremediation strategies for TCE are:
-
Anaerobic Reductive Dechlorination: Microorganisms use TCE as an electron acceptor in the absence of oxygen, sequentially removing chlorine atoms. This is often the most effective pathway for complete degradation.[5]
-
Aerobic Co-metabolism: Microorganisms degrade TCE incidentally while using another compound (a primary substrate like methane or propane) as their primary food source.[7]
Q4: Is thermal desorption always the best option for high-organic matter soils?
Thermal desorption is highly effective as it uses heat to break the sorptive bonds between TCE and organic matter, but it can be energy-intensive and expensive.[17][18] Low-temperature thermal desorption (90-320°C) is typically sufficient for a volatile compound like TCE.[17] The decision to use thermal desorption should consider factors like the concentration and volume of contamination, cleanup goals, and cost.
Q5: How can I decide which remediation technology is best for my site?
The choice of technology depends on several factors including soil characteristics (organic matter content, permeability, moisture), TCE concentration, project budget, and cleanup timeline. A combination of technologies is often the most effective approach. For example, SVE could be used to remove the bulk of the contamination, followed by bioremediation to address the residual, more tightly bound TCE.
Data Presentation: Comparison of Remediation Technologies
The following tables summarize the effectiveness of different remediation technologies for TCE in high-organic matter soil.
Table 1: Performance Comparison of Remediation Technologies
| Technology | TCE Removal Efficiency | Typical Treatment Time | Relative Cost | Advantages | Disadvantages in High OM Soil |
| Soil Vapor Extraction (SVE) | 50-90% (often lower with high OM) | Months to Years | Low to Moderate | Low cost, simple to operate. | Low efficiency due to strong sorption, "tailing" effect is common.[1] |
| In-Situ Thermal Desorption (ISTD) | >95%[9] | Weeks to Months | High | High removal efficiency, effective in various soil types.[8] | High energy consumption, potential for soil sterilization. |
| Bioremediation | 80-99%[5][6] | Months to Years | Low to Moderate | Low cost, in-situ application, potential for complete degradation. | Can be slow, requires specific environmental conditions, potential for stalling at intermediate products.[5] |
| SVE with Thermal Enhancement | >90%[4] | Months | Moderate to High | Faster and more effective than SVE alone. | Higher energy cost than conventional SVE. |
| Chemical Oxidation (e.g., with Persulfate) | 87-99% (when coupled with heating)[19] | Weeks to Months | Moderate to High | Rapid degradation. | Can be costly, may negatively impact soil organic matter.[19] |
Experimental Protocols
Enhanced Soil Vapor Extraction (SVE) Protocol
This protocol outlines a lab-scale experiment for thermally enhanced SVE.
Objective: To evaluate the effectiveness of heated air injection on TCE recovery from high-organic matter soil.
Materials:
-
Glass column packed with TCE-contaminated soil of known organic matter content.
-
Air pump and flow meter.
-
Heated air injection system with temperature control.
-
Vapor collection traps (e.g., activated carbon tubes).
-
GC/MS for TCE analysis.
Methodology:
-
Column Preparation: Pack the glass column with the TCE-contaminated soil to a known density.
-
System Assembly: Connect the air pump to the heated air injection system and then to the inlet of the soil column. Connect the outlet of the column to the vapor collection traps.
-
Baseline SVE: Begin by running conventional SVE at a constant flow rate (e.g., 1-2 L/min) with ambient temperature air for a set period (e.g., 24 hours). Collect vapor samples at regular intervals.
-
Thermal Enhancement: Increase the temperature of the injected air to a target level (e.g., 60°C).[19] Continue the extraction at the same flow rate.
-
Sampling: Collect vapor samples from the outlet at regular intervals throughout the experiment. Also, collect soil samples from the column before and after the experiment.
-
Analysis: Analyze the vapor and soil samples for TCE concentration using GC/MS.
-
Data Evaluation: Compare the TCE removal rates and overall recovery between the ambient and heated SVE phases.
In-Situ Bioremediation (Anaerobic) Protocol
This protocol describes a microcosm study for assessing the bioremediation potential of TCE.
Objective: To stimulate anaerobic reductive dechlorination of TCE in a high-organic matter soil.
Materials:
-
Anaerobic glove box.
-
Serum bottles with stoppers and aluminum crimp seals.
-
High-organic matter soil contaminated with TCE.
-
Electron donor solution (e.g., lactate, molasses).
-
Deionized, deoxygenated water.
-
(Optional) TCE-degrading microbial culture.
-
GC for headspace analysis of TCE and its degradation products (DCE, VC, ethene).
Methodology:
-
Microcosm Setup (inside an anaerobic glove box):
-
Add a known amount of soil to each serum bottle.
-
Add the electron donor solution to the designated "biostimulation" bottles.
-
(Optional) Inoculate the "bioaugmentation" bottles with the microbial culture.
-
Create a soil slurry by adding deoxygenated water.
-
Include control bottles (e.g., sterile controls, no-donor controls).
-
-
Sealing and Incubation: Securely seal the bottles and remove them from the glove box. Incubate in the dark at a constant temperature (e.g., 25-35°C).[5]
-
Monitoring: Periodically, vigorously shake the bottles and then allow the soil to settle.
-
Headspace Analysis: Using a gas-tight syringe, withdraw a headspace sample from each bottle and analyze it by GC for TCE, cis-1,2-dichloroethene (cis-DCE), vinyl chloride (VC), and ethene.
-
Data Interpretation: Plot the concentration of TCE and its daughter products over time to determine the degradation rate and pathway.
Low-Temperature Thermal Desorption (LTTD) Protocol
This protocol details a bench-scale LTTD experiment.
Objective: To determine the effectiveness of LTTD for removing TCE from high-organic matter soil.
Materials:
-
Bench-scale thermal desorption unit with temperature control and a nitrogen purge gas system.
-
Condensation trap to collect desorbed compounds.
-
Contaminated soil with known TCE concentration and organic matter content.
-
Methanol for extraction.
-
GC/MS for analysis.
Methodology:
-
Sample Preparation: Place a known mass of contaminated soil into the thermal desorption chamber.
-
System Setup: Set the target temperature (e.g., 150°C, a temperature well above TCE's boiling point but within the LTTD range).[17] Set the flow rate for the inert purge gas (e.g., nitrogen).
-
Desorption: Heat the sample to the target temperature and hold for a specified residence time (e.g., 30-60 minutes). The purge gas will carry the volatilized TCE and water vapor out of the chamber.
-
Collection: Pass the off-gas through a cooling trap to condense the TCE and water.
-
Post-Treatment Analysis: After the experiment, allow the soil to cool and then analyze it for residual TCE concentration. Analyze the contents of the condensation trap to quantify the amount of TCE recovered.
-
Efficiency Calculation: Calculate the TCE removal efficiency based on the initial and final soil concentrations.
Visualizations
References
- 1. crccare.com [crccare.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Recent advances and trends of this compound biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of this compound (TCE) contaminated soil using a two-stage anaerobic-aerobic composting technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. crccare.com [crccare.com]
- 9. In situ thermal desorption of soils impacted with chlorinated solvents (Conference) | OSTI.GOV [osti.gov]
- 10. augustmack.com [augustmack.com]
- 11. gcms.cz [gcms.cz]
- 12. youtube.com [youtube.com]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. agilent.com [agilent.com]
- 15. soilqualityknowledgebase.org.au [soilqualityknowledgebase.org.au]
- 16. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 17. geoengineer.org [geoengineer.org]
- 18. trace.tennessee.edu [trace.tennessee.edu]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Trichloroethylene (TCE) Biodegradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during trichloroethylene (TCE) biodegradation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may lead to inconsistent or unexpected results in your TCE biodegradation assays.
1. Why is TCE degradation slow or completely inhibited?
Several factors can contribute to slow or inhibited TCE degradation. Consider the following possibilities:
-
Suboptimal Environmental Conditions: The optimal pH for anaerobic TCE dechlorination is typically between 6.0 and 8.0.[1] Temperatures in the range of 25–35°C are generally favorable for the microbial communities involved.[1]
-
Insufficient Electron Donor: Reductive dechlorination of TCE requires a suitable electron donor. Common electron donors include lactate (B86563), methanol (B129727), glucose, and acetate (B1210297).[2][3][4][5] Ensure an adequate and sustained supply of the appropriate electron donor for your microbial culture. A mixture of methanol and lactate has been shown to be more effective than methanol alone.[3][4]
-
Presence of Inhibitors: Co-contaminants in your sample matrix can inhibit TCE-degrading microorganisms. For example, chloroform (B151607) concentrations as low as 2.5 μM have been reported to inhibit TCE dechlorination by Dehalococcoides isolates.[1] High concentrations of sulfate (B86663) (15-20 mM) can also negatively impact TCE reduction.[3][4]
-
Lack of Essential Microorganisms: The complete reductive dechlorination of TCE to non-toxic ethene is primarily carried out by specific microorganisms, most notably Dehalococcoides mccartyi.[6] If your inoculum source lacks these key players, degradation may stall at intermediate, more toxic products.
-
Abiotic Losses: Ensure that observed TCE reduction is due to biodegradation and not abiotic factors. Set up proper controls, such as autoclaved or sterile microcosms, to account for any potential abiotic degradation or volatilization.[7]
2. Why is cis-Dichloroethene (cis-DCE) accumulating in my anaerobic assay?
The accumulation of cis-DCE, often referred to as a "cis-DCE stall," is a common issue in anaerobic TCE biodegradation. This phenomenon typically indicates that the microbial community is capable of dechlorinating TCE to cis-DCE but lacks the specific microorganisms required for the subsequent dechlorination steps to vinyl chloride (VC) and ethene.
-
Key Microorganism Absence: The primary organism responsible for the complete dechlorination of cis-DCE to ethene is Dehalococcoides mccartyi.[6] Its absence is a major cause of cis-DCE accumulation.
-
Inhibitory Conditions: Even if Dehalococcoides is present, its activity can be inhibited by unfavorable environmental conditions (e.g., low pH) or the presence of co-contaminants.[8][9]
-
Competing Electron Acceptors: The presence of other electron acceptors, such as high concentrations of sulfate, can sometimes compete with chlorinated ethenes, slowing down the dechlorination process.
Troubleshooting a "cis-DCE Stall":
-
Bioaugmentation: Consider augmenting your culture with a known Dehalococcoides-containing culture.
-
Optimize Conditions: Ensure the pH, temperature, and electron donor supply are optimal for Dehalococcoides activity.
-
Analyze for Inhibitors: Test your sample matrix for potential inhibitors like chloroform or high levels of competing electron acceptors.
3. My aerobic co-metabolism assay shows low TCE degradation. What could be the problem?
Aerobic co-metabolism of TCE relies on the activity of oxygenase enzymes induced by a primary substrate.
-
Inappropriate Primary Substrate: The choice of primary substrate is crucial. Toluene, phenol, and methane (B114726) are commonly used to induce the necessary oxygenases in bacteria like Pseudomonas species and methanotrophs.[10][11]
-
Substrate Competition: High concentrations of the primary substrate can competitively inhibit the degradation of TCE.
-
Toxicity of TCE or Intermediates: High concentrations of TCE can be toxic to the microbial population.[11][12]
-
Insufficient Oxygen: Aerobic co-metabolism is an oxygen-dependent process. Ensure adequate oxygen is supplied to your assay.
4. How can I differentiate between biotic and abiotic TCE degradation?
It is critical to distinguish between microbial degradation and abiotic loss of TCE.
-
Sterile Controls: The most effective way to do this is by including sterile or autoclaved controls in your experimental setup.[7] These controls contain the same matrix as your active samples but without the viable microorganisms. Any loss of TCE in the sterile controls can be attributed to abiotic processes such as volatilization or reaction with minerals in the sample matrix.[7]
-
Product Formation: The hallmark of biotic reductive dechlorination is the sequential formation of daughter products: cis-DCE, VC, and finally ethene. Abiotic degradation pathways may produce different intermediates.
Quantitative Data Tables
The following tables summarize key quantitative data related to TCE biodegradation assays to aid in experimental design and data interpretation.
Table 1: Factors Influencing Anaerobic TCE Biodegradation Rates
| Parameter | Condition | Effect on TCE Degradation Rate | Reference(s) |
| pH | Optimal: 6.0 - 8.0 | Rates decrease outside this range. | [1] |
| Acidic (<6.0) | Can inhibit Dehalococcoides activity. | ||
| Temperature | Optimal: 25 - 35 °C | Rates decrease at lower temperatures and can be inhibited at higher temperatures. | [1] |
| Electron Donor | Lactate | Generally supports high degradation rates. | [2] |
| Methanol + Lactate | Can be more effective than methanol alone. | [3][4] | |
| Glucose | Effective electron donor. | [2] | |
| Acetate | Can be a less efficient electron donor compared to lactate or glucose. | [2] | |
| Inhibitors | Chloroform | Inhibition observed at concentrations as low as 2.5 μM. | [1] |
| High Sulfate | Inhibition observed at concentrations of 15-20 mM. | [3][4] | |
| High TCE | Can be toxic to microbial populations. |
Table 2: Typical TCE Degradation Rates in Laboratory Studies
| Biodegradation Process | Microorganism/Culture | Primary Substrate/Electron Donor | Initial TCE Concentration | Degradation Rate/Efficiency | Reference(s) |
| Anaerobic Reductive Dechlorination | Dehalococcoides mccartyi | Hydrogen | ~10 mg/L | Complete dechlorination to ethene | [6] |
| Anaerobic Reductive Dechlorination | Mixed anaerobic sludge | Lactate | Not specified | Higher rate than with glucose or acetate | [2] |
| Aerobic Co-metabolism | Pseudomonas fluorescens | Phenol (100 mg/L) | 0.1 - 10 mg/L | 64% - 79% degradation | [12] |
| Aerobic Co-metabolism | Pseudomonas putida | Toluene | 0.1 - 1.5 mg/L | Rate decreased with increasing TCE concentration | [11] |
Experimental Protocols
This section provides detailed methodologies for key TCE biodegradation experiments.
Protocol 1: Anaerobic TCE Biodegradation Microcosm Assay
Objective: To assess the potential for anaerobic biodegradation of TCE in a given environmental sample (e.g., groundwater, sediment).
Materials:
-
Anaerobic glove box or chamber
-
Serum bottles (e.g., 160 mL) with butyl rubber stoppers and aluminum crimp seals
-
Environmental sample (groundwater and/or sediment)
-
Defined mineral salts medium (see below for Dehalococcoides medium example)[7][13][14]
-
TCE stock solution (in a non-toxic, water-miscible solvent like methanol, or prepared as a saturated aqueous solution)
-
Electron donor stock solution (e.g., lactate, methanol)
-
Resazurin (redox indicator)
-
Gas chromatograph (GC) with an appropriate detector (e.g., FID, ECD, or MS) for analysis of TCE and its daughter products.[15][16]
Dehalococcoides mccartyi Defined Mineral Salts Medium Example: [7][13][14]
-
Prepare a basal medium containing mineral salts (e.g., NH₄Cl, KH₂PO₄, MgCl₂·6H₂O, CaCl₂·2H₂O) and a buffer (e.g., sodium bicarbonate).
-
Add trace elements and a vitamin solution (including vitamin B12, which is essential for Dehalococcoides).[14]
-
Add acetate as a carbon source.
-
The medium should be prepared under anaerobic conditions and the final pH adjusted to ~7.0.
Procedure:
-
Preparation of Microcosms:
-
Inside an anaerobic chamber, dispense a known amount of sediment (if applicable) and groundwater into serum bottles.
-
If using a defined medium, add the medium to the bottles.
-
Prepare sterile controls by autoclaving a subset of the microcosms.
-
-
Amendment:
-
Add the electron donor to the desired final concentration.
-
Spike the microcosms with the TCE stock solution to achieve the target initial concentration.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).
-
-
Sampling and Analysis:
Protocol 2: Aerobic Co-metabolism of TCE Assay
Objective: To evaluate the aerobic co-metabolism of TCE by a specific microbial culture using a primary substrate.
Materials:
-
Shake flasks or serum bottles
-
Microbial culture (e.g., Pseudomonas putida, methanotrophic bacteria)
-
Growth medium appropriate for the chosen microorganism
-
TCE stock solution
-
Primary substrate (e.g., toluene, phenol, methane)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Culture Preparation:
-
Grow the microbial culture in its appropriate growth medium to a desired cell density (e.g., measured by optical density at 600 nm).
-
-
Assay Setup:
-
In shake flasks or serum bottles, add a known volume of the microbial culture.
-
Add the primary substrate to a concentration known to induce the required oxygenase enzymes.
-
Spike the flasks with the TCE stock solution to the desired initial concentration.
-
Seal the flasks to prevent volatilization of TCE. Ensure sufficient headspace for oxygen.
-
-
Incubation:
-
Incubate the flasks on a shaker at an appropriate temperature and shaking speed to ensure aeration.
-
-
Sampling and Analysis:
-
Periodically, collect samples and analyze for TCE concentration using a GC.
-
Monitor the depletion of the primary substrate as well.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to TCE biodegradation.
Caption: Anaerobic Reductive Dechlorination Pathway of TCE.
Caption: Troubleshooting Logic for Inconsistent TCE Biodegradation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. web.mit.edu [web.mit.edu]
- 5. Characterization of Methanotrophic Bacterial Populations in Soils Showing Atmospheric Methane Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioc-release.r-universe.dev [bioc-release.r-universe.dev]
- 7. Guided cobalamin biosynthesis supports Dehalococcoides mccartyi reductive dechlorination activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and trends of this compound biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Aerobic Degradation of this compound by Co-Metabolism Using Phenol and Gasoline as Growth Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superfund.berkeley.edu [superfund.berkeley.edu]
- 14. enviro.wiki [enviro.wiki]
- 15. mdpi.com [mdpi.com]
- 16. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Microbial Growth for Enhanced Trichloroethylene (TCE) Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioremediation of trichloroethylene (TCE).
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial mechanisms for TCE degradation?
A1: There are four main biodegradation pathways for TCE:
-
Anaerobic Reductive Dechlorination: Under anaerobic conditions, microorganisms use TCE as an electron acceptor, sequentially removing chlorine atoms. This process can transform TCE to less chlorinated ethenes like dichloroethene (DCE) and vinyl chloride (VC), and ideally to non-toxic ethene.[1][2] Species of Dehalococcoides are well-known for their ability to carry out this complete reductive dechlorination.[1][2]
-
Aerobic Cometabolism: In this process, microbes do not use TCE as a primary energy source. Instead, enzymes produced to degrade other compounds (primary substrates) fortuitously degrade TCE.[2][3] Common primary substrates include methane, propane, phenol, and toluene.[3][4] The enzymes involved are typically oxygenases.[3][4]
-
Aerobic Direct Oxidation: Some bacteria are capable of using TCE as their sole source of carbon and energy for growth.[1][2] This is a highly desirable pathway as it does not require the addition of a primary substrate.
-
Anaerobic Cometabolic Reductive Dichlorination: TCE can be cometabolized in the presence of growth-supporting electron acceptors.[1][2]
Q2: Which microorganisms are commonly used for TCE degradation?
A2: Several types of bacteria have been identified for their TCE degradation capabilities:
-
Anaerobic Reductive Dechlorination: Dehalococcoides species are crucial for the complete reduction of TCE to ethene.[1][2] Other bacteria involved include Dehalobacter, Desulfitobacterium, and Sulfurospirillum.[5]
-
Aerobic Cometabolism: A variety of bacteria are used, depending on the primary substrate. These include methanotrophs (e.g., Methylosinus trichosporium), phenol-oxidizers, and toluene-oxidizers (e.g., Pseudomonas putida).[4][5][6]
-
Aerobic Direct Oxidation: Some strains of Pseudomonas have been shown to directly oxidize TCE.[2]
Q3: What are the common toxic byproducts of TCE degradation, and why are they a concern?
A3: Incomplete anaerobic reductive dechlorination can lead to the accumulation of cis-dichloroethene (cis-DCE) and vinyl chloride (VC).[7] Vinyl chloride is a known human carcinogen and is more toxic than TCE, making its accumulation a significant concern in bioremediation efforts.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Slow or no TCE degradation | Inappropriate redox conditions (aerobic/anaerobic). | Verify and adjust the dissolved oxygen levels. For reductive dechlorination, ensure strictly anaerobic conditions. For cometabolism, ensure sufficient oxygen for the primary substrate metabolism.[9] |
| Absence of necessary microorganisms. | Consider bioaugmentation with known TCE-degrading cultures, such as Dehalococcoides for anaerobic systems.[10] | |
| Nutrient limitation (e.g., nitrogen, phosphorus). | Amend the growth medium with essential nutrients. The influence of nitrogen and phosphorus has been shown to be significant in the in-situ bioremediation of TCE. | |
| Sub-optimal pH or temperature. | Optimize pH and temperature according to the specific microbial culture. The optimal temperature for TCE dechlorination is often between 25–35°C.[2] For some consortia, the optimal pH range is 7.0 to 8.1.[11] | |
| Accumulation of cis-DCE and Vinyl Chloride (VC) | Incomplete reductive dechlorination. | This often occurs when Dehalococcoides species, which are responsible for the final steps of dechlorination, are absent or inhibited.[7][12] Consider bioaugmentation with a culture known to degrade DCE and VC to ethene. |
| Presence of inhibitory compounds. | High concentrations of other organic co-contaminants or sulfide (B99878) can inhibit the activity of dechlorinating bacteria.[10] Analyze for potential inhibitors and consider pretreatment if necessary. | |
| Inhibition of Aerobic Cometabolism | Toxicity of TCE or its intermediates. | High concentrations of TCE can be toxic to the microbial population. TCE epoxide, an intermediate of aerobic degradation, can also be cytotoxic.[3][13] Lower the initial TCE concentration or use a fed-batch approach. |
| Competitive inhibition by the primary substrate. | The primary substrate (e.g., methane, toluene) and TCE compete for the same enzymes.[13] Optimize the ratio of the primary substrate to TCE. | |
| Depletion of the primary substrate. | The primary substrate is required to induce the necessary enzymes and provide reducing power.[3] Ensure a continuous supply of the primary substrate. | |
| Bioclogging in Bioreactors or Injection Wells | Excessive microbial growth. | This can be a problem in aerobic cometabolism systems where a primary substrate is supplied, leading to rapid biomass accumulation.[14] Consider strategies to control biomass, such as using inhibitors like acetylene (B1199291) in a controlled manner.[14] |
Quantitative Data Summary
Table 1: Optimal Conditions for TCE Degradation by Various Microorganisms
| Microorganism/Consortium | Degradation Process | Optimal Temperature (°C) | Optimal pH | Key Substrates/Nutrients | Reference |
| Bacillus proteolyticus SAN8 | Aerobic | 30 | 7 | Glucose, Yeast Extract | [15] |
| Mixed Heterotrophic Culture | Aerobic | 22 - 37 | 7.0 - 8.1 | Tryptone-yeast extract, methanol, methane, propane | [11] |
| Dehalococcoides mccartyi | Anaerobic Reductive Dechlorination | 25 - 35 | Neutral | H₂ (electron donor) | [2] |
| Toluene-oxidizing bacteria (e.g., Burkholderia cepacia G4) | Aerobic Cometabolism | Not specified | Not specified | Toluene (primary substrate) | [4] |
| Anaerobic Consortium | Anaerobic Reductive Dechlorination | Not specified | 5.24 - 6.00 | Volatile Fatty Acids (from peanut shells) | [16] |
Table 2: TCE Degradation Rates and Efficiencies
| Microorganism/System | Degradation Process | Initial TCE Concentration | Degradation Rate / Efficiency | Reference |
| Bacillus proteolyticus SAN8 | Aerobic | 40 mg/L | 91.20% degradation in 5 days | [15] |
| Aerobic Consortium | Aerobic | 228-1186 mg/L | 20-50 µg/L/h | [17] |
| Toluene-monooxygenase strains | Aerobic Cometabolism | Not specified | 36-67% removal in 18 hours | [4] |
| Toluene-dioxygenase strains | Aerobic Cometabolism | Not specified | <12% removal in 18 hours | [4] |
| Anaerobic System | Anaerobic Reductive Dechlorination | ~48 mg/L | 0.0098 mg/hr | [16] |
| Methanotrophic microcosms | Aerobic Cometabolism | 1,400 µg/L | 15-20 µg of TCE per kg of sediment per day | [18] |
Experimental Protocols
Protocol 1: Microcosm Study for Anaerobic Reductive Dechlorination
-
Preparation of Medium: Prepare a defined mineral medium reduced with a suitable agent (e.g., cysteine sulfide) and dispense into anaerobic culture vials.
-
Inoculation: In an anaerobic chamber, inoculate the vials with a known TCE-degrading culture (e.g., Dehalococcoides) or with material from a contaminated site (e.g., soil, groundwater).
-
Amendment: Add an electron donor (e.g., lactate, H₂) and spike with a known concentration of TCE from a stock solution.
-
Incubation: Incubate the vials in the dark at the desired temperature (e.g., 30°C).
-
Sampling and Analysis: Periodically, sacrifice replicate vials. Analyze the headspace or liquid phase for TCE and its degradation products (DCE, VC, ethene) using gas chromatography (GC).
-
Controls: Include sterile controls (autoclaved inoculum) to account for abiotic loss and controls without an electron donor to assess the necessity of the amendment.
Protocol 2: Aerobic Cometabolism Assay
-
Culture Growth: Grow the chosen microbial strain (e.g., Pseudomonas putida) in a suitable liquid medium containing the primary substrate (e.g., toluene) until it reaches the mid-exponential growth phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash them with a buffer to remove residual primary substrate, and resuspend them to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Reaction Setup: Dispense the cell suspension into sealed vials. Add TCE to a final desired concentration.
-
Incubation: Incubate the vials on a shaker at an appropriate temperature (e.g., 30°C).
-
Analysis: At regular intervals, remove a sample from the vial and extract the TCE using a solvent (e.g., pentane).[19] Analyze the extract using a gas chromatograph (GC) to determine the remaining TCE concentration.
-
Controls: Include a no-cell control to measure abiotic TCE loss and a no-TCE control to monitor the health of the cells.
Visualizations
Caption: Anaerobic reductive dechlorination pathway of TCE to ethene.
References
- 1. Recent advances and trends of this compound biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances and trends of this compound biodegradation: A critical review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of factors influencing this compound degradation by toluene-oxidizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Microbial degradation of chloroethenes in groundwater systems [pubs.usgs.gov]
- 8. Tetrachloroethene Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 9. Anaerobic biodegradation and hydrogeochemical controls on natural attenuation of trichloroethene in an inland forested wetland [pubs.usgs.gov]
- 10. Bioremediation - Anaerobic - Enviro Wiki [enviro.wiki]
- 11. Mineralization of this compound by heterotrophic enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrated Anaerobic-Aerobic Biodegradation of Multiple Contaminants Including Chlorinated Ethylenes, Benzene, Toluene, and Dichloromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodegradation - Cometabolic - Enviro Wiki [enviro.wiki]
- 14. Acetylene Tunes Microbial Growth During Aerobic Cometabolism of Trichloroethene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. iwaponline.com [iwaponline.com]
- 17. Aerobic biodegradation of this compound using a consortium of five bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cometabolic biodegradation of this compound in microcosms [pubs.usgs.gov]
- 19. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
selecting appropriate internal standards for trichloroethylene quantification
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of internal standards for the accurate quantification of trichloroethylene (TCE).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound (TCE) quantification?
A1: The most suitable internal standard for TCE analysis, particularly when using gas chromatography-mass spectrometry (GC-MS), is a stable isotope-labeled version of the analyte, such as deuterated this compound (TCE-d).[1][2][3] TCE-d is considered the gold standard because its physicochemical properties are nearly identical to TCE, ensuring it behaves similarly during sample extraction, preparation, and analysis.[4] This minimizes variability and improves the accuracy and precision of quantification.[4]
Q2: Are there alternative internal standards I can use if deuterated TCE is unavailable?
A2: Yes, several other compounds can be used as internal standards for volatile organic compound (VOC) analysis, including TCE. The selection of an alternative should be based on its chemical similarity to TCE, its retention time relative to TCE, and its compatibility with the analytical method. Commonly used alternatives include:
-
Fluorobenzene
-
Chlorobenzene-d5
-
1,4-Dichlorobenzene-d4
-
Bromofluorobenzene
-
Toluene-d8
It is crucial to validate the chosen internal standard for your specific application to ensure it provides reliable results.
Q3: What are the key criteria for selecting an appropriate internal standard?
A3: When selecting an internal standard for TCE quantification, consider the following:
-
Chemical and Physical Similarity: The internal standard should have similar chemical and physical properties to TCE to ensure it behaves consistently throughout the analytical process.[7]
-
Resolution: The chromatographic peak of the internal standard should be well-resolved from the TCE peak and any other components in the sample matrix.[4]
-
Non-Interference: The internal standard should not be naturally present in the samples being analyzed.[8]
-
Purity: The internal standard should be of high purity to ensure accurate preparation of standard solutions.
-
Stability: The internal standard must be stable in the sample matrix and throughout the entire analytical procedure.[7]
Q4: How do I prepare my calibration standards with an internal standard?
A4: To prepare calibration standards, a constant and known amount of the internal standard is added to a series of solutions with known, varying concentrations of TCE. The calibration curve is then generated by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of TCE using internal standards.
| Problem | Potential Cause | Recommended Solution |
| Poor Internal Standard Recovery | Matrix Effects: Components in the sample matrix may suppress or enhance the signal of the internal standard. | Perform a matrix effect study by comparing the internal standard response in a clean solvent to its response in a sample matrix extract. If matrix effects are significant, consider further sample cleanup, dilution, or using a more closely matched internal standard like TCE-d. |
| Extraction Inefficiency: The internal standard may not be efficiently extracted from the sample matrix. | Optimize the extraction procedure, including solvent choice, pH, and extraction time. Ensure the chosen internal standard has similar extraction characteristics to TCE. | |
| Instrumental Issues: Leaks in the GC-MS system, a contaminated ion source, or incorrect injection parameters can lead to poor and inconsistent responses. | Perform regular maintenance on your instrument. Check for leaks, clean the ion source, and verify injection parameters. | |
| Inconsistent Internal Standard Response Across Samples | Inaccurate Spiking: Inconsistent addition of the internal standard to each sample will lead to variable results. | Use a calibrated positive displacement pipette to add the internal standard. Prepare a large batch of the internal standard spiking solution to ensure consistency. |
| Sample-to-Sample Matrix Variability: Different samples may have varying matrix compositions, affecting the internal standard response differently. | If possible, use a stable isotope-labeled internal standard (TCE-d) as it is least affected by matrix variations. Otherwise, prepare matrix-matched calibration standards. | |
| Overlapping Chromatographic Peaks | Inadequate Chromatographic Separation: The GC method may not be optimized to separate the internal standard from TCE or other matrix components. | Adjust the GC oven temperature program, carrier gas flow rate, or consider using a different GC column with a different stationary phase. |
| Mass Spectral Overlap: For GC-MS, fragment ions from the internal standard may overlap with the ions used for quantifying TCE, especially if using a non-isotopically labeled standard. | Select quantification ions for both the analyte and the internal standard that are unique and free from interference. If using TCE-d, be aware of potential "cross-contribution" of ions and use appropriate data analysis methods to correct for this.[2] | |
| Calibration Curve Non-linearity | Inappropriate Concentration Range: The concentration of the calibration standards may be outside the linear dynamic range of the instrument. | Prepare a wider range of calibration standards to determine the linear range. If necessary, dilute samples to fall within this range. |
| Incorrect Internal Standard Concentration: The concentration of the internal standard may be too high or too low relative to the analyte. | The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples.[8] |
Comparison of Common Internal Standards for TCE Quantification
The following table summarizes commonly used internal standards for TCE analysis. The performance data is compiled from various sources and should be used as a general guideline. Validation within your own laboratory and for your specific matrix is essential.
| Internal Standard | Typical Application | Advantages | Considerations | Typical Recovery (%) | Typical RSD (%) |
| Deuterated this compound (TCE-d) | Gold standard for TCE analysis in various matrices (water, soil, air).[1][2] | Co-elutes with TCE, providing the best correction for matrix effects and procedural losses.[4] | Higher cost compared to other internal standards. Potential for mass spectral overlap that may require specific data analysis techniques.[2] | 90 - 110 | < 15 |
| Fluorobenzene | Commonly used in EPA methods for VOC analysis.[5][6] | Readily available and cost-effective. Good chromatographic behavior. | Different chemical properties compared to TCE, may not perfectly mimic its behavior in all matrices. | 70 - 130 | < 20 |
| Chlorobenzene-d5 | Used in various VOC analysis methods.[5] | Chemically more similar to TCE than fluorobenzene. Deuteration helps in mass spectrometric detection. | May not co-elute with TCE, leading to less accurate correction for retention time shifts. | 80 - 120 | < 15 |
| 1,4-Dichlorobenzene-d4 | Another common internal standard in environmental analysis.[5] | Good stability and chromatographic properties. | Retention time is significantly different from TCE. | 70 - 130 | < 20 |
| Bromofluorobenzene | Often used as a surrogate or internal standard in environmental methods.[6] | Good for monitoring overall system performance. | Less chemically similar to TCE. | 70 - 130 | < 20 |
Experimental Protocols
Protocol 1: General Purpose GC-MS Method for TCE Quantification in Water
This protocol is a generalized procedure based on common EPA methods (e.g., 524.3, 8260B) and is intended as a starting point.[9] Optimization and validation are required for specific applications.
1. Preparation of Standards:
- Prepare a stock solution of TCE in methanol.
- Prepare a stock solution of the chosen internal standard (e.g., TCE-d, Fluorobenzene) in methanol.
- Create a series of calibration standards by spiking known amounts of the TCE stock solution into reagent-free water.
- Add a constant, known amount of the internal standard stock solution to each calibration standard and all samples.
2. Sample Preparation (Purge and Trap):
- Place a known volume of the water sample (e.g., 5 mL) into a purge tube.
- Spike the sample with the internal standard solution.
- Purge the sample with an inert gas (e.g., helium) at a specific flow rate and for a set duration to transfer the volatile compounds onto a sorbent trap.
- Rapidly heat the trap to desorb the analytes onto the GC column.
3. GC-MS Analysis:
- GC Column: Use a column suitable for volatile organic compounds, such as a 60 m x 0.25 mm ID, 1.4 µm film thickness 6% cyanopropylphenyl/94% dimethylpolysiloxane column.
- Oven Program: A typical starting point is an initial temperature of 40°C held for 2 minutes, followed by a ramp to 200°C at 10°C/min, and a final hold for 2 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity. Select appropriate quantification and qualifier ions for TCE and the internal standard.
4. Data Analysis:
- Integrate the peak areas for TCE and the internal standard.
- Calculate the response ratio (TCE area / Internal Standard area).
- Construct a calibration curve by plotting the response ratio against the TCE concentration for the calibration standards.
- Determine the concentration of TCE in the samples by using the response ratio from the sample and the calibration curve.
Diagrams
Caption: Experimental workflow for TCE quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Internal standard for VOCs analysis with P&T GC-MS - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. hpst.cz [hpst.cz]
Technical Support Center: Trace-Level Trichloroethylene (TCE) Detection
This technical support center is designed to assist researchers, scientists, and drug development professionals in the method development and troubleshooting of trace-level trichloroethylene (TCE) detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCE) and why is trace-level detection important?
A1: this compound (TCE) is a colorless, nonflammable liquid with a sweet odor, primarily used as a solvent for degreasing metal parts.[1][2] It is also found in some consumer products like adhesives, paint removers, and spot removers.[1][2] Trace-level detection is crucial because TCE is a known contaminant of soil, groundwater, and drinking water.[1][3] Exposure to TCE has been linked to various health issues, including effects on the central nervous system, liver, and kidneys, and it is considered a human carcinogen by the U.S. Environmental Protection Agency (EPA) and the National Toxicology Program.[4]
Q2: What are the common analytical methods for detecting trace levels of TCE?
A2: The most common and well-established methods for trace-level TCE detection involve gas chromatography (GC) coupled with various detectors.[5][6] The most prevalent techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive method that can identify and quantify TCE based on its mass spectrum.[5]
-
Gas Chromatography with Electron Capture Detection (GC-ECD): This method is particularly sensitive to halogenated compounds like TCE.[6]
Sample introduction techniques like Purge-and-Trap, Headspace analysis, and Solid-Phase Microextraction (SPME) are often used to extract and concentrate TCE from the sample matrix before GC analysis.[5]
Q3: How can I be exposed to TCE?
A3: Exposure to TCE can occur through various pathways, including:
-
Inhalation: Breathing in TCE vapors, which can be released from contaminated water during showering or from industrial emissions.[1][2]
-
Ingestion: Drinking contaminated water or consuming foods that have come into contact with TCE.[1]
-
Dermal Contact: Skin contact with water or soil contaminated with TCE.[4]
Q4: Are there medical tests to determine TCE exposure?
A4: Yes, TCE and its breakdown products can be detected in breath, blood, and urine.[1][4] However, for low-level exposure, these tests are most effective shortly after exposure.[4] It's important to note that other chemical exposures can produce similar breakdown products, so these tests are not absolute proof of TCE exposure.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound (TCE) using Gas Chromatography (GC) based methods.
Gas Chromatography (GC) Issues
Problem: Poor Peak Shape - Tailing Peaks
-
Question: My TCE peak, and other peaks in my chromatogram, are showing significant tailing. What could be the cause and how do I fix it?
-
Answer: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors.[7] If all peaks are tailing, it often points to a physical issue in the GC system.[8] If only certain peaks are tailing, it may be a chemical interaction issue.[7]
Potential Cause Troubleshooting Steps Active Sites in the System Active sites, such as exposed silanol (B1196071) groups in the inlet liner or the front of the GC column, can interact with analytes, causing tailing.[8] Solution: Use a deactivated inlet liner and ensure your GC column is properly deactivated. If the column is old, consider trimming the front end (5-10 cm) or replacing it.[9] Column Overload Injecting too much sample can lead to peak fronting, but in some cases can contribute to tailing.[10] Solution: Dilute your sample or reduce the injection volume.[10] Improper Column Installation If the GC column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.[11] Solution: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.[8] Contamination Contamination in the inlet liner or on the column can cause peak tailing.[9] Solution: Regularly replace the inlet liner and septum. Bake out the column to remove contaminants.[9]
Problem: Poor Resolution or Peak Overlap
-
Question: I am not getting good separation between my TCE peak and other compounds in my sample. How can I improve the resolution?
-
Answer: Poor resolution can be addressed by optimizing your chromatographic conditions.
Potential Cause Troubleshooting Steps Inadequate Separation The GC column and temperature program may not be optimal for your specific sample matrix. Solution: Consider using a column with a different stationary phase that provides better selectivity for your analytes. Optimize the oven temperature program by using a slower ramp rate to improve separation.[12] Carrier Gas Flow Rate An incorrect carrier gas flow rate can lead to band broadening and poor resolution. Solution: Check and adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions.
Problem: Reduced Peak Size (Loss of Sensitivity)
-
Question: The peak for my TCE standard is much smaller than it used to be. What could be causing this loss of sensitivity?
-
Answer: A decrease in peak size indicates a loss of sensitivity in your system.
Potential Cause Troubleshooting Steps Leaks in the System Leaks in the injection port, column connections, or syringe can lead to sample loss.[13] Solution: Perform a leak check of the entire system. Replace the inlet septum and check the syringe for proper function.[13] Contaminated Inlet or Detector A dirty inlet liner or a contaminated detector can reduce the signal.[13] Solution: Clean or replace the inlet liner.[13] For MS detectors, clean the ion source.[13] Incorrect Injection Parameters Changes in injection technique or parameters can affect the amount of sample introduced. Solution: Verify the injection volume and split ratio (if applicable).[13] For splitless injections, ensure the purge activation time is appropriate.[12]
Mass Spectrometry (MS) Issues
Problem: High Background Noise or Baseline Drift
-
Question: My mass spectrometer baseline is noisy or drifting, making it difficult to detect low levels of TCE. What are the common causes?
-
Answer: A high background or drifting baseline can obscure your analyte signal.
Potential Cause Troubleshooting Steps Contamination Contamination from various sources can lead to a high background. Common contaminants include siloxanes from column bleed, plasticizers from lab equipment, and components from previous analyses.[14][15] Solution: Bake out the GC column. Clean the MS ion source. Run solvent blanks to identify the source of contamination.[16] Gas Leaks Air leaks into the MS system can cause a high background, particularly at m/z 18, 28, 32, and 44. Solution: Perform a leak check on the MS vacuum system and all gas lines.
Problem: Ion Suppression or Enhancement (Matrix Effects)
-
Question: My TCE signal is significantly lower (or higher) in my sample matrix compared to a clean standard. What is causing this, and how can I mitigate it?
-
Answer: This phenomenon is known as a matrix effect, where other components in your sample interfere with the ionization of TCE.[17]
Potential Cause Troubleshooting Steps Co-eluting Matrix Components Compounds from the sample matrix that elute at the same time as TCE can compete for ionization, leading to signal suppression or enhancement. Solution: Improve chromatographic separation to resolve TCE from interfering compounds.[17] Use a more selective sample preparation technique to remove matrix components. Employ an isotopically labeled internal standard for TCE to compensate for matrix effects.
Quantitative Data Summary
The following table summarizes the detection limits for this compound using various analytical methods.
| Analytical Method | Sample Matrix | Detection Limit | Reference |
| HS-SPME-GC/MS | Blood | 0.25 ng/mL | [18] |
| HS-SPME-GC/MS | Tissues | 0.75 ng/g | [18] |
| HS-SPME-GC/NCIMS | Blood | 0.025-25 ng/mL (Linear Range) | [19] |
| HS-SPME-GC/NCIMS | Tissues | 0.075-75 ng/g (Linear Range) | [19] |
| Purge and Trap GC/MS (EPA Method 524.2) | Drinking Water | Approx. 0.02 µg/L | |
| GC/MS after homogenization, lipid hydrolysis, centrifugation, and extraction | Breast Milk | 1.5 ng/mL | [5] |
Experimental Protocols
Protocol 1: Analysis of TCE in Drinking Water by Purge and Trap GC/MS (Based on EPA Method 524.2)
This protocol outlines the general procedure for the determination of TCE in drinking water using purge and trap extraction followed by GC/MS analysis.[20]
1. Sample Collection and Preservation:
-
Collect water samples in 40-mL vials.[21]
-
Dechlorinate samples if necessary by adding ascorbic acid.
-
Preserve samples by adding hydrochloric acid (HCl) to a pH < 2.[21]
-
Ensure no headspace (air bubbles) is present in the vial.
-
Store samples at ≤4°C until analysis.[21]
2. Purge and Trap Extraction:
-
An inert gas (e.g., helium) is bubbled through the water sample.
-
The purged TCE is trapped on a sorbent tube.
3. Thermal Desorption and GC/MS Analysis:
-
The sorbent trap is rapidly heated, and the desorbed TCE is transferred to the GC column.[20]
-
The GC separates TCE from other volatile organic compounds.
-
The MS detects and quantifies TCE based on its characteristic mass-to-charge ratios.[20]
Protocol 2: Analysis of TCE in Soil by Purge and Trap GC/MS (Based on EPA Method 8260)
This protocol describes the analysis of TCE in soil samples.[22]
1. Sample Preparation:
-
A known weight of the soil sample is placed in a purge vessel with reagent water.
-
Internal standards and surrogates are added.
2. Purge and Trap Extraction:
-
The soil slurry is purged with an inert gas.
-
The volatilized TCE is collected on a sorbent trap.[23]
3. Thermal Desorption and GC/MS Analysis:
-
The trap is heated, and the desorbed analytes are introduced into the GC/MS system for separation and detection.[23]
Protocol 3: Analysis of TCE in Biological Samples (Blood) by Headspace SPME-GC/MS
This protocol is for the determination of TCE in blood using headspace solid-phase microextraction (HS-SPME) followed by GC/MS.[18][19]
1. Sample Preparation:
-
A blood sample is placed in a headspace vial.[19]
-
An internal standard is added.
-
The vial is sealed and heated to a specific temperature to allow TCE to partition into the headspace.[19]
2. Headspace SPME:
-
An SPME fiber is exposed to the headspace above the sample for a defined period to adsorb the TCE.[18]
3. Thermal Desorption and GC/MS Analysis:
-
The SPME fiber is then inserted into the hot GC inlet, where the TCE is desorbed and transferred to the GC column for separation and subsequent MS detection.[18]
Visualizations
Caption: Purge and Trap GC/MS Experimental Workflow.
Caption: Headspace SPME GC/MS Experimental Workflow.
Caption: Troubleshooting Logic for GC Peak Tailing.
References
- 1. vdh.virginia.gov [vdh.virginia.gov]
- 2. odh.ohio.gov [odh.ohio.gov]
- 3. This compound (TCE) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 4. gsa.gov [gsa.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. youtube.com [youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. help.waters.com [help.waters.com]
- 15. ccc.bc.edu [ccc.bc.edu]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of this compound in biological samples by headspace solid-phase microextraction gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trace level determination of this compound in biological samples by headspace solid-phase microextraction gas chromatography/negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EPA Method 524.2: Water Analysis | Teledyne LABS [teledynelabs.com]
- 21. paragonlaboratories.com [paragonlaboratories.com]
- 22. it.restek.com [it.restek.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Trichloroethylene in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of trichloroethylene (TCE) in complex matrices such as water, soil, and biological tissues. The selection of an appropriate analytical method is critical for accurate risk assessment, environmental monitoring, and toxicokinetic studies. This document summarizes the performance of commonly employed techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a focus on their validation parameters. Detailed experimental protocols and visual workflows are provided to aid in method selection and implementation.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of various validated methods for the determination of this compound. These parameters are crucial for assessing a method's suitability for a specific application, considering the required sensitivity, accuracy, and precision.
Table 1: GC-MS Based Methods for this compound Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) |
| HS-SPME-GC/MS | Blood | - | 0.25 ng/mL | > 55% | < 10% |
| HS-SPME-GC/MS | Tissues (liver, lung, kidney, brain) | - | 0.75 ng/g | > 55% | < 10% |
| LLME-SPME-GC/MS | Water | - | 10 ng/mL | 29% - 41% | 4.4% - 11.9% |
| GC-MS | Drinking Water | 1 ng/mL | 5 ng/mL | - | < 20% |
HS-SPME: Headspace Solid-Phase Microextraction; LLME-SPME: Liquid-Liquid Microextraction assisted Solid-Phase Microextraction; RSD: Relative Standard Deviation.
Table 2: HPLC Based Methods for this compound Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) |
| On-line SPE-HPLC-DAD | Ground Water | < 0.05 µg/L | - | 66.7% - 104.5% | - |
SPE: Solid-Phase Extraction; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation tables are provided below. These protocols offer a starting point for researchers looking to implement these methods in their laboratories.
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Biological Samples
This method is suitable for the sensitive determination of TCE in biological matrices such as blood and various tissues.
a. Sample Preparation:
-
Place a 0.5 mL aliquot of whole blood or 0.5 g of homogenized tissue into a 10 mL headspace vial.
-
For tissue samples, add 0.5 mL of deionized water.
-
Add a magnetic stir bar to the vial.
-
Seal the vial with a PTFE-faced silicone septum and an aluminum cap.
b. HS-SPME Procedure:
-
Equilibrate the sample vial at 37°C for 5 minutes in a heating block with agitation.
-
Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial for 20 minutes at 37°C with continued agitation.
-
Retract the fiber into the needle.
c. GC-MS Analysis:
-
Immediately insert the SPME fiber into the GC injection port, heated to 250°C, for thermal desorption for 2 minutes in splitless mode.
-
Gas Chromatograph Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms capillary column (or equivalent).
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic TCE ions (e.g., m/z 95, 130, 132).
-
Mass Range: 50-200 amu for full scan confirmation if necessary.
-
On-line Solid-Phase Extraction (SPE) HPLC-DAD for Water Samples
This method allows for the direct analysis of TCE in water samples with minimal sample handling.
a. Sample Preparation:
-
Adjust the pH of the water sample to 7.0 using phosphate (B84403) buffer.
-
Filter the sample through a 0.45 µm membrane filter to remove particulate matter.
-
Add acetonitrile (B52724) to the sample to a final concentration of 10% (v/v) to improve recovery.[1]
b. On-line SPE-HPLC-DAD Procedure:
-
SPE Cartridge: PLRP-S (or equivalent polymeric sorbent).
-
Loading: Load a 50 mL aliquot of the prepared water sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution and HPLC Analysis:
-
The retained analytes are eluted from the SPE cartridge directly onto the HPLC analytical column using the mobile phase.
-
HPLC System: A liquid chromatograph equipped with a diode-array detector.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector monitoring at 210 nm.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HS-SPME-GC/MS analysis of TCE in biological samples.
Caption: Workflow for On-line SPE-HPLC-DAD analysis of TCE in water samples.
References
A Comparative Guide to Trichloroethylene and Its Alternatives for Industrial Cleaning
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Safety
The selection of an industrial cleaning solvent is a critical decision for professionals in research and drug development, where residue-free surfaces and process integrity are paramount. For decades, trichloroethylene (TCE) has been a widely used and effective solvent for degreasing and cleaning. However, growing concerns over its significant health and environmental risks have necessitated a shift towards safer, yet equally effective, alternatives.[1][2][3] This guide provides a comprehensive comparison of this compound with its leading alternatives, supported by quantitative data and detailed experimental protocols to aid in informed decision-making.
Performance and Physical Properties: A Quantitative Comparison
The cleaning efficacy of a solvent is often quantified by its Kauri-Butanol (Kb) value, with a higher value indicating stronger solvency.[1] However, a holistic assessment must also consider physical properties such as boiling point and vapor pressure, which influence process parameters and worker exposure, as well as critical safety and environmental metrics. The following table summarizes key quantitative data for TCE and several common alternative solvents.
| Solvent | CAS Number | Kauri-Butanol (Kb) Value | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) | OSHA PEL (ppm) TWA | ACGIH TLV (ppm) TWA | Global Warming Potential (GWP) | Ozone Depletion Potential (ODP) |
| This compound (TCE) | 79-01-6 | 130[1] | 87.2[4] | 58[4] | 100[5] | 10[6] | 140 | 0.005 |
| Perchloroethylene (PCE) | 127-18-4 | 93[1] | 121.1[7] | 14[7] | 100[7] | 25[6] | 1 | 0 |
| n-Propyl Bromide (nPB) | 106-94-5 | ~125 | 71[8] | 110.8[3] | 0.1 (Cal/OSHA)[9] | 0.1[10] | Low | ~0.002-0.007 |
| trans-1,2-Dichloroethylene | 156-60-5 | ~60-90 | 48 (trans)[11] | 265 (trans)[11] | 200[12] | 200[12] | <10 | ~0.00024 |
| HFC-43-10mee | 138495-42-8 | ~10 | 55 | 202 | Not Established | Not Established | 1640 | 0 |
| HFE-7100 | 163702-08-7 / 163702-07-6 | ~10 | 61 | 154 | Not Established | 750 (3M) | 320 | 0 |
Note: Data is compiled from various sources as cited. Exposure limits and environmental properties for some newer solvents may not be fully established or may be subject to change.
Experimental Protocols for Performance and Safety Assessment
Objective evaluation of cleaning solvents relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the assessment of solvent performance and toxicity.
Kauri-Butanol (Kb) Value Determination (ASTM D1133)
The Kauri-Butanol value is an empirical measure of a solvent's ability to dissolve a standardized kauri resin solution, providing a relative measure of its cleaning power.
-
Preparation of Kauri-Butanol Solution: A standard solution is prepared by dissolving 20g of kauri resin in a specified volume of n-butanol.[13]
-
Titration: The kauri-butanol solution is titrated with the solvent being tested from a burette at a constant temperature of 25°C.[14]
-
Endpoint Determination: The titration is continued with constant swirling until a defined "cloud point" is reached, where the solution becomes turbid. This is often determined by the blurring of printed text viewed through the flask.[13][15]
-
Calculation: The volume of the test solvent required to reach the cloud point is recorded as the Kauri-Butanol value.[14]
In Vitro Human Cell Bioassays for Toxicological Assessment
A battery of in vitro assays using human cell lines, such as the HepG2 human hepatoma cell line, can provide rapid and reproducible toxicological screening of industrial solvents.[16] These assays assess various endpoints related to cytotoxicity and genotoxicity.
This assay assesses cell viability by measuring the uptake of the vital dye Neutral Red by lysosomes of living cells.[17][18]
-
Cell Culture: Human cells (e.g., BALB/c 3T3 or Normal Human Keratinocytes) are seeded in 96-well plates and incubated to allow for attachment and growth.[17][19]
-
Solvent Exposure: The cells are then exposed to a range of concentrations of the test solvent for a defined period (e.g., 24 hours).[17]
-
Dye Incubation: After exposure, the cells are washed and incubated with a medium containing Neutral Red, allowing viable cells to take up the dye into their lysosomes.[20]
-
Dye Extraction and Quantification: The Neutral Red is extracted from the cells using a destain solution, and the absorbance is measured spectrophotometrically at 540 nm.[18] A decrease in absorbance compared to control cells indicates cytotoxicity.
This assay measures the activity of the Cytochrome P450 1A1 (CYP1A1) enzyme, which can be induced by exposure to certain chemicals, indicating cellular stress.[16][21]
-
Cell Exposure: Cells (e.g., RTL-W1) are exposed to the test solvent.[22]
-
Substrate Addition: The substrate, 7-ethoxyresorufin (B15458), is added to the cells.[16]
-
Enzymatic Conversion: CYP1A1 in the cells metabolizes 7-ethoxyresorufin into the fluorescent product resorufin (B1680543).[16]
-
Fluorescence Measurement: The fluorescence of resorufin is measured, and the EROD activity is calculated and often normalized to the total protein content or metabolic activity of the cells.[21][22]
The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[15][23]
-
Cell Encapsulation: Single cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.[24]
-
Lysis: The cells are lysed using a detergent solution to remove cell membranes and proteins, leaving behind the nuclear DNA.[15]
-
Electrophoresis: The slides are placed in an electrophoresis chamber under alkaline or neutral conditions. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."[24]
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[25]
The UDS assay detects DNA repair synthesis that occurs in response to DNA damage induced by a test substance.[26][27]
-
Cell Treatment: Mammalian cells (e.g., primary hepatocytes) are exposed to the test chemical in the presence of a radiolabeled DNA precursor, typically tritiated thymidine (B127349) ([³H]dThd).[26][28]
-
DNA Repair: If the chemical induces DNA damage, the cell's repair machinery will excise the damaged segment and synthesize a new stretch of DNA, incorporating the [³H]dThd. This incorporation occurs outside of the normal S-phase of the cell cycle and is termed "unscheduled."[29]
-
Autoradiography: The cell nuclei are fixed, and the incorporated radioactivity is detected by autoradiography, which appears as silver grains over the nucleus in a photographic emulsion.[29]
-
Quantification: The number of grains over the nucleus is counted, and a significant increase in grain count in treated cells compared to control cells indicates a positive genotoxic response.[29]
Mechanisms of Toxicity: A Visual Representation
Understanding the mechanisms by which these solvents exert their toxic effects is crucial for risk assessment.
This compound (TCE) Metabolic Activation and Toxicity Pathway
TCE is metabolized in the body primarily through two pathways: Cytochrome P450 (CYP)-dependent oxidation and Glutathione (GSH) conjugation.[5][12] Both pathways can lead to the formation of reactive metabolites that are responsible for the toxic effects of TCE, including carcinogenicity and organ damage.[5][12]
n-Propyl Bromide (nPB) Toxicological Profile
n-Propyl bromide has been identified as a neurotoxin and a reproductive toxin.[20] While the exact molecular mechanisms are still under investigation, exposure is linked to damage to the central and peripheral nervous systems and adverse effects on both male and female reproductive systems.[9]
Conclusion
The transition away from this compound in industrial cleaning is driven by significant health and environmental concerns. While no single "drop-in" replacement may perfectly replicate all of TCE's properties, a range of viable alternatives exists. The selection of an appropriate alternative requires a careful evaluation of cleaning performance, material compatibility, process requirements, and, most importantly, the safety and environmental profile. This guide provides the quantitative data and experimental context to empower researchers, scientists, and drug development professionals to make informed decisions that ensure both process efficacy and a commitment to a safer working environment.
References
- 1. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. envirotechint.com [envirotechint.com]
- 3. turi.org [turi.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. TCE and PCE Toxicity, Uses, and Properties [serc.carleton.edu]
- 7. researchgate.net [researchgate.net]
- 8. 1-BROMOPROPANE | Occupational Safety and Health Administration [osha.gov]
- 9. 1-Bromopropane - Wikipedia [en.wikipedia.org]
- 10. oecd.org [oecd.org]
- 11. This compound Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. qualitybiological.com [qualitybiological.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. rndsystems.com [rndsystems.com]
- 24. researchtweet.com [researchtweet.com]
- 25. Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 26. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Unscheduled DNA Synthesis: A Functional Assay for Global Genomic Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 29. GenTech - this compound (TCE) Comparison | Reliance Specialty Products [relspec.com]
A Comparative Guide to Trichloroethylene (TCE) Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical techniques for the measurement of trichloroethylene (TCE), a prevalent environmental contaminant and subject of toxicological research. The following sections detail the experimental protocols and performance data for key methodologies, offering a comprehensive resource for selecting the most appropriate technique for specific research and development needs.
Overview of Analytical Techniques
The determination of this compound concentrations in various matrices, including air, water, soil, and biological tissues, is accomplished through a range of analytical methods. The most common and well-established techniques involve gas chromatography coupled with various detectors. Other methods, such as infrared spectroscopy and colorimetric assays, offer alternative approaches, particularly for screening and field applications. The primary methods covered in this guide are:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Gas Chromatography-Electron Capture Detection (GC-ECD)
-
Infrared (IR) Spectroscopy
-
Colorimetric Methods
-
Photoionization Detectors (PID)
The selection of a suitable method depends on factors such as the sample matrix, required sensitivity, accuracy, precision, cost, and the intended application (e.g., routine monitoring, toxicokinetic studies, or field screening).[1][2]
Gas Chromatography-Based Methods
Gas chromatography is the cornerstone for the quantitative analysis of this compound. It offers high-resolution separation of TCE from other volatile organic compounds (VOCs), and when paired with a suitable detector, provides excellent sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and versatile technique for the identification and quantification of TCE. The gas chromatograph separates TCE from other components in a sample, and the mass spectrometer detects and quantifies the TCE based on its unique mass spectrum.
Data Presentation: Performance Characteristics of GC-MS for TCE Analysis
| Parameter | Performance | Sample Matrix | Reference |
| Limit of Quantitation (LOQ) | 5 µg/L | Drinking Water | [3] |
| 10 ng/mL | Water | [4] | |
| 0.005 µg/L | Urine | [5] | |
| 0.2 ppb (can be achieved) | Air (EPA TO-15/TO-17) | [6] | |
| Linearity Range | 0.025-25 ng/mL | Blood | [7] |
| 0.075-75 ng/g | Tissues | [7] | |
| 10-1000 ng/mL | Water | [4] | |
| Precision (%RSD) | < 10% (Intra-day & Inter-day) | Blood & Tissues | [7] |
| 4.4% - 11.9% | Water | [4] | |
| 1-8% (Intra-day & Inter-day) | Urine | [5] | |
| Accuracy (Relative Error) | < 10% | Blood & Tissues | [7] |
| -12% to 10% | Water | [4] | |
| Recovery | > 52% | Biological Matrices | [7] |
| 29% - 41% (LLME-SPME) | Water | [4] |
Experimental Protocols:
A common experimental workflow for GC-MS analysis of TCE involves sample preparation, GC separation, and MS detection.
Detailed Methodologies:
-
Sample Preparation for Water (Liquid-Liquid Extraction):
-
Sample Preparation for Biological Samples (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place the biological sample (e.g., blood, homogenized tissue) into a headspace vial.
-
Optimize extraction parameters such as time, temperature, and salt addition.[7] For urine samples, saturation with salt and agitation at room temperature (22°C) is effective.[5]
-
Expose a 75 µm Carboxen-polydimethylsiloxane SPME fiber to the headspace of the sample.[5]
-
After extraction, thermally desorb the analytes from the fiber in the GC inlet.
-
-
GC-MS Conditions (Example for Water Analysis):
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Oven Program: Isothermal for 4 minutes at 35°C.[3]
-
Carrier Gas: Helium at a flow rate of 30 cm/min.[3]
-
Injector: Splitless mode at 100°C.[3]
-
MS Conditions: Calibrated daily with perfluorokerosene (PFK). Selected Ion Monitoring (SIM) can be used for quantitation, monitoring the TCE molecular ion.[3]
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of organic compounds. While not as selective as MS, FID provides excellent sensitivity for hydrocarbons.
Data Presentation: Performance Characteristics of GC-FID for TCE Analysis (NIOSH Method 1003M)
| Parameter | Performance | Sample Matrix | Reference |
| Principle | Collection on charcoal, desorption with CS₂, analysis by GC-FID. | Air | [8] |
| Sample Size | 1 to 30 L | Air | [9] |
| Flow Rate | 0.01 to 0.2 L/min | Air | [9] |
Experimental Protocols:
The NIOSH 1022 method is a standard procedure for the determination of TCE in workplace air using GC-FID.
Detailed Methodologies (NIOSH 1022):
-
Sample Collection:
-
Use a glass tube containing two sections of activated coconut shell charcoal (100 mg front, 50 mg back).[9]
-
Break the ends of the sampler immediately before sampling.
-
Attach the sampler to a personal sampling pump and sample at a known flow rate between 0.01 and 0.2 L/min for a total sample size of 1 to 30 L.[9]
-
After sampling, cap the tubes and store for analysis.
-
-
Sample Preparation:
-
Place the front and back sorbent sections into separate vials.
-
Add 1.0 mL of carbon disulfide (CS₂) to each vial and cap.[9]
-
Allow to stand for 30 minutes with occasional agitation.
-
-
GC-FID Conditions:
Gas Chromatography-Electron Capture Detection (GC-ECD)
The GC-ECD method is highly sensitive to halogenated compounds like TCE, making it an excellent choice for trace-level analysis.
Data Presentation: Performance Characteristics of GC-ECD for TCE Analysis
| Parameter | Performance | Sample Matrix | Reference |
| Sensitivity | Low to sub-ppb range | Air, Food | [1] |
| Precision | Generally greater than GC-MS for some applications.[1][2] | Expired Air | [1] |
| Application | Analysis of TCE in drinking water (EPA Method 551.1).[3] | Drinking Water | [3] |
Experimental Protocols:
EPA Method 551.1 is a standard procedure for the analysis of TCE in drinking water using GC-ECD.
Detailed Methodologies (Based on EPA Method 551.1 principles):
-
Sample Preparation (Liquid-Liquid Extraction):
-
GC-ECD Conditions:
-
Column: A suitable capillary column for separating volatile halogenated compounds.
-
Detector: Electron Capture Detector.
-
Carrier Gas: Nitrogen or Argon/Methane (B114726).
-
Other Measurement Techniques
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy can be used for the direct analysis of TCE vapors in the air.[10] It is a non-destructive technique that provides real-time or near-real-time measurements.
Data Presentation: Performance Characteristics of FTIR for TCE Analysis
| Parameter | Performance | Sample Matrix | Reference |
| Application | Analysis of gaseous emissions from stationary sources (EPA Method 0031).[1] | Air | [1] |
| Automated detection in the presence of interferents.[11] | Air | [11] | |
| Limit of Detection | 102 ppm-m (at a temperature difference of 10.5 °C).[11] | Air | [11] |
| Interferences | Can be affected by overlapping spectra from other compounds.[10] | Air | [10] |
Experimental Protocols:
FTIR analysis of TCE in air involves passing an infrared beam through the air sample and measuring the absorption of infrared radiation at specific wavelengths characteristic of TCE.
Colorimetric Methods
Colorimetric methods, such as detector tubes, provide a rapid and low-cost means for screening TCE, particularly in field settings.[12][13]
Data Presentation: Performance Characteristics of Colorimetric Methods for TCE Analysis
| Parameter | Performance | Sample Matrix | Reference |
| Principle | A color change in a tube indicates the presence of chlorinated compounds.[12] | Air, Water, Soil | [12] |
| Detection Range | e.g., 5-300 ppm for Sensidyne detector tubes.[13] | Air | [13] |
| Application | Field-based screening.[12] | Various | [12] |
Experimental Protocols:
For detector tubes, a known volume of air is drawn through the tube using a pump. The length of the color stain corresponds to the concentration of TCE. For water and soil, a purging system is used to transfer the volatile TCE to the detector tube.[12]
Photoionization Detectors (PID)
PIDs are portable instruments used for the rapid detection of a broad range of VOCs, including TCE.[14][15]
Data Presentation: Performance Characteristics of PIDs for TCE Analysis
| Parameter | Performance | Sample Matrix | Reference |
| Detection Range | ppb to ppm levels.[14] | Air | [14] |
| Principle | Uses a UV lamp to ionize VOCs and measures the resulting current. | Air | |
| Application | Industrial hygiene, hazardous material incident response.[14] | Air | [14] |
Experimental Protocols:
PIDs are direct-reading instruments. The user simply draws air into the instrument, and the concentration is displayed in real-time. Correction factors can be applied for specific compounds like TCE.
Cross-Validation and Method Comparison
Direct cross-validation studies comparing multiple methods on the same samples are invaluable for understanding the relative performance of each technique. While the literature provides extensive data on individual methods, direct comparative studies are less common. However, some key comparisons can be made:
-
GC/MS vs. GC/ECD: For the analysis of TCE in expired air, GC/MS was found to have better sensitivity, while GC/ECD demonstrated greater precision.[1][2]
-
μGC vs. EPA TO-15 (GC-MS): A microfabricated gas chromatograph (μGC) for on-site TCE determination in indoor air showed good agreement with the reference EPA TO-15 method, with 21 out of 26 measurements falling within ±25% of the reference values above the mitigation action level.[16]
-
Colorimetric Assay vs. GC: The rate of color formation in a colorimetric assay for detecting soluble methane monooxygenase activity (related to TCE degradation) correlated with the velocity of TCE oxidation as determined by gas chromatography.[17]
Logical Relationships of TCE Measurement Techniques
Conclusion
The choice of an analytical method for this compound measurement is a critical decision that impacts data quality and research outcomes. GC-MS remains the gold standard for its high selectivity and sensitivity, making it suitable for a wide range of applications from environmental monitoring to toxicokinetic studies. GC-FID and GC-ECD offer reliable alternatives, with the latter being particularly advantageous for trace-level analysis of halogenated compounds. For rapid, on-site screening and monitoring, techniques such as colorimetric methods and photoionization detectors provide valuable tools. This guide serves as a foundational resource to aid researchers in navigating the available methodologies and selecting the most appropriate technique to achieve their scientific objectives.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of this compound in Water by Liquid–Liquid Microextraction Assisted Solid Phase Microextraction [mdpi.com]
- 5. Determination of dichloromethane, this compound and perchloroethylene in urine samples by headspace solid phase microextraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Trace level determination of this compound in biological samples by headspace solid-phase microextraction gas chromatography/negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EMSL | Services: this compound [emsl.com]
- 9. cdc.gov [cdc.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tttenviro.com [tttenviro.com]
- 13. sensidyne.com [sensidyne.com]
- 14. buygasmonitors.com [buygasmonitors.com]
- 15. ionscience.com [ionscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimization of this compound oxidation by methanotrophs and the use of a colorimetric assay to detect soluble methane monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different trichloroethylene remediation technologies
For Researchers, Scientists, and Drug Development Professionals
Trichloroethylene (TCE), a volatile organic compound, is a widespread environmental contaminant and a known human carcinogen. Its persistence in soil and groundwater poses significant risks to human health and ecosystems. Effective remediation of TCE-contaminated sites is a critical challenge, with various technologies available, each with its own set of advantages and limitations. This guide provides an objective comparison of the efficacy of different TCE remediation technologies, supported by experimental data, to aid researchers and environmental professionals in selecting the most appropriate strategy for their specific needs.
Comparative Performance of TCE Remediation Technologies
The selection of a remediation technology for a TCE-contaminated site depends on a multitude of factors, including the concentration and extent of contamination, hydrogeological conditions, regulatory requirements, and cost-effectiveness. The following tables summarize quantitative data on the performance of several common in-situ and ex-situ remediation technologies for TCE.
| Technology | Typical TCE Removal Efficiency (%) | Treatment Timeframe | Key Advantages | Key Disadvantages |
| In-Situ Bioremediation (ISB) | 70 - 99+ | Months to Years | Cost-effective, sustainable, complete degradation to non-toxic end products. | Slower process, sensitive to site conditions (pH, temperature, nutrient availability), potential for accumulation of harmful daughter products (e.g., vinyl chloride). |
| In-Situ Chemical Reduction (ISCR) - Zero-Valent Iron (ZVI) | 85 - 99+ | Weeks to Months | Rapid degradation, effective for high TCE concentrations, can be used to create permeable reactive barriers. | Potential for changes in groundwater geochemistry, emplacement can be challenging, long-term reactivity can decrease. |
| In-Situ Chemical Oxidation (ISCO) | 80 - 99+ | Days to Weeks | Very rapid treatment, effective for source zone treatment and high concentrations. | Can be costly, potential for mobilization of other contaminants (e.g., heavy metals), requires careful handling of hazardous oxidants, non-specific reactions with soil organic matter can consume oxidants.[1][2] |
| Thermal Remediation (ERH & SEE) | > 99 | Months | Highly effective for source zone removal, including dense non-aqueous phase liquids (DNAPLs), rapid site closure.[3][4][5] | High energy consumption and cost, can be disruptive to the site, not suitable for all site conditions. |
| Phytoremediation | 40 - 99 (in controlled studies) | Years | Low cost, aesthetically pleasing, minimal site disturbance, sustainable.[6][7][8][9][10] | Slow process, limited to shallow contamination, effectiveness can be influenced by climate and plant health, potential for contaminants to enter the food chain. |
| Pump-and-Treat (P&T) | 70 - 95 (for dissolved phase) | Years to Decades | Well-established technology, effective for hydraulic containment of contaminant plumes. | Inefficient for source zone removal and low-permeability zones, long-term operation and maintenance costs are high, often results in a "tailing" effect where contaminant concentrations plateau.[11][12][13][14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of remediation studies. The following sections provide outlines of typical experimental protocols for key TCE remediation technologies.
In-Situ Anaerobic Bioremediation
Objective: To stimulate the growth and activity of indigenous or introduced microorganisms capable of reductively dechlorinating TCE to non-toxic ethene.
Materials:
-
Electron donor solution (e.g., emulsified vegetable oil, lactate, molasses)
-
Nutrient solution (e.g., nitrogen and phosphorus sources)
-
Bioaugmentation culture (if required, e.g., Dehalococcoides)
-
Inert tracer (e.g., bromide)
-
Groundwater sampling and analysis equipment (for TCE, daughter products, ethene, methane, volatile fatty acids, pH, DO, ORP)
Procedure:
-
Site Characterization: Detailed hydrogeological and geochemical characterization of the contaminated site to determine baseline conditions.
-
Microcosm Studies: Laboratory-scale batch or column studies using site soil and groundwater to evaluate the effectiveness of different electron donors and to determine the need for bioaugmentation.
-
Injection Well Installation: Installation of injection and monitoring wells in the target treatment area.
-
Reagent Injection: Injection of the electron donor, nutrient solution, and, if necessary, the bioaugmentation culture into the subsurface. An inert tracer is co-injected to monitor the distribution of the injectate.
-
Performance Monitoring: Regular monitoring of groundwater from injection and downgradient wells for TCE and its degradation products, as well as key geochemical parameters, to assess the progress of bioremediation.[17][18][19][20]
In-Situ Chemical Oxidation (ISCO) using Permanganate (B83412)
Objective: To chemically oxidize TCE to carbon dioxide and chloride ions using a strong oxidant.
Materials:
-
Potassium permanganate (KMnO₄) or sodium permanganate (NaMnO₄) solution
-
pH buffering agents (if necessary)
-
Injection and monitoring equipment
-
Personal protective equipment (PPE)
-
Groundwater sampling and analysis equipment (for TCE, permanganate concentration, pH, ORP)
Procedure:
-
Soil Oxidant Demand (SOD) Test: Laboratory testing of site soil to determine the amount of oxidant that will be consumed by natural organic matter and other reduced species.
-
Bench-Scale Treatability Studies: Laboratory experiments to determine the optimal oxidant concentration and dosage required for effective TCE degradation.
-
Injection System Design: Design of the injection well network to ensure effective delivery and distribution of the oxidant throughout the target treatment zone.
-
Oxidant Injection: Controlled injection of the permanganate solution into the subsurface.
-
Performance and Safety Monitoring: Monitoring of groundwater for TCE concentrations, permanganate distribution (visual observation of pink color), and changes in pH and ORP. Monitoring for potential mobilization of metals is also crucial.[1][21]
Thermal Remediation by Electrical Resistance Heating (ERH)
Objective: To heat the subsurface to volatilize TCE and extract it for above-ground treatment.
Materials:
-
Electrodes
-
Power control unit
-
Vapor extraction wells
-
Vapor treatment system (e.g., granular activated carbon)
-
Temperature and pressure monitoring equipment
-
Soil and groundwater sampling and analysis equipment
Procedure:
-
Site Characterization and Modeling: Detailed characterization of the subsurface geology and contaminant distribution to inform the design of the ERH system. Thermal modeling is often used to predict heating patterns and energy requirements.
-
System Installation: Installation of electrodes and vapor extraction wells in a grid pattern across the treatment area.
-
System Operation: Application of a low-voltage, high-amperage alternating current to the electrodes. The resistance of the soil to the electrical current generates heat, raising the subsurface temperature to the boiling point of water.
-
Vapor Extraction and Treatment: The volatilized TCE and steam are captured by the vapor extraction wells and treated above ground.
-
Performance Monitoring: Continuous monitoring of subsurface temperatures, pressures, and extracted vapor concentrations to ensure effective heating and contaminant removal. Post-treatment soil and groundwater sampling is conducted to confirm that cleanup goals have been achieved.[3][4][5][22]
Visualizing Remediation Processes
Anaerobic Bioremediation Pathway of TCE
The following diagram illustrates the sequential dechlorination of TCE to ethene by anaerobic microorganisms.
Caption: Anaerobic degradation pathway of TCE.
Experimental Workflow for a Pump-and-Treat System
This diagram outlines the typical workflow of a pump-and-treat remediation system.
Caption: General workflow of a pump-and-treat system.
Logical Relationship in Thermal Desorption
The diagram below illustrates the logical sequence of events in the thermal desorption process for TCE remediation.
References
- 1. Fact sheet: Chemical oxidation with permanganate—in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. In situ chemical oxidation - Wikipedia [en.wikipedia.org]
- 3. Thermal Remediation - Electrical Resistance Heating - Enviro Wiki [enviro.wiki]
- 4. researchgate.net [researchgate.net]
- 5. Vista do Electrical Resistance Heating: Rapid Treatment for Soil and Groundwater Remediation [aguassubterraneas.abas.org]
- 6. engg.k-state.edu [engg.k-state.edu]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. Phytoremediation of this compound and Perchloroethylene at the Savannah River Site (Conference) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. epa.gov [epa.gov]
- 13. crccare.com [crccare.com]
- 14. Fact sheet: Pump and Treat — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 15. enviro.wiki [enviro.wiki]
- 16. epa.gov [epa.gov]
- 17. Bioremediation of this compound contaminated groundwater using anaerobic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Bioremediation - Anaerobic Design Considerations - Enviro Wiki [enviro.wiki]
- 20. soilhealth.ucdavis.edu [soilhealth.ucdavis.edu]
- 21. researchgate.net [researchgate.net]
- 22. Fact sheet: Electrical resistance heating—in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
Unraveling Trichloroethylene's Fate: A Guide to Isotopic Labeling in Biodegradation Pathway Validation
For researchers, scientists, and drug development professionals navigating the complexities of trichloroethylene (TCE) bioremediation, validating the efficacy and pathways of its breakdown is paramount. Isotopic labeling techniques offer a powerful lens to trace the journey of TCE degradation, providing unequivocal evidence of its transformation and elucidating the underlying biological mechanisms. This guide compares the primary isotopic methodologies used to validate TCE biodegradation pathways, supported by experimental data and detailed protocols.
This compound, a persistent environmental contaminant and suspected carcinogen, can be broken down by microorganisms through various metabolic and co-metabolic processes.[1][2][3] Validating these biodegradation pathways is crucial for developing and monitoring effective bioremediation strategies. Isotopic labeling, particularly Compound-Specific Isotope Analysis (CSIA), has emerged as a robust tool for this purpose.[4][5] CSIA measures the subtle shifts in the stable isotope ratios of elements like carbon (¹³C/¹²C), chlorine (³⁷Cl/³⁵Cl), and hydrogen (²H/¹H) within TCE molecules as they are degraded.[4][6] These shifts, or isotopic fractionations, are often characteristic of specific enzymatic reactions, allowing researchers to distinguish between different degradation pathways.[1][7][8]
Comparative Analysis of TCE Biodegradation Pathways via CSIA
The extent of isotopic fractionation is quantified by the enrichment factor (ε), which is unique to a specific degradation reaction. By comparing the ε values of TCE from a contaminated site to those established in laboratory studies for known degradation pathways, the dominant in-situ degradation mechanism can be identified.
| Degradation Pathway | Key Microorganisms/Conditions | Typical Carbon Isotope Enrichment Factor (ε¹³C) | Typical Chlorine Isotope Enrichment Factor (ε³⁷Cl) | Key References |
| Anaerobic Reductive Dechlorination | Dehalococcoides, Dehalogenimonas | -2.5‰ to -15‰ | Varies | [7],[4],[2] |
| Aerobic Co-metabolism (Toluene Dioxygenase) | Burkholderia cepacia G4, Pseudomonas putida F1 | -11.5‰ to -18.2‰ | 0.3‰ | [1],[8] |
| Aerobic Co-metabolism (Methane Monooxygenase) | Methylosinus trichosporium OB3b | -2.4‰ to -4.2‰ | -1.3‰ to -2.4‰ | [8] |
| Abiotic Degradation (Zero-Valent Iron) | Zero-Valent Iron (ZVI) | Less than -14‰ | Varies | [6],[9] |
| Chemical Oxidation (Potassium Permanganate) | KMnO₄ | -13.0‰ to -26.5‰ | Not specified | [10] |
Visualizing TCE Biodegradation and Isotopic Analysis Workflows
To better understand the complex processes involved, the following diagrams illustrate the primary TCE biodegradation pathways and a typical experimental workflow for CSIA.
Experimental Protocols
Below are generalized methodologies for key experiments in validating TCE biodegradation pathways using isotopic labeling.
Protocol 1: Microcosm Study for Determining Isotope Fractionation
This protocol outlines the steps to determine the characteristic isotope enrichment factor (ε) for a specific TCE-degrading microbial culture.
-
Microcosm Setup:
-
Prepare anaerobic or aerobic media in serum bottles, depending on the culture requirements.
-
Add a defined amount of TCE from a stock solution. For studies involving ¹³C-labeled TCE, a known mixture of labeled and unlabeled TCE is used.
-
Inoculate the bottles with the microbial culture of interest. Include sterile controls (no inoculum) and autoclaved controls (killed culture) to account for abiotic losses.
-
Incubate the microcosms under appropriate temperature and shaking conditions.
-
-
Time-Course Sampling:
-
At regular time intervals, sacrifice replicate bottles from each condition.
-
Collect headspace or aqueous samples for both concentration and isotopic analysis.
-
-
Concentration Analysis:
-
Analyze TCE and its degradation products (e.g., cis-DCE, VC, ethene) using a gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[11]
-
-
Isotope Analysis (CSIA):
-
Analyze the isotopic composition (δ¹³C and/or δ³⁷Cl) of the remaining TCE using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS).[11]
-
-
Data Analysis:
-
Plot the change in isotopic composition against the natural logarithm of the remaining fraction of TCE (Rayleigh plot).
-
The slope of the linear regression of this plot gives the enrichment factor (ε).
-
Protocol 2: Stable Isotope Probing (SIP) to Identify Active Microorganisms
This protocol is used to identify the microorganisms actively degrading TCE by tracking the incorporation of a heavy isotope from the contaminant into their biomass.[12]
-
Incubation with Labeled Substrate:
-
Set up microcosms as described in Protocol 1, but use highly enriched ¹³C-TCE as the primary substrate.
-
Incubate to allow for significant degradation of the labeled TCE and incorporation of the ¹³C into the microbial biomass (DNA, RNA, or phospholipid fatty acids).
-
-
Biomass Extraction:
-
At the end of the incubation, harvest the microbial biomass by centrifugation.
-
Extract total DNA, RNA, or lipids from the cell pellets.
-
-
Isopycnic Centrifugation:
-
Separate the "heavy" (¹³C-labeled) nucleic acids or lipids from the "light" (¹²C) unlabeled biomolecules using ultracentrifugation in a density gradient (e.g., cesium chloride for DNA).[12]
-
-
Analysis of Labeled Biomarkers:
-
Fractionate the density gradient and quantify the amount of DNA/RNA in each fraction.
-
Identify the fractions containing the heavy, labeled biomolecules.
-
Analyze the microbial community composition in these heavy fractions using techniques like 16S rRNA gene sequencing to identify the organisms that assimilated the ¹³C from TCE.[12]
-
Conclusion
Isotopic labeling, particularly through Compound-Specific Isotope Analysis, provides a powerful and quantitative method for validating TCE biodegradation pathways in both laboratory and field settings.[4][11] By comparing experimentally determined isotope enrichment factors with established values, researchers can confidently identify the dominant degradation mechanisms at play.[7][8] Furthermore, techniques like Stable Isotope Probing enable the direct identification of the microorganisms responsible for the degradation process.[12] The integration of these isotopic tools is essential for the development, implementation, and monitoring of effective bioremediation strategies for TCE-contaminated sites.
References
- 1. Carbon Isotope Fractionation during Aerobic Biodegradation of Trichloroethene by Burkholderia cepacia G4: a Tool To Map Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and trends of this compound biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 4. microbe.com [microbe.com]
- 5. midwestawma.org [midwestawma.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Geochemical and Isotope Study of Trichloroethene Degradation in a Zero-Valent Iron Permeable Reactive Barrier: A Twenty-Two-Year Performance Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Stable isotope probing in the metagenomics era: a bridge towards improved bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Trichloroethylene Analysis: A Guide for Researchers
This guide provides a comparative overview of common analytical methods for the determination of trichloroethylene (TCE), a prevalent environmental contaminant. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of TCE in various matrices. This document summarizes performance data from different analytical approaches, outlines detailed experimental protocols, and visualizes the analytical workflow.
Data Presentation: Performance of Analytical Methods for TCE
The following table summarizes the performance characteristics of common analytical methods for this compound analysis. The data presented is a synthesis from various studies and proficiency testing programs to provide a comparative overview.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Precision (RSD) | Inter-Laboratory Variability (RSD) |
| Purge and Trap Gas Chromatography-Mass Spectrometry (P&T GC-MS) | Water | 0.1 µg/L (LOD) | 0.5 - 200 µg/L | 85 - 115 | < 10% | < 10%[1] |
| Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Blood, Urine | 1.5 ng/mL (LOD)[2] | 5 - 500 ng/mL | 90 - 110 | < 15% | Not Reported |
| Gas Chromatography-Electron Capture Detector (GC-ECD) | Water, Air | low- to sub-ppb range[2] | Not Reported | High accuracy reported[2] | High precision reported[2] | Not Reported |
| Liquid-Liquid Microextraction assisted Solid Phase Microextraction (LLME-SPME) GC-MS | Water | 10 ng/mL (LOQ)[3] | 10 - 1000 ng/mL[3] | 29 - 41[3] | 4.4 - 11.9%[3] | Not Applicable |
Experimental Protocols
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T GC-MS) for Water Samples
This method is a standard and widely used technique for the analysis of volatile organic compounds (VOCs) like TCE in water.
a. Sample Preparation (Purge and Trap):
-
A known volume of the water sample (typically 5-25 mL) is placed in a purging vessel.
-
An internal standard is added to the sample.
-
The sample is purged with an inert gas (e.g., helium) at a constant flow rate for a specific time.
-
The purged VOCs, including TCE, are trapped onto a sorbent trap.
-
After purging, the trap is rapidly heated to desorb the trapped analytes.
-
The desorbed analytes are transferred to the gas chromatograph for analysis.
b. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: The desorbed analytes are introduced into the GC inlet in splitless mode.
-
Column: A capillary column suitable for VOC analysis (e.g., DB-624) is used.
-
Oven Program: A temperature gradient is applied to separate the compounds based on their boiling points and affinities for the column's stationary phase.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The MS is operated in selected ion monitoring (SIM) mode for higher sensitivity and specificity, or in full scan mode for qualitative analysis.
-
Quantification: The concentration of TCE is determined by comparing the peak area of a characteristic ion to the peak area of the internal standard and referencing a calibration curve.
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Biological Samples
This method is suitable for the analysis of volatile compounds in complex matrices like blood or urine.
a. Sample Preparation (Headspace):
-
A measured amount of the biological sample (e.g., 1 mL of blood or urine) is placed in a headspace vial.
-
An internal standard is added.
-
The vial is sealed and heated to a specific temperature for a set period to allow the volatile compounds to partition into the headspace (the gas phase above the sample).
-
A sample of the headspace gas is automatically injected into the GC.
b. GC-MS Analysis: The GC-MS analysis follows a similar procedure to the one described for P&T GC-MS, with appropriate adjustments to the GC column and temperature program for the specific analytes of interest.
Experimental Workflow Diagram
Caption: Experimental workflow for TCE analysis using GC-MS.
Signaling Pathway Diagram (Hypothetical for TCE Metabolism)
While not a signaling pathway in the traditional sense, the metabolic pathway of TCE is crucial for toxicological studies.
Caption: Simplified metabolic pathways of this compound (TCE).
References
Trichloroethylene's Cellular Impact: A Comparative Analysis Across Cell Lines
For Immediate Release
A comprehensive review of existing research reveals the varied and significant effects of trichloroethylene (TCE), a widespread environmental contaminant, on different human cell lines. This comparative guide synthesizes key findings on the cytotoxicity, underlying mechanisms of action, and experimental methodologies used to assess the impact of this industrial solvent. The data presented here offers a crucial resource for researchers, scientists, and drug development professionals investigating the toxicological profile of TCE and its metabolites.
Key Findings at a Glance
This compound and its metabolites induce a range of cytotoxic effects that differ in magnitude and mechanism across various cell types. Notably, placental, liver, and kidney cell lines exhibit distinct sensitivities and responses to TCE exposure. The primary mechanisms of TCE-induced cell damage involve mitochondrial dysfunction, the generation of oxidative stress, and genotoxicity, ultimately leading to apoptosis or necrosis.
Comparative Cytotoxicity of this compound Metabolites
The toxicity of TCE is largely attributed to its metabolic byproducts. The following tables summarize the comparative effects of key TCE metabolites on different cell lines, providing a quantitative overview of their cytotoxic potential.
Table 1: Effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Effect on Cell Viability (% decrease) | Effect on Caspase 3+7 Activity (% increase) | Reference |
| HTR-8/SVneo (Placental) | 20 | 17% | Significant increase | [1][2] |
| HTR-8/SVneo (Placental) | 50 | 34% | - | [1] |
| HTR-8/SVneo (Placental) | 100 | 38% | - | [1] |
| BeWo (Placental) | 20 | No significant effect | No significant effect | [1][2] |
Table 2: Effects of this compound (TCE) and Perchloroethylene (PERC) on Normal Human Epidermal Keratinocytes (NHEK)
| Compound | NR50 Value (mM) | Effect | Reference |
| TCE | 4.53 | Dose-dependent decrease in cell viability | [3] |
| PERC | 2.16 | Dose-dependent decrease in cell viability | [3] |
NR50: Concentration causing 50% reduction in neutral red uptake.
Table 3: Genotoxic Effects of this compound (TCE) in Human Hepatoma (HepG2) Cells
| Concentration (mM) | Effect | Mechanism | Reference |
| 0.5 - 4 | Increased DNA strand breaks and micronuclei formation | Oxidative stress | [4] |
Mechanisms of this compound-Induced Toxicity
The cellular damage inflicted by TCE and its metabolites is orchestrated through several interconnected signaling pathways. Mitochondrial dysfunction and oxidative stress are central to TCE's toxicity profile.
Mitochondrial Dysfunction
TCE has been identified as a mitochondrial toxicant, primarily inhibiting Complex I of the electron transport chain.[5][6] This inhibition leads to a cascade of detrimental effects, including reduced ATP production, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.[7] The metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC) has been shown to induce progressive mitochondrial dysfunction in trophoblast cell lines, leading to dissipation of the mitochondrial membrane potential.[8]
Oxidative Stress
Exposure to TCE and its metabolites leads to an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, resulting in oxidative stress.[4][9] This is evidenced by increased lipid peroxidation and DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG).[4] Studies have shown that antioxidants can mitigate the cytotoxic effects of TCE, highlighting the central role of oxidative stress.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of TCE's effects.
Cell Viability Assay (Neutral Red Uptake)
Objective: To assess the cytotoxicity of TCE by measuring the accumulation of the supravital dye neutral red in the lysosomes of viable cells.
Protocol:
-
Cell Seeding: Plate Normal Human Epidermal Keratinocytes (NHEK) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
TCE Exposure: Treat the cells with various concentrations of TCE (e.g., 0.01-31.6 mM) for a specified duration (e.g., 24 hours).
-
Neutral Red Incubation: Remove the treatment medium and add a medium containing a final concentration of 50 µg/mL neutral red. Incubate for 3 hours.
-
Dye Extraction: Wash the cells with a formaldehyde-calcium chloride solution and then extract the dye from the cells using an acetic acid-ethanol solution.
-
Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[3]
Caspase 3+7 Activity Assay
Objective: To quantify the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Culture and Treatment: Culture cell lines such as HTR-8/SVneo or BeWo in appropriate media and expose them to different concentrations of TCE metabolites (e.g., DCVC) for a defined period (e.g., 24 hours).[1][2]
-
Lysis: Lyse the cells to release intracellular contents, including caspases.
-
Substrate Addition: Add a luminogenic substrate that is cleaved by caspase-3 and -7, generating a luminescent signal.
-
Signal Measurement: Measure the luminescence using a luminometer. The signal intensity is directly proportional to the caspase activity.
-
Data Normalization: Normalize the caspase activity to the total protein concentration of each sample.
Experimental Workflow for Assessing TCE Cytotoxicity
The following diagram illustrates a general workflow for investigating the cytotoxic effects of this compound on a given cell line.
This guide underscores the importance of cell-line-specific investigations when evaluating the toxic potential of environmental contaminants like this compound. The presented data and protocols serve as a valuable starting point for further research into the intricate mechanisms of TCE toxicity and the development of potential therapeutic interventions.
References
- 1. Toxicity assessments of selected this compound and perchloroethylene metabolites in three in vitro human placental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity Assessments of Selected this compound and Perchloroethylene Metabolites in Three In Vitro Human Placental Models [stacks.cdc.gov]
- 3. Cytotoxicity of this compound and perchloroethylene on normal human epidermal keratinocytes and protective role of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible involvement of oxidative stress in this compound-induced genotoxicity in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a ubiquitous environmental contaminant in the risk for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Traumatic brain injury and this compound exposure interact and produce functional, histological, and mitochondrial deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress Mediated Cytotoxicity of Trichloroethane in a Model of Murine Splenic Injury, American Journal of BioScience, Science Publishing Group [sciencepg.com]
Trichloroethylene vs. Perchloroethylene: A Comparative Guide to Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of two prevalent industrial solvents, trichloroethylene (TCE) and perchloroethylene (PCE). Both chlorinated hydrocarbons have been instrumental in various industrial processes, including metal degreasing and dry cleaning. However, their widespread use has led to significant environmental contamination, posing risks to ecosystems and human health.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to offer an objective assessment for informed decision-making in research and development.
Physicochemical Properties
The environmental fate and transport of TCE and PCE are largely governed by their distinct physicochemical properties. PCE, with its higher molecular weight and chlorine content, exhibits lower water solubility and higher density compared to TCE. These characteristics influence their partitioning in different environmental compartments.
| Property | This compound (TCE) | Perchloroethylene (PCE) | Reference |
| Chemical Formula | C₂HCl₃ | C₂Cl₄ | [3] |
| Molecular Weight | 131.39 g/mol | 165.83 g/mol | [4] |
| Density at 20°C | 1.465 g/mL | 1.623 g/mL | [3][4] |
| Water Solubility at 20-25°C | 1,070 - 1,100 mg/L | 150 - 206 mg/L | [3][4] |
| Vapor Pressure at 20-25°C | 58 - 74 mmHg | 18.5 mmHg | [3][4] |
| Henry's Law Constant at 25°C | 0.00985 - 0.011 atm·m³/mol | 0.0177 - 0.018 atm·m³/mol | [3][4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.42 - 2.61 | 2.53 - 3.40 | [1][4] |
| Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.03 - 2.7 | 2.2 - 2.7 | [3] |
Environmental Fate and Transport
The persistence and mobility of TCE and PCE in the environment are critical factors in assessing their overall impact. Both compounds are volatile and can be transported over long distances in the atmosphere. In subsurface environments, they are characterized by slow degradation, leading to persistent contamination of soil and groundwater.[5]
| Parameter | This compound (TCE) | Perchloroethylene (PCE) | Reference |
| Atmospheric Half-life | ~7 days (reaction with hydroxyl radicals) | 96 - 109 days (reaction with hydroxyl radicals) | [5] |
| Biodegradation | Slow in subsurface environments; can occur under both anaerobic and aerobic conditions. | Slow in subsurface environments; primarily anaerobic biodegradation. | |
| Mobility in Soil | High mobility due to relatively low Kₒc. | Moderate mobility. | [5] |
| Volatilization from Water | Significant due to high Henry's Law constant. | Significant due to high Henry's Law constant. | [3] |
| Primary Environmental Sink | Atmosphere, groundwater | Atmosphere, groundwater | [1][5] |
Ecotoxicity
The toxic effects of TCE and PCE on various organisms are a primary concern for their environmental risk assessment. The following table summarizes acute toxicity data for representative aquatic and terrestrial organisms.
| Organism | Endpoint | This compound (TCE) | Perchloroethylene (PCE) | Reference |
| Aquatic | ||||
| Daphnia magna (Water Flea) | 48-hour LC₅₀ | 11.2 - 29.1 mg/L | 7.5 - 18 mg/L | |
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC₅₀ | 5.0 - 44.7 mg/L | 4.8 - 13.3 mg/L | |
| Terrestrial | ||||
| Eisenia fetida (Earthworm) | 14-day LC₅₀ | Data not readily available | Data not readily available | |
| Lactuca sativa (Lettuce) | Seed Germination EC₅₀ | Data not readily available | Data not readily available | |
| Various Plants | Observable damage (wilting, failure of gravitropic response) | >0.5 mM (aqueous phase) | Data not readily available | [6] |
Experimental Protocols
Determination of Soil Sorption Coefficient (Koc)
The soil sorption coefficient (Koc) is a critical parameter for predicting the mobility of organic compounds in soil. A common method for its determination is the batch equilibrium technique.
Protocol:
-
Soil Preparation: Air-dry and sieve soil samples to remove large debris. Determine the organic carbon content of the soil using a suitable method (e.g., Walkley-Black method).
-
Solution Preparation: Prepare stock solutions of TCE and PCE in a solvent such as methanol. Create a series of aqueous solutions with varying concentrations of the target compound by spiking deionized water with the stock solution.
-
Equilibration: Add a known mass of soil to a series of vials. Add a known volume of the prepared aqueous solutions to each vial. Seal the vials and shake them on a mechanical shaker for a predetermined period (e.g., 24 hours) to reach equilibrium.
-
Analysis: After equilibration, centrifuge the vials to separate the soil and the aqueous phase. Analyze the concentration of TCE or PCE remaining in the aqueous phase using gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The amount of sorbed compound is calculated by the difference between the initial and equilibrium aqueous concentrations. The soil-water distribution coefficient (Kd) is then calculated as the ratio of the sorbed concentration to the aqueous concentration at equilibrium. Koc is then determined by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).
Acute Toxicity Testing with Daphnia magna
Acute toxicity tests with Daphnia magna are widely used to assess the short-term effects of chemicals on aquatic invertebrates.[7]
Protocol:
-
Test Organisms: Use neonates (<24 hours old) of Daphnia magna from a healthy laboratory culture.[7]
-
Test Solutions: Prepare a series of test concentrations of TCE or PCE in a suitable culture medium. A control group with only the culture medium is also required.[7]
-
Exposure: Place a specific number of daphnids (e.g., 10) into each test vessel containing the different concentrations of the test substance.[7]
-
Incubation: Incubate the test vessels for 48 hours under controlled conditions of temperature (20 ± 2 °C) and light (16-hour light/8-hour dark cycle).[7]
-
Observation: After 48 hours, count the number of immobilized daphnids in each test vessel. Immobilization is defined as the lack of movement for 15 seconds after gentle agitation.[7]
-
Data Analysis: Calculate the 48-hour LC₅₀ (median lethal concentration) or EC₅₀ (median effective concentration) value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).[7]
Signaling Pathways and Environmental Workflows
TCE-Induced Renal Injury Signaling Pathway
This compound exposure has been linked to kidney damage. One of the proposed mechanisms involves the activation of the NF-κB signaling pathway, which leads to an inflammatory response and subsequent renal injury.[8][9][10][11]
Experimental Workflow for Contaminated Site Assessment and Remediation
The assessment and remediation of sites contaminated with chlorinated solvents like TCE and PCE follow a structured workflow to ensure effective cleanup and risk management.[12]
References
- 1. Target Organ Metabolism, Toxicity, and Mechanisms of this compound and Perchloroethylene: Key Similarities, Differences, and Data Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity assessments of selected this compound and perchloroethylene metabolites in three in vitro human placental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCE and PCE Toxicity, Uses, and Properties [serc.carleton.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. engg.k-state.edu [engg.k-state.edu]
- 7. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
- 8. NF-κB Signaling Pathway-enhanced Complement Activation Mediates Renal Injury in this compound-sensitized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt 5a mediated inflammatory injury of renal tubular epithelial cells dependent on calcium signaling pathway in this compound sensitized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Research Portal [openresearch.surrey.ac.uk]
- 12. Subsurface Investigation & Remediation of Chlorinated Solvents in Soil & Groundwater - Wilcox Environmental Engineering, Inc. [wilcoxenv.com]
Comparison of Kinetic Models for Trichloroethylene Degradation
A comprehensive guide to the validation of kinetic models for trichloroethylene (TCE) degradation is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of kinetic models for various TCE degradation methods, supported by experimental data.
This compound, a common environmental contaminant, can be degraded through several methods, including chemical reduction using zero-valent iron (ZVI), advanced oxidation processes (AOPs), and bioremediation. The efficiency of these methods is often evaluated using kinetic models. This guide focuses on the validation of these models, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
The degradation of TCE can be described by various kinetic models, depending on the degradation method and experimental conditions. The most commonly applied models are the pseudo-first-order, Langmuir-Hinshelwood, and Monod kinetics.
Chemical Reduction by Zero-Valent Iron (ZVI)
Degradation of TCE by ZVI is a surface-mediated reaction. The pseudo-first-order kinetic model is frequently used to describe this process, particularly at low TCE concentrations[1][2]. However, at higher concentrations, the reaction may become sorption-limited, and more complex models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which accounts for surface saturation, provide a better fit[1]. The degradation of TCE by ZVI can proceed through two main pathways: hydrogenolysis and β-elimination. Hydrogenolysis involves the sequential replacement of chlorine atoms with hydrogen, while β-elimination results in the formation of acetylene, which is then reduced to ethene and ethane[3][4]. Sulfidation of ZVI has been shown to favor the β-elimination pathway, minimizing the formation of chlorinated intermediates[3][4].
Advanced Oxidation Processes (AOPs)
AOPs, such as the UV/H₂O₂ system, generate highly reactive hydroxyl radicals (•OH) that readily degrade TCE[5][6][7]. The degradation kinetics are often described by a pseudo-first-order model[8][9]. The reaction mechanism involves the addition of •OH to the C=C double bond of TCE, leading to the formation of various intermediates that are eventually mineralized to CO₂, H₂O, and Cl⁻[10][11]. The efficiency of AOPs can be influenced by factors such as the initial concentrations of TCE and H₂O₂, pH, and the presence of radical scavengers[5][8][9].
Bioremediation
The microbial degradation of TCE can occur under both anaerobic and aerobic conditions.
-
Anaerobic Reductive Dechlorination: In this process, TCE is used as an electron acceptor and is sequentially dechlorinated to dichloroethene (DCE), vinyl chloride (VC), and finally to non-toxic ethene[12]. This process is often modeled using Michaelis-Menten or Monod kinetics, which relate the degradation rate to the substrate concentration and microbial population density[13][14][15].
-
Aerobic Cometabolism: Certain microorganisms can degrade TCE in the presence of a primary substrate like methane, propane, or toluene[12][16][17]. The enzymes induced by the primary substrate, such as monooxygenases and dioxygenases, fortuitously degrade TCE[18][19]. The kinetics of aerobic cometabolism are also typically described by Monod-type models, which may include terms for competitive inhibition between the primary substrate and TCE[12][17].
Quantitative Data on Kinetic Parameters
The following tables summarize key kinetic parameters for TCE degradation under different experimental conditions as reported in the literature.
Table 1: Kinetic Parameters for TCE Degradation by Zero-Valent Iron (ZVI)
| ZVI Type | Kinetic Model | Rate Constant (k) | Initial TCE Conc. (mg/L) | pH | Reference |
| Nanoscale ZVI (nZVI) | Pseudo-first-order | Up to 485% increase with sulfidation | Not specified | Not specified | [4][20] |
| Sulfidated microscale ZVI | Pseudo-first-order | Not specified | Not specified | Not specified | [3] |
| Granular Sponge ZVI | Pseudo-first-order | Not specified | 20 | 7 | [2] |
| Generic ZVI | LHHW/Michaelis-Menten | Not specified | Varied | Not specified | [1] |
Table 2: Kinetic Parameters for TCE Degradation by Advanced Oxidation Processes (AOPs)
| AOP Method | Kinetic Model | Rate Constant (k) | Initial TCE Conc. (µg/L) | H₂O₂ Conc. (mg/L) | pH | Reference |
| UV/H₂O₂ | Pseudo-first-order | Increases with decreasing initial TCE conc. | 30, 300, 3000 | 10, 50, 100 | Varied | [9] |
| UV/TiO₂ | Pseudo-first-order | 0.84 h⁻¹ (at 2.5 g/L TiO₂) | 50 mg/L | - | Not specified | [8] |
| UV/ZnO | Pseudo-first-order | 0.92 h⁻¹ (at 25 g/L ZnO) | 50 mg/L | - | Not specified | [8] |
| Oxygenation of reduced nontronite | Not specified | 89.6% degradation in 3h | 1 mg/L | - | 7.5 | [21] |
Table 3: Kinetic Parameters for TCE Bioremediation
| Microbial Culture/Process | Kinetic Model | Vmax | Ks (mg/L) | Primary Substrate | Reference |
| Mycobacterium sp. TA27 | Michaelis-Menten | 9.8 nmol min⁻¹ mg cells⁻¹ | 61.9 µM | Ethane | [18] |
| Toluene-oxidizing bacteria | Monod | 0.0075 h⁻¹ | 2.12 | Toluene | [13] |
| Phenol-degrading bacteria | Haldane | Varied | 11 µM to >800 µM | Phenol | [22] |
| Methanotrophic bacteria | Not specified | 15-20 µg TCE/kg sediment/day | Not specified | Methane | [16] |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of kinetic models. Below are generalized protocols for the key degradation methods.
Kinetic Study of TCE Degradation by ZVI
-
Reactor Setup: Batch experiments are typically conducted in serum bottles sealed with Teflon-lined septa. The bottles contain a known mass of ZVI and a defined volume of an aqueous solution of TCE at a specific initial concentration. The headspace is often purged with nitrogen to maintain anaerobic conditions.
-
Experimental Conditions: Parameters such as pH, temperature, and mixing speed are controlled and monitored throughout the experiment.
-
Sampling and Analysis: Aqueous samples are periodically withdrawn using a gas-tight syringe. The concentration of TCE and its degradation products are analyzed using gas chromatography (GC) equipped with an appropriate detector (e.g., flame ionization detector - FID, or electron capture detector - ECD).
-
Data Analysis: The concentration of TCE versus time data is fitted to various kinetic models (e.g., pseudo-first-order, LHHW) to determine the rate constants.
Kinetic Study of TCE Degradation by UV/H₂O₂
-
Reactor Setup: Photochemical reactions are carried out in a temperature-controlled photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp). The reactor is filled with a TCE solution of a known concentration, and a specific amount of H₂O₂ is added.
-
Experimental Conditions: The solution is continuously stirred to ensure homogeneity. The pH of the solution is monitored and adjusted as needed.
-
Sampling and Analysis: Samples are taken at regular intervals. The concentrations of TCE, H₂O₂, and degradation byproducts (e.g., chloride ions, organic acids) are measured using techniques such as GC, high-performance liquid chromatography (HPLC), and ion chromatography.
-
Data Analysis: The kinetic data is modeled to determine the degradation rate constants, often assuming pseudo-first-order kinetics.
Kinetic Study of TCE Bioremediation
-
Microcosm Setup: Batch experiments are performed in microcosms (e.g., serum bottles) containing a microbial culture, a suitable growth medium, and TCE at a specific concentration. For cometabolic studies, a primary substrate is also added.
-
Experimental Conditions: The microcosms are incubated under controlled temperature and shaking conditions. For anaerobic studies, the headspace is purged with a nitrogen/CO₂ mixture. For aerobic studies, a defined oxygen concentration is maintained.
-
Sampling and Analysis: Headspace or aqueous samples are periodically analyzed for TCE, degradation products, and the primary substrate using GC. Microbial growth can be monitored by measuring protein content or optical density.
-
Data Analysis: The substrate degradation and biomass growth data are fitted to Monod or other relevant kinetic models to estimate the kinetic parameters (Vmax, Ks).
Visualizations
The following diagrams, created using Graphviz, illustrate key pathways and workflows related to TCE degradation and its kinetic modeling.
Caption: Major degradation pathways of this compound (TCE) by different remediation technologies.
Caption: A typical experimental workflow for studying the kinetics of TCE degradation.
Caption: Logical relationships between different kinetic models used for TCE degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Characteristics of Carbon Tetrachloride by Granular Sponge Zero Valent Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydroxyl radical and non-hydroxyl radical pathways for this compound and perchloroethylene degradation in catalyzed H2O2 propagation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trichloroethene degradation by UV/H2O2 advanced oxidation process: product study and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photocatalytic Degradation of this compound Under Different Environmental Conditions: Kinetics and Carbon Isotope Effects [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. UV photolysis of this compound: product study and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances and trends of this compound biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. besjournal.com [besjournal.com]
- 14. ecetoc.org [ecetoc.org]
- 15. Growth Kinetics of Suspended Microbial Cells: From Single-Substrate-Controlled Growth to Mixed-Substrate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cometabolic biodegradation of this compound in microcosms [pubs.usgs.gov]
- 17. Acetylene Tunes Microbial Growth During Aerobic Cometabolism of Trichloroethene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. journals.asm.org [journals.asm.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Oxidation of this compound by the hydroxyl radicals produced from oxygenation of reduced nontronite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Genomics of Trichloroethylene-Degrading Microorganisms: A Guide for Researchers
This guide provides a comparative analysis of key microorganisms known to degrade trichloroethylene (TCE), a widespread environmental contaminant. It is intended for researchers, scientists, and drug development professionals working in the fields of bioremediation, environmental microbiology, and enzymatic catalysis. This document summarizes genomic features, metabolic pathways, and degradation performance, supported by experimental data and detailed protocols.
Introduction to this compound Biodegradation
This compound (TCE) is a synthetic chemical that has been extensively used as an industrial solvent and degreaser. Its improper disposal has led to widespread contamination of soil and groundwater, posing significant risks to human health and ecosystems. Microbial degradation of TCE occurs through two primary mechanisms: anaerobic reductive dechlorination and aerobic co-metabolism.
-
Anaerobic Reductive Dechlorination: In the absence of oxygen, certain microorganisms can use TCE as an electron acceptor in a process called organohalide respiration. This process involves the sequential removal of chlorine atoms, transforming TCE into less chlorinated ethenes, such as cis-dichloroethene (cis-DCE) and vinyl chloride (VC), and ultimately to non-toxic ethene. Dehalococcoides mccartyi is the most well-characterized microorganism capable of complete reductive dechlorination of TCE to ethene.[1][2]
-
Aerobic Co-metabolism: In the presence of oxygen, some bacteria can degrade TCE through co-metabolism. This process involves enzymes with broad substrate specificity, such as monooxygenases and dioxygenases, which are induced by the presence of a primary growth substrate (e.g., toluene (B28343), phenol, propane). These enzymes fortuitously oxidize TCE, initiating its degradation. Genera known for aerobic TCE co-metabolism include Pseudomonas, Rhodococcus, and Polaromonas.[3][4]
This guide focuses on a comparative genomic analysis of key players in both anaerobic and aerobic TCE degradation, providing insights into their genetic makeup and metabolic capabilities.
Comparative Genomic and Performance Data
The following tables summarize key genomic features and performance metrics of selected TCE-degrading microorganisms. Direct comparison of performance data should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Comparative Genomic Features of TCE-Degrading Microorganisms
| Microorganism Strain | Degradation Type | Genome Size (Mbp) | GC Content (%) | Key Catabolic Genes (Count) | Reference(s) |
| Dehalococcoides mccartyi strain 195 | Anaerobic | ~1.4 | 48.7 | Reductive Dehalogenases (~17) | [5][6] |
| Dehalococcoides mccartyi strain CBDB1 | Anaerobic | ~1.4 | 48.9 | Reductive Dehalogenases (32) | [7][8] |
| Dehalococcoides mccartyi strain JNA | Anaerobic | 1.46 | 47.0 | Reductive Dehalogenases (29) | [9] |
| Dehalococcoides mccartyi strain NK | Anaerobic | 1.51 | 48.6 | Reductive Dehalogenases (N/A) | [10] |
| Rhodococcus sp. strain NCIMB 12038 | Aerobic | 9.3 | 67.2 | Monooxygenases/Dioxygenases (Multiple) | [5] |
| Rhodococcus rhodochrous ATCC 17895 | Aerobic | 6.87 | 62.29 | Monooxygenases/Dioxygenases (Multiple) | [11] |
| Rhodococcus ruber SJ-1 | Aerobic | 5.74 | 70.4 | Monooxygenases/Dioxygenases (Multiple) | [12] |
| Polaromonas sp. JS666 | Aerobic | 5.9 | N/A | Cytochrome P450 Monooxygenases (4) | [13][14] |
| Pseudomonas putida F1 | Aerobic | 6.2 | N/A | Toluene Dioxygenase (tod operon) | [15] |
| Pseudomonas stutzeri OX1 | Aerobic | N/A | N/A | Toluene-o-xylene Monooxygenase (ToMO) | [7] |
Table 2: Comparative Performance in TCE Degradation
| Microorganism Strain | Primary Substrate (for co-metabolism) | TCE Degradation Rate | Kinetic Parameters | Other Degraded Compounds | Reference(s) |
| Dehalococcoides mccartyi strain 195 | N/A (Anaerobic Respiration) | Variable, dependent on conditions | N/A | PCE, cis-DCE, VC | [16] |
| Dehalococcoides mccartyi strain NIT01 | N/A (Anaerobic Respiration) | Rapid dechlorination of 0.5–4.0 mM TCE to ethene within 10–45 days | N/A | PCE, cis-DCE, VC | |
| Rhodococcus species | Propane | Mineralized >28% of [1,2-14C]TCE to 14CO2 | N/A | VC, Chloroform, 1,1-DCE, 1,1,1-TCA | [17] |
| Polaromonas sp. JS666 | cis-DCE | Growth-coupled | N/A | trans-DCE, VC, 1,2-DCA | [18] |
| Pseudomonas putida F1 | Toluene | Gradual decrease, stops within 1.5 h | N/A | Benzene, Toluene, Ethylbenzene | [19] |
| Pseudomonas stutzeri OX1 | Toluene/o-xylene | Vmax ≈ 2.5 nmol min-1 mg-1 protein | KM ≈ 34 µM | PCE | [7] |
| Pseudomonas fluorescens | Phenol | Up to 80% degradation of 0.1 mg/L TCE in 3 days | N/A | Gasoline components | [1] |
Metabolic Pathways for TCE Degradation
The degradation of TCE follows distinct pathways depending on the microorganism and the presence or absence of oxygen.
Anaerobic Reductive Dechlorination by Dehalococcoides mccartyi
Dehalococcoides mccartyi utilizes a stepwise reductive dechlorination pathway to completely detoxify TCE to ethene. This process is mediated by a series of reductive dehalogenase (RDase) enzymes.
Anaerobic reductive dechlorination of TCE by Dehalococcoides mccartyi.
Aerobic Co-metabolism of TCE
Aerobic bacteria employ various oxygenase enzymes to initiate the degradation of TCE. The initial oxidation step often leads to the formation of unstable intermediates that undergo further transformations.
Pseudomonas putida F1 utilizes a toluene dioxygenase, encoded by the tod operon, to co-metabolize TCE.
Aerobic co-metabolism of TCE by Pseudomonas putida F1.
Polaromonas sp. JS666 initiates the degradation of cis-DCE (a common daughter product of anaerobic TCE degradation) via a cytochrome P450 monooxygenase. This pathway minimizes the formation of toxic epoxides.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent advances and trends of this compound biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Draft Genome Sequence of Rhodococcus sp. Strain NCIMB 12038, a Naphthalene-Degrading Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Aerobic degradation of tetrachloroethylene by toluene-o-xylene monooxygenase of Pseudomonas stutzeri OX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. Cytochrome P450 Initiates Degradation of cis-Dichloroethene by Polaromonas sp. Strain JS666 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Draft genome sequence of Rhodococcus rhodochrous strain ATCC 17895 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete genome sequence of Rhodococcus ruber SJ-1, a marine bacterium capable of degrading p-chloro-m-xylenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. che.psu.edu [che.psu.edu]
- 14. journals.asm.org [journals.asm.org]
- 15. Growth of Dehalobacter and Dehalococcoides spp. during Degradation of Chlorinated Ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trichloroethene Reductive Dehalogenase from Dehalococcoides ethenogenes: Sequence of tceA and Substrate Range Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aerobic mineralization of this compound, vinyl chloride, and aromatic compounds by rhodococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. genome.jgi.doe.gov [genome.jgi.doe.gov]
- 19. researchgate.net [researchgate.net]
evaluating the performance of novel adsorbents for trichloroethylene removal
For Researchers, Scientists, and Drug Development Professionals
The effective removal of trichloroethylene (TCE), a prevalent and toxic environmental contaminant, is a critical challenge. Adsorption has emerged as a robust and widely implemented technology for TCE remediation. This guide provides an objective comparison of the performance of several classes of adsorbent materials, including traditional activated carbons and novel materials such as zeolites, biochar, metal-organic frameworks (MOFs), and polymer-based adsorbents. The information presented herein is supported by experimental data from recent scientific literature to aid researchers in the selection and evaluation of adsorbents for their specific applications.
Performance Comparison of Adsorbents for this compound Removal
The selection of an appropriate adsorbent for TCE removal depends on various factors, including adsorption capacity, kinetics, selectivity, regenerability, and cost. Below is a summary of the performance of different adsorbent materials based on reported experimental data.
Quantitative Performance Data
The following tables summarize key performance metrics for various adsorbents in the removal of this compound. It is important to note that experimental conditions such as initial TCE concentration, temperature, pH, and adsorbent dosage can significantly influence adsorption capacity. Therefore, these parameters are included where available to provide context for a more informed comparison.
Table 1: Maximum Adsorption Capacities (q_max) of Various Adsorbents for this compound
| Adsorbent Type | Specific Adsorbent | Adsorption Capacity (mg/g) | Initial TCE Concentration | Temperature (°C) | pH | Reference |
| Activated Carbon | Granular Activated Carbon (GAC) | 523.25 | 100 ppm (vapor phase) | 30 | N/A | [1] |
| Powdered Activated Carbon (PAC) | ~160 | 0-8000 µg/L | Room Temp | N/A | [1] | |
| Zeolites | ZSM-5 | >87% removal efficiency | Not specified | Not specified | Not specified | [2] |
| Biochar | Pine Wood Biochar (PWB) | 109.41 | 10-120 mg/L | Not specified | Not specified | [3] |
| Soybean Stover Biochar (BC700) | Higher than BC300 | Not specified | Not specified | Not specified | [4] | |
| Metal-Organic Frameworks (MOFs) | ZIF-8 | 136.33 | 5-50 µg/L | Not specified | 7.5 | [5][6] |
| Polymer-Based Adsorbents | Hypercrosslinked Polymeric Resin (NDA201) | High affinity (Isotherm data) | up to 8 kPa (vapor phase) | 30-60 | N/A | [7] |
Note: Direct comparison of adsorption capacities can be challenging due to varying experimental conditions in the literature.
Table 2: Langmuir and Freundlich Isotherm Parameters for TCE Adsorption
| Adsorbent | Isotherm Model | q_max (mg/g) | K_L (L/mg) or K_F ((mg/g)(L/mg)^1/n) | n (Freundlich) | R² | Reference |
| Activated Carbon | Langmuir | - | - | - | 0.990 | [1] |
| Activated Carbon | Freundlich | - | 543.245 | 1.789 | 0.991 | [1] |
| ZIF-8 | Langmuir | 136.33 | - | - | 0.9926 | [5][6] |
| Pine Wood Biochar | Langmuir | 109.41 | - | - | - | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of adsorbent performance. Below are generalized methodologies for key experiments.
Adsorbent Characterization
A thorough characterization of the adsorbent's physicochemical properties is the first step. Key techniques include:
-
Surface Area and Porosity Analysis: Brunauer-Emmett-Teller (BET) analysis to determine the specific surface area, pore volume, and pore size distribution.
-
Surface Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize the surface texture and morphology.
-
Surface Functional Groups: Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups on the adsorbent surface that may interact with TCE.
-
Crystallinity: X-ray Diffraction (XRD) to determine the crystalline structure of the material.
Batch Adsorption Experiments
Batch experiments are typically conducted to determine the equilibrium adsorption capacity and adsorption kinetics.
1. Preparation of TCE Solution:
- A stock solution of TCE is prepared in deionized water or a relevant water matrix.
- Working solutions of desired TCE concentrations are prepared by diluting the stock solution.
2. Adsorption Procedure:
- A known mass of the adsorbent is added to a fixed volume of the TCE solution in a series of flasks.
- The flasks are sealed to prevent volatilization of TCE.
- The mixture is agitated in a shaker at a constant temperature for a predetermined time to reach equilibrium.
3. Kinetic Studies:
- Samples are withdrawn at different time intervals, and the concentration of TCE is measured to determine the rate of adsorption.
4. Isotherm Studies:
- The experiment is conducted with varying initial concentrations of TCE while keeping the adsorbent dose and temperature constant. The amount of TCE adsorbed at equilibrium is measured.
5. Analysis:
- The concentration of TCE in the aqueous samples is typically determined using Gas Chromatography (GC) equipped with an appropriate detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), often preceded by purge-and-trap or headspace sampling[8].
Fixed-Bed Column Experiments
Continuous flow experiments using fixed-bed columns are essential for evaluating the practical applicability of an adsorbent.
1. Column Setup:
- A glass or stainless-steel column is packed with a known amount of the adsorbent to a specific bed height.
- The adsorbent bed is supported by glass wool or a suitable mesh at the bottom.
2. Adsorption Process:
- The TCE-contaminated water is pumped through the column at a constant flow rate.
- Effluent samples are collected at regular time intervals.
3. Breakthrough Curve Determination:
- The concentration of TCE in the effluent is measured over time.
- A breakthrough curve is generated by plotting the normalized effluent concentration (C/C₀) against time or bed volumes. The breakthrough point is typically defined as the time when the effluent concentration reaches a certain percentage (e.g., 5-10%) of the influent concentration.
4. Data Analysis:
- The breakthrough time, adsorption capacity at breakthrough, and the total adsorption capacity of the column can be calculated from the breakthrough curve.
Adsorbent Regeneration and Reusability
The economic viability of an adsorption process is heavily dependent on the ability to regenerate and reuse the adsorbent.
-
Thermal Regeneration: This is a common method for activated carbon, where the spent adsorbent is heated to high temperatures to desorb and decompose the adsorbed TCE. However, this process can be energy-intensive and may lead to some loss of adsorbent capacity over cycles[9].
-
Solvent Extraction: Organic solvents can be used to wash the adsorbed TCE from the adsorbent. The choice of solvent is crucial to ensure efficient desorption without damaging the adsorbent structure[10].
-
Chemical Regeneration: This involves using chemical reagents to desorb or degrade the adsorbate. For instance, advanced oxidation processes can be employed to regenerate adsorbents saturated with organic pollutants[11].
-
Biological Regeneration: In some cases, microorganisms can be used to degrade the adsorbed TCE, offering a more environmentally friendly regeneration method[9].
The reusability of an adsorbent is evaluated by conducting multiple adsorption-desorption cycles and measuring the change in adsorption capacity after each cycle.
Visualizing the Process
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships in adsorbent evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural polymers as alternative adsorbents and treatment agents for water remediation :: BioResources [bioresources.cnr.ncsu.edu]
- 8. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US8187991B2 - Methods for regeneration of adsorbent material - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Trichloroethylene Reference Materials: Certification and Application
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. When quantifying trichloroethylene (TCE), a compound of significant industrial and toxicological interest, the use of high-quality certified reference materials (CRMs) is fundamental. This guide provides a comprehensive comparison of TCE reference materials, their certification process, and their application in common analytical workflows, alongside an evaluation of alternatives.
Understanding the Certification of this compound Reference Materials
Certified Reference Materials are indispensable tools in analytical chemistry, serving as a benchmark for quality control, method validation, and instrument calibration.[1] The certification of a TCE reference material is a rigorous process governed by international standards to ensure its metrological traceability and accuracy.
These reference materials are produced under stringent manufacturing procedures, and their certification provides evidence of metrological traceability and a statement of measurement uncertainty, which distinguishes them from standard laboratory reagents.[1] Key international standards involved in the production and certification of CRMs include ISO 17034 and ISO/IEC 17025.[2] The certification process ensures that the material is homogeneous and stable with respect to its specified properties.[1]
The process generally involves:
-
Gravimetric Measurement: The CRM is typically produced by gravimetric measurement, dissolving a high-purity TCE starting material in a suitable solvent like methanol (B129727).[3][4]
-
Purity Analysis: The purity of the starting material is meticulously checked using appropriate analytical instruments.[4]
-
Traceability and Uncertainty: The metrological traceability is ensured through an unbroken chain of calibrations, with results traceable to the International System of Units (SI).[4] The expanded uncertainty of the certified value is calculated in accordance with standards like EA 4/02, incorporating uncertainties from the raw material purity, mass, and volume measurements.[4]
-
Verification: The final certified value is often verified by an analytical technique such as Gas Chromatography with a Flame Ionization Detector (GC-FID).[3]
Below is a diagram illustrating the typical workflow for the certification of a this compound reference material.
Caption: Diagram 1: Certification Workflow for this compound CRM.
Comparison of Commercially Available this compound CRMs
Several suppliers offer TCE CRMs, often dissolved in a methanol matrix. These are suitable for a variety of analytical applications, including pharmaceutical release testing, method development, and environmental monitoring.[3] The table below summarizes key specifications of representative TCE CRMs.
| Product Attribute | Example Product 1 | Example Product 2 | Example Product 3 |
| Product Name | This compound Pharmaceutical Secondary Standard | CRM of this compound in Methanol | This compound Certified Reference Material |
| Supplier | Sigma-Aldrich | NIM (via supplier) | AccuStandard |
| CAS Number | 79-01-6 | 79-01-6 | 79-01-6[5] |
| Matrix/Format | Neat or in solution[2] | Methanol[3] | 1000 µg/mL in Methanol[5] |
| Certified Value | Varies by lot | 1.03 mg/mL[3] | 1000 µg/mL[5] |
| Relative Expanded Uncertainty (k=2) | Lot-specific | 3%[3] | Not specified |
| Certification Standards | ISO 17034, ISO/IEC 17025 | National technique criterion on primary CRM[3] | ISO 17034 Class[5] |
| Traceability | Traceable to USP and EP primary standards | Metrological community standards[3] | Not specified |
| Intended Use | Pharmaceutical QC, method development, calibration | Environmental monitoring, method assessment, instrument calibration[3] | Analytical Reference Material |
| Storage Conditions | 2-30°C[2] | Cool and dark condition[3] | Ambient (>5 °C)[5] |
Experimental Protocol for TCE Analysis Using a Certified Reference Material
The quantification of TCE in a sample is commonly performed using Gas Chromatography (GC). The following is a generalized protocol for the analysis of TCE using a CRM for calibration.
Objective: To quantify the concentration of this compound in a sample using an external standard calibration method with a certified reference material.
Materials and Equipment:
-
This compound Certified Reference Material (e.g., 1000 µg/mL in Methanol)
-
High-purity methanol (or appropriate solvent)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar or mid-polar capillary column)
-
Sample containing unknown concentration of TCE
Procedure:
-
Preparation of Calibration Standards:
-
Allow the TCE CRM ampoule to equilibrate to room temperature (20±3 ℃) and mix well by shaking before opening.[3]
-
Prepare a series of calibration standards by accurately diluting the CRM with high-purity methanol in volumetric flasks. A typical concentration range might be 0.1 µg/mL to 10 µg/mL.
-
The concentration of the diluted standard is calculated by multiplying the certified value of the CRM by the volume of CRM used and dividing by the final volume of the flask.[4]
-
-
Sample Preparation:
-
Prepare the unknown sample by diluting it with the same solvent used for the calibration standards to ensure the expected TCE concentration falls within the calibration range.
-
-
GC Instrument Setup (Example Conditions):
-
Injector: Split/splitless, 250°C
-
Carrier Gas: Helium or Nitrogen
-
Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.
-
Detector (FID): 250°C
-
-
Analysis:
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC system.
-
Record the peak area for the TCE peak in each chromatogram.
-
Inject the prepared unknown sample and record the peak area.
-
-
Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the peak area of the unknown sample and the calibration equation to calculate the concentration of TCE in the sample.
-
The following diagram illustrates the general workflow for this analytical process.
Caption: Diagram 2: Experimental Workflow for TCE Analysis.
This compound's Carcinogenic Pathway
For researchers in toxicology and drug development, understanding the metabolic pathway of TCE is crucial due to its classification as a known human carcinogen.[6] The International Agency for Research on Cancer (IARC) classifies this compound in Group 1, carcinogenic to humans, with sufficient evidence for kidney cancer and positive associations with non-Hodgkin lymphoma and liver cancer.[6][7] Its toxicity is linked to its complex metabolism, which produces several reactive metabolites.
The primary metabolic pathways are:
-
Cytochrome P450 (CYP) Oxidation: This is the main pathway, leading to the formation of an unstable intermediate, TCE-epoxide, which rearranges to form chloral (B1216628) hydrate (B1144303). Chloral hydrate is further metabolized to trichloroacetic acid (TCA) and trichloroethanol (TCEt).
-
Glutathione (GSH) Conjugation: A smaller fraction of TCE is conjugated with glutathione, primarily in the liver and kidneys. This leads to the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC). DCVC is a potent nephrotoxin and is believed to be a key metabolite in TCE-induced kidney cancer.
The diagram below outlines this metabolic activation pathway.
Caption: Diagram 3: Metabolic Pathway of this compound.
Alternatives to this compound
While this guide focuses on TCE reference materials, it's important to note the significant global trend to replace TCE in industrial applications, primarily as a degreasing solvent, due to its health risks.[8][9] For researchers seeking to understand the landscape of TCE, awareness of these alternatives is valuable. These are not typically "reference material" alternatives but rather functional substitutes for TCE in its solvent applications.
Alternatives are often proprietary blends of fluorinated or brominated solvents, or aqueous cleaning solutions.[10][11] The choice of a substitute depends on the specific application, the material being cleaned, and the type of contamination.[8]
The table below compares some key properties of TCE and its common solvent alternatives.
| Property | This compound (TCE) | n-Propyl Bromide (nPB) | Perchloroethylene (PERC) | HFO-based Solvents (e.g., Opteon™ SF80, NEXT-HD Pro) |
| Chemical Family | Chlorinated Hydrocarbon | Brominated Hydrocarbon | Chlorinated Hydrocarbon | Hydrofluoroolefin |
| Boiling Point (°C) | 87[12] | ~71 | ~121 | 47 - 60 (Typical range) |
| Kauri-Butanol (Kb) Value | 133[12] | ~125 | ~90 | 94 - 103 (e.g., NEXT-HD Pro is 94[9]) |
| Global Warming Potential (GWP) | ~1 | ~5 | ~1 | Ultra-low (<1 to ~2.5)[8] |
| Hazardous Air Pollutant (HAP) | Yes | Yes (in some jurisdictions) | Yes | No[9] |
| Carcinogenicity | Known Human Carcinogen (IARC Group 1)[6][7] | Possible Human Carcinogen | Probable Human Carcinogen | Generally considered safer |
| Primary Use | Vapor Degreasing, Solvent | Vapor Degreasing | Dry Cleaning, Degreasing | Precision Cleaning, Degreasing |
Modern alternatives like HFO-based solvents are designed to offer strong cleaning performance (high Kb value) while having significantly better environmental and safety profiles, such as ultra-low GWP and no HAP classification.[8][9]
References
- 1. Certified reference materials - Wikipedia [en.wikipedia.org]
- 2. トリクロロエチレン Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 3. ncrm.org.cn [ncrm.org.cn]
- 4. cpachem.com [cpachem.com]
- 5. accustandard.com [accustandard.com]
- 6. This compound (TCE) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The Ultimate Guide To TCE Replacements | MicroCare [microcare.com]
- 9. envirotechint.com [envirotechint.com]
- 10. GenTech - this compound (TCE) Comparison | Reliance Specialty Products [relspec.com]
- 11. finishing.com [finishing.com]
- 12. Frequently Asked Questions About TCE Alternatives | MicroCare [microcare.com]
Unraveling the Evidence: A Comparative Guide to the Statistical Validation of Trichloroethylene Exposure-Response Data
For researchers, scientists, and drug development professionals, understanding the statistical validation of exposure-response data for environmental contaminants like trichloroethylene (TCE) is critical for robust risk assessment and the development of potential therapeutic interventions. This guide provides a comparative overview of key experimental data, methodologies, and biological pathways associated with TCE toxicity, with a focus on its carcinogenic effects.
This compound, a widespread environmental contaminant, has been the subject of extensive research to elucidate its dose-response relationship with various adverse health outcomes.[1] The U.S. Environmental Protection Agency (EPA) has conducted comprehensive toxicological reviews, synthesizing data from numerous epidemiological, animal, and mechanistic studies to characterize the health hazards associated with TCE exposure.[2][3][4][5] These assessments often employ sophisticated statistical methods and modeling techniques to extrapolate findings from animal studies to humans and to establish safe exposure levels.
Comparative Analysis of Carcinogenicity Bioassays
Animal bioassays are fundamental in establishing a causal link between TCE exposure and cancer. These studies provide quantitative data on tumor incidence at different dose levels, forming the basis for dose-response modeling.
| Study | Species/Strain | Exposure Route | Dose Levels (Time-Weighted Average) | Key Findings (Tumor Incidence) | Reference |
| National Cancer Institute (1976) | B6C3F1 Mice (Male) | Oral Gavage | Low Dose: 1,169 mg/kgHigh Dose: 2,339 mg/kg | Hepatocellular Carcinoma:- Low Dose: 26/50- High Dose: 31/48- Matched Controls: 1/20 | [6] |
| National Cancer Institute (1976) | B6C3F1 Mice (Female) | Oral Gavage | Low Dose: 869 mg/kgHigh Dose: 1,739 mg/kg | Hepatocellular Carcinoma:- Low Dose: 4/50- High Dose: 11/47- Matched Controls: 0/20 | [6] |
| National Cancer Institute (1976) | Osborne-Mendel Rats (Male & Female) | Oral Gavage | Low Dose: 549 mg/kgHigh Dose: 1,097 mg/kg | No statistically significant increase in tumors. | [6] |
These studies highlight species- and sex-specific differences in TCE-induced carcinogenicity, with male mice showing a particularly high incidence of liver cancer.[6]
Methodologies for Exposure-Response Assessment
The statistical validation of TCE exposure-response data relies on a variety of sophisticated methodologies, from initial data collection in animal studies to complex modeling for human health risk assessment.
Experimental Protocols: Carcinogenesis Bioassay
The National Cancer Institute's carcinogenesis bioassay of TCE provides a foundational experimental protocol.[6]
-
Test Animals: Osborne-Mendel rats and B6C3F1 mice, approximately 6 weeks of age at the start of the study.
-
Group Size: 50 animals per dose group and 20 matched controls for each sex and species.
-
Dosing: Industrial-grade TCE (>99% pure) was administered by oral gavage five times per week for 78 weeks. Doses were initially set at the estimated maximum tolerated dose (MTD) and 1/2 MTD, and later adjusted based on survival and body weight data, resulting in time-weighted average doses.
-
Observation Period: Following the 78-week treatment period, rats were observed until 110 weeks and mice until 90 weeks.
-
Endpoint Analysis: A complete necropsy and microscopic evaluation of all major tissues were conducted on all animals.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion of chemicals in the body.[1][2][7][8] These models are crucial for:
-
Interspecies Extrapolation: Translating dose-response data from animal studies to predict human risk.[7][8]
-
Route-to-Route Extrapolation: Using data from one exposure route (e.g., oral) to predict effects from another (e.g., inhalation).
-
Internal Dose Estimation: Estimating the concentration of TCE and its toxic metabolites in specific target organs, such as the liver, kidney, and lung.[7][8]
A typical PBPK model for TCE incorporates compartments representing key organs and tissues, with physiological parameters (e.g., blood flow rates, tissue volumes) and chemical-specific parameters (e.g., metabolic rates) guiding the model's predictions.[1][7][8] Bayesian statistical methods are often used to analyze interstrain variability and quantify uncertainty in the model parameters.[1][9]
Caption: Workflow for the development and application of a PBPK model for TCE.
Signaling Pathways in TCE-Induced Carcinogenesis
Mechanistic studies have begun to unravel the molecular pathways underlying TCE's carcinogenic effects, particularly in the kidney. A key pathway involves the bioactivation of TCE through the glutathione (B108866) (GSH) conjugation pathway, leading to the formation of reactive metabolites that can damage DNA and promote tumor development.
Toxicological studies suggest that TCE-associated kidney damage is primarily initiated through a reductive metabolic pathway.[10] This process involves the conjugation of TCE with glutathione, catalyzed by glutathione S-transferases (GSTs), and subsequent processing by renal enzymes to form highly reactive cysteine S-conjugates.[10] These reactive metabolites can lead to DNA damage and mutations, a critical step in carcinogenesis. Studies have identified a mutational hotspot in the von Hippel-Lindau (VHL) tumor-suppressor gene in kidney cancer patients with a history of high TCE exposure, providing molecular evidence for this pathway.[3]
Caption: Simplified signaling pathway of TCE-induced kidney carcinogenesis.
References
- 1. Physiologically Based Pharmacokinetic (PBPK) Modeling of Interstrain Variability in this compound Metabolism in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tera.org [tera.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. epa.gov [epa.gov]
- 6. Carcinogenesis bioassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a physiologically based pharmacokinetic model of this compound and its metabolites for use in risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a physiologically-based pharmacokinetic model of this compound and its metabolites for use in risk assessment | ToxStrategies [toxstrategies.com]
- 9. researchgate.net [researchgate.net]
- 10. Occupational this compound exposure and renal carcinoma risk: evidence of genetic susceptibility by reductive metabolism gene variants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Plan for the Proper Disposal of Trichloroethylene (TCE) in a Laboratory Setting
The proper management and disposal of trichloroethylene (TCE) are critical for ensuring the safety of laboratory personnel and protecting the environment. This compound is a volatile organic compound recognized for its significant health hazards, including its potential to cause cancer, liver damage, and central nervous system effects.[1][2][3] Due to these risks, its disposal is strictly regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA).[1][4][5] Adherence to these guidelines is not only a matter of safety but also a legal requirement.
Immediate Safety & Handling Protocols
Before handling or preparing this compound for disposal, it is imperative to follow these safety measures:
-
Ventilation: Always handle TCE in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[3][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Viton or laminate materials are often recommended), safety goggles or a face shield, and a lab coat.[6] For situations with potential for exposure above recommended limits, respiratory protection may be necessary.[3]
-
Avoid Incompatibilities: TCE can react explosively or violently with active metals like lithium, magnesium, and powdered aluminum, as well as strong bases such as sodium hydroxide.[7] Ensure TCE waste is not mixed with these substances.
-
Training: All personnel handling TCE must be trained on its specific hazards and the proper procedures for safe handling and emergency response.[7][8]
Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic process from the point of generation to its final treatment.
Step 1: Waste Identification and Classification Laboratory personnel must first classify the TCE waste. According to the EPA's RCRA regulations, TCE is considered a hazardous waste and must be assigned the appropriate waste codes, which are crucial for proper treatment and disposal.[5]
-
Unused or Off-Specification TCE: If the waste is an unused commercial chemical product, it is classified under the U228 waste code.[2][5][6]
-
Spent TCE Solvents:
-
Toxicity Characteristic: Waste that contains TCE may also be classified as D040 if a sample of the waste fails the Toxicity Characteristic Leaching Procedure (TCLP).[6][10]
Step 2: Waste Segregation and Containerization Proper containment is essential to prevent leaks, spills, and dangerous chemical reactions.
-
Container Selection: Use only containers that are compatible with TCE and are in good condition, free of leaks or damage.[8][11] The original chemical container is often the best choice.[11] Containers must have secure, leak-proof closures.[8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and all applicable RCRA waste codes (e.g., U228, F001).[10] The accumulation start date must also be clearly marked.
-
Segregation: Store TCE waste separately from incompatible materials to prevent hazardous reactions.[8]
Step 3: On-Site Accumulation and Storage Labs that generate hazardous waste must store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10]
-
Location: The SAA must be under the control of laboratory personnel.[8] Waste should not be moved from its generation point to another room for storage.[10]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[10]
-
Container Management: Waste containers must be kept closed at all times except when adding or removing waste.[10][11]
Step 4: Arranging for Professional Disposal Disposal of TCE is not permitted down the drain or through evaporation in a fume hood.[7][11]
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[7][10]
-
Documentation: Complete all necessary paperwork, such as a hazardous waste disposal form, to ensure a clear record of the waste stream.[10]
Step 5: Final Treatment and Disposal Methods Once collected, TCE waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: The recommended method for destroying this compound is high-temperature incineration.[12] This process must be carefully controlled to prevent the formation of toxic byproducts like phosgene (B1210022) and haloacids.[12]
-
Land Disposal Restrictions: Land disposal of halogenated organic solvents like TCE is heavily restricted by the EPA.[12][13]
-
Recycling: When possible, recovery and recycling of TCE should be prioritized over disposal to reduce environmental emissions.[12]
Spill and Emergency Procedures
In the event of a TCE spill, immediate and proper response is crucial.
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and control entry.[7]
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Contain Spill: For small spills, absorb the liquid with inert materials like vermiculite, dry sand, or earth.[6][7] Do not use combustible materials.
-
Collect Waste: Place the absorbent material and any contaminated items into a sealed, properly labeled container for disposal as hazardous waste.[7]
-
Report: Report the spill to your institution's EHS or safety office. Large or unmanageable spills require immediate professional assistance.[11]
Data Presentation: this compound Disposal and Regulatory Limits
| Parameter | Code / Limit | Description |
| RCRA Waste Code (Unused) | U228 | Applies to unused or off-spec commercial chemical products of TCE.[2][5] |
| RCRA Waste Code (Spent Solvent) | F001 / F002 | F001 for TCE used in degreasing; F002 for other solvent uses.[5] |
| RCRA Toxicity Characteristic | D040 | Applies if the waste leachate contains TCE at or above the regulatory limit.[10] |
| TCLP Regulatory Limit | 0.5 mg/L | The maximum concentration of TCE in a leachate extract for the waste to be considered non-toxic characteristic.[2][10] |
| SDWA Max. Contaminant Limit | 0.005 mg/L (5 ppb) | The maximum permissible level of TCE in drinking water.[3] |
Visualization of TCE Disposal Workflow
References
- 1. epa.gov [epa.gov]
- 2. turi.org [turi.org]
- 3. dhss.delaware.gov [dhss.delaware.gov]
- 4. Federal Register :: this compound (TCE); Regulation Under the Toxic Substances Control Act (TSCA) [federalregister.gov]
- 5. 3 Steps to Identify RCRA Hazardous Wastes | Lion Technology [lion.com]
- 6. greenfield.com [greenfield.com]
- 7. nj.gov [nj.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. keene.edu [keene.edu]
- 10. odu.edu [odu.edu]
- 11. vumc.org [vumc.org]
- 12. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. eCFR :: 40 CFR Part 268 -- Land Disposal Restrictions [ecfr.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Trichloroethylene
Essential protocols for the safe handling, use, and disposal of Trichloroethylene (TCE) in laboratory settings, ensuring the well-being of researchers and the integrity of their work.
This compound is a volatile, colorless liquid organohalide with a sweet odor, widely utilized as a solvent in industrial and laboratory environments. However, its utility is matched by its significant health risks. TCE is a known carcinogen and can cause a range of adverse health effects, including damage to the central nervous system, liver, and kidneys, through inhalation, skin contact, or ingestion.[1] For researchers, scientists, and drug development professionals, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are paramount to mitigate these risks.
This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on procedural, step-by-step guidance.
I. Respiratory Protection
The primary route of exposure to this compound is inhalation.[2] Engineering controls, such as fume hoods and local exhaust ventilation, are the first line of defense. When these controls are not sufficient to maintain exposure below established limits, respiratory protection is mandatory.
The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for TCE, while the National Institute for Occupational Safety and Health (NIOSH) provides a Recommended Exposure Limit (REL).[3][4] NIOSH recommends that exposure to occupational carcinogens like TCE be limited to the lowest feasible concentration.[4][5]
| Exposure Limit | Agency | Value | Notes |
| Permissible Exposure Limit (PEL) | OSHA | 100 ppm (8-hour TWA) | Legally enforceable limit.[3][4] |
| Ceiling Concentration | OSHA | 200 ppm | Not to be exceeded at any time.[3] |
| Peak Concentration | OSHA | 300 ppm | Maximum peak for 5 minutes in any 2-hour period.[3][4] |
| Recommended Exposure Limit (REL) | NIOSH | 25 ppm (10-hour TWA) | Recommended limit for occupational exposure. |
| Immediately Dangerous to Life or Health (IDLH) | NIOSH | 1,000 ppm | Poses an immediate threat to life or health.[6] |
Respirator Selection:
-
Below 10 ppm: For exposures over the ACGIH Threshold Limit Value (TLV) of 10 ppm, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[5]
-
Above 1,000 ppm (IDLH): In situations where the concentration may exceed 1,000 ppm, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[5]
II. Hand and Skin Protection
Direct skin contact with TCE can cause irritation, dermatitis, and absorption of the chemical into the body.[2] Therefore, selecting the appropriate gloves and protective clothing is critical. The effectiveness of these barriers is measured by their breakthrough time (BTT) and permeation rate.
Experimental Protocol for Permeation Resistance (ASTM F739):
The data presented in the following tables are primarily derived from tests conducted according to the ASTM F739 standard. This method measures the resistance of protective clothing materials to permeation by liquids or gases under continuous contact. In this test, a sample of the material is placed in a test cell, dividing it into two chambers. The challenge chemical (TCE) is introduced into one chamber, while a collection medium (gas or liquid) in the other chamber is analyzed over time to detect the chemical's permeation. The "normalized breakthrough time" is the time it takes for the permeation rate to reach 0.1 µg/cm²/min.[7][8]
Glove Selection:
The choice of glove material is crucial, as TCE can quickly penetrate many common laboratory gloves. Materials such as Viton® and Silver Shield®/4H® are highly recommended. Below is a summary of breakthrough times for various glove materials when exposed to this compound.
| Glove Material | Breakthrough Time (minutes) | Rating/Recommendation |
| Viton® | >480 | Excellent[9][10] |
| Silver Shield®/4H® | >480 | Excellent[11][12] |
| Nitrile | 12 | Poor[9] |
| Neoprene | Not Recommended | Poor[9] |
| Natural Rubber (Latex) | Not Recommended | Poor[9] |
| Butyl Rubber | 13 | Poor[9] |
| Polyvinyl Chloride (PVC) | Not Recommended | Poor[9] |
Protective Clothing:
For activities with a high potential for splashing or extensive skin contact, chemical-resistant clothing is essential. The selection should be based on the material's resistance to TCE.
| Protective Clothing Material | Breakthrough Time (minutes) | Recommendation |
| DuPont™ Tychem® TK | >480 | Recommended for high-risk applications.[11][12] |
| Kappler® Zytron® 500 | >480 | Recommended for demanding HazMat response.[6][7][13] |
| Kappler® Zytron® 300 | >480 | Recommended for chemical splash potential.[6][13] |
| DuPont™ Tychem® F | 264 | Provides a limited barrier; suitability depends on risk assessment.[2] |
III. Eye and Face Protection
TCE vapors can cause eye irritation, and direct contact with the liquid can result in more severe injury.[2]
-
Chemical safety goggles that provide indirect venting should be worn whenever handling TCE.
-
A face shield should be worn in addition to goggles when there is a risk of splashing.
IV. Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for laboratory safety.
1. Preparation and Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[12]
-
Before starting work, inspect all PPE for damage or defects.
-
Avoid all personal contact, including inhalation of vapors.[14]
2. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
For small spills, use an absorbent material (e.g., sand, universal binding agents) to contain the liquid.[15]
-
Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the affected area.[15]
-
For large spills, contact your institution's environmental health and safety department immediately.
3. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[16]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and water. Seek medical attention if irritation persists.[16]
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[15]
4. Disposal:
-
All this compound waste, including contaminated materials and PPE, must be treated as hazardous waste.
-
Dispose of waste in appropriately labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[14]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Protective Clothing 101 [publications.aiha.org]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. Toxicity assessments of selected this compound and perchloroethylene metabolites in three in vitro human placental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound metabolite modulates DNA methylation-dependent gene expression in Th1-polarized CD4+ T cells from autoimmune-prone mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Kappler® Chemical Fabric Types [kapplerchemicalsuits.com]
- 7. kappler.com [kappler.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. images-eu.ssl-images-amazon.com [images-eu.ssl-images-amazon.com]
- 10. kappler.com [kappler.com]
- 11. New Tychem® TK suits from DuPont provide total head-to-toe protection in industrial, emergency response and domestic preparedness applications [dupont.co.uk]
- 12. dupont.co.kr [dupont.co.kr]
- 13. kappler.com [kappler.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. DuPont™ Tychem® 2000 [dupont.com]
- 16. solutions.covestro.com [solutions.covestro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
